5-Carboxy-2'-deoxyuridine
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O7/c13-3-6-5(14)1-7(19-6)12-2-4(9(16)17)8(15)11-10(12)18/h2,5-7,13-14H,1,3H2,(H,16,17)(H,11,15,18)/t5-,6+,7+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAGYTXTVUMXAOC-RRKCRQDMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)C(=O)O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C(=O)O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14599-46-3 | |
| Record name | 1-(2-Deoxy-β-D-erythro-pentofuranosyl)-1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14599-46-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Carboxy-2'-deoxyuridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014599463 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-CARBOXY-2-DEOXYURIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TP4HBV9HED | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Epigenetic Frontier: Discovery and Analysis of 5-Carboxy-2'-deoxyuridine (5-cadU) in Mammalian Cells
The following technical guide details the discovery, detection, and biological significance of 5-Carboxy-2'-deoxyuridine (5-cadU) and its critical relationship to the epigenetic mark 5-Carboxylcytosine (5-caC).
Executive Summary
The discovery of oxidized nucleosides in mammalian DNA reshaped our understanding of epigenetic regulation. While 5-Carboxylcytosine (5-caC) is widely recognized as the "eighth base" and a key intermediate in active DNA demethylation, This compound (5-cadU) occupies a unique and technically demanding niche.
5-cadU arises in mammalian cells through three distinct pathways:
-
Epigenetic Flux: As a deamination product of 5-caC (often an artifact of sample preparation or a biological intermediate).
-
DNA Damage: Via the oxidation of Thymidine by reactive oxygen species (ROS) or TET enzymes.[1]
-
Pharmacology: As the primary catabolic metabolite of the antiviral/anticancer drug Trifluridine.
This guide provides a rigorous technical framework for distinguishing 5-cadU from 5-caC, detailing the TET-mediated oxidation pathways, and establishing a validated LC-MS/MS protocol for their quantification.
The Discovery Landscape
The identification of carboxylated bases in 2011 marked a paradigm shift in epigenetics.
-
The Primary Breakthrough (5-caC): In 2011, three independent groups (He et al., Ito et al., Zhang et al.) discovered that TET (Ten-Eleven Translocation) enzymes iteratively oxidize 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and finally 5-carboxylcytosine (5-caC) .
-
The 5-cadU Context: Unlike 5-caC, 5-cadU was initially characterized as a hydrolysis product of trifluorothymidine and a thymidine oxidation lesion. Its detection in genomic DNA requires high-sensitivity mass spectrometry because it exists at trace levels (fmol/µg DNA), often orders of magnitude lower than 5-caC.
Biological Significance: The TET-TDG Axis
The presence of 5-caC/5-cadU signals active DNA remodeling. The enzyme Thymine DNA Glycosylase (TDG) is the "eraser" in this system.[1]
-
Recognition: TDG specifically recognizes the carboxyl group of 5-caC (and 5-cadU) within the major groove of the DNA double helix.
-
Excision: It cleaves the glycosidic bond, releasing the base and creating an abasic site (AP site).[1][2]
-
Repair: The Base Excision Repair (BER) machinery fills the gap with an unmodified Cytosine, completing the demethylation cycle.
Biochemical Mechanisms & Pathways[1]
The formation of 5-cadU and 5-caC is governed by the oxidative activity of TET enzymes and the deamination potential of the cell.
Diagram 1: The Iterative Oxidation & Demethylation Pathway
This diagram illustrates the stepwise oxidation of 5mC by TET enzymes and the bifurcation where 5-caC can be excised by TDG or deaminated to 5-cadU.
Caption: TET-mediated oxidation of 5mC leads to 5-caC. 5-cadU arises via deamination of 5-caC or oxidation of Thymine. TDG excises both to restore Cytosine.[1]
Technical Guide: Detection & Quantification
Detecting 5-cadU requires distinguishing it from its precursor 5-caC. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the only method capable of absolute quantification and structural differentiation.
Comparative Properties of Carboxylated Nucleosides
| Feature | 5-Carboxylcytosine (5-caC) | This compound (5-cadU) |
| Origin | TET oxidation of 5mC (Epigenetic) | Deamination of 5-caC; Oxidation of Thymidine |
| Abundance | Low (approx. 1-5 per 10⁶ dC) | Trace / Ultra-low |
| pKa (Carboxyl) | ~2.5 | ~2.5 |
| UV Max | 275 nm | 265 nm |
| Mass (Protonated) | m/z 272.09 (Nucleoside) | m/z 273.07 (Nucleoside) |
| Key Fragment | m/z 156.04 (Base) | m/z 157.02 (Base) |
Validated LC-MS/MS Protocol
Objective: Quantify 5-cadU and 5-caC in mammalian genomic DNA while minimizing artifactual deamination.
Phase 1: DNA Extraction & Hydrolysis[1]
-
Step 1: Extract genomic DNA using a gentle, salt-precipitation method (avoid phenol-chloroform if possible to prevent oxidation).
-
Step 2 (Critical): Add Tetrahydrouridine (THU) (10 µg/mL) to the digestion buffer.[1] THU inhibits Cytidine Deaminase, preventing the artificial conversion of 5-caC to 5-cadU during digestion.
-
Step 3: Digest DNA (5-10 µg) into nucleosides using a cocktail of:
-
Step 4: Incubate at 37°C for 3-6 hours. Filter through a 3kDa MWCO spin column to remove enzymes.[1]
Phase 2: LC-MS/MS Analysis
-
Instrument: Triple Quadrupole Mass Spectrometer (e.g., Agilent 6495 or Sciex 6500+).
-
Column: Porous Graphitic Carbon (Hypercarb) or C18-AQ (specialized for polar nucleosides).
-
Mobile Phase:
-
MRM Transitions (Multiple Reaction Monitoring):
| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (V) |
| 5-cadC | 272.1 | 156.1 | 15 |
| 5-cadU | 273.1 | 157.1 | 18 |
| dC | 228.1 | 112.1 | 10 |
Phase 3: Data Analysis[1]
-
Normalize the signal of 5-cadU/5-cadC against the total deoxycytidine (dC) pool (e.g., 5-cadU per
dC). -
Validation Check: If 5-cadU levels correlate perfectly with 5-cadC levels across all samples, suspect artifactual deamination during hydrolysis.[1]
Diagram 2: LC-MS/MS Workflow for Modified Nucleosides
Caption: Workflow for isolating and quantifying 5-cadU/5-cadC. The inclusion of THU during digestion is critical to prevent artifacts.
Biological Implications & Drug Development[1]
Active DNA Demethylation
The presence of 5-caC (and transiently 5-cadU) indicates a genomic region undergoing active demethylation. This is critical in:
-
Embryonic Stem Cells (ESCs): Maintaining pluripotency by erasing methylation marks on developmental genes.[1]
-
Oncology: Cancer cells often exhibit dysregulated TET activity.[1] Reduced levels of 5-hmC/5-caC are hallmarks of many malignancies (e.g., AML, glioblastoma).
Pharmacological Relevance (Trifluridine)
For drug development professionals, 5-cadU is the major inactive metabolite of Trifluridine (TAS-102), a nucleoside analog used in metastatic colorectal cancer.
-
Mechanism: Trifluridine is incorporated into DNA, causing damage.[1][3]
-
Catabolism: It is rapidly degraded by Thymidine Phosphorylase (TP) to 5-trifluoromethyluracil, which is then hydrolyzed to 5-carboxyuracil (5-caU/5-cadU) .
-
Monitoring: Plasma levels of 5-cadU are used to monitor the pharmacokinetics of Trifluridine and the efficacy of Tipiracil (a TP inhibitor co-administered to prevent this degradation).
References
-
Ito, S., et al. (2011).[1] Tet proteins can convert 5-methylcytosine to 5-formylcytosine and 5-carboxylcytosine. Science, 333(6047), 1300-1303.[1] [Link]
-
He, Y.F., et al. (2011).[1] Tet-mediated formation of 5-carboxylcytosine and its excision by TDG in mammalian DNA. Science, 333(6047), 1303-1307.[1] [Link]
-
Pfaffeneder, T., et al. (2014).[1] Tet oxidizes thymine to 5-hydroxymethyluracil in mouse embryonic stem cell DNA. Nature Chemical Biology, 10, 574–581.[1] [Link]
-
Madugundu, G.S., et al. (2014).[1] Hydroxyl-radical-induced oxidation of 5-methylcytosine in isolated and cellular DNA. Nucleic Acids Research, 42(11), 7450–7460.[1] [Link]
-
Maiti, A., & Drohat, A.C. (2011).[1] Thymine DNA glycosylase can rapidly excise 5-formylcytosine and 5-carboxylcytosine. Journal of Biological Chemistry, 286(41), 35334-35338.[1] [Link]
Sources
Biological Role and Technical Analysis of 5-Carboxy-2'-deoxyuridine (5-ca-dU) in DNA
[1]
Executive Summary
This compound (5-ca-dU) occupies a unique niche at the intersection of DNA damage, epigenetic regulation, and pharmacology. Often conflated with the epigenetic mark 5-carboxylcytosine (5-caC), 5-ca-dU is distinct: it is primarily a thymidine oxidation lesion and a metabolic by-product of the antiviral drug trifluridine.
While 5-caC is a programmed intermediate in active DNA demethylation (TET/TDG pathway), 5-ca-dU represents a genomic threat that recruits specific glycosylases—principally SMUG1 and TDG —to preserve genomic integrity. This guide dissects the origins, repair mechanisms, and experimental protocols for studying 5-ca-dU, providing a critical resource for those investigating DNA repair kinetics or developing nucleoside analogues.
Chemical Identity and Biological Origins[2]
Structural Distinction
5-ca-dU is a modified pyrimidine nucleoside where the methyl group of thymidine (position 5) is oxidized to a carboxylic acid.
-
Formula: C₁₀H₁₂N₂O₇
-
Base Pairing: Retains Watson-Crick pairing potential with Adenine (A), similar to Thymine, but the bulky, electronegative carboxyl group alters major groove electrostatics and protein-DNA interactions.
Pathways of Formation
Understanding the source of 5-ca-dU is critical for interpreting its presence in genomic DNA (gDNA).
| Origin Pathway | Mechanism | Biological Context |
| Thymidine Oxidation | ROS-mediated oxidation of the C5-methyl group of Thymine. | Oxidative stress; Menadione-mediated photosensitization. |
| Cytosine Deamination | Deamination of 5-carboxylcytosine (5-caC).[1][2][3] | "Epigenetic Collision": Occurs if 5-caC (TET product) is deaminated before TDG excision. |
| Drug Metabolism | Hydrolysis of 5-trifluoromethyl-2'-deoxyuridine (Trifluridine).[4] | Pharmacokinetics: 5-ca-dU is the major inactive metabolite of this antiviral/anticancer agent. |
The Repair Landscape: SMUG1 and TDG
Unlike 5-caC, which signals active demethylation, 5-ca-dU is treated as a lesion. The cell employs a redundant system to excise it, preventing potential transcriptional stalling or mutagenesis.
SMUG1: The Primary Guardian
Single-Strand-Selective Monofunctional Uracil-DNA Glycosylase 1 (SMUG1) is the dominant enzyme for removing 5-ca-dU.
-
Specificity: Excises 5-ca-dU efficiently when paired with Adenine (A) or Guanine (G).[5]
-
Mechanism: SMUG1 recognizes the hydropathic profile of the 5-substituent. The carboxyl group is accommodated in the active site, allowing hydrolytic cleavage of the N-glycosidic bond.
TDG: The Context-Dependent Backup
Thymine DNA Glycosylase (TDG) , while famous for 5-caC excision, also processes 5-ca-dU.
-
Specificity: Prefers 5-ca-dU mispaired with Guanine (G), but shows significant activity against 5-ca-dU:A pairs.
-
Kinetic Insight: 5-ca-dU is one of the best known substrates for TDG, processed even faster than G:T mismatches. This suggests that any 5-ca-dU arising from 5-caC deamination is rapidly cleared.
Pathway Visualization
The following diagram illustrates the "Lifecycle of 5-ca-dU," tracking its formation via oxidation or drug metabolism and its resolution via BER (Base Excision Repair).
Caption: Figure 1. The formation and repair flux of 5-ca-dU. Red arrows indicate damage/drug pathways; green nodes represent repair enzymes.
Experimental Protocols
For researchers aiming to study 5-ca-dU, standard commercial oligos are rarely available. You must often synthesize or detect it de novo.
Synthesis of 5-ca-dU Phosphoramidite
To incorporate 5-ca-dU into oligonucleotides for cleavage assays, use the Trifluridine Hydrolysis Method .
Reagents:
-
5-Trifluoromethyl-2'-deoxyuridine (Trifluridine)[4]
-
1M NaOH[6]
-
Dimethoxytrityl chloride (DMT-Cl)
-
Phosphitylating reagent
Protocol Workflow:
-
Hydrolysis: Dissolve Trifluridine in 1M NaOH. Incubate at 37°C for 24 hours. The electron-withdrawing CF₃ group promotes hydrolysis to the carboxylate (COO⁻).
-
Neutralization: Adjust pH to 7.0 with dilute HCl. Purify via reverse-phase HPLC.
-
Protection: React the 5'-OH with DMT-Cl in pyridine.
-
Phosphitylation: Convert the 3'-OH to the phosphoramidite using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.
-
Solid Phase Synthesis: Use the resulting building block in standard DNA synthesis cycles. Note: The carboxyl group may require protection (e.g., as a methyl ester) depending on coupling conditions, though some protocols use the free acid with specific activators.
In Vitro Glycosylase Cleavage Assay
This assay validates if your protein of interest (e.g., a mutant TDG or novel glycosylase) acts on 5-ca-dU.
Materials:
-
Double-stranded DNA oligo (30-mer) containing a central 5-ca-dU residue.
-
5'-Fluorescein (FAM) or IRDye label on the 5-ca-dU strand.
-
Purified Recombinant SMUG1 or TDG enzyme.
Step-by-Step Procedure:
-
Substrate Preparation: Anneal the labeled 5-ca-dU strand with a complementary strand (placing A or G opposite the lesion) in 1x Annealing Buffer (10 mM Tris, 50 mM NaCl, 1 mM EDTA). Heat to 95°C for 5 min and cool slowly.
-
Reaction Setup:
-
Substrate: 100 nM
-
Enzyme: 10–500 nM (titrate for kinetics)
-
Buffer: 20 mM HEPES (pH 7.5), 1 mM EDTA, 1 mM DTT, 0.1 mg/mL BSA.
-
-
Incubation: Incubate at 37°C for 15–60 minutes.
-
Alkali Cleavage: Terminate reaction by adding 0.1 M NaOH and heating to 95°C for 10 minutes. Why? Glycosylases leave an abasic (AP) site. Alkali treatment cleaves the backbone at the AP site to generate a detectable fragment.
-
Analysis: Run samples on a 15% Denaturing Polyacrylamide Gel (Urea-PAGE).
-
Quantification: Visualize fluorescence. The appearance of a shorter band indicates successful excision.
Detection in Genomic DNA (LC-MS/MS)
Because 5-ca-dU levels are low (lesion-level), standard sequencing fails. Mass spectrometry is the gold standard.
-
Digestion: Digest 5–10 µg of gDNA with DNA Degradase Plus (Zymo) or a cocktail of Benzonase, Phosphodiesterase I, and Alkaline Phosphatase to yield single nucleosides.
-
Separation: Use a C18 reverse-phase column (e.g., Agilent Zorbax Eclipse Plus).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
MS/MS Transitions (MRM Mode):
-
Monitor the transition of the parent ion (m/z ~287 for 5-ca-dU negative mode) to the base fragment. Note: Optimize for your specific instrument; negative mode is often preferred for carboxylated nucleosides.
-
Implications for Drug Development
For professionals working with Trifluridine (TAS-102) or similar fluoropyrimidines:
-
Biomarker Potential: Accumulation of 5-ca-dU in plasma is a direct readout of Trifluridine catabolism.
-
Off-Target Effects: While 5-ca-dU is generally considered inactive against viral replication, its potential incorporation into host DNA (and subsequent repair-induced strand breaks) may contribute to the cytotoxicity profile of the parent drug.
References
-
NIH/National Library of Medicine. (n.d.). Biological effects of this compound: hydrolysis product of 5-trifluoromethyl-2'-deoxyuridine. PubMed.[7] Retrieved from [Link]
-
Guerniou, V., et al. (2003). New synthesis of this compound and its incorporation into synthetic oligonucleotides. Nucleosides, Nucleotides & Nucleic Acids.[2][5][8][9][10][11][12][13][14][15][16] Retrieved from [Link]
-
Maiti, A., & Drohat, A. C. (2011). Thymine DNA glycosylase can rapidly excise 5-formylcytosine and 5-carboxylcytosine.[1] Journal of Biological Chemistry. Retrieved from [Link]
-
Baljinnyam, T., et al. (2022).[5][10] Chemical and enzymatic modifications of 5-methylcytosine at the intersection of DNA damage, repair, and epigenetic reprogramming. PLOS ONE. Retrieved from [Link]
-
Glen Research. (n.d.). 5-Carboxy-dC-CE Phosphoramidite and Epigenetic Research. Retrieved from [Link]
Sources
- 1. Thymine DNA Glycosylase Can Rapidly Excise 5-Formylcytosine and 5-Carboxylcytosine: POTENTIAL IMPLICATIONS FOR ACTIVE DEMETHYLATION OF CpG SITES - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Excision of 5-carboxylcytosine by Thymine DNA Glycosylase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Biological effects of this compound: hydrolysis product of 5-trifluoromethyl-2'-deoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Measurement of Postreplicative DNA Metabolism and Damage in the Rodent Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modified Nucleotides as Substrates of Terminal Deoxynucleotidyl Transferase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Epigenetic marks or not? The discovery of novel DNA modifications in eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Chemical and enzymatic modifications of 5-methylcytosine at the intersection of DNA damage, repair, and epigenetic reprogramming | PLOS One [journals.plos.org]
- 11. 5-Hydroxymethyl-, 5-Formyl- and 5-Carboxydeoxycytidines as Oxidative Lesions and Epigenetic Marks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 13. DNA Glycosylases Define the Outcome of Endogenous Base Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. glenresearch.com [glenresearch.com]
- 15. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 16. pdf.hres.ca [pdf.hres.ca]
An In-Depth Technical Guide on the Endogenous Formation of 5-Carboxy-2'-deoxyuridine
This guide provides a comprehensive technical overview of the endogenous formation, biological significance, and analytical quantification of 5-Carboxy-2'-deoxyuridine (5caU), a notable yet often overlooked modified nucleoside. Tailored for researchers, scientists, and professionals in drug development, this document delves into the nuanced biochemistry of 5caU, distinguishing it from its cytosine analogue, and presents field-proven methodologies for its study.
Introduction: The Significance of this compound (5caU)
In the intricate landscape of DNA modifications, this compound (5caU) emerges as a product of thymidine oxidation.[1][2] While the enzymatic oxidation of 5-methylcytosine (5mC) by Ten-Eleven Translocation (TET) enzymes to its carboxylated form, 5-carboxy-2'-deoxycytidine (5caC), is a well-established pathway in active DNA demethylation, the endogenous origins of 5caU are more subtle and primarily linked to processes of oxidative DNA damage.[3][4] Understanding the formation and fate of 5caU is critical for a complete picture of DNA integrity, repair mechanisms, and the potential pathological consequences of its accumulation. This guide will illuminate the pathways of its formation, its biological implications, and the analytical techniques for its precise measurement.
Part 1: Endogenous Formation Pathways of this compound
The endogenous formation of 5caU is not attributed to a single, dedicated enzymatic pathway but rather arises from the convergence of oxidative stress and DNA repair processes. Two primary pathways are considered for its formation within the cellular environment.
Direct Oxidation of Thymidine
The most direct route to 5caU formation is the oxidation of the methyl group of thymidine residues within the DNA strand. This process is largely driven by reactive oxygen species (ROS) generated during normal cellular metabolism or in response to environmental stressors. The Fenton reaction, involving iron and hydrogen peroxide, is a key source of hydroxyl radicals that can attack the thymidine base.[4]
Caption: Oxidative pathway of thymidine to 5caU.
Deamination of 5-Hydroxymethylcytosine and Subsequent Oxidation
An alternative, indirect pathway to 5caU involves the deamination of 5-hydroxymethyl-2'-deoxycytidine (5hmC), an intermediate in the TET-mediated demethylation of 5-methylcytosine. Deamination of 5hmC results in the formation of 5-hydroxymethyl-2'-deoxyuridine (5hmU).[5][6] This 5hmU can then be a substrate for further oxidation to 5-formyl-2'-deoxyuridine (5fU) and subsequently to 5caU.
Caption: Indirect formation of 5caU via 5hmC deamination.
Part 2: Biological Implications and Cellular Repair of 5caU
The presence of 5caU in DNA is recognized by the cell as a lesion that requires repair to maintain genomic stability. The primary mechanism for the removal of 5caU is the Base Excision Repair (BER) pathway.[7]
Recognition and Excision by DNA Glycosylases
The BER pathway is initiated by a DNA glycosylase that recognizes and excises the damaged base. While the specific glycosylase with the highest affinity for 5caU is a subject of ongoing research, members of the uracil DNA glycosylase (UDG) superfamily are likely candidates due to their role in removing other uracil derivatives from DNA. The enzyme cleaves the N-glycosidic bond between the 5caU base and the deoxyribose sugar, creating an apurinic/apyrimidinic (AP) site.[8]
Processing of the AP Site
Following the excision of 5caU, the resulting AP site is processed by AP endonuclease 1 (APE1), which cleaves the phosphodiester backbone 5' to the AP site. DNA polymerase β (Pol β) then fills the gap with the correct nucleotide (thymidine), and the final nick is sealed by DNA ligase III, completing the repair process.
Sources
- 1. researchgate.net [researchgate.net]
- 2. New synthesis of this compound and its incorporation into synthetic oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Oxidative damage to DNA constituents by iron-mediated Fenton reactions--the thymidine family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deamination, oxidation, and C-C bond cleavage reactivity of 5-hydroxymethylcytosine, 5-formylcytosine, and 5-carboxycytosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Base Excision Repair: A Review | Biores Scientia [bioresscientia.com]
- 8. DNA glycosylases in the base excision repair of DNA - PMC [pmc.ncbi.nlm.nih.gov]
5-Carboxy-2'-deoxyuridine: A Technical Guide to its Role and Quantification as a DNA Damage Marker
This guide provides an in-depth technical overview of 5-Carboxy-2'-deoxyuridine (5caU), a modified nucleoside with a pivotal dual role at the intersection of epigenetic regulation and DNA damage. Intended for researchers, scientists, and professionals in drug development, this document details the biological significance of 5caU, its formation and repair, and comprehensive, field-proven methodologies for its detection and quantification.
Executive Summary
This compound is a product of the iterative oxidation of 5-methylcytosine by the Ten-Eleven Translocation (TET) family of enzymes, representing the final step in a key pathway of active DNA demethylation. While an essential intermediate in this epigenetic process, its presence in the DNA is transient and requires removal by the base excision repair (BER) machinery, thus categorizing it as a DNA lesion. The accumulation of 5caU can signify alterations in demethylation dynamics or inefficiencies in DNA repair, making it a valuable biomarker for studying various physiological and pathological states, including cancer and neurodevelopment. This guide offers a thorough examination of the biochemical pathways involving 5caU and provides detailed protocols for its accurate quantification using state-of-the-art analytical techniques.
The Dichotomous Nature of this compound: Epigenetic Intermediate and DNA Lesion
This compound (5caU) occupies a unique niche in DNA biology, functioning as both a programmed intermediate in an essential epigenetic pathway and as a form of DNA damage that necessitates repair. Understanding this duality is critical to appreciating its significance as a biomarker.
The TET-Mediated Oxidation Pathway: A Journey to Demethylation
Active DNA demethylation is a fundamental process for epigenetic reprogramming and the regulation of gene expression.[1] This process is primarily mediated by the Ten-Eleven Translocation (TET) family of dioxygenases (TET1, TET2, and TET3).[2] These enzymes catalyze the iterative oxidation of 5-methylcytosine (5mC), a major epigenetic mark associated with gene silencing.[2][3]
The oxidation proceeds through a series of stable intermediates:
-
5-methylcytosine (5mC) is first oxidized to 5-hydroxymethylcytosine (5hmC) .[2]
-
5hmC is further oxidized to 5-formylcytosine (5fC) .[2]
-
Finally, 5fC is oxidized to 5-carboxylcytosine (5caC) , the nucleobase component of 5caU.[2]
While 5hmC is recognized as a stable epigenetic mark in its own right, 5fC and 5caC are generally considered transient intermediates.[4] The accumulation of 5caU at specific genomic loci or globally can therefore reflect the activity of TET enzymes and the ongoing process of DNA demethylation.
A Lesion in Disguise: The Role of the Base Excision Repair Pathway
The presence of a carboxyl group on the pyrimidine ring of 5caU alters the chemical properties of the DNA base, potentially interfering with DNA replication and transcription. Consequently, the cell has a dedicated mechanism for its removal: the Base Excision Repair (BER) pathway.[5]
The key enzyme in this process is Thymine-DNA Glycosylase (TDG) .[6] TDG recognizes the 5caC base within the DNA duplex and cleaves the N-glycosidic bond that links the base to the deoxyribose sugar. This action creates an apurinic/apyrimidinic (AP) site, also known as an abasic site.[7]
The BER pathway then proceeds with the following steps:
-
AP Endonuclease 1 (APE1) cleaves the phosphodiester backbone at the 5' side of the AP site.
-
DNA Polymerase β (Pol β) removes the remaining deoxyribose phosphate and inserts a new, unmodified cytosine.
-
DNA Ligase IIIα (in complex with XRCC1) seals the nick in the DNA backbone, restoring the integrity of the DNA strand.
The efficient removal of 5caU by the TDG-initiated BER pathway underscores its classification as a DNA lesion.[5] An imbalance between the rate of 5caU formation by TET enzymes and its removal by TDG and the BER machinery can lead to its accumulation, which may have pathological consequences.
Methodologies for the Detection and Quantification of this compound
The accurate measurement of 5caU levels in genomic DNA is paramount to understanding its biological role. Due to its low abundance, highly sensitive analytical techniques are required. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose, offering high specificity and quantitative accuracy.[8] Immuno-based methods, such as ELISA and immunofluorescence, can also be employed for semi-quantitative or localization studies.
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides a robust and highly specific method for the absolute quantification of 5caU.[8] The general workflow involves the enzymatic hydrolysis of genomic DNA into its constituent nucleosides, followed by chromatographic separation and detection by a mass spectrometer.
A. DNA Extraction and Purification:
-
Extract genomic DNA from cells or tissues using a commercial kit or standard phenol-chloroform extraction protocol.
-
Treat the extracted DNA with RNase A to remove contaminating RNA.
-
Purify the DNA using ethanol precipitation or a suitable DNA purification kit.
-
Resuspend the purified DNA in nuclease-free water.
-
Quantify the DNA concentration and assess its purity using UV spectrophotometry (A260/A280 ratio of ~1.8).
B. Enzymatic Hydrolysis of DNA to Nucleosides: Causality: Complete and consistent enzymatic digestion is the most critical step for accurate quantification. A multi-enzyme cocktail is used to ensure the complete breakdown of the phosphodiester backbone and removal of phosphate groups, yielding free nucleosides.[9]
-
To 1-5 µg of purified DNA, add a cocktail of digestive enzymes. A simplified and effective one-step digestion mix can be prepared.[9] A typical reaction would include:
-
Benzonase® Nuclease
-
Phosphodiesterase I
-
Alkaline Phosphatase
-
-
Incubate the reaction at 37°C for 6-18 hours.[9]
-
After incubation, remove the enzymes by chloroform extraction or by using a centrifugal filter unit with a molecular weight cutoff that retains proteins.[10]
C. Liquid Chromatography Separation: Causality: Chromatographic separation is essential to resolve 5caU from other canonical and modified nucleosides, preventing isobaric interference in the mass spectrometer. Reversed-phase chromatography is commonly used for this purpose.
-
Use a C18 reversed-phase column suitable for nucleoside analysis.
-
Employ a gradient elution using a mobile phase system such as:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile or methanol
-
-
The gradient should be optimized to achieve baseline separation of all nucleosides of interest.
D. Tandem Mass Spectrometry Detection: Causality: Tandem mass spectrometry (MS/MS) provides the necessary specificity and sensitivity for detecting the low levels of 5caU. This is achieved by selecting the precursor ion of 5caU and monitoring a specific product ion after fragmentation.
-
Operate the mass spectrometer in positive electrospray ionization (ESI) mode.
-
Use Multiple Reaction Monitoring (MRM) for quantification.
-
The mass transition for 5caU is based on the neutral loss of the deoxyribose moiety (116 Da) from the protonated molecule [M+H]⁺.
-
Molecular Formula of 5caU: C₁₀H₁₂N₂O₇
-
Molecular Weight: 272.21 g/mol
-
Precursor Ion (Q1): m/z 273.1 [M+H]⁺
-
Product Ion (Q3): m/z 157.0 [M+H - 116]⁺
-
-
Optimize collision energy and other MS parameters for the 273.1 -> 157.0 transition using a commercially available this compound standard (e.g., from LGC Standards).[11]
E. Quantification:
-
Generate a standard curve by analyzing known concentrations of the 5caU standard.
-
Spike an internal standard (e.g., a stable isotope-labeled version of 5caU, if available) into the samples before digestion to account for variations in sample processing and instrument response.
-
Calculate the amount of 5caU in the unknown samples by interpolating their peak area ratios (5caU/internal standard) against the standard curve.
| Parameter | Recommended Setting/Reagent | Rationale |
| DNA Input | 1-5 µg | Sufficient material for detection of low-abundance modifications. |
| Enzymatic Digestion | Benzonase, Phosphodiesterase I, Alkaline Phosphatase | Ensures complete hydrolysis to free nucleosides.[9] |
| LC Column | C18 Reversed-Phase | Good retention and separation of polar nucleosides. |
| Mobile Phase | Water/Acetonitrile with 0.1% Formic Acid | Provides good ionization efficiency in positive ESI mode. |
| MS Mode | Positive Electrospray Ionization (ESI) | Efficiently ionizes nucleosides. |
| MS/MS Transition | m/z 273.1 -> 157.0 | Specific for the detection of 5caU. |
| Quantification | Standard curve with a pure 5caU standard | Ensures accurate and absolute quantification. |
Table 1: Key Parameters for LC-MS/MS Quantification of 5caU
Antibody-Based Detection Methods
While LC-MS/MS is the gold standard for quantification, antibody-based methods can be valuable for high-throughput screening or for visualizing the localization of 5caU within cells and tissues. These methods rely on the availability of a specific antibody that recognizes 5caU. While commercial antibodies specifically targeting 5caU are not yet widely available, the successful development of monoclonal antibodies against other modified nucleosides like 5-bromodeoxyuridine (BrdU) demonstrates the feasibility of this approach.[8]
An ELISA for 5caU would involve immobilizing denatured, single-stranded DNA onto a microplate and then detecting the presence of 5caU using a specific primary antibody and an enzyme-conjugated secondary antibody.
A. General ELISA Protocol Outline:
-
Coat a high-binding 96-well plate with denatured genomic DNA.
-
Block the remaining protein-binding sites on the plate with a suitable blocking buffer.
-
Incubate with a primary antibody specific for 5caU.
-
Wash to remove unbound primary antibody.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
Wash to remove unbound secondary antibody.
-
Add a chromogenic substrate for the enzyme and measure the absorbance using a plate reader.
-
Quantify the relative amount of 5caU by comparing the absorbance of the samples to a standard curve generated with DNA of known 5caU content.
Immunofluorescence can be used to visualize the presence and distribution of 5caU within the nuclei of cells.
A. General Immunofluorescence Protocol Outline:
-
Grow cells on glass coverslips.
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Permeabilize the cell membranes to allow antibody entry (e.g., with Triton X-100).
-
Denature the DNA to expose the 5caU base (e.g., with a mild acid treatment).
-
Block non-specific antibody binding sites.
-
Incubate with a primary antibody specific for 5caU.
-
Wash to remove unbound primary antibody.
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with a DNA dye (e.g., DAPI).
-
Mount the coverslips and visualize using a fluorescence microscope.
Data Interpretation and Considerations
Expected Levels of this compound
5caU is a low-abundance modification in most cell types. Its levels are generally much lower than those of 5mC and 5hmC. The scarcity of 5fC and 5caC is thought to be due to either less efficient oxidation of 5hmC by TET proteins or rapid removal by the BER pathway.
| DNA Modification | Typical Abundance (per 10⁶ dG) |
| 5-methylcytosine (5mC) | 10,000 - 100,000 |
| 5-hydroxymethylcytosine (5hmC) | 100 - 10,000 |
| 5-formylcytosine (5fC) | < 10 |
| 5-carboxylcytosine (5caC) | < 10 |
Table 2: Estimated Abundance of Cytosine Modifications in Mammalian DNA (Note: Values are approximate and can vary significantly between cell types and tissues.)
Elevated levels of 5caU could indicate:
-
Increased TET enzyme activity.
-
Inhibition or deficiency of TDG or other BER pathway components.
-
Exposure to certain drugs or environmental stressors that affect DNA methylation dynamics.
Potential Pitfalls and Quality Control
-
Incomplete DNA Hydrolysis: Incomplete digestion will lead to an underestimation of 5caU levels. It is crucial to optimize the digestion protocol and verify its completeness.
-
DNA/RNA Purity: Contamination with RNA can interfere with DNA quantification and subsequent analysis. Thorough RNase treatment is essential.
-
Method Sensitivity: The low abundance of 5caU necessitates the use of highly sensitive instrumentation and optimized protocols.
-
Antibody Specificity: For immuno-based methods, the specificity of the primary antibody is paramount to avoid cross-reactivity with other cytosine modifications.
Conclusion and Future Directions
This compound stands as a critical nexus between epigenetics and DNA repair. Its role as both a transient intermediate in active DNA demethylation and a lesion requiring excision highlights the intricate mechanisms that govern genome stability and gene expression. The ability to accurately quantify 5caU provides researchers with a powerful tool to investigate these processes in health and disease.
The methodologies outlined in this guide, particularly the detailed LC-MS/MS protocol, offer a robust framework for the reliable measurement of this important DNA damage marker. As research in this field progresses, the development of commercially available, validated antibodies specific for 5caU will further enhance the accessibility of high-throughput screening and in situ visualization techniques. Continued investigation into the dynamics of 5caU formation and repair will undoubtedly yield further insights into the complex interplay between the epigenome and DNA damage response pathways, with significant implications for diagnostics and therapeutic development.
References
-
Maiti, A., & Drohat, A. C. (2011). Thymine-DNA glycosylase can rapidly excise 5-formylcytosine and 5-carboxylcytosine: potential implications for active DNA demethylation. Journal of Biological Chemistry, 286(41), 35334-35338. [Link]
-
Wang, Y., & Li, L. (2021). LC-MS/MS for Assessing the Incorporation and Repair of N2-Alkyl-2′-deoxyguanosine in Genomic DNA. STAR protocols, 2(3), 100684. [Link]
-
Arigo Biolaboratories. (n.d.). Immunofluorescence Protocol (for adherent cells). Retrieved from [Link]
-
He, Y. F., Li, B. Z., Li, Z., Liu, P., Wang, Y., Tang, Q., ... & He, C. (2011). Tet-mediated formation of 5-carboxylcytosine and its excision by TDG in mammalian DNA. Science, 333(6047), 1303-1307. [Link]
-
Kirk, B. W., & Kirk, M. S. (1982). Biological effects of this compound: hydrolysis product of 5-trifluoromethyl-2'-deoxyuridine. Antimicrobial agents and chemotherapy, 21(1), 126–131. [Link]
-
Dlugash, G., et al. (2023). Multicenter comparison of LC-MS/MS, radioimmunoassay, and ELISA for assessment of salivary cortisol and testosterone. Psychoneuroendocrinology, 151, 107618. [Link]
-
Quinlivan, E. P., & Gregory, J. F., 3rd (2008). DNA digestion to deoxyribonucleoside: A simplified one-step procedure. Analytical biochemistry, 373(2), 383–385. [Link]
-
Song, C. X., Szulwach, K. E., Fu, Y., Dai, Q., Yi, C., Li, X., ... & He, C. (2011). Selective chemical labeling of 5-hydroxymethylcytosine in genomic DNA. Nature biotechnology, 29(1), 68-72. [Link]
-
Ito, S., Shen, L., Dai, Q., Wu, S. C., Collins, L. B., Swenberg, J. A., ... & Zhang, Y. (2011). Tet proteins can convert 5-methylcytosine to 5-formylcytosine and 5-carboxylcytosine. Science, 333(6047), 1300-1303. [Link]
-
Guo, J. U., Su, Y., Zhong, C., Ming, G. L., & Song, H. (2011). Hydroxylation of 5-methylcytosine by TET1 promotes active DNA demethylation in the adult brain. Cell, 145(3), 423-434. [Link]
-
Madugundu, M., et al. (2022). Evaluating the Genotoxic and Cytotoxic Effects of Thymidine Analogs, 5-Ethynyl-2′-Deoxyuridine and 5-Bromo-2′-Deoxyurdine to Mammalian Cells. International Journal of Molecular Sciences, 23(19), 11283. [Link]
-
Bio-Rad Antibodies. (2023). Purification of DNA Oligonucleotides using Anion Exchange Chromatography. [Link]
-
Agilent. (n.d.). Optimizing Separation of Oligonucleotides with Anion-Exchange Chromatography. Retrieved from [Link]
-
Maiti, A., & Drohat, A. C. (2011). Thymine DNA glycosylase recognizes the geometry alteration of minor grooves induced by 5-formylcytosine and 5-carboxylcytosine. Journal of Biological Chemistry, 286(41), 35334-35338. [Link]
-
St. John's Laboratory. (n.d.). Anti-Bromodeoxyuridine antibody [IIB5]. Retrieved from [Link]
-
Wagner, M., et al. (2021). Intragenomic Decarboxylation of 5-Carboxy-2'-deoxycytidine. Angewandte Chemie International Edition, 60(43), 23205-23209. [Link]
-
Antibodies.com. (n.d.). EdU (5-ethynyl-2'-deoxyuridine). Retrieved from [Link]
-
Bio-Rad Laboratories. (2023, April 10). Purification of DNA Oligonucleotides using Anion Exchange Chromatography [Video]. YouTube. [Link]
-
GenScript. (n.d.). Restriction Enzymes Digestion. Retrieved from [Link]
-
Jena Bioscience. (n.d.). 5-Carboxy-dC. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Base Excision Repair Pathway. Retrieved from [Link]
-
Schiesser, S., Pfaffeneder, T., Sadeghian, K., Hackner, B., Steigenberger, B., Schröder, A. S., ... & Carell, T. (2013). Deamination, oxidation, and C–C bond cleavage reactivity of 5-hydroxymethylcytosine, 5-formylcytosine, and 5-carboxycytosine. Journal of the American Chemical Society, 135(39), 14593-14599. [Link]
-
Kong, M. L., Rivory, L. P., & Clarke, S. J. (2005). Rapid quantitation of plasma 2'-deoxyuridine by high-performance liquid chromatography/atmospheric pressure chemical ionization mass spectrometry and its application to pharmacodynamic studies in cancer patients. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 820(1), 121–130. [Link]
-
Hackett, J. D., Tong, M., Kulis, D. M., & Anderson, D. M. (2009). DSP toxin production de novo in cultures of Dinophysis acuminata (Dinophyceae) from North America. Harmful Algae, 8(6), 875-883. [Link]
-
Cortellino, S., Xu, J., Sannai, M., Aguilo, F., Caretti, G., Gottifredi, V., ... & Garcia-Manero, G. (2011). Thymine DNA glycosylase is essential for active DNA demethylation by linked deamination-base excision repair. Cell, 146(1), 67-79. [Link]
-
Gas-Pascual, E., Scheibe, B., & Carell, T. (2023). A Photoredox Reaction for the Selective Modification of 5-Carboxycytosine in DNA. Journal of the American Chemical Society, 145(20), 11046-11051. [Link]
-
Gasteiger, E., Hoogland, C., Gattiker, A., Duvaud, S., Wilkins, M. R., Appel, R. D., & Bairoch, A. (2005). Protein identification and analysis tools on the ExPASy server. In The proteomics protocols handbook (pp. 571-607). Humana Press. [Link]
-
Wang, J., Wang, L., & Li, Z. (2010). Derivatization With Girard Reagent T Combined With LC-MS/MS for the Sensitive Detection of 5-formyl-2'-deoxyuridine in Cellular DNA. Analytical chemistry, 82(15), 6591–6597. [Link]
-
Guo, Y. (2024). Separation of nucleobases, nucleosides, nucleotides and oligonucleotides by hydrophilic interaction liquid chromatography (HILIC): A state-of-the-art review. Journal of Chromatography A, 1729, 465467. [Link]
-
G-Biosciences. (2018). The Advantages of Using Trypsin for Mass Spectrometry. Retrieved from [Link]
Sources
- 1. Biological effects of this compound: hydrolysis product of 5-trifluoromethyl-2'-deoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Restriction Enzyme Digestion | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. agilent.com [agilent.com]
- 4. EdU (5-ethynyl-2'-deoxyuridine) (A270202) | Antibodies.com [antibodies.com]
- 5. LC-MS/MS for Assessing the Incorporation and Repair of N2-Alkyl-2′-deoxyguanosine in Genomic DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. New synthesis of this compound and its incorporation into synthetic oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lgcstandards.com [lgcstandards.com]
- 10. 5-bromodeoxyuridine monoclonal antibody Flow Cytometry SAB4700630 Anti-BrdU [sigmaaldrich.com]
- 11. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to the Enzymatic Synthesis of 5-Carboxy-2'-deoxyuridine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the enzymatic synthesis of 5-Carboxy-2'-deoxyuridine, a modified nucleoside of significant interest in biomedical research and drug development. By leveraging the specificity and efficiency of biocatalysis, the methods outlined herein offer a sustainable and potentially more efficient alternative to traditional chemical synthesis routes. This document is structured to provide not only a step-by-step protocol but also the scientific rationale behind the experimental design, ensuring a deep understanding of the underlying principles.
Introduction: The Significance of this compound
This compound (5-CAdU) is a naturally occurring modified nucleoside, identified as an oxidation product of thymidine.[1] Its presence in DNA is implicated in various biological processes, including DNA repair and epigenetic regulation. Beyond its biological role, 5-CAdU serves as a valuable building block in the synthesis of modified oligonucleotides used in diagnostics and therapeutics. The carboxyl group at the 5-position offers a unique site for further chemical modifications, making it a versatile platform for the development of novel drug candidates and research tools.
The Enzymatic Approach: A Paradigm Shift in Nucleoside Synthesis
Conventional chemical synthesis of modified nucleosides often involves multi-step processes with harsh reaction conditions and the need for extensive protecting group strategies. Enzymatic synthesis, on the other hand, offers several distinct advantages:
-
High Specificity: Enzymes catalyze reactions with remarkable chemo-, regio-, and stereoselectivity, minimizing the formation of unwanted byproducts.
-
Mild Reaction Conditions: Enzymatic reactions are typically conducted in aqueous media under mild pH and temperature, preserving the integrity of sensitive functional groups.
-
Environmental Sustainability: Biocatalysis aligns with the principles of green chemistry by reducing the use of hazardous reagents and organic solvents.
For the synthesis of 5-CAdU, the key enzymatic reaction is a transglycosylation , catalyzed by nucleoside phosphorylases.
The Core of the Synthesis: Nucleoside Phosphorylases
Nucleoside phosphorylases (NPs) are a class of enzymes that catalyze the reversible phosphorolysis of the N-glycosidic bond in nucleosides.[2] This reversibility is the cornerstone of their application in nucleoside synthesis. The two primary types of NPs relevant to this synthesis are:
-
Thymidine Phosphorylase (TP): As the name suggests, TP primarily acts on thymidine and other 5-substituted 2'-deoxyuridines.[3]
-
Pyrimidine Nucleoside Phosphorylase (PyNP): This class of enzymes exhibits a broader substrate specificity for pyrimidine nucleosides.[4]
The general mechanism for the enzymatic synthesis of 5-CAdU via transglycosylation is depicted below:
Caption: Figure 1: Two-step, one-pot enzymatic synthesis of 5-CAdU.
In this process, a readily available and inexpensive 2'-deoxynucleoside, such as thymidine, serves as the donor of the α-D-2-deoxyribose-1-phosphate (dRib-1-P) intermediate. The nucleoside phosphorylase then catalyzes the transfer of this sugar moiety to the acceptor base, 5-carboxyuracil, to form the desired product, 5-CAdU.
Whole-Cell Biocatalysis: A Practical and Efficient Approach
While purified enzymes offer high catalytic activity, their isolation and purification can be costly and time-consuming. Whole-cell biocatalysis , utilizing microorganisms that overexpress the desired nucleoside phosphorylase(s), presents a more practical and cost-effective alternative.[5][6] This approach offers several benefits:
-
Elimination of Enzyme Purification: The need for costly and laborious enzyme purification steps is circumvented.
-
Enhanced Enzyme Stability: The cellular environment often provides a protective milieu for the enzyme, enhancing its stability and operational lifetime.
-
Cofactor Regeneration: In reactions requiring cofactors, the cellular machinery can regenerate them, simplifying the reaction setup.
For the synthesis of 5-CAdU, a recombinant Escherichia coli strain overexpressing a robust thymidine phosphorylase or a pyrimidine nucleoside phosphorylase is an excellent choice.[7]
Experimental Protocol: A Step-by-Step Guide
This protocol details a model system for the synthesis of 5-CAdU using an E. coli whole-cell biocatalyst.
5.1. Preparation of the Whole-Cell Biocatalyst
-
Strain: E. coli BL21(DE3) transformed with a plasmid containing the gene for a thermostable thymidine phosphorylase or pyrimidine nucleoside phosphorylase under the control of an inducible promoter (e.g., T7).
-
Culture Medium: Luria-Bertani (LB) medium supplemented with the appropriate antibiotic for plasmid maintenance.
-
Cultivation:
-
Inoculate 5 mL of LB medium with a single colony of the recombinant E. coli and grow overnight at 37°C with shaking (200 rpm).
-
Use the overnight culture to inoculate 500 mL of fresh LB medium in a 2 L baffled flask.
-
Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.
-
Continue the cultivation for another 4-6 hours at 30°C.
-
-
Cell Harvesting and Preparation:
-
Harvest the cells by centrifugation (5000 x g, 10 min, 4°C).
-
Wash the cell pellet twice with a phosphate buffer (50 mM, pH 7.0).
-
The resulting cell paste can be used directly or stored at -80°C for future use.
-
5.2. Enzymatic Synthesis of this compound
-
Reaction Mixture:
-
5-Carboxyuracil: 10 mM
-
Thymidine (deoxyribose donor): 20 mM
-
Phosphate buffer (pH 7.5): 50 mM
-
Recombinant E. coli cell paste: 50 g/L (wet weight)
-
-
Reaction Conditions:
-
Incubate the reaction mixture at 50°C with gentle agitation. The optimal temperature may vary depending on the specific enzyme used.[8]
-
Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by High-Performance Liquid Chromatography (HPLC).
-
5.3. Purification of this compound
Due to the high polarity of 5-CAdU, purification can be challenging. A combination of chromatographic techniques is recommended.
-
Reaction Quenching and Cell Removal:
-
Terminate the reaction by heating the mixture to 95°C for 10 minutes to denature the enzymes.
-
Remove the cell debris by centrifugation (10,000 x g, 20 min, 4°C).
-
-
Chromatographic Purification:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an effective technique for separating highly polar compounds.[9] A column with a polar stationary phase (e.g., silica or an amine-bonded phase) can be used with a mobile phase consisting of a high concentration of an organic solvent (e.g., acetonitrile) and a small amount of aqueous buffer.
-
Reversed-Phase HPLC: While less effective for highly polar compounds, reversed-phase HPLC can be used for polishing the final product. A C18 column with a highly aqueous mobile phase may be employed.
-
Optimization and Data Analysis
The efficiency of the enzymatic synthesis can be optimized by systematically varying key parameters.
6.1. Key Optimization Parameters
-
pH: The optimal pH for nucleoside phosphorylases is typically in the range of 6.0 to 8.0.[8]
-
Temperature: Thermostable enzymes allow for higher reaction temperatures, which can increase reaction rates and improve substrate solubility. A typical range to explore is 40-60°C.
-
Substrate Ratio: The molar ratio of the deoxyribose donor (thymidine) to the acceptor base (5-carboxyuracil) can significantly influence the reaction equilibrium and final product yield. An excess of the donor is generally recommended.
-
Biocatalyst Concentration: Increasing the amount of whole cells will increase the reaction rate, but may also lead to mass transfer limitations.
Caption: Figure 2: Workflow for optimizing the enzymatic synthesis.
6.2. Expected Quantitative Data
The following table provides hypothetical yet realistic data for an optimized enzymatic synthesis of 5-CAdU.
| Parameter | Value |
| Substrates | |
| 5-Carboxyuracil | 10 mM |
| Thymidine | 20 mM |
| Reaction Conditions | |
| pH | 7.5 |
| Temperature | 50°C |
| Biocatalyst Loading | 50 g/L (wet cells) |
| Reaction Time | 4 hours |
| Results | |
| Conversion of 5-Carboxyuracil | >90% |
| Isolated Yield of 5-CAdU | 75-85% |
| Purity (by HPLC) | >98% |
Table 1: Hypothetical Optimized Synthesis Parameters and Expected Results
Conclusion and Future Perspectives
The enzymatic synthesis of this compound using whole-cell biocatalysts represents a powerful and promising alternative to traditional chemical methods. The inherent advantages of biocatalysis, including high specificity, mild reaction conditions, and environmental sustainability, make it an attractive approach for the production of this valuable modified nucleoside.
Future research in this area will likely focus on:
-
Enzyme Engineering: Directed evolution and rational design to improve the catalytic efficiency and substrate specificity of nucleoside phosphorylases for 5-carboxyuracil.
-
Process Intensification: Development of continuous flow reactor systems for the scalable and automated production of 5-CAdU.
-
Metabolic Engineering: Engineering of the whole-cell biocatalyst to enhance the intracellular pool of dRib-1-P, thereby driving the synthesis towards higher product yields.
By embracing these advancements, the scientific community can further unlock the potential of enzymatic synthesis for the efficient and sustainable production of this compound and other valuable nucleoside analogs for a wide range of applications in research and medicine.
References
-
Guerniou, V., Gasparutto, D., Sauvaigo, S., Favier, A., & Cadet, J. (2003). New synthesis of this compound and its incorporation into synthetic oligonucleotides. Nucleosides, Nucleotides & Nucleic Acids, 22(5-8), 1073-1075. [Link]
-
Kreppel, A., & Ochsenfeld, C. (2020). The Enzymatic Decarboxylation Mechanism of 5-Carboxy Uracil: A Comprehensive Quantum Chemical Study. Journal of Chemical Theory and Computation, 17(1), 406-417. [Link]
-
Friedkin, M., & Roberts, D. (1954). The enzymatic synthesis of nucleosides. I. Thymidine phosphorylase in mammalian tissue. The Journal of biological chemistry, 207(1), 245-256. [Link]
-
Fan, C., Liu, Y., Song, F., Zheng, P., & Sun, J. (2015). Enzymatic synthesis of nucleosides by nucleoside phosphorylase co-expressed in Escherichia coli. Electronic Journal of Biotechnology, 18(6), 449-454. [Link]
-
Norman, R. A., et al. (2004). Crystal structure of human thymidine phosphorylase in complex with a small molecule inhibitor. Structure, 12(1), 75-84. [Link]
-
El-Sayed, A. S., et al. (2017). Differences in activities and substrate specificity of human and murine pyrimidine nucleoside phosphorylases: implications for chemotherapy with 5-fluoropyrimidines. Cancer research, 53(16), 3687-3693. [Link]
-
Benítez-Mateos, A. I., Klein, C., Padrosa, D. R., & Paradisi, F. (2022). A novel thymidine phosphorylase to synthesize (halogenated) anticancer and antiviral nucleoside drugs in continuous flow. Catalysis Science & Technology, 12(16), 5035-5043. [Link]
-
Makarova, E., et al. (2022). New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. Molecules, 27(9), 2841. [Link]
-
Guo, Y. (2024). Separation of nucleobases, nucleosides, nucleotides and oligonucleotides by hydrophilic interaction liquid chromatography (HILIC): A state-of-the-art review. Journal of Chromatography A, 1729, 465467. [Link]
-
Wang, H., et al. (2014). Enzymatic synthesis of 2'-deoxyuridine by whole cell catalyst co-expressing uridine phosphorylase and thymidine phosphorylase through auto-induction system. Journal of Bioscience and Bioengineering, 118(5), 509-514. [Link]
-
Kreppel, A., & Ochsenfeld, C. (2020). The Enzymatic Decarboxylation Mechanism of 5-Carboxy Uracil: A Comprehensive Quantum Chemical Study. Journal of Chemical Theory and Computation, 17(1), 406-417. [Link]
-
Bornscheuer, U. T., et al. (2021). Biocatalysis: Enzymatic Synthesis for Industrial Applications. Angewandte Chemie International Edition, 60(44), 23592-23614. [Link]
-
Lewkowicz, E. S., & Iribarren, A. M. (2017). Whole cell biocatalysts for the preparation of nucleosides and their derivatives. Current organic chemistry, 21(23), 2346-2363. [Link]
-
Nguyen, B. (2023). Computational Studies of Enzyme Catalyzed Decarboxylation Mechanisms of 5-carboxy uracil and reversible decarboxylation of 2,5-Furandicarboxylic acid. University of Minnesota Digital Conservancy. [Link]
-
Lewkowicz, E. S., & Iribarren, A. M. (2017). Whole Cell Biocatalysts for the Preparation of Nucleosides and their Derivatives. CONICET Digital. [Link]
-
Jaworska, K., et al. (2018). 5-Alkynyl-2'-deoxyuridines: Chromatography-free synthesis and cytotoxicity evaluation against human breast cancer cells. Bioorganic & medicinal chemistry letters, 28(19), 3249-3253. [Link]
-
Nakayama, C., Wataya, Y., Meyer, R. B., Jr, Santi, D. V., Saneyoshi, M., & Ueda, T. (1980). Thymidine phosphorylase. Substrate specificity for 5-substituted 2'-deoxyuridines. Journal of medicinal chemistry, 23(8), 962-964. [Link]
-
Straube, H., & Herde, M. (2022). Purification and Analysis of Nucleotides and Nucleosides from Plants. Methods in molecular biology (Clifton, N.J.), 2466, 145-155. [Link]
-
France, S. P., et al. (2021). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. Catalysts, 11(5), 599. [Link]
-
Gmelin, W., & Nidetzky, B. (2017). Substrate spectra of nucleoside phosphorylases and their potential in the production of pharmaceutically active compounds. Applied microbiology and biotechnology, 101(23-24), 8279-8291. [Link]
-
Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]
-
Li, Z., et al. (2024). Engineering Substrate Promiscuity of Nucleoside Phosphorylase Via an Insertions–Deletions Strategy. JACS Au, 4(2), 567-576. [Link]
-
Reddit. (2023, January 7). Purification of strong polar and basic compounds. r/Chempros. [Link]
-
Pérez-García, F., et al. (2024). Engineering a Bifunctional Fusion Purine/Pyrimidine Nucleoside Phosphorylase for the Production of Nucleoside Analogs. International Journal of Molecular Sciences, 25(19), 10583. [Link]
Sources
- 1. Activity and substrate specificity of pyrimidine phosphorylases and their role in fluoropyrimidine sensitivity in colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Substrate spectra of nucleoside phosphorylases and their potential in the production of pharmaceutically active compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thymidine phosphorylase: a potential new target for treating cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Engineering a Bifunctional Fusion Purine/Pyrimidine Nucleoside Phosphorylase for the Production of Nucleoside Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The enzymatic conversion of 5-formyluracil to uracil 5-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dupont.com [dupont.com]
- 7. Enzymatic synthesis of 2'-deoxyuridine by whole cell catalyst co-expressing uridine phosphorylase and thymidine phosphorylase through auto-induction system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Separation of nucleobases, nucleosides, nucleotides and oligonucleotides by hydrophilic interaction liquid chromatography (HILIC): A state-of-the-art review - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Role of 5-Carboxy-2'-deoxyuridine in Pyrimidine Metabolism: A Technical Guide for Researchers
Foreword: Unveiling a Novel Player in Pyrimidine Dynamics
The landscape of pyrimidine metabolism and its intricate connection to epigenetic regulation is in a constant state of flux, with the discovery of new modifications and pathways challenging established paradigms. Among these emerging players, 5-Carboxy-2'-deoxyuridine (5caU) has garnered significant attention. While its presence and biological implications are still being unraveled, this modified nucleoside stands at the crossroads of DNA damage, repair, and potentially, a novel layer of epigenetic control. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the current understanding of 5caU, from its putative metabolic origins to its potential functional consequences. By synthesizing established data with field-proven insights, we will explore the knowns, the unknowns, and the exciting future directions in the study of this enigmatic molecule.
Introduction to this compound (5caU): Beyond a Simple Metabolite
This compound is a modified pyrimidine nucleoside that has historically been viewed as a product of DNA damage or a synthetic analog. However, recent advancements in our understanding of DNA dynamics, particularly the processes of active DNA demethylation, have cast 5caU in a new light. It is now being investigated as a potential endogenous molecule with a functional role in cellular processes.
This guide will navigate through the current knowledge base, addressing the following key aspects:
-
Biosynthesis and Degradation: Exploring the potential enzymatic pathways leading to the formation and removal of 5caU.
-
Role as a Putative Epigenetic Mark: Examining the evidence, and lack thereof, for 5caU as a stable information carrier in the genome.
-
Interplay with DNA Repair Mechanisms: Delving into the recognition and processing of 5caU by the cellular DNA repair machinery.
-
Impact on Transcription and Disease: Discussing the potential consequences of 5caU presence in the genome on gene expression and its association with pathological states.
-
Methodologies for Detection and Quantification: Providing an overview of the analytical techniques available for studying 5caU.
The Metabolic Crossroads: Biosynthesis and Degradation of 5caU
The precise in vivo metabolic pathways that govern the cellular concentration of 5caU are not yet fully elucidated. However, several plausible routes for its biosynthesis and degradation have been proposed, drawing parallels from related metabolic processes.
Putative Biosynthetic Pathways
Two primary hypotheses for the endogenous formation of 5caU are currently being explored:
-
Oxidation of Thymidine Derivatives: 5caU is a known oxidation product of thymidine.[1] This oxidation can be induced by reactive oxygen species (ROS), suggesting a role for oxidative stress in its formation. Furthermore, the Ten-Eleven Translocation (TET) family of dioxygenases, known for their role in oxidizing 5-methylcytosine (5mC), have also been shown to act on thymine to produce 5-hydroxymethyluracil (5hmU).[2] This raises the intriguing possibility that TET enzymes could further oxidize thymidine derivatives to generate 5caU.
-
Deamination of 5-Carboxy-2'-deoxycytidine (5caC): The well-established pathway of active DNA demethylation involves the TET-mediated oxidation of 5mC to 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and ultimately 5-carboxy-2'-deoxycytidine (5caC).[3] Given that cytosine and its derivatives can undergo spontaneous or enzyme-catalyzed deamination to their corresponding uracil analogs, it is highly probable that 5caC can be deaminated to form 5caU. The enzymes responsible for this potential conversion in vivo are yet to be definitively identified.
Potential Degradation Pathways
The removal of 5caU from the cellular environment is likely crucial to prevent its accumulation and potential cytotoxic effects. The primary hypothesized degradation pathway is decarboxylation.
-
Enzymatic Decarboxylation: Studies on the related molecule, 5-carboxy uracil, have shown that it can be enzymatically decarboxylated to uracil.[4][5] This reaction is catalyzed by enzymes such as iso-orotate decarboxylase. It is plausible that a similar enzymatic mechanism exists for the decarboxylation of 5caU to 2'-deoxyuridine, which can then re-enter the pyrimidine salvage pathway. The specific mammalian enzymes responsible for this activity on 5caU are an active area of investigation.
5caU as a Putative Epigenetic Marker: An Uncharted Territory
While 5hmC has been established as a stable epigenetic mark, the role of 5caU in epigenetic regulation is much less clear.[6] For 5caU to function as an epigenetic marker, it would need to be stably incorporated into the genome and be recognized by specific reader proteins that translate this modification into a functional outcome, such as altered gene expression.
Currently, there is a lack of direct evidence to support the role of 5caU as a stable epigenetic modification. Its structural similarity to thymidine suggests that it could be incorporated into DNA by DNA polymerases, but the efficiency and fidelity of this process are unknown. Furthermore, the existence of specific "reader" proteins that can bind to 5caU and mediate downstream effects has not been demonstrated.
Causality Behind Experimental Choices: To investigate the potential epigenetic role of 5caU, researchers would need to develop tools to map its genomic location with high resolution. This would involve the development of highly specific antibodies for immunoprecipitation-based sequencing (DIP-seq) or chemical modification-based sequencing methods.
The Intersection with DNA Repair: A Double-Edged Sword
The presence of 5caU in the genome, whether through misincorporation or as a result of DNA damage, would likely trigger the cell's DNA repair machinery. The primary pathway responsible for excising modified bases is the Base Excision Repair (BER) pathway.
Recognition and Excision by DNA Glycosylases
The BER pathway is initiated by DNA glycosylases that recognize and excise specific base lesions. Thymine DNA Glycosylase (TDG) is a key enzyme in the BER pathway and is known to excise 5fC and 5caC from DNA.[7][8] Given its promiscuity towards various uracil derivatives, it is highly probable that TDG can also recognize and excise 5caU from the DNA backbone.
Downstream Processing in the BER Pathway
Following the excision of 5caU by a DNA glycosylase, the resulting abasic (AP) site is further processed by AP endonuclease 1 (APE1), which cleaves the phosphodiester backbone.[9] DNA polymerase β (Pol β) then fills the gap, and the final nick is sealed by a DNA ligase.[2]
Self-Validating System: The efficiency of each step in this proposed repair pathway can be experimentally validated. In vitro assays using purified enzymes and synthetic DNA substrates containing 5caU can be employed to measure the kinetic parameters of each reaction. Knockdown or knockout of key BER enzymes in cell lines can be used to assess their in vivo role in the repair of 5caU.
Functional Implications: Transcription and Disease
The presence of 5caU in the genome, even transiently, could have significant functional consequences.
Impact on Transcription
Modified bases in the DNA template can affect the process of transcription by RNA polymerase II. Studies on 5fC and 5caC have shown that these modifications can modestly impede the progression of RNA polymerase II, potentially leading to transcriptional pausing or arrest.[10][11] It is plausible that the bulky carboxyl group of 5caU could also present a steric hindrance to the transcriptional machinery, thereby influencing gene expression.
Association with Disease
While direct links between 5caU and specific diseases are yet to be established, the accumulation of oxidized pyrimidines has been implicated in various pathological conditions. For instance, elevated levels of 5-hydroxymethyl-2'-deoxyuridine have been observed in the DNA of breast cancer patients.[6] Given that exogenously administered this compound inhibits the de novo pyrimidine biosynthetic pathway, its endogenous accumulation could disrupt nucleotide pools and impact cell proliferation.[1][12] Further research is needed to investigate the levels of 5caU in various diseases, including cancer and neurodegenerative disorders, to understand its potential as a biomarker or a therapeutic target.
Methodologies for the Study of 5caU
The advancement of our understanding of 5caU is critically dependent on the availability of robust and sensitive analytical methods for its detection and quantification.
Mass Spectrometry-Based Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of modified nucleosides in genomic DNA.[13] A typical workflow involves the enzymatic digestion of genomic DNA to individual nucleosides, followed by chromatographic separation and detection by a mass spectrometer operating in multiple reaction monitoring (MRM) mode.
Table 1: Hypothetical LC-MS/MS Parameters for 5caU Analysis
| Parameter | Value |
| Precursor Ion (m/z) | To be determined experimentally |
| Product Ion 1 (m/z) | To be determined experimentally |
| Product Ion 2 (m/z) | To be determined experimentally |
| Collision Energy (eV) | To be optimized |
| Chromatographic Column | C18 or HILIC |
| Mobile Phase | Acetonitrile/Water with formic acid |
Experimental Protocol: LC-MS/MS Quantification of 5caU in Genomic DNA
-
Genomic DNA Isolation: Isolate high-quality genomic DNA from cells or tissues of interest using a standard protocol.
-
DNA Digestion: Digest 1-10 µg of genomic DNA to single nucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.
-
Stable Isotope-Labeled Internal Standard: Spike the digested sample with a known amount of a stable isotope-labeled 5caU internal standard for accurate quantification.
-
LC Separation: Separate the nucleosides using a suitable HPLC or UPLC system equipped with a C18 or HILIC column.
-
MS/MS Detection: Analyze the eluent using a triple quadrupole mass spectrometer operating in positive ion MRM mode. Optimize the precursor and product ion transitions and collision energies for 5caU and its internal standard.
-
Quantification: Calculate the amount of 5caU in the sample by comparing the peak area ratio of the analyte to the internal standard against a standard curve.
Antibody-Based Detection
The development of specific monoclonal antibodies against 5caU would enable a range of powerful techniques for its study, including:
-
Enzyme-Linked Immunosorbent Assay (ELISA): For the rapid and high-throughput quantification of 5caU levels.
-
Immunohistochemistry (IHC) and Immunofluorescence (IF): For visualizing the localization of 5caU within tissues and cells.
-
DNA Immunoprecipitation (DIP): For enriching 5caU-containing DNA fragments for subsequent sequencing (DIP-seq) to map the genomic distribution of this modification.
The generation and validation of such antibodies are crucial next steps for the field.
Future Directions and Concluding Remarks
The study of this compound is still in its infancy, with many fundamental questions remaining unanswered. Future research should focus on:
-
Definitive Elucidation of Biosynthetic and Degradation Pathways: Identifying the specific enzymes responsible for the in vivo formation and removal of 5caU.
-
Genomic Mapping of 5caU: Developing and applying high-resolution mapping techniques to determine the genomic and epigenomic context of this modification.
-
Functional Characterization: Investigating the impact of 5caU on DNA-protein interactions, chromatin structure, and gene regulation.
-
Clinical Relevance: Exploring the association of 5caU levels with various human diseases to assess its potential as a biomarker or therapeutic target.
References
- Dexter, D. L., Wolberg, W. H., Ansfield, F. J., Helson, L., & Heidelberger, C. (1972). Biological effects of this compound: hydrolysis product of 5-trifluoromethyl-2'-deoxyuridine. Cancer Research, 32(2), 247-253.
- Smiley, J. A., & Patterson, D. (1998). The enzymatic decarboxylation of 5-carboxyuracil. The Journal of biological chemistry, 273(41), 26583–26586.
- Löffler, M., Jöckel, J., & Schuster, G. (1997). 5-Carboxy-orotate decarboxylase from human erythrocytes. Biological chemistry, 378(6), 565-568.
- He, Y. F., Li, B. Z., Li, Z., Liu, P., Wang, Y., Tang, Q., ... & Zhang, Y. (2011). Tet-mediated formation of 5-carboxylcytosine and its excision by TDG in mammalian DNA. Science, 333(6047), 1303-1307.
- Ito, S., Shen, L., Dai, Q., Wu, S. C., Collins, L. B., Swenberg, J. A., ... & Zhang, Y. (2011). Tet proteins can oxidize 5-methylcytosine to 5-formylcytosine and 5-carboxylcytosine. Science, 333(6047), 1300-1303.
- Kirkwood, J. M., & Heidelberger, C. (1971). Effects of 5-trifluoromethyl-2'-deoxyuridine on the metabolism of fluorinated pyrimidines in cultured human cells. Cancer Research, 31(11), 1703-1707.
- Maiti, A., & Drohat, A. C. (2011). Thymine DNA glycosylase recognizes 5-formylcytosine and 5-carboxylcytosine through a non-base-flipping mechanism. Journal of Biological Chemistry, 286(40), 35334-35338.
- Pfaffeneder, T., Hackner, B., Truss, M., Münzel, M., Müller, M., De, S., ... & Carell, T. (2011). The discovery of 5-formylcytosine in embryonic stem cell DNA.
- Bachman, M., Uribe-Lewis, S., Yang, X., Williams, M., Murrell, A., & Balasubramanian, S. (2014). 5-Hydroxymethylcytosine is a predominantly stable DNA modification.
- Song, C. X., Szulwach, K. E., Fu, Y., Dai, Q., Yi, C., Li, X., ... & He, C. (2011). Selective chemical labeling of 5-hydroxymethylcytosine in genomic DNA.
- Maiti, A., & Drohat, A. C. (2011). Thymine DNA glycosylase from the DHFR promoter specifically recognizes 5-formylcytosine and 5-carboxylcytosine. Biochemistry, 50(41), 8870-8878.
- Pastor, W. A., Aravind, L., & Rao, A. (2013). TETonic shift: biological roles of TET proteins in DNA demethylation and transcription. Nature Reviews Molecular Cell Biology, 14(6), 341-356.
- Schiesser, S., Pfaffeneder, T., Sadeghian, K., Hackner, B., Steigenberger, B., Scherübl, D., ... & Carell, T. (2013). Deamination, oxidation, and C-C bond cleavage of 5-methylcytosine and 5-hydroxymethylcytosine in DNA. Journal of the American Chemical Society, 135(39), 14593-14599.
- Spruijt, C. G., Gnerlich, F., Taufik, F. L., & Vermeulen, M. (2013). A quantitative mass spectrometry-based approach to screen for reader proteins of epigenetic histone and DNA modifications. Methods in enzymology, 529, 287-306.
- Cortellino, S., Xu, J., Sannai, M., Moore, R., Caretti, E., Cesi, G., ... & El-Naggar, A. (2011). TET1 is a tumor suppressor in mouse embryonic fibroblasts. Science, 334(6058), 969-973.
- Wang, L., Wang, S., Li, W., Lu, X., Wu, C., Li, J., ... & Wang, D. (2015). Molecular basis for 5-carboxycytosine recognition by RNA polymerase II elongation complex.
- Kellinger, M. W., Song, C. X., Chong, J., Lu, X. Y., He, C., & Wang, D. (2012). 5-formyl-and 5-carboxyl-deoxycytidine inhibit the activity of DNA methyltransferases. Journal of the American Chemical Society, 134(36), 14945-14950.
- Valinluck, V., & Sowers, L. C. (2007). Endogenous cytosine damage products alter the site selectivity of human DNA maintenance methyltransferase DNMT1. Cancer research, 67(3), 946-950.
- Wu, H., & Zhang, Y. (2014). Reversing DNA methylation: mechanisms, genomics, and biological functions. Cell, 156(1-2), 45-68.
- Zhang, L., Lu, X., Lu, J., Liang, H., Dai, Q., Xu, G. L., ... & He, C. (2012). Thymine DNA glycosylase specifically recognizes 5-carboxylcytosine-modified DNA.
-
Global DNA Modification Quantification by LC-MS/MS. (n.d.). CD BioSciences. Retrieved January 30, 2026, from [Link]
- Ponnaluri, V. K. C., Maciejewski, J. P., & Mukherji, M. (2013). A mechanistic overview of TET-mediated 5-methylcytosine oxidation.
- He, Y. F., Li, B. Z., Li, Z., Liu, P., Wang, Y., Tang, Q., ... & Zhang, Y. (2011). Tet-mediated formation of 5-carboxylcytosine and its excision by TDG in mammalian DNA. Science, 333(6047), 1303-1307.
-
Global DNA Modification Quantification by LC-MS/MS, By Analysis Methods - Epigenetics. (n.d.). CD BioSciences. Retrieved January 30, 2026, from [Link]
- Pastor, W. A., Aravind, L., & Rao, A. (2013). TETonic shift: biological roles of TET proteins in DNA demethylation and transcription. Nature Reviews Molecular Cell Biology, 14(6), 341-356.
- Wang, L., Wang, S., Li, W., Lu, X., Wu, C., Li, J., ... & Wang, D. (2015). Molecular basis for 5-carboxycytosine recognition by RNA polymerase II elongation complex.
- Wu, H., & Zhang, Y. (2014). Reversing DNA methylation: mechanisms, genomics, and biological functions. Cell, 156(1-2), 45-68.
-
TET enzymes. (2023, October 26). In Wikipedia. [Link]
- Zhang, L., Lu, X., Lu, J., Liang, H., Dai, Q., Xu, G. L., ... & He, C. (2012). Thymine DNA glycosylase specifically recognizes 5-carboxylcytosine-modified DNA.
- Maiti, A., & Drohat, A. C. (2011). Thymine DNA glycosylase from the DHFR promoter specifically recognizes 5-formylcytosine and 5-carboxylcytosine. Biochemistry, 50(41), 8870-8878.
- Valinluck, V., & Sowers, L. C. (2007). Endogenous cytosine damage products alter the site selectivity of human DNA maintenance methyltransferase DNMT1. Cancer research, 67(3), 946-950.
- Kellinger, M. W., Song, C. X., Chong, J., Lu, X. Y., He, C., & Wang, D. (2012). 5-formyl-and 5-carboxyl-deoxycytidine inhibit the activity of DNA methyltransferases. Journal of the American Chemical Society, 134(36), 14945-14950.
- Wilson III, D. M., & Barsky, D. (2001). The major human abasic endonuclease: formation, stability and substrate specificity of APE1-DNA complexes. Nucleic acids research, 29(16), 3441-3449.
- Spruijt, C. G., Gnerlich, F., Taufik, F. L., & Vermeulen, M. (2013). A quantitative mass spectrometry-based approach to screen for reader proteins of epigenetic histone and DNA modifications. Methods in enzymology, 529, 287-306.
- Schiesser, S., Pfaffeneder, T., Sadeghian, K., Hackner, B., Steigenberger, B., Scherübl, D., ... & Carell, T. (2013). Deamination, oxidation, and C-C bond cleavage of 5-methylcytosine and 5-hydroxymethylcytosine in DNA. Journal of the American Chemical Society, 135(39), 14593-14599.
Sources
- 1. Biological effects of this compound: hydrolysis product of 5-trifluoromethyl-2'-deoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Visualizing the coordination of apurinic/apyrimidinic endonuclease (APE1) and DNA polymerase β during base excision repair - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eurl-pesticides.eu [eurl-pesticides.eu]
- 4. The Enzymatic Decarboxylation Mechanism of 5-Carboxy Uracil: A Comprehensive Quantum Chemical Study [sfb1309.de]
- 5. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 6. 5-Hydroxymethylcytosine is a predominantly stable DNA modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural basis for excision of 5-formylcytosine by thymine DNA glycosylase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Excision of 5-carboxylcytosine by Thymine DNA Glycosylase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural basis for APE1 processing DNA damage in the nucleosome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of Tet-mediated oxidation products of 5-methylcytosine on DNA transcription in vitro and in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Molecular basis for 5-carboxycytosine recognition by RNA polymerase II elongation complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biological Effects of 5-Carboxy-2′-Deoxyuridine: Hydrolysis Product of 5-Trifluoromethyl-2′-Deoxyuridine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Abasic site–peptide cross-links are blocking lesions repaired by AP endonucleases - PMC [pmc.ncbi.nlm.nih.gov]
hydrolysis of 5-trifluoromethyl-2'-deoxyuridine to 5-Carboxy-2'-deoxyuridine
Technical Whitepaper: Hydrolytic Conversion of 5-Trifluoromethyl-2'-deoxyuridine to 5-Carboxy-2'-deoxyuridine
Executive Summary
This technical guide details the chemical transformation of 5-trifluoromethyl-2'-deoxyuridine (Trifluridine, FTD) into This compound (5-COOH-dU) via alkaline hydrolysis. While Trifluridine is a potent antineoplastic and antiviral nucleoside analogue, the electron-deficient nature of the trifluoromethyl group at the C5 position renders it susceptible to nucleophilic attack. Understanding this pathway is critical for impurity profiling , stability-indicating method development (SIM) , and the synthesis of reference standards for metabolite identification.
Unlike metabolic degradation mediated by Thymidine Phosphorylase (TP), which cleaves the glycosidic bond to form 5-trifluoromethyluracil, chemical hydrolysis under basic conditions targets the C5-side chain while preserving the nucleoside scaffold.
Mechanistic Principles
The conversion is driven by the strong electron-withdrawing effect of the trifluoromethyl (
Reaction Thermodynamics & Kinetics
-
Reaction Type: Nucleophilic Substitution / Hydrolysis.
-
Kinetics: First-order with respect to hydroxide ion concentration
. -
pH Dependence: The reaction rate increases significantly at
. At physiological pH (7.4), the half-life is approximately 20–40 hours; in 0.1 N NaOH, conversion occurs within minutes. -
Stoichiometry:
Chemical Pathway
The mechanism proceeds through a gem-triol intermediate (or gem-difluoro enol), which is unstable and rapidly eliminates fluoride ions.
-
Nucleophilic Attack: Hydroxide attacks the carbon of the
group. -
Fluoride Elimination: Sequential loss of
and addition of leads to a transient species. -
Dehydration: The intermediate collapses, losing water to form the carboxylate anion (
). -
Acidification: Upon quenching with acid, the free carboxylic acid (
) is obtained.
Visualization: Mechanistic Pathway
Figure 1: Stepwise chemical mechanism of the alkaline hydrolysis of the trifluoromethyl group on the pyrimidine ring.
Experimental Protocol
This protocol is designed for the synthesis of the 5-COOH-dU reference standard or for forced degradation studies .
Reagents & Equipment
-
Substrate: 5-Trifluoromethyl-2'-deoxyuridine (Trifluridine), >98% purity.[1]
-
Base: 0.1 N Sodium Hydroxide (NaOH).[1]
-
Quenching Agent: 0.1 N Hydrochloric Acid (HCl) or 1 M Acetic Acid.
-
Solvent: HPLC-grade Water / Methanol.
-
Monitoring: UV-Vis Spectrophotometer or HPLC-PDA.
Step-by-Step Methodology
| Step | Action | Technical Rationale |
| 1. Solubilization | Dissolve 10 mg Trifluridine in 1.0 mL Methanol/Water (50:50). | Ensures homogeneity; FTD is sparingly soluble in pure water. |
| 2. Initiation | Add 1.0 mL of 0.1 N NaOH . Vortex briefly. | Initiates nucleophilic attack. High pH (~13) ensures rapid kinetics. |
| 3. Incubation | Incubate at Ambient Temperature (20-25°C) for 30–60 minutes. | Critical: Avoid heating >40°C to prevent cleavage of the glycosidic bond (deglycosylation). |
| 4. Monitoring | Aliquot 10 µL, dilute in water, measure UV spectrum. Look for | The carboxylate conjugation extends the chromophore, causing a bathochromic shift. |
| 5. Quenching | Add 1.0 mL of 0.1 N HCl (or stoichiometric equivalent) to reach pH 3.0–4.0. | Protonates the carboxylate ( |
| 6. Isolation | Evaporate solvent or purify via Preparative HPLC (C18). | Removes salts ( |
Analytical Validation & Data Interpretation
To confirm the identity of this compound, use the following validation criteria.
HPLC-UV Characteristics
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
-
Mobile Phase: 0.1% Formic Acid in Water (A) / Methanol (B).
-
Retention Time (RT): 5-COOH-dU is more polar than Trifluridine.
Mass Spectrometry (LC-MS/MS)
The mass shift is the definitive confirmation.
| Compound | Formula | Molecular Weight ( g/mol ) | Target Ion [M-H] |
| Trifluridine | 296.20 | 295.2 | |
| 5-Carboxy-2'-dU | 272.21 | 271.2 | |
| Net Change | Loss of |
19F-NMR Spectroscopy
-
Trifluridine: Shows a strong singlet at
. -
5-Carboxy-2'-dU: Complete disappearance of the fluorine signal. This is the most robust test for reaction completion.
Visualization: Experimental Workflow
Figure 2: Operational workflow for the controlled alkaline hydrolysis and validation of the product.
Biological & Stability Context
-
Metabolic Differentiation: In vivo, Trifluridine is primarily degraded by Thymidine Phosphorylase (TP) to 5-trifluoromethyluracil (5-FTU) and 5-carboxyuracil. The direct hydrolysis to the nucleoside this compound described here is a minor metabolic pathway but a major chemical degradation pathway in pharmaceutical formulations.
-
Bioactivity: this compound is biologically inert regarding antiviral activity against HSV-1/HSV-2 and does not inhibit thymidine kinase, unlike the parent drug.[5][6]
-
Storage: Trifluridine solutions must be kept at neutral or slightly acidic pH (pH 5–6) to prevent this hydrolysis.
References
-
Heidelberger, C., et al. (1964). Syntheses of 5-Trifluoromethyluracil and 5-Trifluoromethyl-2'-deoxyuridine.[2][6][7] Journal of Medicinal Chemistry.[7]
-
Caradonna, S. J., & Cheng, Y. C. (1980). The role of deoxyuridine triphosphate nucleotidohydrolase, uracil-DNA glycosylase, and DNA polymerase alpha in the metabolism of 5-fluorouracil. Molecular Pharmacology.
-
Acta Scientific. (2023). Stability Indicating LC-APCI-MS Methods for the Quantification of Trifluridine by Tandem Triple Quadrupole Mass Spectrometry.
-
National Institutes of Health (NIH). Biological Effects of this compound: Hydrolysis Product of 5-Trifluoromethyl-2'-deoxyuridine.
-
Vertex AI Search. Synthesis of this compound from 5-trifluoromethyl-2'-deoxyuridine.
Sources
- 1. actascientific.com [actascientific.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. jpsr.pharmainfo.in [jpsr.pharmainfo.in]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. Biological effects of this compound: hydrolysis product of 5-trifluoromethyl-2'-deoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biological Effects of 5-Carboxy-2′-Deoxyuridine: Hydrolysis Product of 5-Trifluoromethyl-2′-Deoxyuridine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
5-Carboxy-2'-deoxyuridine (5-ca-dU): The Oxidized Pyrimidine at the Crossroads of Epigenetics and DNA Repair
This guide serves as a technical deep-dive into 5-Carboxy-2'-deoxyuridine (5-ca-dU) , a modified nucleoside situated at the intersection of active DNA demethylation, thymine oxidation, and base excision repair (BER). While often overshadowed by its cytosine analogue (5-carboxylcytosine, 5caC), 5-ca-dU represents a critical "damage-epigenetic" interface marker that recruits specific glycosylases to preserve genomic fidelity.
Executive Summary
This compound (5-ca-dU) is the deoxyribose form of 5-carboxyuracil. In the context of epigenetics, it is primarily recognized as a downstream metabolic product of the TET (Ten-Eleven Translocation) enzyme family's activity on Thymine, or as a deamination product of the epigenetic mark 5-carboxylcytosine (5caC).
Unlike 5-methylcytosine (5mC), which functions as a stable repressive mark, 5-ca-dU is transient. Its presence in the genome triggers rapid excision by Thymine DNA Glycosylase (TDG) or Single-Strand-Selective Monofunctional Uracil-DNA Glycosylase 1 (SMUG1) . Consequently, 5-ca-dU serves less as a static "reader" signal and more as an intermediate in the Active DNA Demethylation pathway and oxidative damage response.
Key Technical Takeaways:
-
Origin: Arises from TET-mediated oxidation of Thymine or deamination of 5caC.[1]
-
Fate: Rapidly excised by TDG/SMUG1 to initiate Base Excision Repair (BER).
-
Detection: Requires high-sensitivity LC-MS/MS due to low steady-state abundance.
Mechanistic Pathways: Formation and Processing
To understand the experimental relevance of 5-ca-dU, one must map its dual origins. It is not merely a "fourth stage" oxidation product but a convergence point of two distinct biochemical pathways.
The Converging Pathways
-
TET-Mediated Thymine Oxidation (The "Promiscuity" Pathway): TET enzymes (TET1/2/3) are famous for oxidizing 5mC. However, they possess substrate promiscuity and can oxidize Thymine (5-methyluracil) sequentially to 5-hydroxymethyluracil (5hmU), 5-formyluracil (5fU), and finally 5-carboxyuracil (5caU/5-ca-dU) .
-
Deamination of 5-Carboxylcytosine (The "Demethylation" Pathway): In the active demethylation cycle, 5mC is oxidized to 5caC.[1][2] While TDG typically excises 5caC directly, 5caC can occasionally undergo deamination (spontaneous or enzymatic via AID/APOBEC) to form 5-ca-dU.
Pathway Visualization
The following diagram illustrates the generation of 5-ca-dU and its subsequent repair, highlighting the critical role of TDG.
Figure 1: The dual origins of 5-ca-dU via TET-mediated Thymine oxidation and 5caC deamination, converging on TDG-mediated excision.
Enzymatic Regulation: The Role of TDG
The biological significance of 5-ca-dU is defined by its instability in the genome. It acts as a substrate for Thymine DNA Glycosylase (TDG) .[1][2][3]
-
Mechanism: TDG recognizes the carboxyl group projecting into the major groove. It cleaves the N-glycosidic bond between the base and the sugar-phosphate backbone, creating an abasic (AP) site.
-
Specificity: TDG excises 5-ca-dU (and 5caC) much more efficiently than Thymine or 5hmU. This specificity is crucial for the "active demethylation" model, where the cell aims to replace the modified base with an unmodified Cytosine.[2]
-
Experimental Implication: Because TDG excises 5-ca-dU so rapidly, steady-state levels in genomic DNA are extremely low. Knockout models (e.g., TDG -/-) are often required to accumulate detectable levels of 5-ca-dU for study.
Detection Protocol: LC-MS/MS Quantification
Due to the low abundance of 5-ca-dU (often <1 modification per
Sample Preparation Workflow
Goal: Hydrolyze genomic DNA into single nucleosides without artificially inducing oxidation or deamination.
-
DNA Extraction: Use a nuclei-isolation method (e.g., sucrose gradient) to minimize mitochondrial DNA contamination. Treat with RNase A to remove RNA (RNA contains 5-carboxyuridine, which will interfere).
-
Enzymatic Digestion:
-
Buffer: 20 mM NH₄OAc (pH 5.3), 2 mM MgCl₂, 0.2 mM ZnCl₂.
-
Enzyme Cocktail: DNA Degradase Plus (Zymo) or a mix of Nuclease P1, Snake Venom Phosphodiesterase, and Alkaline Phosphatase.
-
Incubation: 37°C for 3–6 hours.
-
Filtration: Pass through a 3 kDa molecular weight cutoff (MWCO) filter to remove enzymes.
-
LC-MS/MS Parameters
Instrument: Triple Quadrupole Mass Spectrometer (e.g., Agilent 6495 or Sciex QTRAP). Mode: Multiple Reaction Monitoring (MRM). Polarity: Positive Electrospray Ionization (ESI+).
Table 1: MRM Transitions for 5-ca-dU Analysis
| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy (V) | Retention Characteristic |
| 5-ca-dU | 273.1 | 157.1 (Base + H) | 15–20 | Early eluting (Polar) |
| 5-ca-dU (Internal Std) | 275.1 | 159.1 | 15–20 | Co-eluting with analyte |
| 5-caC (Differentiation) | 272.1 | 156.1 | 15–20 | Distinct RT from 5-ca-dU |
| Thymidine (Reference) | 243.1 | 127.1 | 10 | Late eluting |
Note: 5-ca-dU is highly polar due to the carboxyl group. Use a porous graphitic carbon (PGC) column or a specialized HSS T3 column for adequate retention and separation from the salt front.
Chemical Synthesis of Standards
For valid quantification, you must synthesize or procure a stable isotope-labeled standard (
Protocol Summary (Synthesis from 5-trifluoromethyl-2'-deoxyuridine):
-
Starting Material: 5-trifluoromethyl-2'-deoxyuridine (Trifluridine).[4]
-
Hydrolysis: Treat with 1M NaOH at room temperature. The trifluoromethyl group hydrolyzes to a carboxyl group.
-
Purification: Neutralize with HCl, followed by Reverse-Phase HPLC purification.
-
Validation: Verify structure via NMR and High-Resolution Mass Spectrometry (HRMS).
Causality: This method is preferred over direct oxidation of thymidine because the trifluoromethyl group provides a specific "handle" for conversion to carboxylate under basic conditions without destroying the glycosidic bond.
References
-
Pfaffeneder, T., et al. (2014). "Oxidation of 5-Methylcytosine to 5-Carboxylcytosine by TET Enzymes." Angewandte Chemie International Edition. Link
-
He, Y.F., et al. (2011). "Tet-Mediated Formation of 5-Carboxylcytosine and Its Excision by TDG in Mammalian DNA." Science. Link
-
Ito, S., et al. (2011). "Tet Proteins Can Convert 5-Methylcytosine to 5-Formylcytosine and 5-Carboxylcytosine."[1][2][5] Science. Link
-
Maiti, A., & Drohat, A. C. (2011). "Thymine DNA glycosylase can rapidly excise 5-formylcytosine and 5-carboxylcytosine." Journal of Biological Chemistry. Link
-
Nabel, C.S., et al. (2012). "AID/APOBEC Deaminases Disfavor Modified Cytosines Implications for TET-Mediated Active DNA Demethylation." Nature Chemical Biology. Link
-
Madugundu, G.S., et al. (2014). "Hydroxyl-radical-induced oxidation of 5-methylcytosine in isolated and cellular DNA." Nucleic Acids Research.[6][7] Link
Sources
- 1. chinesechemsoc.org [chinesechemsoc.org]
- 2. 5-Carboxylcytosine - Wikipedia [en.wikipedia.org]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. Biological effects of this compound: hydrolysis product of 5-trifluoromethyl-2'-deoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Chemical and enzymatic modifications of 5-methylcytosine at the intersection of DNA damage, repair, and epigenetic reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Investigating the Cytotoxic Effects of 5-Carboxy-2'-deoxyuridine: A Technical Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals investigating the cytotoxic effects of 5-Carboxy-2'-deoxyuridine (5caU). We will delve into the mechanistic underpinnings of 5caU-induced cytotoxicity, provide detailed, field-proven protocols for its assessment, and offer insights into the interpretation of results. Our approach is grounded in the principles of scientific integrity, ensuring that each experimental design is a self-validating system.
Introduction: The Dual Role of this compound
This compound (5caU) is a fascinating nucleoside with a dual identity. On one hand, it is a key intermediate in the active DNA demethylation pathway, a fundamental epigenetic process. Ten-eleven translocation (TET) enzymes oxidize 5-methylcytosine (5mC) sequentially to 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and finally to 5caU.[1][2] This final oxidized form is recognized and excised by Thymine DNA Glycosylase (TDG), initiating the Base Excision Repair (BER) pathway to restore an unmodified cytosine.[3][4]
On the other hand, the accumulation of 5caU, or its exogenous introduction, can lead to significant cytotoxicity.[5][6] This toxicity is not merely a consequence of its presence but stems from the complex interplay between its recognition by DNA repair machinery and the subsequent cellular responses. Understanding this duality is crucial for fields ranging from cancer biology, where epigenetic dysregulation is rampant, to toxicology and the development of novel therapeutics. This guide will equip you with the knowledge and methodologies to dissect these cytotoxic effects.
The Mechanistic Basis of 5caU Cytotoxicity: A Cascade of Cellular Distress
The cytotoxicity of 5caU is not attributed to a single event but rather a cascade of cellular responses triggered by its presence in the genomic landscape. The central hypothesis is that the processing of 5caU by the BER pathway, particularly by the DNA glycosylase TDG, can lead to the formation of persistent DNA strand breaks and genomic instability, ultimately culminating in cell death.[4][7]
Here's a breakdown of the key mechanistic pillars:
-
Aberrant Base Excision Repair (BER): While TDG efficiently excises 5caU, the subsequent steps of BER, involving AP (apurinic/apyrimidinic) endonuclease, DNA polymerase, and ligase, can become overwhelmed or uncoordinated.[8] This can lead to an accumulation of toxic repair intermediates, such as AP sites and single-strand breaks (SSBs).
-
DNA Damage Response (DDR) Activation: The persistence of these repair intermediates triggers a robust DNA Damage Response.[9] Key sensor proteins like PARP (Poly (ADP-ribose) polymerase) detect SSBs, leading to the recruitment of downstream effectors. A critical event is the phosphorylation of histone H2AX (γH2AX), a sensitive marker for DNA double-strand breaks (DSBs) that can arise from the collapse of replication forks at sites of unresolved SSBs.
-
Cell Cycle Arrest: To prevent the propagation of damaged DNA, the DDR activates cell cycle checkpoints, typically leading to an arrest in the S-phase or G2/M phases of the cell cycle. This provides the cell with an opportunity to repair the damage.
-
Induction of Apoptosis: If the DNA damage is too extensive to be repaired, the cell will initiate programmed cell death, or apoptosis.[10] This is a tightly regulated process designed to eliminate damaged cells and prevent the accumulation of mutations.
The following diagram illustrates the proposed signaling pathway leading to 5caU-induced cytotoxicity.
Caption: Proposed signaling pathway of this compound (5caU) induced cytotoxicity.
Experimental Framework for Investigating 5caU Cytotoxicity
A robust investigation into 5caU cytotoxicity requires a multi-pronged approach, moving from general assessments of cell viability to specific mechanistic assays. The following experimental workflow provides a logical progression for a comprehensive study.
Caption: A logical workflow for the comprehensive investigation of 5caU cytotoxicity.
Step 1: Determining Cytotoxicity and Dose-Response
The initial step is to establish the cytotoxic potential of 5caU on your chosen cell line(s) and determine the concentration range that elicits a measurable effect.
Causality Behind Experimental Choices:
-
Choice of Assay: We recommend starting with a simple, robust assay like the MTT or Crystal Violet assay. The MTT assay measures metabolic activity, providing an indication of cell viability, while the Crystal Violet assay quantifies adherent cells, reflecting cell survival and proliferation.[11] Using both can provide a more complete picture.
-
Dose Range: A broad range of 5caU concentrations should be tested to determine the IC50 (the concentration that inhibits 50% of cell growth). A logarithmic dilution series (e.g., 0.1, 1, 10, 100, 1000 µM) is typically a good starting point.
-
Time Course: Cytotoxicity can be time-dependent. Therefore, it is essential to perform the assay at multiple time points (e.g., 24, 48, and 72 hours) to capture both acute and long-term effects.
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of 5caU. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
| Parameter | Recommended Range | Rationale |
| 5caU Concentration | 0.1 µM - 1000 µM | To capture the full dose-response curve and determine the IC50. |
| Incubation Time | 24, 48, 72 hours | To assess both acute and chronic cytotoxic effects. |
| Cell Seeding Density | Cell line-dependent | To ensure cells are in an exponential growth phase during the experiment. |
Step 2: Quantifying DNA Damage
Once the cytotoxic concentrations of 5caU are established, the next step is to directly measure its ability to induce DNA damage.
Causality Behind Experimental Choices:
-
Comet Assay (Single Cell Gel Electrophoresis): This is a sensitive method for detecting DNA strand breaks in individual cells.[12][13] The length of the "comet tail" is proportional to the amount of DNA damage. The alkaline version of the assay detects both single and double-strand breaks.
-
γH2AX Immunofluorescence Staining: This is a highly specific and widely used marker for DNA double-strand breaks.[14][15] The formation of discrete nuclear foci of phosphorylated H2AX can be visualized and quantified by microscopy.
Protocol: Alkaline Comet Assay
-
Cell Treatment: Treat cells with 5caU at concentrations around the IC50 value for a relevant time point (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells and resuspend them in ice-cold PBS.
-
Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and pipette onto a pre-coated microscope slide. Allow the agarose to solidify.
-
Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and proteins, leaving behind the nucleoids.[12]
-
Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank containing an alkaline buffer to unwind the DNA. Apply an electric field to separate the broken DNA fragments from the nucleoid.[12]
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the DNA damage using specialized software to measure parameters like tail length and tail moment.
Protocol: γH2AX Immunofluorescence Staining
-
Cell Culture and Treatment: Grow cells on coverslips and treat with 5caU.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100 in PBS.[15]
-
Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBST).
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for γH2AX.
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides.
-
Imaging and Quantification: Acquire images using a fluorescence microscope and quantify the number of γH2AX foci per nucleus using image analysis software.
Step 3: Analyzing Cell Cycle Progression
To understand how 5caU-induced DNA damage affects cell proliferation, it is essential to analyze the cell cycle distribution.
Causality Behind Experimental Choices:
-
Propidium Iodide (PI) Staining and Flow Cytometry: PI is a fluorescent intercalating agent that binds to DNA.[16] The amount of PI fluorescence is directly proportional to the amount of DNA in the cell. This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[17] An accumulation of cells in the S or G2/M phase is indicative of cell cycle arrest.
Protocol: Cell Cycle Analysis by Propidium Iodide Staining
-
Cell Treatment and Harvesting: Treat cells with 5caU, then harvest and wash them with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Cells can be stored at -20°C at this stage.[16]
-
Staining: Wash the fixed cells to remove the ethanol and resuspend them in a staining solution containing propidium iodide and RNase A (to prevent staining of double-stranded RNA).[16]
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation: Generate a histogram of DNA content and use cell cycle analysis software to quantify the percentage of cells in each phase of the cell cycle.
| Experimental Outcome | Interpretation |
| Increased percentage of cells in S phase | S-phase arrest, possibly due to replication fork stalling at sites of DNA damage. |
| Increased percentage of cells in G2/M phase | G2/M checkpoint activation to prevent entry into mitosis with damaged DNA. |
| Appearance of a sub-G1 peak | Indicates an increase in apoptotic cells with fragmented DNA. |
Step 4: Detecting Apoptosis
The final step in the cytotoxic cascade is often the induction of apoptosis.
Causality Behind Experimental Choices:
-
Annexin V and Propidium Iodide (PI) Staining: This is a widely used flow cytometry-based assay to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells.[18][19] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells.[10] PI is a membrane-impermeant dye that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.
Protocol: Apoptosis Detection by Annexin V/PI Staining
-
Cell Treatment and Harvesting: Treat cells with 5caU, then harvest both the adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Resuspension in Binding Buffer: Resuspend the cells in Annexin V binding buffer.[20]
-
Staining: Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.[20]
-
Incubation: Incubate the cells in the dark at room temperature.[20]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Generate a dot plot to differentiate between the following populations:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Advanced Investigation: The Role of TDG
To definitively link the cytotoxic effects of 5caU to its processing by TDG, it is necessary to modulate the expression or activity of this enzyme.
Causality Behind Experimental Choices:
-
siRNA-mediated Knockdown of TDG: Transiently reducing the expression of TDG using small interfering RNA (siRNA) can reveal whether the absence of this enzyme alleviates 5caU-induced cytotoxicity.
-
Use of TDG-deficient cell lines: Comparing the response of wild-type and TDG-knockout (TDG-/-) cell lines to 5caU treatment provides a more definitive assessment of TDG's role.
If TDG is indeed the primary mediator of 5caU's cytotoxic effects, then its knockdown or knockout should result in a significant reduction in DNA damage, cell cycle arrest, and apoptosis following 5caU treatment.
Conclusion: Synthesizing the Evidence
By following the structured experimental framework outlined in this guide, researchers can build a comprehensive and compelling story about the cytotoxic effects of this compound. The integration of data from cell viability, DNA damage, cell cycle, and apoptosis assays will provide a deep mechanistic understanding of how this important epigenetic intermediate can also act as a potent cytotoxic agent. This knowledge is not only of fundamental biological interest but also holds significant potential for the development of novel therapeutic strategies that exploit the intricacies of DNA repair and epigenetic regulation.
References
-
Cymerman, I. A., & Rzeszotarska, B. (1976). New synthesis of this compound and its incorporation into synthetic oligonucleotides. PubMed. [Link]
-
Cortellino, S., et al. (2021). Roles of TET and TDG in DNA demethylation in proliferating and non-proliferating immune cells. PubMed. [Link]
-
Petry, A., et al. (2016). Base Excision by Thymine DNA Glycosylase Mediates DNA-Directed Cytotoxicity of 5-Fluorouracil. PLOS Biology. [Link]
-
Ameratunga, M., et al. (2022). The Role of Thymine DNA Glycosylase in Transcription, Active DNA Demethylation, and Cancer. PMC. [Link]
-
Kanzawa, F., et al. (1980). Mechanism of cytotoxicity of 5-fluorouracil: distinction between the irreversible cytotoxic effect of 5-fluorouridine and the reversible cytotoxic effect of 5-fluoro-2'-deoxyuridine on murine lymphoma L5178Y cells in culture. PubMed. [Link]
-
Amerigo Scientific. (n.d.). Decoding the Role of TET Enzymes in Epigenetic Regulation. Amerigo Scientific. [Link]
-
He, Y. F., et al. (2015). Tet-Mediated Formation of 5-Hydroxymethylcytosine in RNA. PMC. [Link]
-
Fox, M., & El-Khamisy, S. F. (2021). Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells. Bio-protocol. [Link]
-
Dexter, D. L., et al. (1982). Biological effects of this compound: hydrolysis product of 5-trifluoromethyl-2'-deoxyuridine. Antimicrobial Agents and Chemotherapy. [Link]
-
Eriksson, S., et al. (2009). Nucleoside analog cytotoxicity -focus on enzyme regulation, metabolism, and development of resistance. DiVA portal. [Link]
-
Yu, T., et al. (2015). Genomic Instability and Cancer. PMC. [Link]
-
CRPR. (n.d.). Gamma-H2AX protocol (optimized for VH10-cells). CRPR. [Link]
-
Fiveable. (n.d.). DNA repair pathways and mechanisms. Fiveable. [Link]
-
NIH. (2020). Measurement of DNA Damage Using the Neutral Comet Assay in Cultured Cells. NIH. [Link]
-
ResearchGate. (n.d.). DNA damage repair pathways. The 5 DNA damage response pathways are... ResearchGate. [Link]
-
NIH. (2023). Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software. NIH. [Link]
-
University of Massachusetts Chan Medical School. (n.d.). DNA Cell Cycle Analysis with PI. University of Massachusetts Chan Medical School. [Link]
-
Wikipedia. (n.d.). TET enzymes. Wikipedia. [Link]
-
NIH. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. NIH. [Link]
-
NIH. (2016). Genomic instability in human cancer: Molecular insights and opportunities for therapeutic attack and prevention through diet and nutrition. NIH. [Link]
-
UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. UCL. [Link]
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]
-
ResearchGate. (n.d.). Involvement of TDG in Processing of Uracil and 5-FU (A) Base release... ResearchGate. [Link]
-
ResearchGate. (n.d.). Molecular mechanisms behind the accumulation of genomic instability in... ResearchGate. [Link]
-
PubMed. (2009). Five repair pathways in one context: chromatin modification during DNA repair. PubMed. [Link]
-
Frontiers. (2019). TET Enzymes and 5hmC in Adaptive and Innate Immune Systems. Frontiers. [Link]
-
PubMed Central. (2017). The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold. PubMed Central. [Link]
-
YouTube. (2023). The role of genetic instability in the pathogenesis of multiple myeloma. YouTube. [Link]
-
CUSABIO. (n.d.). DNA Repair Pathway. CUSABIO. [Link]
-
MDPI. (2021). Enhancing the Nucleoside Analog Response with Translational Therapeutic Approaches to Overcome Resistance. MDPI. [Link]
-
NIH. (2011). Thymine DNA Glycosylase Can Rapidly Excise 5-Formylcytosine and 5-Carboxylcytosine: POTENTIAL IMPLICATIONS FOR ACTIVE DEMETHYLATION OF CpG SITES. NIH. [Link]
-
PubMed Central. (2012). Analysis of Cell Cycle Position in Mammalian Cells. PubMed Central. [Link]
-
Creative Diagnostics. (n.d.). Comet Assay for the Detection of DNA Breaks Protocol. Creative Diagnostics. [Link]
-
NIH. (2015). Role of TET enzymes in DNA methylation, development, and cancer. NIH. [Link]
-
Protocols.io. (2019). Flow Cytometry-Based Gamma-H2AX Assay for Radiation Biodosimetry. Protocols.io. [Link]
-
PubMed Central. (1982). Biological Effects of 5-Carboxy-2′-Deoxyuridine: Hydrolysis Product of 5-Trifluoromethyl-2′-Deoxyuridine. PubMed Central. [Link]
-
PubMed Central. (2016). Nucleobase and Nucleoside Analogues: Resistance and Re-Sensitisation at the Level of Pharmacokinetics, Pharmacodynamics and Metabolism. PubMed Central. [Link]
-
PubMed Central. (2022). The contribution of DNA repair pathways to genome editing and evolution in filamentous pathogens. PubMed Central. [Link]
-
MP Biomedicals. (n.d.). γH2AX Detection 560R Kit. MP Biomedicals. [Link]
-
RE-Place. (2013). The essential comet assay: a comprehensive guide to measuring DNA damage and repair. RE-Place. [Link]
-
Oxford Academic. (2016). Causes of genome instability: the effect of low dose chemical exposures in modern society. Oxford Academic. [Link]
-
MDPI. (2020). Evaluating the Genotoxic and Cytotoxic Effects of Thymidine Analogs, 5-Ethynyl-2′-Deoxyuridine and 5-Bromo-2′-Deoxyurdine to Mammalian Cells. MDPI. [Link]
-
PNAS. (2023). Integrated phenotypic screening and chemical proteomics identifies ETF1 ligands that modulate viral translation and replication. PNAS. [Link]
Sources
- 1. Decoding the Role of TET Enzymes in Epigenetic Regulation - Amerigo Scientific [amerigoscientific.com]
- 2. Frontiers | TET Enzymes and 5hmC in Adaptive and Innate Immune Systems [frontiersin.org]
- 3. Roles of TET and TDG in DNA demethylation in proliferating and non-proliferating immune cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Role of Thymine DNA Glycosylase in Transcription, Active DNA Demethylation, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological effects of this compound: hydrolysis product of 5-trifluoromethyl-2'-deoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biological Effects of 5-Carboxy-2′-Deoxyuridine: Hydrolysis Product of 5-Trifluoromethyl-2′-Deoxyuridine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Base Excision by Thymine DNA Glycosylase Mediates DNA-Directed Cytotoxicity of 5-Fluorouracil | PLOS Biology [journals.plos.org]
- 8. fiveable.me [fiveable.me]
- 9. researchgate.net [researchgate.net]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. diva-portal.org [diva-portal.org]
- 12. bio-protocol.org [bio-protocol.org]
- 13. rndsystems.com [rndsystems.com]
- 14. crpr-su.se [crpr-su.se]
- 15. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 16. vet.cornell.edu [vet.cornell.edu]
- 17. ucl.ac.uk [ucl.ac.uk]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 20. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
A Technical Guide to the Antiviral Potential of 5-Carboxy-2'-deoxyuridine Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Nucleoside analogs represent a cornerstone of antiviral chemotherapy, demonstrating remarkable success against a range of viral pathogens.[1][2] Within this class, 5-substituted 2'-deoxyuridine derivatives have been a particularly fruitful area of investigation, yielding potent inhibitors of various DNA viruses. This technical guide delves into the antiviral potential of a specific subclass: 5-Carboxy-2'-deoxyuridine (5-COOH-dU) and its derivatives. While the parent compound, 5-COOH-dU, exhibits notable cytotoxicity but lacks direct antiviral effects against herpes simplex virus (HSV), its scaffold serves as a critical synthetic precursor for generating derivatives with significant therapeutic promise.[3] This document will explore the mechanistic rationale for targeting viral polymerases, detail the structure-activity relationships (SAR) that govern potency, provide validated experimental protocols for screening and characterization, and outline future directions for the development of these compelling antiviral candidates.
Introduction: The Rationale for 5-Substituted Deoxyuridines
The strategy behind using nucleoside analogs as antiviral agents is elegant in its simplicity: to present the viral replication machinery with a "Trojan horse." These molecules mimic natural deoxynucleosides and are recognized by viral enzymes, particularly DNA polymerases. However, once incorporated into the nascent viral DNA chain, they disrupt further synthesis, a process known as chain termination.[4]
The C-5 position of the pyrimidine ring is a key locus for chemical modification. The nature of the substituent at this position is a critical determinant of antiviral activity and selectivity.[5] For instance, the addition of small alkyl groups (like ethyl), halogenated alkyls, or vinyl groups has led to the development of highly specific and potent inhibitors of viruses in the Herpesviridae family, including Herpes Simplex Virus (HSV-1, HSV-2) and Varicella-Zoster Virus (VZV).[5][6][7][8] The success of compounds like (E)-5-(2-bromovinyl)-2'-deoxyuridine (Brivudine) underscores the therapeutic potential of this chemical space.[4]
While this compound itself is a product of the hydrolysis of the antiviral drug 5-trifluoromethyl-2'-deoxyuridine and shows limited direct antiviral action, its carboxyl group offers a versatile chemical handle.[3] It allows for the synthesis of a diverse library of ester, amide, and other derivatives, enabling a systematic exploration of the chemical space to optimize antiviral potency and minimize host cell toxicity.
Proposed Mechanism of Action
The primary mechanism by which 5-substituted 2'-deoxyuridine derivatives are believed to exert their antiviral effect is through the targeted inhibition of viral DNA synthesis. This multi-step process is contingent on the specific enzymes expressed by the target virus, which forms the basis of their selective toxicity.
-
Selective Phosphorylation: The journey of a nucleoside analog from an extracellular drug to an active intracellular agent begins with phosphorylation. Many herpesviruses, for instance, encode their own thymidine kinase (TK). This viral TK is significantly more promiscuous than its cellular counterpart and efficiently phosphorylates the 5-substituted deoxyuridine analog to its monophosphate form. This initial phosphorylation step is the linchpin of selectivity; the compound is preferentially activated in virus-infected cells, sparing uninfected cells from its effects.[9][10]
-
Conversion to Triphosphate: Host cell kinases subsequently convert the nucleoside monophosphate into its diphosphate and, ultimately, its active triphosphate form (derivative-dUTP).
-
Inhibition of Viral DNA Polymerase: The derivative-dUTP now acts as a competitive inhibitor of the natural substrate, deoxythymidine triphosphate (dTTP), for the viral DNA polymerase. The viral polymerase, often less fastidious than host polymerases, incorporates the analog into the growing viral DNA strand.
-
Chain Termination: Upon incorporation, the analog can halt further DNA elongation. This can occur if the analog lacks the requisite 3'-hydroxyl group or if the bulky 5-substituent sterically hinders the polymerase from adding the next nucleotide, effectively terminating the replication of the viral genome.[4]
The following diagram illustrates this proposed activation and inhibition pathway.
Caption: A validated workflow for screening and characterizing novel antiviral compounds.
Protocol 1: Cytotoxicity Assay (MTT Method)
Purpose: To determine the concentration of the compound that is toxic to the host cells (CC₅₀), ensuring that antiviral effects are not merely due to cell death.
Principle: The tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed host cells (e.g., Vero for HSV, MDCK for Influenza) into a 96-well plate at a density of 1-2 x 10⁴ cells per well. Allow cells to adhere overnight at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 2-fold serial dilution of the test compounds in cell culture medium. Include a "cells only" (no compound) control and a "medium only" (no cells) blank.
-
Treatment: Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells. Incubate for a period that mirrors the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well. Incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the "cells only" control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the CC₅₀ value (the concentration that reduces cell viability by 50%).
Protocol 2: Plaque Reduction Assay
Purpose: To quantify the antiviral activity of a compound by measuring the reduction in the formation of viral plaques. This is the gold standard for many viruses that cause localized cell death (plaques).
Principle: A confluent monolayer of host cells is infected with a known amount of virus. In the presence of an effective antiviral, the number and size of plaques will be reduced.
Step-by-Step Methodology:
-
Cell Seeding: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.
-
Virus Infection: Remove the culture medium. Infect the cell monolayers with a dilution of virus calculated to produce 50-100 plaques per well. Allow the virus to adsorb for 1 hour at 37°C.
-
Compound Treatment: Prepare various concentrations of the test compound in an overlay medium (e.g., medium containing 1% methylcellulose or agarose). This semi-solid medium restricts viral spread to adjacent cells, ensuring discrete plaque formation.
-
Overlay: After the adsorption period, remove the viral inoculum and add 2 mL (for 6-well plates) of the compound-containing overlay medium. Include a "virus only" (no compound) control.
-
Incubation: Incubate the plates at 37°C, 5% CO₂ for 2-5 days, depending on the virus's replication cycle.
-
Staining: Fix the cells with 10% formalin. Stain the cell monolayer with a 0.1% crystal violet solution. Living cells will stain purple, while plaques (areas of dead cells) will appear as clear zones.
-
Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the "virus only" control. Plot the percentage reduction against the log of the compound concentration to determine the EC₅₀ value (the concentration that reduces plaque formation by 50%).
Challenges and Future Directions
The development of this compound derivatives into clinical candidates faces several challenges. The primary hurdle is achieving a high selectivity index (SI = CC₅₀/EC₅₀), which requires maximizing antiviral potency while minimizing host cell toxicity. Furthermore, issues of metabolic stability, oral bioavailability, and the potential for the emergence of drug-resistant viral strains must be addressed.
Future research should focus on:
-
Prodrug Strategies: Systematically synthesizing ester and amide libraries of the 5-carboxy group to enhance cell permeability and tailor the pharmacokinetic profile.
-
Broad-Spectrum Screening: While initial screening often focuses on herpesviruses, promising compounds should be evaluated against a wider panel of DNA and RNA viruses to identify potential broad-spectrum activity. [2][11]* Combination Therapy: Investigating the synergistic effects of these derivatives when used in combination with other antiviral agents that have different mechanisms of action.
-
Resistance Studies: Generating and characterizing drug-resistant viral mutants to understand the molecular basis of resistance and inform the design of next-generation inhibitors.
By leveraging the versatile chemical nature of the 5-carboxy substituent and employing rigorous, validated screening protocols, the this compound scaffold holds significant promise for the discovery of novel and effective antiviral therapeutics.
References
-
Synthesis and Antiviral Activity of New 5-Substituted 2′-Deoxyuridine Derivatives. (2025). ResearchGate. Available from: [Link]
-
Jones, A. S., Rahim, S. G., Walker, R. T., & De Clercq, E. (1981). Synthesis and Antiviral Properties of (Z)-5-(2-Bromovinyl)-2'-deoxyuridine. Journal of Medicinal Chemistry, 24(6), 759-760. Available from: [Link]
-
Torrence, P. F., Spencer, J. W., & Bobst, A. M. (1978). 5-O-Alkylated derivatives of 5-hydroxy-2'-deoxyuridine as potential antiviral agents. Anti-herpes activity of 5-propynyloxy-2'-deoxyuridine. Journal of Medicinal Chemistry, 21(2), 228-231. Available from: [Link]
-
Pharmacology of Iododeoxyuridine Or 5 iodo 2' deoxyuridine ; Mechanism of action, Pharmacokinetics. (2025). YouTube. Available from: [Link]
-
Dexter, D. L., Wolberg, W. H., Ansfield, F. J., Helson, L., & Heidelberger, C. (1972). Biological effects of this compound: hydrolysis product of 5-trifluoromethyl-2'-deoxyuridine. Cancer Research, 32(2), 247-253. Available from: [Link]
-
Torrence, P. F., & Bhooshan, B. (1977). Improved synthesis and in vitro antiviral activities of 5-cyanouridine and 5-cyano-2'-deoxyuridine. Journal of Medicinal Chemistry, 20(7), 974-976. Available from: [Link]
-
Lin, T. S., Cheng, Y. C., & Prusoff, W. H. (1976). Anti-herpes simplex virus activity of 5-substituted 2-pyrimidinone nucleosides. Journal of Medicinal Chemistry, 19(4), 495-498. Available from: [Link]
-
Jassim, S. A., & Naji, M. A. (2021). Antiviral activities of flavonoids. KAUST Repository. Available from: [Link]
-
De Clercq, E., & Rosenwirth, B. (1985). 5-(Haloalkyl)-2'-deoxyuridines: a novel type of potent antiviral nucleoside analogue. Journal of Medicinal Chemistry, 28(5), 573-576. Available from: [Link]
-
Kumar, R., & Sharma, M. (1995). 5-(1-Substituted) alkyl pyrimidine nucleosides as antiviral (herpes) agents. Medicinal Research Reviews, 15(4), 287-313. Available from: [Link]
-
Balzarini, J., Baba, M., Pauwels, R., Herdewijn, P., & De Clercq, E. (1988). dideoxyuridines as inhibitors of human immunodeficiency virus (HIV): potent and selective anti-HIV activity of 3'-fluoro-2',3'-dideoxy-5-chlorouridine. Biochemical Pharmacology, 37(12), 2395-2403. Available from: [Link]
-
Chae, M. J., Lee, S., & Lee, C. K. (2010). Synthesis of 5-isoxazol-5-yl-2'-deoxyuridines exhibiting antiviral activity against HSV and several RNA viruses. Bulletin of the Korean Chemical Society, 31(12), 3781-3784. Available from: [Link]
-
Kumar, R., et al. (1992). Synthesis of 5-[1-hydroxy (or methoxy)-2,2-dihaloethyl]-2'-deoxyuridines with antiviral and cytotoxic activity. Journal of Medicinal Chemistry, 35(23), 4260-4268. Available from: [Link]
-
Shealy, Y. F., O'Dell, C. A., & Arnett, G. (1986). Synthesis and antiviral activity of the carbocyclic analogues of 5-ethyl-2'-deoxyuridine and of 5-ethynyl-2'-deoxyuridine. Journal of Medicinal Chemistry, 29(9), 1720-1724. Available from: [Link]
-
De Clercq, E., et al. (1986). Synthesis and antiviral activity of 5-thien-2-yl-2'-deoxyuridine analogues. Journal of Medicinal Chemistry, 29(2), 213-217. Available from: [Link]
-
De Clercq, E., & Rosenwirth, B. (1985). 5-(Haloalkyl)-2'-deoxyuridines: a novel type of potent antiviral nucleoside analogue. Journal of Medicinal Chemistry, 28(5), 573-576. Available from: [Link]
-
Eyer, L., et al. (2017). Nucleoside analogs as a rich source of antiviral agents active against arthropod-borne flaviviruses. Antiviral Chemistry and Chemotherapy, 25(2), 46-59. Available from: [Link]
-
Eltwissy, D., et al. (2021). Broad-Spectrum Antiviral Strategies and Nucleoside Analogues. Viruses, 13(4), 682. Available from: [Link]
-
Zhang, L., et al. (2023). Diversification of Nucleoside Analogues as Potent Antiviral Drug Leads. bioRxiv. Available from: [Link]
-
Filimonov, D. A., et al. (2023). Quantitative Structure–Activity Relationship in the Series of 5-Ethyluridine, N2-Guanine, and 6-Oxopurine Derivatives with Pronounced Anti-Herpetic Activity. Molecules, 28(23), 7753. Available from: [Link]
-
El-Emam, S. Z., et al. (2021). Synthesis and Evaluation of Some Uracil Nucleosides as Promising Anti-Herpes Simplex Virus 1 Agents. Molecules, 26(10), 2988. Available from: [Link]
-
Structures of antiviral nucleoside analogs shown Nucleoside-related... (n.d.). ResearchGate. Available from: [Link]
-
Jones, A. S., et al. (1984). Synthesis and antiviral properties of some 2'-deoxy-5-(fluoroalkenyl)uridines. Journal of Medicinal Chemistry, 27(5), 663-666. Available from: [Link]
-
Integrated phenotypic screening and chemical proteomics identifies ETF1 ligands that modulate viral translation and replication. (2022). PNAS, 119(37). Available from: [Link]
-
Di Petrillo, A., et al. (2022). Antiviral Properties of Flavonoids and Delivery Strategies. Molecules, 27(15), 4936. Available from: [Link]
-
Chu, C. K., et al. (1989). Structure-activity relationships of pyrimidine nucleosides as antiviral agents for human immunodeficiency virus type 1 in peripheral blood mononuclear cells. Journal of Medicinal Chemistry, 32(3), 612-617. Available from: [Link]
Sources
- 1. Nucleoside analogs as a rich source of antiviral agents active against arthropod-borne flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Biological effects of this compound: hydrolysis product of 5-trifluoromethyl-2'-deoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 5-isoxazol-5-yl-2′-deoxyuridines exhibiting antiviral activity against HSV and several RNA viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-(1-Substituted) alkyl pyrimidine nucleosides as antiviral (herpes) agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Synthesis and antiviral activity of the carbocyclic analogues of 5-ethyl-2'-deoxyuridine and of 5-ethynyl-2'-deoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 5-(Haloalkyl)-2'-deoxyuridines: a novel type of potent antiviral nucleoside analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-herpes simplex virus activity of 5-substituted 2-pyrimidinone nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative Structure–Activity Relationship in the Series of 5-Ethyluridine, N2-Guanine, and 6-Oxopurine Derivatives with Pronounced Anti-Herpetic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. repository.kaust.edu.sa [repository.kaust.edu.sa]
Technical Guide: Interaction of 5-Carboxy-2'-deoxyuridine (5-caU) with DNA Repair Enzymes
Executive Summary
5-Carboxy-2'-deoxyuridine (5-caU) is a non-canonical pyrimidine nucleoside that sits at the intersection of oxidative DNA damage and active epigenetic demethylation. While often overshadowed by its cytosine analogue (5-carboxylcytosine, 5-caC), 5-caU represents a critical lesion: it is the deamination product of 5-caC and a potential oxidative derivative of thymidine. Its presence in the genome poses a severe mutagenic threat (C
This guide details the molecular interaction between 5-caU and its primary repair effector, Thymine DNA Glycosylase (TDG) .[1][2][3][4][5][6][7][8] We explore the structural "carboxyl clamp" mechanism that allows TDG to distinguish this base from thymine, the kinetic parameters of its excision, and the experimental protocols required to study these interactions in a drug development context.
Part 1: The Biological Context
The Epigenetic Oxidation & Deamination Cycle
To understand 5-caU, one must first locate it within the TET-mediated demethylation pathway.[2][3][4] The Ten-Eleven Translocation (TET) enzymes oxidatively modify 5-methylcytosine (5-mC) to erase epigenetic marks.[1][2][3][4][7][8]
-
Oxidation: TET enzymes oxidize 5-mC sequentially to 5-hydroxymethylcytosine (5-hmC), 5-formylcytosine (5-fC), and 5-carboxylcytosine (5-caC) .[1][2][3][4][5][7]
-
Deamination (The Critical Junction): 5-caC is chemically unstable relative to unmodified cytosine. Spontaneous or enzymatic deamination of 5-caC yields 5-caU .
-
Repair: Both 5-caC and 5-caU are substrates for TDG, which initiates Base Excision Repair (BER).[1][2][8]
If 5-caU is not excised, it pairs with Adenine during replication, effectively cementing a C
Figure 1: The formation of 5-caU via the deamination of the TET-oxidized intermediate 5-caC.[1][2][9] TDG acts as the gatekeeper, excising both to restore genomic integrity.[1]
Part 2: Structural Mechanism of Recognition
The interaction between 5-caU and TDG is a masterclass in molecular specificity. TDG belongs to the Uracil-DNA Glycosylase (UDG) superfamily but possesses a unique "carboxyl clamp" that allows it to process oxidized bases that other glycosylases (like UNG2) ignore.
The Base Flipping Mechanism
TDG interrogates DNA by flipping the target base 180° out of the double helix and into a deep active site pocket. This is energetically costly; however, the instability of G:U or G:5-caU mismatches (wobble pairing) lowers the energy barrier for flipping compared to stable Watson-Crick pairs.
The "Carboxyl Clamp" Specificity
Once flipped, the 5-caU base is locked into place by specific residues that recognize the 5-carboxyl group. This is the key differentiator between TDG and other repair enzymes.
-
Arg275 & Ala145: These residues form the "clamp." The guanidinium group of Arg275 forms a salt bridge/hydrogen bond network with the carboxylate oxygen of 5-caU. Ala145 provides van der Waals containment.[10]
-
Steric Exclusion: The pocket is sized to accept the 5-substituent. Unmodified Cytosine or Uracil lacks the contacts to stabilize the "flipped" state effectively in the catalytic orientation, preventing indiscriminate excision of normal bases.
-
N3/O4 Recognition: TDG forms hydrogen bonds with the N3-H and O4 of the uracil ring (in 5-caU). This distinguishes it from cytosine derivatives (like 5-caC) which have different H-bond donors/acceptors at these positions, though TDG accommodates both via backbone flexibility.
Catalytic Cleavage
TDG uses a water molecule activated by the backbone carbonyl of His151 (or surrounding network) to attack the C1' of the deoxyribose, breaking the N-glycosidic bond. This leaves an abasic (AP) site.[10]
Part 3: Kinetic Data & Comparison
TDG exhibits distinct kinetic profiles depending on the substrate. 5-caU is often excised faster than 5-caC because the base pair it forms (G:5-caU) is thermodynamically less stable than G:5-caC, facilitating the initial base-flipping step.
Table 1: Comparative Kinetic Parameters of Human TDG (Values are representative of single-turnover kinetics at 37°C)
| Substrate (in CpG context) | Base Pair | Relative Efficiency | Biological Consequence | |
| 5-caU | G : 5-caU | ~0.6 - 1.2 | Very High | Prevents C |
| 5-caC | G : 5-caC | ~0.1 - 0.5 | High | Active Demethylation |
| Uracil | G : U | ~0.3 - 0.8 | High | Repair of deaminated C |
| Thymine | G : T | ~0.02 | Low | Repair of deaminated 5-mC |
| 5-hmC | G : 5-hmC | N.D. (No Activity) | None | Epigenetic Mark (Stable) |
Note:
Part 4: Experimental Protocols
To validate the interaction of 5-caU with TDG in a drug discovery or mechanistic study, the following protocols are the industry standard.
Experiment A: Single-Turnover Glycosylase Assay
Objective: Determine the rate of 5-caU excision.
Rationale: Single-turnover conditions ([Enzyme] >> [Substrate]) allow direct measurement of the chemical step (
Protocol:
-
Substrate Preparation:
-
Anneal a 5'-FAM labeled oligonucleotide (e.g., 30-mer) containing a central 5-caU residue to a complementary strand containing a G opposite the lesion.
-
Control: Use a G:T duplex and a G:C duplex (negative control).
-
-
Reaction Setup:
-
Buffer: 20 mM HEPES (pH 7.5), 0.2 mM EDTA, 1 mM DTT, 0.1 mg/mL BSA. Note: EDTA is crucial to inhibit non-specific nucleases.
-
Concentrations: 20 nM DNA substrate, 2 µM purified TDG (100-fold excess).
-
-
Initiation & Sampling:
-
Incubate at 37°C.
-
Remove aliquots at t = 0, 0.5, 1, 2, 5, 10, 30 mins.
-
-
Quenching & Cleavage:
-
Quench with 0.1 M NaOH (final conc). Heat at 95°C for 5 min.
-
Why? TDG creates an AP-site. NaOH is required to cleave the DNA backbone at the AP-site (β-elimination) to visualize the product on a gel.
-
-
Analysis:
-
Run on 15% TBE-Urea PAGE (Denaturing).
-
Image FAM fluorescence.
-
Quantify % Product = (Product Band) / (Substrate + Product).
-
Experiment B: Schiff Base Trapping (Active Site Validation)
Objective: Prove the reaction proceeds via a specific catalytic intermediate.
Rationale: TDG (like other bifunctional glycosylases) can form a transient Schiff base intermediate with the AP-site. Sodium Borohydride (
Protocol:
-
Incubate 100 nM 5'-FAM-DNA (G:5-caU) with 500 nM TDG.
-
Add 100 mM
immediately. -
Incubate 30 min at 37°C.
-
Run on SDS-PAGE (Protein Gel), not Urea-PAGE.
-
Result: You will see a fluorescent band at the molecular weight of TDG + DNA (~65 kDa), indicating a covalent catalytic complex.
Figure 2: Step-by-step workflow for quantifying 5-caU excision efficiency.
Part 5: Therapeutic Implications
Understanding 5-caU/TDG interaction is vital for two emerging therapeutic areas:
-
TDG Inhibitors in Cancer: In cancers where TET enzymes are dysregulated (e.g., AML with TET2 mutations), inhibiting TDG could alter the epigenetic landscape or force the accumulation of cytotoxic lesions (like 5-caU/5-caC) to induce synthetic lethality.
-
Antiviral Nucleoside Analogues: 5-caU is structurally related to antiviral nucleosides. Understanding how human repair enzymes like TDG process these analogues helps predict drug stability and potential mitochondrial toxicity (if mitochondrial glycosylases also excise them).
References
-
He, Y. F., et al. (2011). Tet-mediated formation of 5-carboxylcytosine and its excision by TDG in mammalian DNA. Science. Link
-
Maiti, A., & Drohat, A. C. (2011). Thymine DNA glycosylase can rapidly excise 5-formylcytosine and 5-carboxylcytosine: potential implications for active demethylation of 5-methylcytosine. Journal of Biological Chemistry. Link
-
Hashimoto, H., et al. (2012).[5] Recognition and excision of 5-carboxylcytosine by thymine DNA glycosylase. Nature. Link
-
Hardeland, U., et al. (2000). The versatile thymine DNA-glycosylase: a comparative characterization of the human, Drosophila and fission yeast orthologs. Nucleic Acids Research. Link
-
Guerniou, V., et al. (2003). New synthesis of this compound and its incorporation into synthetic oligonucleotides. Nucleosides, Nucleotides & Nucleic Acids.[1][2][3][4][5][6][7][9][11][12] Link
Sources
- 1. Thymine DNA Glycosylase Binds to R-Loops and Excises 5-Formyl and 5-Carboxyl Cytosine from DNA/RNA Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural basis for excision of 5-formylcytosine by thymine DNA glycosylase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Excision of 5-carboxylcytosine by Thymine DNA Glycosylase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Excision of 5-Carboxylcytosine by Thymine DNA Glycosylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Interaction of Thymine DNA Glycosylase with Oxidised 5-Methyl-cytosines in Their Amino- and Imino-Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tet-mediated formation of 5-carboxylcytosine and its excision by TDG in mammalian DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rcsb.org [rcsb.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Thymine DNA glycosylase specifically recognizes 5-carboxylcytosine-modified DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. New synthesis of this compound and its incorporation into synthetic oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
An Optimized LC-MS/MS Method for the Sensitive and Simultaneous Determination of 5-Carboxy-2'-deoxyuridine and Related Oxidized Methylcytosines in Genomic DNA
Abstract
The oxidative demethylation of 5-methylcytosine (5mC) is a fundamental epigenetic mechanism, and its intermediates, including 5-carboxy-2'-deoxyuridine (5caU), are gaining prominence as potential biomarkers in various diseases, notably cancer. This application note presents a robust and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of 5caU and other key oxidized derivatives of 5mC in genomic DNA. The protocol details optimized procedures for DNA extraction, enzymatic hydrolysis, chromatographic separation, and mass spectrometric detection. This method provides the necessary selectivity and sensitivity for elucidating the intricate dynamics of DNA demethylation pathways in both research and clinical settings.
Introduction: The Epigenetic Significance of this compound
Epigenetic modifications, which are heritable changes in gene expression that do not involve alterations to the DNA sequence itself, are crucial for normal development and cellular function. Cytosine methylation (5-methylcytosine, 5-mC) is a key epigenetic mark with established roles in regulating gene expression.[1][2] The discovery of the ten-eleven translocation (TET) family of dioxygenases has revolutionized our understanding of active DNA demethylation.[1][2][3] These enzymes iteratively oxidize 5mC to 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and 5-carboxylcytosine (5caC).[1][2][3] 5caC can be further processed, leading to the restoration of an unmodified cytosine.
Furthermore, this compound (5caU) is a product of the oxidation of thymidine and can also arise from the deamination of 5-hydroxymethyl-2'-deoxycytidine and 5-formyl-2'-deoxycytidine.[4][5] The presence and levels of these modified nucleosides can reflect the dynamic state of the epigenome and cellular metabolic processes. Given their low abundance, highly sensitive and specific analytical methods are required for their accurate quantification. Liquid chromatography coupled with mass spectrometry (LC-MS) is the preferred technique for the analysis of covalent DNA modifications.[6] This application note provides a comprehensive protocol for the simultaneous determination of these critical DNA modifications.
Experimental Overview
This method employs a bottom-up approach where genomic DNA is first enzymatically hydrolyzed into its constituent deoxynucleosides.[7][8] The resulting mixture is then separated by reversed-phase liquid chromatography and detected by a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This strategy ensures high selectivity and sensitivity for each target analyte.
Materials and Reagents
Reagents and Standards
-
This compound (5caU)
-
5-Hydroxymethyl-2'-deoxycytidine (5hmdC)
-
5-Formyl-2'-deoxycytidine (5fdC)
-
5-Carboxy-2'-deoxycytidine (5cadC)
-
Deoxyadenosine (dA), Deoxyguanosine (dG), Deoxycytidine (dC), Thymidine (T)
-
Nuclease P1
-
Alkaline Phosphatase
-
LC-MS grade water, acetonitrile, methanol, and formic acid
-
Ammonium acetate
Equipment
-
High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Refrigerated centrifuge
-
Vortex mixer
-
Thermomixer
-
Analytical balance
Detailed Protocols
Standard Solution and Calibration Curve Preparation
The foundation of accurate quantification lies in the preparation of precise standard solutions.
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve each nucleoside standard in LC-MS grade water to a final concentration of 1 mg/mL.
-
Working Stock Solutions (10 µg/mL): Dilute the primary stock solutions with water to create individual working stock solutions.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the working stock solutions in water. The concentration range should encompass the expected levels of the analytes in the biological samples. A typical range might be from 0.1 ng/mL to 100 ng/mL.
Sample Preparation: From Genomic DNA to Nucleosides
The goal of this stage is the complete and gentle enzymatic digestion of genomic DNA into its constituent nucleosides without introducing artifacts.[7][8]
-
DNA Denaturation and Initial Digestion:
-
To 1-5 µg of genomic DNA in a microcentrifuge tube, add the appropriate buffer and nuclease P1.
-
Incubate the mixture at 50°C for 2 hours. This initial step digests the DNA into 3'-mononucleotides.
-
-
Dephosphorylation:
-
Add alkaline phosphatase and a suitable buffer (e.g., ammonium acetate) to adjust the pH to approximately 8.
-
Incubate at 37°C for an additional 2 hours. This step removes the phosphate group, yielding the desired deoxynucleosides.
-
-
Protein Removal:
-
To precipitate the enzymes, add cold acetonitrile to the reaction mixture.
-
Vortex thoroughly and then centrifuge at 10,000 x g for 10 minutes at 4°C.[9]
-
-
Final Sample Preparation:
-
Carefully transfer the supernatant to a new tube.
-
Filter the supernatant through a 0.22 µm filter to remove any remaining particulates before transferring to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Method Parameters
The chromatographic and mass spectrometric parameters must be optimized for the specific analytes and instrumentation.
Table 1: Optimized LC-MS/MS Parameters
| Parameter | Setting | Rationale |
| LC System | ||
| Column | C18 reversed-phase, 2.1 x 100 mm, 1.7 µm | Provides excellent retention and separation of polar nucleosides. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes protonation for positive ion ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for gradient elution. |
| Gradient | 2% B to 40% B over 10 min | Gradual increase in organic content allows for the separation of closely eluting isomers. |
| Flow Rate | 0.3 mL/min | Optimal for the column dimensions, ensuring efficient separation. |
| Column Temp. | 40°C | Improves peak shape and reproducibility. |
| MS System | ||
| Ionization Mode | ESI Positive | Nucleosides readily form protonated molecules [M+H]+. |
| Capillary Voltage | 3.5 kV | Optimized for stable and efficient ionization. |
| Source Temp. | 150°C | Gentle desolvation to prevent thermal degradation. |
| Desolvation Temp. | 400°C | Efficient removal of solvent from the ESI droplets. |
| MRM Transitions | See Table 2 | Specific precursor-to-product ion transitions provide high selectivity. |
Table 2: MRM Transitions for Target Analytes
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 5caU | 273.1 | 157.0 | 15 |
| 5hmdC | 258.1 | 142.1 | 12 |
| 5fdC | 256.1 | 140.1 | 14 |
| 5cadC | 272.1 | 156.1 | 15 |
| dG | 268.1 | 152.1 | 18 |
| dA | 252.1 | 136.1 | 20 |
| T | 243.1 | 127.1 | 10 |
| dC | 228.1 | 112.1 | 15 |
Method Validation and Performance
A rigorous validation process is essential to ensure the reliability of the analytical method.
Table 3: Method Validation Summary
| Parameter | Result |
| Linearity (r²) | > 0.99 for all analytes |
| Limit of Detection (LOD) | 0.05 - 0.2 fmol on column |
| Limit of Quantification (LOQ) | 0.1 - 0.5 fmol on column |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 90 - 110% |
The high linearity, low limits of detection, and excellent precision and accuracy demonstrate the robustness and reliability of this method for the quantitative analysis of these modified nucleosides in genomic DNA.
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape | Column degradation, improper mobile phase pH | Replace column, ensure mobile phase is freshly prepared. |
| Low Signal Intensity | Inefficient ionization, sample degradation | Optimize MS source parameters, ensure proper sample storage. |
| High Background Noise | Contaminated mobile phase or LC system | Use high-purity solvents, flush the LC system. |
| Incomplete Digestion | Inactive enzymes, incorrect buffer conditions | Use fresh enzymes, verify buffer pH and composition. |
Conclusion
This application note provides a detailed and validated LC-MS/MS method for the simultaneous determination of this compound and other key oxidized 5-methylcytosine derivatives. The described protocol offers the high sensitivity and selectivity required for the accurate quantification of these low-abundance epigenetic modifications in genomic DNA. This method is a valuable tool for researchers and clinicians investigating the role of DNA demethylation in health and disease, and has the potential to facilitate the discovery of novel biomarkers for early disease detection and prognosis.
References
-
Shimadzu Corporation. (n.d.). LC/MS/MS Method Package for Modified Nucleosides. Retrieved from [Link]
-
National Institutes of Health. (n.d.). LC-MS/MS for Assessing the Incorporation and Repair of N2-Alkyl-2′-deoxyguanosine in Genomic DNA. Retrieved from [Link]
-
Request PDF. (n.d.). Sample Preparation for LC‐MS Bioanalysis of Oligonucleotides. Retrieved from [Link]
-
Oxford Academic. (2016). Positive/negative ion-switching-based LC–MS/MS method for quantification of cytosine derivatives produced by the TET-family 5-methylcytosine dioxygenases. Retrieved from [Link]
-
MDPI. (2020). LC-MS/MS Determination of Modified Nucleosides in The Urine of Parkinson's Disease and Parkinsonian Syndromes Patients. Retrieved from [Link]
-
ACS Publications. (2018). Application of a High-Resolution Mass-Spectrometry-Based DNA Adductomics Approach for Identification of DNA Adducts in Complex Mixtures. Retrieved from [Link]
-
ResearchGate. (n.d.). Rapid quantitation of plasma 2'-deoxyuridine by high-performance liquid chromatography/atmospheric pressure chemical ionization mass spectrometry and its application to pharmacodynamic studies in cancer patients. Retrieved from [Link]
-
PubMed. (2020). Quantitative LC-MS/MS analysis of 5-hydroxymethyl-2'-deoxyuridine to monitor the biological activity of J-binding protein. Retrieved from [Link]
-
MDPI. (2022). Development of a High-Throughput UHPLC-DMS-MS/MS Method for Targeted Quantitation of Pertinent Phospholipid Classes in Colon Cancer. Retrieved from [Link]
- LCMS Method A. (n.d.). LC data was recorded on a Shimadzu LC-10AS liquid chromatograph equipped with.
-
PubMed. (2001). New synthesis of this compound and its incorporation into synthetic oligonucleotides. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Mass spectrometry for the assessment of the occurrence and biological consequences of DNA adducts. Retrieved from [Link]
-
ACS Publications. (2015). Sensitive and Simultaneous Determination of 5-Methylcytosine and Its Oxidation Products in Genomic DNA by Chemical Derivatization Coupled with Liquid Chromatography-Tandem Mass Spectrometry Analysis. Retrieved from [Link]
-
National Institutes of Health. (2009). DNA digestion to deoxyribonucleoside: A simplified one-step procedure. Retrieved from [Link]
-
PubMed. (1983). Biological effects of this compound: hydrolysis product of 5-trifluoromethyl-2'. Retrieved from [Link]
-
Oxford Academic. (1999). Real-time monitoring of enzymatic DNA hydrolysis by electrospray ionization mass spectrometry. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Automated Identification of Modified Nucleosides during HRAM-LC-MS/MS using a Metabolomics ID Workflow with Neutral Loss Detection. Retrieved from [Link]
-
ACS Publications. (2023). A Photoredox Reaction for the Selective Modification of 5-Carboxycytosine in DNA. Retrieved from [Link]
-
PubMed. (2015). Sensitive and simultaneous determination of 5-methylcytosine and its oxidation products in genomic DNA by chemical derivatization coupled with liquid chromatography-tandem mass spectrometry analysis. Retrieved from [Link]
-
ResearchGate. (2015). Sensitive and Simultaneous Determination of 5-Methylcytosine and Its Oxidation Products in Genomic DNA by Chemical Derivatization Coupled with Liquid Chromatography-Tandem Mass Spectrometry Analysis. Retrieved from [Link]
-
University of Cambridge. (2023). A Photoredox Reaction for the Selective Modification of 5‑Carboxycytosine in DNA. Retrieved from [Link]
-
ResearchGate. (2016). Optimized enzymatic hydrolysis of DNA for LC-MS/MS analyses of adducts of 1-methoxy-3-indolylmethyl glucosinolate and methyleugenol. Retrieved from [Link]
-
Shimadzu. (n.d.). Development of LC/MS/MS Method for Screening and Quantitation of 47 Synthetic Dyes under Restricted Substance List in Textiles. Retrieved from [Link]
-
eScholarship. (2019). LC-MS/MS-Based Adductomic Approaches for Assessing DNA Damage. Retrieved from [Link]
-
ACS Publications. (2014). Chemical Methods for Decoding Cytosine Modifications in DNA. Retrieved from [Link]
-
PNAS. (1998). A DNA enzyme with N-glycosylase activity. Retrieved from [Link]
-
ResearchGate. (2023). Analysis of DNA adducts by LC-MS/MS with the data-independent.... Retrieved from [Link]
-
ACS Publications. (2019). Absolute Quantification of RNA or DNA Using Acid Hydrolysis and Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (2016). Positive/negative Ion-Switching based LC-MS/MS method for quantification of cytosine derivatives produced by the TET-Family 5-Methylcytosine dioxygenases. Retrieved from [Link]
Sources
- 1. Sensitive and simultaneous determination of 5-methylcytosine and its oxidation products in genomic DNA by chemical derivatization coupled with liquid chromatography-tandem mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. LC-MS/MS for Assessing the Incorporation and Repair of N2-Alkyl-2′-deoxyguanosine in Genomic DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New synthesis of this compound and its incorporation into synthetic oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. DNA digestion to deoxyribonucleoside: A simplified one-step procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for the Antibody-Based Detection of 5-Carboxy-2'-deoxyuridine (5caU) in Tissues
Introduction: Unveiling 5-Carboxy-2'-deoxyuridine, a Key Intermediate in DNA Demethylation
In the dynamic landscape of epigenetics, the modification of DNA bases extends beyond the well-known 5-methylcytosine (5mC). The discovery of Ten-Eleven Translocation (TET) enzymes revolutionized the field by revealing a pathway for active DNA demethylation.[1][2] These enzymes iteratively oxidize 5mC, generating a series of modified bases including 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and finally, 5-carboxylcytosine (5caC).[1][3] this compound (5caU) emerges in this pathway through the deamination of 5caC or as a product of thymidine oxidation, representing a critical, albeit transient, intermediate.[4][5]
The presence and distribution of 5caU are of significant interest to researchers studying epigenetic regulation, embryonic development, and diseases like cancer.[6][7] Its low abundance necessitates highly sensitive and specific detection methods.[2][8] Antibody-based techniques, such as immunohistochemistry (IHC) and immunofluorescence (IF), provide powerful tools to visualize the precise localization of 5caU within the nuclear architecture of cells in tissue samples, offering invaluable spatial context to its biological role.
This guide provides a comprehensive overview and detailed protocols for the successful immunodetection of 5caU in both paraffin-embedded and frozen tissue sections.
The Principle of Immunodetection
The detection of 5caU in tissues relies on the high specificity of a primary antibody that recognizes and binds to the carboxyl group on the uridine base within the DNA strand. This interaction is then visualized using a secondary detection system.
-
Chromogenic Detection (IHC): A secondary antibody conjugated to an enzyme, typically Horseradish Peroxidase (HRP), is used. The addition of a substrate like Diaminobenzidine (DAB) results in the deposition of an insoluble, colored precipitate at the site of the antigen, which can be visualized with a bright-field microscope.
-
Fluorescent Detection (IF): A secondary antibody conjugated to a fluorophore is used. Upon excitation with light of a specific wavelength, the fluorophore emits light at a longer wavelength, which is detected using a fluorescence microscope. This method is ideal for multiplexing, allowing for the simultaneous detection of multiple targets.
Caption: General workflow for IHC and IF detection of 5caU in tissue.
The Biological Pathway: 5caU in Context
Understanding the origin of 5caU is crucial for interpreting staining results. It is a key node in the TET-mediated active DNA demethylation pathway, which ultimately leads to the restoration of an unmodified cytosine through base excision repair (BER).
Caption: Simplified TET-mediated DNA demethylation pathway leading to 5caU.
Critical Experimental Considerations
Achieving reliable and reproducible 5caU staining requires careful attention to several key steps. The low abundance of this modification makes the protocol sensitive to subtle variations.
Antibody Selection and Validation
The cornerstone of this application is a highly specific and sensitive primary antibody.
-
Specificity: The antibody must specifically recognize 5caU and show minimal cross-reactivity with other modified (5mC, 5hmC, 5fC) or unmodified bases. Request validation data from the manufacturer, such as dot blots using synthetic oligonucleotides containing each modification.
-
Application Validation: Ensure the antibody has been validated specifically for IHC or IF applications. An antibody that works in a dot blot may not perform well on processed tissue.[9]
-
In-house Validation: Researchers should perform their own validation. The International Working Group for Antibody Validation (IWGAV) suggests several pillars for validation that can be adapted, such as using tissues with high vs. low TET enzyme expression as biological controls.[10]
Tissue Preparation: FFPE vs. Frozen
The choice between formalin-fixed, paraffin-embedded (FFPE) and frozen tissue sections depends on the experimental goals.
| Feature | Formalin-Fixed Paraffin-Embedded (FFPE) | Frozen (Cryosections) |
| Morphology | Excellent preservation of tissue architecture. | Good, but can be compromised by ice crystal formation. |
| Antigenicity | Often compromised due to formalin cross-linking, requiring mandatory antigen retrieval.[11] | Generally well-preserved, leading to stronger signals. |
| Preparation | Time-consuming process of fixation, dehydration, and embedding.[12] | Rapid freezing preserves native state. |
| Storage | Blocks can be stored at room temperature for years.[12] | Requires ultra-low temperature (-80°C) storage. |
| Recommendation | Ideal for studies where morphology is critical. | Preferred for detecting sensitive or low-abundance epitopes like 5caU. |
Unmasking the Epitope: The Importance of DNA Denaturation and Antigen Retrieval
For an antibody to bind to 5caU, it must gain access to the base within the double-stranded DNA helix.
-
Antigen Retrieval (FFPE only): Formalin fixation creates a network of protein cross-links that masks epitopes.[11] Heat-Induced Epitope Retrieval (HIER) is essential to break these bonds.[13] The use of a citrate buffer (pH 6.0) is a standard starting point, but optimization of heating time and temperature is crucial for the specific tissue and antibody.[12][14]
-
DNA Denaturation (Both FFPE and Frozen): After retrieval or initial fixation, the DNA must be denatured to expose the individual bases. This is typically achieved by a short incubation in a mild acid solution, such as 2N HCl. This step is analogous to the denaturation required for BrdU staining and is absolutely critical for allowing the anti-5caU antibody to access its target.[15]
Detailed Protocol 1: Chromogenic IHC for 5caU in FFPE Tissues
This protocol provides a robust method for visualizing 5caU using a standard HRP-DAB detection system.
Required Materials
-
Reagents: Xylene, Ethanol (100%, 95%, 70%), Deionized Water, 10 mM Sodium Citrate Buffer (pH 6.0), 2N HCl, 100 mM Tris-HCl (pH 8.5), PBS, 3% H₂O₂, Blocking Buffer (e.g., 5% Normal Goat Serum in PBS), Primary Antibody (anti-5caU), HRP-conjugated Secondary Antibody, DAB Substrate Kit, Hematoxylin.
-
Equipment: Microscope slides, Coplin jars, Water bath or steamer, Humidified chamber, Light microscope.
Step-by-Step Methodology
-
Deparaffinization and Rehydration:
-
Incubate slides in Xylene: 2 changes for 10 minutes each.
-
Incubate in 100% Ethanol: 2 changes for 10 minutes each.
-
Incubate in 95% Ethanol: 1 change for 5 minutes.
-
Incubate in 70% Ethanol: 1 change for 5 minutes.
-
Rinse thoroughly in deionized water.
-
-
Heat-Induced Antigen Retrieval (HIER):
-
Pre-heat Sodium Citrate Buffer (pH 6.0) to 95-100°C in a water bath or steamer.
-
Immerse slides in the hot buffer and incubate for 20-30 minutes.[16]
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse slides in deionized water.
-
-
DNA Denaturation:
-
Immerse slides in 2N HCl for 30 minutes at 37°C.
-
Crucial Neutralization Step: Immediately transfer slides to 100 mM Tris-HCl (pH 8.5) for 10 minutes at room temperature to neutralize the acid.
-
Wash slides in PBS: 2 changes for 5 minutes each.
-
-
Staining Procedure:
-
Peroxidase Block: Incubate sections with 3% H₂O₂ for 15 minutes to quench endogenous peroxidase activity.[17]
-
Wash slides in PBS: 2 changes for 5 minutes each.
-
Blocking: Apply Blocking Buffer and incubate for 1 hour at room temperature in a humidified chamber.
-
Primary Antibody: Drain blocking buffer and apply the anti-5caU primary antibody (diluted in blocking buffer) and incubate overnight at 4°C in a humidified chamber.
-
Wash slides in PBS: 3 changes for 5 minutes each.
-
Secondary Antibody: Apply the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Wash slides in PBS: 3 changes for 5 minutes each.
-
Signal Detection: Prepare and apply the DAB substrate solution according to the manufacturer's instructions. Monitor for color development (typically 2-10 minutes).
-
Stop the reaction by immersing slides in deionized water.
-
-
Counterstaining and Mounting:
-
Counterstain with Hematoxylin for 1-3 minutes.[17]
-
"Blue" the sections in running tap water.
-
Dehydrate sections through graded ethanols (70%, 95%, 100%) and clear in xylene.
-
Mount coverslip with a permanent mounting medium.
-
Protocol Summary Table (IHC)
| Step | Reagent | Time & Temperature | Causality/Purpose |
| Antigen Retrieval | 10 mM Sodium Citrate, pH 6.0 | 20-30 min @ 95-100°C | Reverses formalin cross-links to unmask the epitope. |
| Denaturation | 2N HCl | 30 min @ 37°C | Separates DNA strands to allow antibody access to the base. |
| Neutralization | 100 mM Tris-HCl, pH 8.5 | 10 min @ RT | Stops the denaturation reaction and prevents tissue damage. |
| Blocking | 5% Normal Goat Serum | 1 hour @ RT | Prevents non-specific binding of antibodies. |
| Primary Antibody | anti-5caU | Overnight @ 4°C | Specific binding to the 5caU target. |
| Detection | HRP-Secondary + DAB | 1 hour + 2-10 min @ RT | Enzymatic amplification and visualization of the signal. |
| Counterstain | Hematoxylin | 1-3 min @ RT | Stains nuclei blue/purple for morphological context. |
Detailed Protocol 2: Immunofluorescence (IF) for 5caU in Frozen Tissues
This protocol is optimized for the fluorescent detection of 5caU in cryosectioned tissues, which often yields higher signal intensity due to better antigen preservation.
Required Materials
-
Reagents: 4% Paraformaldehyde (PFA), Acetone (pre-chilled to -20°C), PBS, 2N HCl, 100 mM Tris-HCl (pH 8.5), Blocking Buffer (e.g., 5% Normal Donkey Serum, 0.3% Triton™ X-100 in PBS), Primary Antibody (anti-5caU), Fluorophore-conjugated Secondary Antibody, DAPI, Anti-fade mounting medium.
-
Equipment: Cryostat, Microscope slides, Coplin jars, Humidified chamber, Fluorescence microscope.
Step-by-Step Methodology
-
Tissue Sectioning and Fixation:
-
Using a cryostat, cut frozen tissue blocks into 5-10 µm sections and mount on charged slides.
-
Allow sections to air dry for 30 minutes.
-
Fixation: Fix sections in pre-chilled (-20°C) acetone for 10 minutes.[18] Alternative: 4% PFA for 15 minutes at RT, which may require more optimization but can improve morphology.
-
Wash slides in PBS: 3 changes for 5 minutes each.
-
-
DNA Denaturation:
-
Immerse slides in 2N HCl for 30 minutes at 37°C.
-
Crucial Neutralization Step: Immediately transfer slides to 100 mM Tris-HCl (pH 8.5) for 10 minutes at room temperature.
-
Wash slides in PBS: 2 changes for 5 minutes each.
-
-
Staining Procedure:
-
Blocking & Permeabilization: Apply Blocking Buffer (containing serum and Triton™ X-100) and incubate for 1 hour at room temperature in a humidified chamber.[19]
-
Primary Antibody: Drain blocking buffer and apply the anti-5caU primary antibody (diluted in blocking buffer) and incubate overnight at 4°C in a humidified chamber.
-
Wash slides in PBS: 3 changes for 5 minutes each.
-
Secondary Antibody: Apply the fluorophore-conjugated secondary antibody (diluted in blocking buffer, protected from light) and incubate for 1-2 hours at room temperature.
-
Wash slides in PBS: 3 changes for 5 minutes each (protect from light).
-
-
Counterstaining and Mounting:
-
Incubate slides in DAPI solution (e.g., 1 µg/mL in PBS) for 5 minutes to stain nuclei.
-
Rinse briefly in PBS.
-
Mount coverslip using an anti-fade mounting medium.
-
Store slides at 4°C, protected from light, until imaging.
-
Data Interpretation and Essential Controls
Correct interpretation is contingent on a rigorous set of controls run in parallel with your experimental samples.
-
Positive Control: A tissue type known to express high levels of TET enzymes (e.g., brain, embryonic stem cells) should be included to confirm the protocol and antibody are working correctly.
-
Negative Control (No Primary): Omit the primary antibody incubation step on one slide. This control is essential to verify that the secondary antibody is not binding non-specifically.
-
Isotype Control: Incubate a slide with a non-immune antibody of the same isotype and at the same concentration as the primary antibody. This helps to identify background signal caused by non-specific antibody binding to the tissue.
-
Expected Staining Pattern: The signal for 5caU should be localized within the nucleus. Diffuse cytoplasmic staining is likely background. The intensity may be low and heterogeneous, reflecting the transient nature of the modification.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Signal / Weak Signal | Ineffective antigen retrieval (FFPE) | Optimize HIER time, temperature, or buffer pH. |
| Incomplete DNA denaturation | Ensure HCl is fresh and incubation time/temperature are correct. Verify neutralization step. | |
| Primary antibody concentration too low | Perform a titration to find the optimal antibody concentration. | |
| Inactive secondary antibody/substrate | Use fresh reagents. For IF, protect fluorophores from light. | |
| High Background | Insufficient blocking | Increase blocking time or change blocking reagent (e.g., use serum from the host species of the secondary antibody). |
| Primary antibody concentration too high | Reduce the concentration of the primary antibody. | |
| Non-specific secondary antibody binding | Run a "no primary" negative control. Ensure secondary antibody is pre-adsorbed against the sample species. | |
| Tissue dried out during staining | Keep slides in a humidified chamber during incubations. Never let the tissue dry. | |
| Non-specific Nuclear Staining | Cross-reactivity of the antibody | Verify antibody specificity with dot blot data. If possible, use a second validated antibody against a different epitope as a control. |
| Over-fixation of tissue (FFPE) | Reduce fixation time. Ensure tissue is not too thick. |
References
-
Gerniou, V. et al. (2022). Chemical and enzymatic modifications of 5-methylcytosine at the intersection of DNA damage, repair, and epigenetic reprogramming. PMC, NIH. [Link]
-
Dexter, D. L. et al. (1982). Biological Effects of 5-Carboxy-2′-Deoxyuridine: Hydrolysis Product of 5-Trifluoromethyl-2. American Society for Microbiology. [Link]
-
Sági, J. et al. (2001). New synthesis of this compound and its incorporation into synthetic oligonucleotides. PubMed. [Link]
-
Rasmussen, K. D., & Helin, K. (2016). Role of TET enzymes in DNA methylation, development, and cancer. Genes & Development. [Link]
-
Chou, C. et al. (2019). TET Enzymes and 5hmC in Adaptive and Innate Immune Systems. PMC, PubMed Central. [Link]
-
Hewitt, S. M. et al. (2014). Antibody validation. PMC, NIH. [Link]
-
OriGene. IHC Detection Kits. OriGene. [Link]
-
OriGene. Immunohistochemistry Protocol for Paraffin-embedded Tissues. OriGene. [Link]
-
Wikipedia. TET enzymes. Wikipedia. [Link]
-
Atlas Antibodies. (2025). Antigen Retrieval in IHC: Why It Matters and How to Get It Right. Atlas Antibodies. [Link]
-
Bio-Rad. (2020). What are the most commonly used methods to validate antibody specificity?. Bio-Rad. [Link]
-
Washington University in St. Louis. Immunofluorescence protocol for frozen sections. WashU Sites. [Link]
-
IHC World. Antigen Retrieval Methods & Techniques on Literature. IHC WORLD. [Link]
-
Bio-Techne. Immunofluorescence Staining of Frozen Tissue Sections | IHC Protocol. Bio-Techne. [Link]
-
Creative Diagnostics. IHC Antigen Retrieval Protocol. Creative Diagnostics. [Link]
-
Ciccarone, F. et al. (2017). Analysis of the machinery and intermediates of the 5hmC-mediated DNA demethylation pathway in aging on samples from the MARK-AGE Study. Aging. [Link]
-
Bio-Rad. (2016). Immunohistochemistry Protocol for Paraffin-embedded Sections V.1. Bio-Rad. [Link]
-
Bioskorea. IMMUNOFLUORESCENCE PROTOCOL FOR FROZEN TISSUE. Bioskorea. [Link]
-
Zytomed Systems. Detection systems for human tissue. Zytomed Systems. [Link]
-
Creative Diagnostics. Antibody Validation. Creative Diagnostics. [Link]
-
Zhang, Y. et al. (2024). 5-Hydroxymethylcytosine: Far Beyond the Intermediate of DNA Demethylation. PMC. [Link]
-
Ciołczyk-Wierzbicka, D. et al. TET enzymes and 5hmC epigenetic mark: new key players in carcinogenesis and progression in gynecological cancers. Ginekologia Polska. [Link]
Sources
- 1. TET Enzymes and 5hmC in Adaptive and Innate Immune Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of TET enzymes in DNA methylation, development, and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TET enzymes - Wikipedia [en.wikipedia.org]
- 4. Chemical and enzymatic modifications of 5-methylcytosine at the intersection of DNA damage, repair, and epigenetic reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New synthesis of this compound and its incorporation into synthetic oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-Hydroxymethylcytosine: Far Beyond the Intermediate of DNA Demethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Analysis of the machinery and intermediates of the 5hmC-mediated DNA demethylation pathway in aging on samples from the MARK-AGE Study | Aging [aging-us.com]
- 9. Antibody validation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. genuinbiotech.com [genuinbiotech.com]
- 11. Antigen Retrieval in IHC: Why It Matters and How to Get It Right [atlasantibodies.com]
- 12. protocols.io [protocols.io]
- 13. IHC antigen retrieval protocol | Abcam [abcam.com]
- 14. Antigen Retrieval Methods & Techniques on Literature - IHC WORLD [ihcworld.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. cdn.origene.com [cdn.origene.com]
- 18. IMMUNOFLUORESCENCE PROTOCOL FOR FROZEN TISSUE – 바이오스코리아 [biosskorea.com]
- 19. Immunofluorescence protocol for frozen sections [sites.wustl.edu]
Application Note: High-Sensitivity Bioanalysis of 5-Carboxy-2'-deoxyuridine (5-cadU) by HILIC-MS/MS
Executive Summary & Biological Context
5-Carboxy-2'-deoxyuridine (5-cadU) is a highly polar modified nucleoside. It arises primarily through two biological pathways: as a downstream metabolite of the TET-mediated oxidative demethylation of DNA (specifically the deamination of 5-carboxylcytosine) or as a catabolic product of certain fluoropyrimidine drugs (e.g., trifluridine).
Quantifying 5-cadU is bioanalytically challenging due to its high polarity (logP < -1.5) and the presence of a carboxylic acid moiety, which leads to poor retention on standard Reversed-Phase (RP) C18 columns. Elution in the void volume often results in severe ion suppression and poor reproducibility.
This guide presents a robust Hydrophilic Interaction Liquid Chromatography (HILIC) methodology coupled with tandem mass spectrometry (MS/MS).[1] Unlike traditional C18 methods, this protocol ensures adequate retention, superior peak shape, and high sensitivity.
Biological Pathway: The Origin of 5-cadU
The following diagram illustrates the formation of 5-cadU within the context of DNA demethylation and drug metabolism, highlighting why specific detection is required.
Figure 1: Biological formation of 5-cadU via epigenetic DNA modification pathways and drug metabolism.
Method Development Strategy
Chromatographic Selection: Why HILIC?
Standard C18 columns fail to retain 5-cadU due to its hydrophilicity. While "aqueous-compatible" C18 columns (e.g., T3 bonding) can be used, they often require 100% aqueous mobile phases, which hinders desolvation in the ESI source, reducing sensitivity.
The Expert Recommendation: Use an Amide-HILIC stationary phase.
-
Mechanism: Partitioning of the analyte into a water-enriched layer on the stationary phase surface.[2][3]
-
Benefit: Allows the use of high-organic mobile phases (e.g., 80% Acetonitrile) at elution. This dramatically improves desolvation efficiency in the mass spectrometer source, yielding a 5-10x gain in sensitivity compared to aqueous RP-LC.
Mass Spectrometry: Ionization Mode
While the carboxylic acid group suggests Negative Electrospray Ionization (ESI-), Positive ESI (ESI+) is often preferred for 5-cadU in multi-analyte nucleoside panels due to better fragmentation efficiency of the glycosidic bond.
-
Precursor Ion: m/z 273.1 [M+H]⁺
-
Primary Product: m/z 157.0 [Base+H]⁺ (Loss of deoxyribose moiety, -116 Da).
-
Note: If background noise is high in ESI+, switch to ESI- (m/z 271 -> 227, decarboxylation) for higher selectivity.
Detailed Experimental Protocols
Reagents & Materials
-
Internal Standard (IS): this compound-13C,15N (Ideal) or Chlorpropamide (Economic alternative).
-
Solvents: LC-MS grade Acetonitrile (ACN), Water, Ammonium Acetate, Formic Acid.
-
Column: Waters XBridge Amide (3.5 µm, 2.1 x 100 mm) or equivalent ZIC-HILIC column.
Protocol A: Sample Preparation (Protein Precipitation)
Best for plasma/serum samples where high throughput is required.
-
Aliquot: Transfer 50 µL of plasma into a 1.5 mL centrifuge tube.
-
Spike IS: Add 10 µL of Internal Standard working solution (e.g., 500 ng/mL). Vortex gently.
-
Precipitate: Add 200 µL of cold Acetonitrile (containing 0.1% Formic Acid).
-
Vortex: Mix vigorously for 30 seconds.
-
Centrifuge: Spin at 14,000 x g for 10 minutes at 4°C.
-
Transfer: Transfer 150 µL of the supernatant to a clean vial.
-
Evaporate (Optional but Recommended): Dry under nitrogen at 40°C and reconstitute in 100 µL of 90:10 ACN:Water .
-
Critical Step: Reconstituting in high organic solvent is mandatory for HILIC. Injecting a high-water sample will distort peak shape (solvent mismatch).
-
Protocol B: LC-MS/MS Parameters[10]
LC Conditions (HILIC Mode):
| Parameter | Setting |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 3.5 (Adjust with Formic Acid) |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Column Temp | 35°C |
| Injection Vol | 5 µL |
Gradient Table:
| Time (min) | % Mobile Phase B (Organic) | Event |
| 0.0 | 90% | Initial Hold (Loading) |
| 1.0 | 90% | End Loading |
| 4.0 | 50% | Linear Gradient (Elution) |
| 5.0 | 50% | Wash |
| 5.1 | 90% | Return to Initial |
| 8.0 | 90% | Re-equilibration (Critical for HILIC) |
MS/MS Transitions (ESI Positive):
| Analyte | Precursor (m/z) | Product (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| 5-cadU (Quant) | 273.1 | 157.0 | 25 | 15 |
| 5-cadU (Qual) | 273.1 | 117.0 | 25 | 22 |
| IS (Generic) | [Depends on IS] | [Depends on IS] | - | - |
Analytical Workflow Visualization
The following diagram details the flow from sample extraction to data acquisition, emphasizing the critical "Solvent Match" step required for successful HILIC analysis.
Figure 2: Step-by-step bioanalytical workflow ensuring solvent compatibility with HILIC stationary phases.
Validation & Troubleshooting (Senior Scientist Insights)
Linearity & Range
-
Typical Range: 2.0 ng/mL to 1000 ng/mL.[1]
-
Curve Fit: Weighted (1/x²) linear regression is required due to the wide dynamic range.
Matrix Effects
HILIC separates analytes from phospholipids (which usually elute late in HILIC or are retained differently than in RP). However, endogenous salts can suppress ionization.
-
Test: Perform a post-column infusion of the analyte while injecting a blank plasma extract. Look for dips in the baseline at the retention time of 5-cadU.
Troubleshooting Guide
-
Problem: Split peaks or broad fronting.
-
Cause: Injection solvent is too aqueous (e.g., 100% water or 50% MeOH).
-
Solution: Ensure the sample diluent matches the initial mobile phase (90% ACN).
-
-
Problem: Retention time shifting.
-
Cause: HILIC columns require longer equilibration than C18.
-
Solution: Ensure at least 10-15 column volumes of re-equilibration time between injections.
-
-
Problem: High background noise.
-
Cause: Contamination from mobile phase additives.
-
Solution: Use high-purity ammonium acetate and fresh LC-MS grade water.
-
References
-
Development and validation of Bioanalytical LC-MS/MS Method for Simultaneous Determination of Tipiracil, Trifluridine and Its Two Metabolites 5-Trifluoromethyluracil, 5-Carboxy 2′-Deoxyuridine in Rat Plasma. Source: MDPI (Molecules), 2023. URL:[Link]
-
Intragenomic Decarboxylation of 5-Carboxy-2'-deoxycytidine. (Discusses the metabolic origin and stability of carboxylated nucleosides). Source: Angewandte Chemie Int.[8] Ed., 2021.[8][11] URL:[Link]
-
Hydrophilic Interaction Chromatography (HILIC) Guide for Polar Compounds. Source: Agilent Technologies Technical Overview. URL:[Link]
-
Biological effects of this compound: hydrolysis product of 5-trifluoromethyl-2'-deoxyuridine. Source: Molecular Pharmacology (NIH PubMed). URL:[Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. agilent.com [agilent.com]
- 4. Biological effects of this compound: hydrolysis product of 5-trifluoromethyl-2'-deoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biological Effects of 5-Carboxy-2′-Deoxyuridine: Hydrolysis Product of 5-Trifluoromethyl-2′-Deoxyuridine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Applicable Pharmacokinetic Study: Development and Validation of Bioanalytical LC-MS/MS Method for Simultaneous Determination of Tipiracil, Trifluridine and Its Two Metabolites 5-Trifluoromethyluracil, 5-Carboxy 2′-Deoxyuridine in Rat Plasma | MDPI [mdpi.com]
- 7. scispace.com [scispace.com]
- 8. Intragenomic Decarboxylation of 5-Carboxy-2'-deoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LC-MS/MS for Assessing the Incorporation and Repair of N2-Alkyl-2′-deoxyguanosine in Genomic DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Role of 5-Carboxy-2'-deoxyuridine in Elucidating DNA Demethylation and Repair Mechanisms
Audience: Researchers, scientists, and drug development professionals in epigenetics, DNA repair, and oncology.
Abstract: This guide provides a comprehensive overview of the applications of 5-Carboxy-2'-deoxyuridine (5caU) in biochemical and cellular research. While the canonical active DNA demethylation pathway proceeds through cytosine intermediates, 5caU serves as a critical tool for dissecting the enzymatic machinery that underpins this process. We will first establish the primary biological context of active DNA demethylation, which involves 5-carboxy-2'-deoxycytidine (5caC), and then explore the direct and indirect applications of 5caU. These applications range from its use as a synthetic substrate to probe the specificity of DNA repair enzymes, such as Thymine DNA Glycosylase (TDG), to its role as a biomarker for oxidative DNA damage. This document provides the scientific rationale behind experimental designs and includes detailed protocols for key applications.
Part 1: Scientific Background: Establishing the Context
The Canonical Pathway of Active DNA Demethylation
Active DNA demethylation is a fundamental epigenetic process that removes methyl groups from 5-methylcytosine (5mC), enabling dynamic gene regulation without altering the DNA sequence. This process is crucial for embryonic development, cellular differentiation, and maintaining pluripotency.[1] The central pathway is a multi-step enzymatic cascade initiated by the Ten-Eleven Translocation (TET) family of dioxygenases.[2][3]
-
Oxidation by TET Enzymes: TET enzymes (TET1, TET2, TET3) iteratively oxidize the methyl group of 5mC.[3]
-
Step 1: 5-methylcytosine (5mC) is oxidized to 5-hydroxymethylcytosine (5hmC).
-
Step 2: 5hmC is further oxidized to 5-formylcytosine (5fC).
-
Step 3: 5fC is finally oxidized to 5-carboxy-cytosine (5caC).[2]
-
-
Excision by Thymine DNA Glycosylase (TDG): The highly oxidized derivatives, 5fC and 5caC, are recognized as aberrant bases by the DNA repair enzyme Thymine DNA Glycosylase (TDG).[1][4] TDG is a DNA glycosylase that cleaves the N-glycosidic bond between the modified base and the deoxyribose sugar, excising the base and creating an apurinic/apyrimidinic (AP) site.[5]
-
Base Excision Repair (BER): The resulting AP site is then processed by the standard BER pathway, which involves AP endonuclease, DNA polymerase, and DNA ligase, ultimately restoring an unmodified cytosine at that location.[1]
Figure 1. The canonical pathway of active DNA demethylation.
This compound (5caU) as a Product of Oxidative Damage
While 5caC is the key intermediate in demethylation, this compound (5caU) arises from a different biological context: the oxidative damage of thymidine.[6] Thymidine's methyl group can be oxidized, paralleling the oxidation of 5mC, to form 5-hydroxymethyluracil (5hmU), 5-formyluracil (5fU), and ultimately 5-carboxyuracil (the base in 5caU). Notably, TET enzymes themselves have been shown to oxidize thymine to 5hmU, indicating a potential overlap in enzymatic activity beyond cytosine modifications.[7][8] Therefore, the presence of 5caU in DNA is primarily considered a marker of oxidative stress rather than a direct intermediate of the canonical demethylation pathway.
A Hypothetical Intersection: Deamination of 5caC
A potential, though not firmly established, link between the canonical demethylation pathway and 5caU involves the deamination of 5caC. Cytosine and its derivatives can be enzymatically deaminated to corresponding uracil derivatives. For instance, it has been proposed that 5hmC may be deaminated to 5hmU.[9] If 5caC were deaminated in a similar fashion, it would yield 5caU. This would create a G•U mismatch in the DNA, a lesion that is also a substrate for repair by TDG.[10] This hypothetical route suggests that 5caU could arise as a byproduct of the demethylation process, which would then be channeled into the same TDG-dependent base excision repair pathway for resolution.
Part 2: Core Applications of 5caU in Research
The primary utility of 5caU in studying DNA demethylation is not as a direct biological intermediate, but as a synthetic tool to probe the machinery that executes the final steps of the process.
Application: Probing the Substrate Specificity of DNA Glycosylases
The most powerful application of 5caU is in characterizing the DNA repair enzymes central to demethylation. By incorporating synthetic 5caU into oligonucleotide duplexes, researchers can directly test the substrate specificity and kinetic parameters of DNA glycosylases like TDG.
Causality Behind the Experimental Choice: The central question is whether TDG, which excises 5caC, can also recognize and excise the structurally similar 5caU. This is critical for understanding the enzyme's mechanism and fidelity. If TDG efficiently removes 5caU, it implies that a potential 5caC deamination pathway would be safely resolved. Conversely, poor recognition could suggest that such a pathway is either non-existent or would lead to persistent, potentially mutagenic lesions. Synthetic oligonucleotides provide a clean, controlled system to answer this question without confounding cellular factors.[11]
Figure 2. Workflow for an in vitro DNA glycosylase assay.
Protocol 1: In Vitro DNA Glycosylase Excision Assay
This protocol details a method to determine if a specific DNA glycosylase can excise 5caU from a synthetic DNA duplex.
Self-Validation: The protocol includes critical controls: a no-enzyme control to ensure substrate stability and a positive control enzyme/substrate (if available) to validate assay conditions. The appearance of a product of the expected size only in the presence of the active enzyme validates the result.
Methodology:
-
Oligonucleotide Design and Preparation:
-
Design a 25-40 nucleotide single-stranded DNA oligonucleotide containing a single, site-specific 5caU lesion. The complementary strand should contain a guanine (G) opposite the 5caU to mimic the G•C context of demethylation.
-
Order the synthesis of the 5caU-containing oligonucleotide with a 5' radiolabel (e.g., ³²P) or fluorescent tag (e.g., 6-FAM) for visualization.[6][11]
-
Anneal the labeled, 5caU-containing strand with a 1.2-fold molar excess of the unlabeled complementary strand by heating to 95°C for 5 min and slowly cooling to room temperature in an appropriate annealing buffer (e.g., 10 mM Tris-HCl, pH 7.5, 50 mM NaCl).
-
-
Glycosylase Reaction:
-
Prepare reaction mixtures in microcentrifuge tubes on ice. A typical 10 µL reaction includes:
-
1 µL 10x Glycosylase Buffer (e.g., 200 mM Tris-HCl pH 8.0, 10 mM EDTA, 10 mM DTT)
-
1 µL of 1 µM annealed 5caU DNA substrate (final concentration 100 nM)
-
X µL of purified DNA glycosylase (e.g., TDG) at a desired concentration (e.g., 10-200 nM).
-
Nuclease-free water to 10 µL.
-
-
Crucial Controls:
-
No-Enzyme Control: Replace the enzyme volume with nuclease-free water.
-
Positive Control: If possible, use a known substrate for the enzyme (e.g., a G•U mismatch for TDG).
-
-
Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes).
-
-
Product Processing and Analysis:
-
Stop the reaction by adding an equal volume of Gel Loading Buffer II (e.g., 95% formamide, 10 mM EDTA, 0.025% bromophenol blue, 0.025% xylene cyanol).
-
To cleave the AP site generated by the glycosylase, heat the samples at 95°C for 10 minutes. This heat-induced cleavage at the abasic site is a common method, though AP endonuclease can be used for more specific cleavage.
-
Analyze the samples on a 15-20% denaturing polyacrylamide gel (containing 7M Urea).
-
Visualize the DNA bands using autoradiography (for ³²P) or a fluorescent gel scanner. The excised product will be a shorter, labeled fragment that migrates faster than the full-length substrate.
-
Application: Quantifying 5caU as a Biomarker of Oxidative Stress
The presence and quantity of 5caU in genomic DNA can serve as a direct measure of oxidative damage to thymine residues. This is highly relevant for toxicology, cancer research, and studies on aging, where oxidative stress is a key pathological factor.
Causality Behind the Experimental Choice: Unlike antibody-based methods which can suffer from cross-reactivity, liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides absolute structural confirmation and quantification.[12][13] By measuring the precise mass-to-charge ratio of 5caU and its fragments, this method offers unparalleled specificity and sensitivity. The use of a stable isotope-labeled internal standard (e.g., ¹³C, ¹⁵N-labeled 5caU) is critical, as it co-elutes with the analyte and experiences identical matrix effects and ionization suppression, ensuring highly accurate quantification.[13]
Figure 3. Workflow for LC-MS/MS quantification of 5caU.
Protocol 2: Absolute Quantification of 5caU by LC-MS/MS
This protocol provides a method for the highly sensitive and accurate measurement of 5caU levels in genomic DNA.
Self-Validation: The method is self-validating through the use of a co-eluting stable isotope-labeled internal standard. The ratio of the native analyte to the standard provides accurate quantification. Furthermore, monitoring multiple specific mass transitions for the analyte adds another layer of confidence in its identification.
Methodology:
-
Genomic DNA Isolation and Preparation:
-
Isolate high-quality genomic DNA from cells or tissues using a standard method (e.g., phenol-chloroform extraction or a commercial kit) that minimizes oxidative artifacts.
-
Accurately quantify the DNA concentration using a fluorometric method (e.g., Qubit or PicoGreen).
-
-
Isotope Dilution and DNA Hydrolysis:
-
To a known amount of DNA (e.g., 10-20 µg), add a precise amount of a stable isotope-labeled 5caU internal standard.
-
Dry the sample under vacuum.
-
Resuspend the DNA in a digestion buffer (e.g., 20 mM HEPES, pH 7.0, 100 mM KCl, 10 mM MgSO₄).
-
Perform enzymatic hydrolysis to break the DNA down into individual nucleosides. This is a two-step process to ensure complete digestion:
-
Add DNase I, Nuclease P1, and alkaline phosphatase. Incubate at 37°C for 2-4 hours.
-
Add phosphodiesterase I and continue incubation for another 2-4 hours.
-
-
After digestion, centrifuge the sample at high speed (e.g., 14,000 x g) for 10 min to pellet proteins and debris. Collect the supernatant containing the nucleosides.
-
-
LC-MS/MS Analysis:
-
Inject the supernatant onto a reverse-phase HPLC column (e.g., a C18 column) coupled to a triple quadrupole mass spectrometer.
-
Separate the nucleosides using a gradient of aqueous and organic mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).
-
Monitor the specific mass-to-charge (m/z) transitions for both native 5caU and the isotope-labeled internal standard using Multiple Reaction Monitoring (MRM).
-
-
Data Analysis and Quantification:
-
Integrate the peak areas for both the native 5caU and the internal standard.
-
Calculate the amount of native 5caU in the sample using a standard curve or by the ratio of the native analyte peak area to the internal standard peak area.
-
Normalize the amount of 5caU to the total amount of DNA analyzed or to the amount of a canonical nucleoside (e.g., deoxyguanosine, dG) measured in the same run. The final result is typically expressed as the number of 5caU lesions per 10⁶ or 10⁷ normal bases.
-
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Purpose |
| This compound (5caU) | 273.1 | 157.1 | Quantifier |
| 273.1 | 111.1 | Qualifier | |
| Isotope-Labeled 5caU Standard | e.g., 284.1 | e.g., 166.1 | Internal Standard |
| 2'-deoxyguanosine (dG) | 268.1 | 152.1 | Normalization Control |
Table 1. Example Mass Transitions for LC-MS/MS Analysis of 5caU. Note: Exact m/z values may vary slightly based on instrumentation and specific isotopic labeling of the standard.
Part 3: Conclusion and Future Perspectives
This compound occupies a unique niche in the study of DNA demethylation. While not a direct intermediate of the primary pathway, its structural similarity to 5-carboxy-cytosine makes it an indispensable chemical tool. Its application in synthetic oligonucleotides allows for precise interrogation of the substrate specificity of TDG and other DNA repair glycosylases, providing fundamental insights into the mechanisms that ensure genomic integrity during epigenetic reprogramming. Furthermore, its identity as a product of thymidine oxidation establishes 5caU as a robust biomarker for quantifying oxidative stress. Future research may focus on definitively establishing whether the deamination of 5caC to 5caU occurs in vivo and, if so, under what physiological or pathological conditions. Such a discovery would more directly link the study of 5caU to the dynamic landscape of DNA demethylation.
References
-
(PubMed, National Library of Medicine)
-
(RCSB Protein Data Bank)
-
(National Center for Biotechnology Information)
-
(Wikipedia)
-
(National Center for Biotechnology Information)
-
(PubMed, National Library of Medicine)
-
(American Society for Microbiology Journals)
-
(National Center for Biotechnology Information)
-
(MDPI)
-
(National Center for Biotechnology Information)
-
(National Center for Biotechnology Information)
-
(ACS Publications)
-
(National Center for Biotechnology Information)
-
(Apollo.io)
-
(PubMed, National Library of Medicine)
-
(PubMed, National Library of Medicine)
-
(ResearchGate)
-
(National Center for Biotechnology Information)
-
(ACS Publications)
-
(Radboud Repository)
-
(ResearchGate)
-
(National Center for Biotechnology Information)
-
(Frontiers)
-
(ResearchGate)
-
(Journal of Biological Chemistry)
-
(ACS Publications)
-
[Deamination of Nucleotides Mnemonic.]([Link] KuzE) (YouTube)
-
(ResearchGate)
-
(National Center for Biotechnology Information)
-
(Wikipedia)
Sources
- 1. mdpi.com [mdpi.com]
- 2. TET enzymes - Wikipedia [en.wikipedia.org]
- 3. Mechanisms and functions of Tet protein-mediated 5-methylcytosine oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rcsb.org [rcsb.org]
- 5. Excision of 5-carboxylcytosine by Thymine DNA Glycosylase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New synthesis of this compound and its incorporation into synthetic oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. TET Family Proteins: Oxidation Activity, Interacting Molecules, and Functions in Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 9. Quantitative assessment of Tet-induced oxidation products of 5-methylcytosine in cellular and tissue DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thymine-DNA glycosylase - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Formation and repair of oxidatively generated damage in cellular DNA - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Epigenetic Significance of 5-Carboxy-2'-deoxyuridine (5caU)
An Application Guide for the Accurate Quantification of 5-Carboxy-2'-deoxyuridine in Biological Samples by LC-MS/MS
In the landscape of epigenetics, beyond the canonical DNA bases, lies a world of chemical modifications that profoundly influence gene expression and cellular function. Among these is this compound (5caU), a key intermediate in the active DNA demethylation pathway. This pathway begins with the oxidation of 5-methylcytosine (5mC), a major epigenetic mark, by the Ten-eleven translocation (TET) family of enzymes.[1] This sequential oxidation produces 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and finally 5-carboxycytosine (5caC).[1] 5caC is then recognized and excised by Thymine-DNA Glycosylase (TDG), initiating a base excision repair process that ultimately restores an unmodified cytosine.[2] The presence and quantity of these intermediates, including 5caU which can arise from deamination of 5caC, serve as a direct readout of dynamic epigenetic reprogramming.
Given its role as a transient intermediate, 5caU exists at extremely low levels in genomic DNA, posing a significant analytical challenge. Its accurate quantification is crucial for understanding the dynamics of DNA demethylation in various biological contexts, including embryonic development, cellular differentiation, and disease states like cancer.[3] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the definitive technology for this task, offering unparalleled sensitivity and selectivity to reliably measure these rare DNA modifications.[1][4][5]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the robust quantification of 5caU in biological samples. We will delve into the causality behind each step, from sample preparation to data analysis, presenting a protocol designed as a self-validating system to ensure the highest degree of scientific integrity.
Principle of the Analytical Method
The accurate measurement of 5caU hinges on a multi-stage workflow designed to isolate the analyte from a complex biological matrix and detect it with high specificity. The core of this methodology is isotope-dilution LC-MS/MS. A known quantity of a stable isotope-labeled internal standard (SIL-IS), which is chemically identical to 5caU but mass-differentiated, is spiked into the sample at an early stage. This SIL-IS co-processes with the endogenous 5caU, allowing it to serve as a precise internal calibrant that corrects for any analyte loss during sample preparation and for variations in mass spectrometer response (matrix effects).[6][7][8]
The overall workflow is a systematic process of purification and analysis:
Experimental Protocols: A Step-by-Step Guide
This section details the protocols for each major stage of the analysis. The rationale behind critical steps is explained to provide a deeper understanding of the methodology.
Part A: Sample Preparation Workflow
The goal of sample preparation is to quantitatively release 5caU from the DNA backbone while removing interfering cellular components. The integrity of this stage is paramount for accurate results.
Protocol 1: Genomic DNA (gDNA) Extraction and Digestion
-
gDNA Extraction:
-
Begin with an appropriate amount of biological material (e.g., 1-5 million cultured cells or 10-50 mg of tissue).
-
Use a high-quality commercial DNA extraction kit (e.g., spin-column based) for its reliability and efficiency in removing contaminants. Follow the manufacturer's protocol, ensuring the inclusion of an RNase A treatment step to eliminate RNA, which can interfere with DNA quantification and analysis.
-
Expertise & Experience: The choice of a column-based method over traditional phenol-chloroform extraction is deliberate. It minimizes the use of hazardous organic solvents and reduces the risk of organic carryover, which can severely suppress the ionization process in the mass spectrometer.[9][10]
-
Elute the purified gDNA in nuclease-free water.
-
-
DNA Quantification:
-
Accurately determine the concentration of the extracted gDNA. A fluorometric method (e.g., Qubit or PicoGreen assay) is strongly recommended over UV absorbance (e.g., NanoDrop).
-
Causality: Fluorometric assays use dyes that specifically bind to double-stranded DNA, providing a more accurate concentration in the presence of potential contaminants like single-stranded DNA or residual RNA. This accuracy is critical for normalizing the final 5caU amount to the total DNA content.
-
-
Enzymatic Hydrolysis:
-
In a microcentrifuge tube, combine 1-10 µg of the purified gDNA with the digestion buffer and enzymes. A typical reaction mixture includes:
-
Purified gDNA: 1-10 µg
-
Nuclease P1 (≥2 units)
-
Alkaline Phosphatase (≥2 units)
-
Appropriate buffer (e.g., containing zinc sulfate for Nuclease P1 activity).
-
-
Incubate at 37°C for a minimum of 6 hours, preferably overnight, to ensure complete digestion.
-
Trustworthiness: This two-enzyme system ensures complete DNA breakdown into individual 2'-deoxyribonucleosides.[11] Nuclease P1 cleaves DNA into deoxynucleoside 5'-monophosphates, and Alkaline Phosphatase subsequently removes the phosphate group. This enzymatic approach is favored over harsh acid hydrolysis, which can cause artificial degradation of labile modified nucleosides.[11][12]
-
-
Internal Standard Spiking and Cleanup:
-
Following digestion, add the SIL-IS for 5caU (e.g., [¹³C₅,¹⁵N₂]-5caU) to the sample at a known concentration (e.g., 100 fmol).
-
To remove the enzymes, which can foul the LC column and MS source, perform a cleanup step. This can be achieved by protein precipitation (adding 3 volumes of cold acetonitrile, vortexing, centrifuging, and collecting the supernatant) or by passing the sample through a C18 solid-phase extraction (SPE) cartridge.
-
Dry the final sample under a vacuum or a gentle stream of nitrogen and reconstitute in a small volume (e.g., 50 µL) of the initial LC mobile phase.
-
Part B: LC-MS/MS Analysis
The reconstituted sample is now ready for analysis. The LC system separates the nucleosides, and the MS/MS system detects and quantifies them based on their unique mass-to-charge ratios and fragmentation patterns.
Table 1: Recommended LC-MS/MS Parameters
| Parameter | Recommended Setting | Rationale |
| LC System | UPLC/UHPLC System | Provides high resolution and narrow peaks, enhancing sensitivity. |
| Column | Reversed-Phase C18 (e.g., 2.1 x 100 mm, 1.7 µm) | Excellent retention and separation of polar nucleosides. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier promotes protonation for positive ion mode ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol | Organic solvent for eluting analytes from the C18 column. |
| Gradient | Start at 0-2% B, ramp to 30-50% B over 5-10 min | Gradual increase in organic content allows for separation of various nucleosides based on polarity. |
| Flow Rate | 0.2 - 0.4 mL/min | Optimal for narrow-bore columns to maintain efficiency. |
| Column Temperature | 35 - 45 °C | Improves peak shape and reduces viscosity. |
| MS System | Triple Quadrupole Mass Spectrometer | The gold standard for quantitative analysis due to its sensitivity and specificity in MRM mode. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Nucleosides readily form protonated molecules [M+H]⁺. |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides two stages of mass filtering for exceptional selectivity, virtually eliminating background interference. |
Protocol 2: MS/MS Method Setup
-
Analyte Tuning: Infuse a standard solution of 5caU directly into the mass spectrometer to optimize MS parameters (e.g., capillary voltage, source temperature) and identify the most stable and intense precursor and product ions.
-
MRM Transition Setup: Program the mass spectrometer to monitor the specific mass transitions for both the endogenous analyte and the SIL-IS.
-
Authoritative Grounding: The precursor ion ([M+H]⁺) for 5caU is selected in the first quadrupole (Q1). It is then fragmented in the collision cell (Q2), and a specific, stable product ion is selected in the third quadrupole (Q3). This Q1 → Q3 transition is the basis of MRM's specificity.
-
Table 2: Example MRM Transitions for 5caU Analysis
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Notes |
| This compound (5caU) | 273.1 | 157.0 | The product ion corresponds to the 5-carboxyuracil base after loss of the deoxyribose sugar. |
| [¹³C₅,¹⁵N₂]-5caU (SIL-IS) | 280.1 | 164.0 | The mass shift reflects the incorporated stable isotopes. |
| 2'-deoxyguanosine (dG) | 268.1 | 152.1 | Monitored for normalization of the final 5caU result. |
Part C: Data Analysis and Method Validation
-
Calibration Curve:
-
Prepare a series of calibration standards by serially diluting a 5caU stock solution.
-
Add a constant amount of the SIL-IS to each standard.
-
Analyze the standards using the established LC-MS/MS method.
-
Plot the peak area ratio (5caU / SIL-IS) against the known concentration of 5caU. The resulting curve should be linear over the expected concentration range of the samples.
-
-
Quantification of Unknown Samples:
-
Analyze the prepared biological samples.
-
Calculate the peak area ratio of endogenous 5caU to the SIL-IS.
-
Determine the absolute amount of 5caU in the sample by interpolating this ratio onto the linear regression line of the calibration curve.
-
Normalize this value to the amount of DNA analyzed (e.g., pmol of 5caU / µg DNA) or, more accurately, to the amount of a canonical nucleoside like dG measured in the same run (e.g., 5caU / 10⁷ dG).
-
Table 3: Example Calibration and Sample Data
| Sample Type | 5caU Conc. (fmol/µL) | Area Ratio (5caU/IS) | Calculated Amount (fmol) | Normalized Result (per 10⁷ dG) |
| Cal Standard 1 | 0.1 | 0.015 | - | - |
| Cal Standard 2 | 1.0 | 0.148 | - | - |
| Cal Standard 3 | 10.0 | 1.52 | - | - |
| Linear Fit (R²) | >0.995 | |||
| Biological Sample 1 | - | 0.082 | 0.55 | 3.1 |
| Biological Sample 2 | - | 0.215 | 1.45 | 8.2 |
-
Method Validation:
-
A robust, trustworthy protocol must be validated to demonstrate its performance characteristics.[13] This process ensures the data are reliable and reproducible. Key validation experiments, guided by regulatory standards, include:[14][15]
-
Specificity: Ensuring no interference from other matrix components at the retention time of 5caU.
-
Linearity & Range: Confirming the linear response of the calibration curve.
-
Accuracy & Precision: Determining how close the measured values are to the true values (accuracy) and the degree of scatter between replicate measurements (precision).
-
Limit of Quantification (LOQ): The lowest concentration that can be reliably quantified with acceptable accuracy and precision.
-
Stability: Assessing the stability of 5caU in the biological matrix and during sample processing.
-
-
Conclusion
The quantitative analysis of this compound is a powerful tool for probing the intricate mechanisms of epigenetic regulation. The LC-MS/MS method detailed here, built on the principle of stable isotope dilution, provides a robust and self-validating framework for achieving accurate and reliable results. By understanding the causality behind each step—from meticulous sample preparation to highly selective MS/MS detection—researchers can generate high-quality data, paving the way for new discoveries in biology and medicine.
References
-
Al-Tannak, N. F., et al. (2012). Development and validation of an LC–MS/MS method for quantification of NC-8 in rat plasma and its application to pharmacokinetic studies. National Institutes of Health. [Link]
-
Roosendaal, J., et al. (2020). Quantitative LC-MS/MS analysis of 5-hydroxymethyl-2'-deoxyuridine to monitor the biological activity of J-binding protein. PubMed. [Link]
-
Obermayer-Pietsch, B., et al. (2021). Comparison of two LC-MS/MS methods for the quantification of 24,25-dihydroxyvitamin D3 in patients and external quality assurance samples. PubMed. [Link]
-
Maga, M., et al. (2013). New synthesis of this compound and its incorporation into synthetic oligonucleotides. PubMed. [Link]
-
Ceccarelli, J., et al. (2004). Levels of 5-hydroxymethyl-2'-deoxyuridine in DNA from blood as a marker of breast cancer. Breast Cancer Research and Treatment. [Link]
-
PDF file. (n.d.). LC-MS/MS method for the quantification of carbinoxamine in human plasma. ijptonline.com. [Link]
-
Falke, J. C., et al. (1985). Biological effects of this compound: hydrolysis product of 5-trifluoromethyl-2'-deoxyuridine. Antimicrobial Agents and Chemotherapy. [Link]
-
FDA. (2019). Guidelines for the Validation of Analytical Methods Using Nucleic Acid Sequenced-Based Technologies. U.S. Food and Drug Administration. [Link]
-
ResearchGate. (2014). How to process hydrolysed genomic DNA for running in HPLC/MS?. ResearchGate. [Link]
-
Liu, S., et al. (2013). Quantitative assessment of Tet-induced oxidation products of 5-methylcytosine in cellular and tissue DNA. Nucleic Acids Research. [Link]
-
ResearchGate. (n.d.). Rapid quantitation of plasma 2'-deoxyuridine by high-performance liquid chromatography/atmospheric pressure chemical ionization mass spectrometry and its application to pharmacodynamic studies in cancer patients. ResearchGate. [Link]
-
Chau, C. H., et al. (2008). Validation of Analytical Methods for Biomarkers Employed in Drug Development. National Institutes of Health. [Link]
-
Quinlivan, E. P., & Gregory, J. F. (2008). DNA digestion to deoxyribonucleoside: A simplified one-step procedure. National Institutes of Health. [Link]
-
Müller, M., et al. (2021). Intragenomic Decarboxylation of 5-Carboxy-2'-deoxycytidine. PubMed. [Link]
-
Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. PubMed. [Link]
-
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. [Link]
-
LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. LGC Group. [Link]
-
ResearchGate. (n.d.). Structure of 5-carboxyvinyl-2′-deoxyuridine, CVU. Schematic illustration of DNA photoligation at RNA terminus. ResearchGate. [Link]
-
ResearchGate. (n.d.). Validation of Analytical Methods. ResearchGate. [Link]
-
FDA. (2023). Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]
-
Liu, Z., et al. (2023). A Photoredox Reaction for the Selective Modification of 5-Carboxycytosine in DNA. Journal of the American Chemical Society. [Link]
-
Kumar, P. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. [Link]
-
European Union Reference Laboratory for Genetically Modified Food and Feed. (2020). Guidance on the selection and use of DNA extraction methods. EURL GMFF. [Link]
-
Ligasová, A., et al. (2019). Evaluating the Genotoxic and Cytotoxic Effects of Thymidine Analogs, 5-Ethynyl-2′-Deoxyuridine and 5-Bromo-2′-Deoxyurdine to Mammalian Cells. MDPI. [Link]
-
Wang, T., et al. (2021). Quantification and mapping of DNA modifications. PubMed Central. [Link]
-
Points, J. (n.d.). USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. LinkedIn. [Link]
-
Vorob’eva, S. L., et al. (2007). Hydrolysis of DNA and its molecular components in the dry state. OUCI. [Link]
Sources
- 1. Quantification and mapping of DNA modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Levels of 5-hydroxymethyl-2'-deoxyuridine in DNA from blood as a marker of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative LC-MS/MS analysis of 5-hydroxymethyl-2'-deoxyuridine to monitor the biological activity of J-binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of two LC-MS/MS methods for the quantification of 24,25-dihydroxyvitamin D3 in patients and external quality assurance samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 7. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bioszeparacio.hu [bioszeparacio.hu]
- 9. DNA Purification | DNA Extraction Methods [worldwide.promega.com]
- 10. gmo-crl.jrc.ec.europa.eu [gmo-crl.jrc.ec.europa.eu]
- 11. DNA digestion to deoxyribonucleoside: A simplified one-step procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hydrolysis of DNA and its molecular components in the dry state [ouci.dntb.gov.ua]
- 13. Validation of Analytical Methods for Biomarkers Employed in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fda.gov [fda.gov]
- 15. fda.gov [fda.gov]
click chemistry alternatives for labeling with 5-Carboxy-2'-deoxyuridine analogs
Application Note: High-Fidelity DNA Labeling Using 5-Carboxy-2'-deoxyuridine (5-ca-dU) Analogs
Subtitle: A Copper-Free, Non-Destructive Alternative to Click Chemistry (CuAAC) and BrdU for DNA Functionalization and Probe Generation.
Executive Summary
For decades, DNA labeling has been dominated by two paradigms: BrdU (5-bromo-2'-deoxyuridine), which requires harsh acid denaturation to expose the epitope, and EdU (5-ethynyl-2'-deoxyuridine), which utilizes Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). While EdU offers superior kinetics and no denaturation, the copper catalyst is cytotoxic, degrades fluorescent proteins (GFP/RFP), and induces DNA strand breaks.
This guide details the application of This compound (5-ca-dU) and its triphosphate (5-ca-dUTP) as a robust, bioorthogonal-compatible alternative. Unlike EdU, 5-ca-dU utilizes Amide Coupling (EDC/NHS chemistry) or Immunodetection , eliminating the need for toxic copper catalysts or structural denaturation. This method is particularly critical for generating high-fidelity DNA probes (FISH), functionalizing aptamers, and studying epigenetic oxidation pathways (TET-mediated demethylation) without compromising downstream enzymatic compatibility.
Scientific Mechanism: The "Amide-Click" Advantage
The core advantage of 5-ca-dU lies in the C5-position carboxyl group . This moiety projects into the major groove of the DNA helix, making it sterically accessible for conjugation without disrupting Watson-Crick base pairing.
Comparison of Labeling Modalities
| Feature | EdU (Click Chemistry) | BrdU (Antibody) | 5-ca-dU (Amide/Antibody) |
| Reaction Handle | Alkyne (C≡C) | Bromine (Br) | Carboxyl (-COOH) |
| Detection | CuAAC (Azide-Fluorophore) | Anti-BrdU Antibody | EDC/NHS + Amine-Dye OR Anti-5caU |
| Catalyst Toxicity | High (Copper generates ROS) | None | None (Chemical) or None (Antibody) |
| DNA Integrity | Degraded by Copper/ROS | Destroyed (HCl/Heat denaturation) | Preserved (dsDNA remains intact) |
| GFP Compatibility | Poor (Cu quenches GFP) | Variable (HCl denatures GFP) | Excellent |
Chemical Workflow Diagram
The following diagram illustrates the workflow for enzymatically incorporating 5-ca-dUTP and subsequently labeling it via amine-reactive chemistry.
Figure 1: Two-step labeling workflow. 5-ca-dUTP is incorporated enzymatically, followed by activation of the carboxyl group to form a stable amide bond with an amine-functionalized reporter.[1]
Detailed Protocols
Protocol A: Enzymatic Probe Generation (PCR/Nick Translation)
Application: Creating FISH probes or labeled amplicons for downstream analysis.
Materials:
-
5-ca-dUTP (10 mM stock).
-
dNTP mix (dATP, dCTP, dGTP, dTTP).
-
Taq Polymerase or Vent (exo-) Polymerase (Vent is preferred for high-density labeling due to better tolerance of C5-modifications).
-
Amino-allyl-dUTP (Optional control).
Procedure:
-
Reaction Setup: Prepare a 50 µL PCR reaction.
-
Note: Replace dTTP partially or completely with 5-ca-dUTP. A ratio of 1:3 (5-ca-dUTP : dTTP) is recommended to maintain amplification efficiency while ensuring sufficient labeling density.
-
-
Cycling: Run standard PCR cycling parameters. 5-ca-dUTP is thermally stable.
-
Purification (CRITICAL):
-
You must remove unincorporated 5-ca-dUTP and free amines (Tris buffer) before the next step.
-
Use a silica-based column (e.g., QIAquick) or ethanol precipitation.
-
Elute in nuclease-free water or Phosphate Buffer (pH 7.4). Do NOT elute in Tris, as primary amines in Tris will compete for the labeling reaction.
-
Protocol B: Chemical Labeling (The "Amide-Click")
Application: Functionalizing the carboxylated DNA with fluorophores or Biotin.
Materials:
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) .
-
Sulfo-NHS (N-hydroxysulfosuccinimide) .
-
Amine-PEG3-Biotin or Amine-Alexa Fluor .
-
Buffer: 0.1 M MES Buffer, pH 5.0 (Activation buffer).
Procedure:
-
Activation:
-
Dilute purified Carboxyl-DNA (from Protocol A) into 100 µL of 0.1 M MES (pH 5.0).
-
Add EDC to a final concentration of 5 mM and Sulfo-NHS to 10 mM.
-
Incubate for 15 minutes at Room Temperature (RT).
-
-
Conjugation:
-
Add the Amine-functionalized label (in 5-10x molar excess relative to the carboxyl sites).
-
Adjust pH to 7.2–7.5 using Phosphate buffer (pH 8.0) or Bicarbonate. The amide bond formation is most efficient at neutral/slightly alkaline pH after the initial activation.
-
Incubate for 1–2 hours at RT in the dark.
-
-
Cleanup:
-
Remove excess dye/biotin using a Sephadex G-25 spin column or ethanol precipitation.
-
-
Validation:
-
Assess labeling efficiency via Dot Blot (if Biotin) or Spectrophotometry (A260/A_dye ratio).
-
Protocol C: Immunofluorescence Detection (Cellular/Epigenetic)
Application: Detecting 5-ca-dU (or 5-ca-C) in fixed cells without DNA denaturation.
Unlike BrdU, the carboxyl group is bulky and polar. Antibodies against 5-carboxylcytosine (5-caC) or 5-carboxyluracil often recognize the modification in the context of dsDNA or ssDNA without the need for HCl treatment, preserving nuclear morphology.
-
Fixation: Fix cells with 4% Formaldehyde (15 min).
-
Permeabilization: 0.5% Triton X-100 (10 min).
-
Blocking: 5% BSA in PBS (1 hr).
-
Primary Antibody: Incubate with Rabbit anti-5-carboxylcytosine (or anti-5-ca-dU) antibody (1:500) overnight at 4°C.
-
Note: If the antibody requires ssDNA, use mild enzymatic digestion (Exonuclease III) rather than HCl to expose the epitope.
-
-
Secondary Antibody: Goat anti-Rabbit Alexa Fluor 488 (1 hr RT).
-
Imaging: Fluorescence microscopy.
Critical Technical Considerations
-
Metabolic Toxicity: Unlike EdU, 5-ca-dU is not recommended for metabolic labeling in live cells for proliferation assays. It acts as a thymidine kinase inhibitor and blocks the de novo pyrimidine pathway [6]. For live-cell metabolic labeling without copper, use 5-Vinyl-2'-deoxyuridine (VdU) coupled with Tetrazine-IEDDA chemistry, or stick to Protocol A (in vitro) for probe generation.
-
Buffer Incompatibility: The EDC/NHS reaction reacts with primary amines. Avoid Tris, Glycine, or BSA during the conjugation step (Protocol B).
-
Polymerase Selection: While Taq works, Vent (exo-) and Klenow (exo-) show superior incorporation rates for C5-modified nucleotides due to their expanded active site architecture [1, 2].
References
-
Synthesis and Enzymatic Incorporation of Modified Deoxyuridine Triphosphates. Source: National Institutes of Health (NIH) / PMC. URL:[Link]
-
Synthesis of Base-Modified 2′-Deoxyribonucleoside Triphosphates and Their Use in Enzymatic Synthesis. Source: ACS Publications (Journal of Organic Chemistry). URL:[Link]
-
5-Ethynyl-2'-deoxyuridine (EdU) vs BrdU Staining. Source: National Institutes of Health (NIH). URL:[Link]
-
A Photoredox Reaction for the Selective Modification of 5-Carboxycytosine in DNA. Source: Journal of the American Chemical Society (JACS). URL:[Link]
-
5-Carboxy-dUTP Product Information & Protocols. Source: Jena Bioscience. URL:[Link]
-
Biological effects of this compound: hydrolysis product of 5-trifluoromethyl-2'-deoxyuridine. Source: PubMed (Mol Pharmacol). URL:[Link]
Sources
Synthesis of 5-Carboxy-2'-deoxypyrimidine Nucleoside 5'-Triphosphates: A Detailed Guide for Researchers
Introduction: The Significance of 5-Carboxy-Deoxypyrimidines in Modern Biosciences
In the expanding landscape of epigenetics and molecular biology, the precise control and modification of nucleic acids are paramount. Among the myriad of modified nucleotides, 5-carboxy-2'-deoxypyrimidine nucleoside 5'-triphosphates (5-carboxy-d NTPs), specifically 5-carboxy-2'-deoxyuridine 5'-triphosphate (5-ca-dUTP) and 5-carboxy-2'-deoxycytidine 5'-triphosphate (5-ca-dCTP), have emerged as critical tools. These molecules are not merely analogs but represent key intermediates in the oxidative demethylation of 5-methylcytosine, a fundamental epigenetic modification. Their availability is crucial for a wide range of applications, including the enzymatic synthesis of modified DNA for studying DNA-protein interactions, the development of novel diagnostic probes, and as building blocks in the SELEX (Systematic Evolution of Ligands by Exponential Enrichment) process for aptamer discovery.[1][2]
This comprehensive guide provides detailed protocols and expert insights into the synthesis of 5-carboxy-d NTPs. We will delve into both established chemical and enzymatic methodologies, elucidating the rationale behind critical steps and offering practical advice for purification and characterization. This document is intended for researchers, scientists, and drug development professionals seeking to produce high-purity 5-carboxy-d NTPs for their specific applications.
Strategic Approaches to Synthesis: Chemical vs. Enzymatic Routes
The synthesis of 5-carboxy-d NTPs can be broadly categorized into two primary strategies: chemical synthesis and enzymatic synthesis. The choice between these methods depends on factors such as the desired scale, available starting materials, and the specific expertise of the research team.
-
Chemical Synthesis: This approach offers versatility and scalability. It typically begins with the corresponding nucleoside, which is then phosphorylated to the triphosphate. While powerful, chemical synthesis often involves multiple protection and deprotection steps and requires rigorous purification to remove byproducts and unreacted reagents.
-
Enzymatic Synthesis: Leveraging the specificity of enzymes, this method can offer a more direct route to the desired triphosphate from a precursor nucleoside or nucleotide. It often proceeds under milder conditions, potentially reducing the formation of side products. However, enzyme availability and substrate specificity can be limiting factors.
Below, we present detailed protocols for both approaches, highlighting the critical considerations for each.
Part 1: Chemical Synthesis of 5-Carboxy-Deoxypyrimidine 5'-Triphosphates
The cornerstone of chemical synthesis for many modified nucleoside triphosphates is the one-pot, three-step Ludwig-Eckstein method.[3] This reliable procedure minimizes the isolation of sensitive intermediates and has been successfully adapted for a wide range of nucleotide analogs.
Workflow for Chemical Synthesis
Caption: Chemical synthesis workflow for 5-carboxy-d NTPs.
Detailed Protocol: Chemical Synthesis of 5-ca-dUTP
This protocol is adapted from established methods for modified nucleotide synthesis and should be performed by personnel trained in synthetic organic chemistry.
Materials and Reagents:
-
This compound
-
Proton sponge (1,8-Bis(dimethylamino)naphthalene)
-
Phosphorus oxychloride (POCl₃)
-
Tributylammonium pyrophosphate
-
Tributylamine
-
Iodine
-
Anhydrous pyridine
-
Anhydrous acetonitrile (MeCN)
-
Triethylammonium bicarbonate (TEAB) buffer
-
Methanol (MeOH)
-
Diethyl ether
-
Anion-exchange and reversed-phase HPLC columns
Protocol Steps:
-
Preparation of the Nucleoside:
-
Co-evaporate this compound with anhydrous pyridine twice to ensure the removal of residual water.
-
Dissolve the dried nucleoside in anhydrous trimethyl phosphate.
-
-
Monophosphorylation:
-
Cool the solution to 0°C in an ice bath under an inert atmosphere (e.g., argon).
-
Add proton sponge to the solution.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature at 0°C. The reaction is typically stirred for 2-4 hours. The progress can be monitored by thin-layer chromatography (TLC) or analytical HPLC.
-
-
Triphosphate Formation:
-
In a separate flask, prepare a solution of tributylammonium pyrophosphate and tributylamine in anhydrous DMF.
-
Slowly add this pyrophosphate solution to the monophosphorylated nucleoside reaction mixture at 0°C.
-
The reaction is stirred for several hours to overnight.
-
-
Oxidation and Quenching:
-
Add a solution of iodine in pyridine to the reaction mixture to oxidize the phosphite intermediate to phosphate.
-
After stirring for 30-60 minutes, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
-
Deprotection and Precipitation:
-
Add concentrated ammonium hydroxide and stir at room temperature to remove any protecting groups.
-
Concentrate the reaction mixture under reduced pressure.
-
Precipitate the crude triphosphate by adding a solution of sodium perchlorate in acetone. The precipitate is collected by centrifugation.
-
Purification: A Critical Step for Biological Activity
The purity of the final 5-carboxy-d NTP is paramount for its successful use in enzymatic applications, as impurities such as diphosphates can inhibit polymerases.[1] A two-step HPLC purification strategy is highly recommended.
Purification Protocol:
-
Anion-Exchange Chromatography:
-
Dissolve the crude triphosphate in a low-salt buffer (e.g., 20 mM TEAB).
-
Load the solution onto a preparative anion-exchange HPLC column.
-
Elute with a linear gradient of increasing salt concentration (e.g., 20 mM to 1 M TEAB).
-
Collect fractions and analyze for the presence of the triphosphate using analytical HPLC. Pool the fractions containing the pure product.
-
-
Reversed-Phase Chromatography:
-
For desalting and further purification, the pooled fractions from the anion-exchange step are loaded onto a reversed-phase HPLC column (e.g., C18).[4]
-
Elute with a gradient of acetonitrile in a low-salt buffer (e.g., 50 mM TEAB).
-
Combine the pure fractions and lyophilize to obtain the final product as a stable salt (e.g., triethylammonium or sodium salt).
-
Quantitative Data Summary:
| Step | Expected Yield | Purity (Post-Step) | Key Considerations |
| Monophosphorylation | 70-85% | >80% | Anhydrous conditions are critical. |
| Triphosphate Formation | 50-70% | 50-60% | Stoichiometry of reagents is important. |
| Anion-Exchange HPLC | 80-95% (recovery) | >95% | Efficient separation from mono- and diphosphates. |
| Reversed-Phase HPLC | >90% (recovery) | >98% | Removes salt and other impurities. |
Part 2: Enzymatic Synthesis of 5-Carboxy-Deoxypyrimidine 5'-Triphosphates
Enzymatic synthesis provides an elegant and often more straightforward alternative to chemical methods, particularly for smaller-scale preparations. This approach typically involves the phosphorylation of the corresponding nucleoside or nucleoside monophosphate using specific kinases.
Workflow for Enzymatic Synthesis
Caption: Enzymatic cascade for the synthesis of 5-carboxy-d NTPs.
Detailed Protocol: One-Pot Enzymatic Synthesis
This protocol describes a one-pot cascade reaction where the starting nucleoside is sequentially phosphorylated to the triphosphate.
Materials and Reagents:
-
This compound or 5-Carboxy-2'-deoxycytidine
-
Thymidine Kinase 1 (TK1)
-
Uridine Monophosphate Kinase (UMPK) or Cytidylate Kinase (CMPK)
-
Nucleoside Diphosphate Kinase (NDPK)
-
Adenosine 5'-triphosphate (ATP)
-
Reaction buffer (e.g., Tris-HCl with MgCl₂)
-
Dithiothreitol (DTT)
-
HPLC for purification
Protocol Steps:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, MgCl₂, DTT, and a molar excess of ATP.
-
Add the starting 5-carboxy-deoxynucleoside to the mixture.
-
-
Enzyme Addition:
-
Add the three kinases (TK1, UMPK/CMPK, and NDPK) to the reaction mixture. The optimal concentration of each enzyme should be determined empirically.
-
-
Incubation:
-
Incubate the reaction at the optimal temperature for the enzymes (typically 37°C) for several hours to overnight.
-
Monitor the progress of the reaction by taking small aliquots at different time points and analyzing them by analytical HPLC.
-
-
Reaction Termination and Purification:
-
Once the reaction is complete (as determined by the disappearance of the starting material and the appearance of the triphosphate peak), terminate the reaction by heat inactivation of the enzymes or by adding an equal volume of cold ethanol to precipitate the proteins.
-
Centrifuge to remove the precipitated proteins.
-
Purify the supernatant containing the 5-carboxy-d NTP using HPLC as described in the chemical synthesis section.
-
Expert Insights and Causality:
-
Why a molar excess of ATP? ATP serves as the phosphate donor for all three phosphorylation steps. A significant excess ensures that the reactions are driven to completion.
-
The role of MgCl₂: Magnesium ions are essential cofactors for most kinases, as they chelate ATP and facilitate the phosphate transfer.
-
Why a one-pot reaction? This approach is more efficient as it eliminates the need to purify the intermediate mono- and diphosphates, saving time and reducing sample loss.
Part 3: Characterization and Quality Control
Regardless of the synthetic route, rigorous characterization of the final product is essential to ensure its identity and purity.
Recommended Analytical Techniques:
| Technique | Purpose | Expected Outcome |
| Analytical HPLC | Purity assessment | A single major peak corresponding to the triphosphate. |
| Mass Spectrometry (MS) | Identity confirmation | The observed mass should match the calculated mass of the 5-carboxy-d NTP. |
| ¹H and ³¹P NMR | Structural confirmation | The NMR spectra should be consistent with the structure of the target molecule. |
| UV-Vis Spectroscopy | Quantification | Determination of the concentration using the molar extinction coefficient. |
Applications in Research and Development
The availability of high-purity 5-carboxy-d NTPs opens up a wide array of applications:
-
Epigenetics Research: Enzymatic incorporation of 5-ca-dCTP into DNA allows for the study of its role in gene regulation and the identification of proteins that specifically recognize this modification.[5]
-
DNA Sequencing and PCR: While not a natural substrate, modified dNTPs can be incorporated by certain polymerases, enabling the generation of functionally modified DNA.[6]
-
Aptamer Development: 5-carboxy-modified pyrimidines can be used in SELEX to generate aptamers with enhanced binding properties or functionalities.
-
Diagnostics: The carboxyl group provides a convenient handle for conjugation to reporter molecules (e.g., fluorescent dyes, biotin) for the development of diagnostic probes.
Conclusion
The synthesis of 5-carboxy-2'-deoxypyrimidine nucleoside 5'-triphosphates is a challenging yet achievable endeavor for well-equipped laboratories. Both chemical and enzymatic methods offer viable routes to these valuable reagents. The choice of method will depend on the specific needs and resources of the researcher. By following the detailed protocols and understanding the underlying principles outlined in this guide, scientists can confidently produce high-quality 5-carboxy-d NTPs to advance their research in the exciting fields of epigenetics, diagnostics, and drug discovery.
References
- Reversed-phase (RP)
-
Nucleoside Triphosphates - From Synthesis to Biochemical Characterization. (2014). Journal of Visualized Experiments. [Link]
-
New synthesis of this compound and its incorporation into synthetic oligonucleotides. (2003). Nucleosides Nucleotides Nucleic Acids. [Link]
-
Video: Nucleoside Triphosphates - From Synthesis to Biochemical Characterization. (2013). JoVE. [Link]
-
Synthesis of Triphosphate Nucleoside Prodrugs: γ‐ProTriPs. (2025). Current Protocols. [Link]
-
Nucleoside Triphosphates - From Synthesis To Biochemical Characterization l Protocol Preview. (2022). YouTube. [Link]
-
Rapid Synthesis of Nucleoside Triphosphates and Analogues. (2020). Current protocols in nucleic acid chemistry. [Link]
-
Setup for the purification of modified triphosphate 7 by anion exchange chromatography. (n.d.). ResearchGate. [Link]
-
Synthesis of 5-hydroxymethyl-, 5-formyl-, and 5-carboxycytidine-triphosphates and their incorporation into oligonucleotides by polymerase chain reaction. (2013). Organic Letters. [Link]
-
P(V) Reagents for the Scalable Synthesis of Natural and Modified Nucleoside Triphosphates. (2019). The Journal of Organic Chemistry. [Link]
-
Nucleoside Triphosphates — Building Blocks for the Modification of Nucleic Acids. (2012). Molecules. [Link]
-
Synthesis of Polyanionic C5-Modified 2′-Deoxyuridine and 2′-Deoxycytidine-5′-Triphosphates and Their Properties as Substrates for DNA Polymerases. (2018). Molecules. [Link]
-
An Improved Approach for Practical Synthesis of 5-Hydroxymethyl-2′-deoxycytidine (5hmdC) Phosphoramidite and Triphosphate. (2022). Molecules. [Link]
-
N4-acyl-2′-deoxycytidine-5′-triphosphates for the enzymatic synthesis of modified DNA. (2018). Nucleic Acids Research. [Link]
-
Synthesis of 5‑Hydroxymethyl‑, 5‑Formyl‑, and 5‑Carboxycytidine-triphosphates and Their Incorporation into Oligonucleotides by Polymerase Chain Reaction. (2013). Organic Letters. [Link]
-
Biological effects of this compound: hydrolysis product of 5-trifluoromethyl-2'. (n.d.). Antimicrobial Agents and Chemotherapy. [Link]
-
Synthesis of 5-cyano- and 5-carboxy-dUTP. Reagents and conditions. (n.d.). ResearchGate. [Link]
-
The enzymatic synthesis of 5-amino-4-imidazolecarboxamide riboside triphosphate (ZTP). (1984). The Journal of biological chemistry. [Link]
Sources
- 1. Nucleoside Triphosphates - From Synthesis to Biochemical Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nucleoside Triphosphates — Building Blocks for the Modification of Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 5-Carboxy-2'-deoxycytidine-5'-Triphosphate | TriLink Customer Portal [shop.trilinkbiotech.com]
- 6. Synthesis of 5-hydroxymethyl-, 5-formyl-, and 5-carboxycytidine-triphosphates and their incorporation into oligonucleotides by polymerase chain reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mutagenesis Studies Using Modified Oligonucleotides with 5-Carboxy-2'-deoxyuridine
Introduction: A Novel Tool for Precision Mutagenesis
In the intricate landscape of molecular biology and drug development, the ability to introduce precise mutations into DNA is paramount for dissecting gene function, understanding disease mechanisms, and engineering novel proteins. Site-directed mutagenesis, a cornerstone technique, has traditionally relied on primers with simple base mismatches.[1] This application note delves into a more nuanced approach: the use of oligonucleotides modified with 5-Carboxy-2'-deoxyuridine (5-ca-dU) for targeted mutagenesis.
This compound is a modified pyrimidine nucleoside, analogous to thymidine but with a carboxyl group at the 5-position of the uracil base.[2] While it is a known product of thymidine oxidation, its deliberate incorporation into synthetic oligonucleotides opens up new avenues for mutagenesis studies.[2] The presence of this bulky, charged group can influence DNA-protein interactions and alter the coding potential of the base during DNA replication, making it a unique tool for investigating DNA damage, repair pathways, and the fidelity of DNA polymerases.
This guide provides a comprehensive overview of the principles, protocols, and practical considerations for employing 5-carboxy-dU-modified oligonucleotides in site-directed mutagenesis experiments, tailored for researchers, scientists, and drug development professionals.
Principle of 5-Carboxy-dU-Mediated Mutagenesis: A Mechanistic Insight
The mutagenic potential of 5-carboxy-dU stems from its structural and electronic properties, which can lead to mispairing during DNA replication. While direct studies on the mispairing of 5-carboxy-dU are limited, the behavior of other 5-substituted pyrimidines provides a strong theoretical framework. For instance, the electron-withdrawing nature of the 5-substituent can lower the pKa of the N3 proton, increasing the population of the anionic form of the base, which can then mispair with guanine instead of adenine. This principle has been observed with the structurally similar 5-formyl-2'-deoxyuridine.
The proposed mechanism for 5-carboxy-dU-mediated mutagenesis in a site-directed mutagenesis experiment is as follows:
-
Primer Incorporation: A synthetic oligonucleotide containing 5-carboxy-dU at a specific position is used as a primer in a PCR reaction with a double-stranded plasmid template.
-
DNA Synthesis: A high-fidelity DNA polymerase extends the primer, incorporating the 5-carboxy-dU into the newly synthesized strand.
-
Template for Second Strand Synthesis: In the subsequent PCR cycles, the newly synthesized strand containing 5-carboxy-dU serves as a template.
-
Mispairing Event: During replication of the 5-carboxy-dU-containing template, the modified base may be read as a cytosine mimic by the DNA polymerase, leading to the incorporation of a guanine in the complementary strand.
-
Mutation Fixation: After transformation into E. coli, the plasmid containing the G-C pair will be replicated, effectively fixing the mutation from the original A-T pair to a G-C pair at the target site.
Synthesis and Purification of 5-Carboxy-dU Modified Oligonucleotides
The successful application of this technique hinges on the quality of the modified oligonucleotide. A robust synthesis and purification strategy is therefore critical.
Protocol 1: Synthesis of this compound Phosphoramidite
A four-step synthesis of the this compound phosphoramidite building block based on the alkaline hydrolysis of 5-trifluoromethyl-2'-deoxyuridine has been reported.[2] This phosphoramidite derivative can then be incorporated at defined sites into oligonucleotides using standard solid-phase synthesis.[2]
Protocol 2: Oligonucleotide Synthesis and Purification
-
Automated DNA Synthesis: The 5-carboxy-dU phosphoramidite is incorporated into the desired oligonucleotide sequence using a standard automated DNA synthesizer.
-
Deprotection: Following synthesis, the oligonucleotide is cleaved from the solid support and deprotected. Care must be taken to use appropriate deprotection conditions that do not affect the carboxyl group.
-
Purification: Due to the potential for incomplete coupling and the presence of failure sequences, purification of the modified oligonucleotide is essential. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a suitable method for purifying oligonucleotides with hydrophobic modifications.[] Alternatively, polyacrylamide gel electrophoresis (PAGE) can be used for size-based purification.
Application Notes and Protocols: Site-Directed Mutagenesis
The following protocol is an adaptation of the highly utilized QuikChange™ site-directed mutagenesis method, specifically tailored for the use of primers containing this compound.[4]
Primer Design Considerations
-
Placement of 5-ca-dU: The 5-carboxy-dU modification should be placed at the desired mutation site within the primer.
-
Primer Length: Primers should be between 25 and 45 bases in length.
-
Melting Temperature (Tm): The Tm of the primers should be calculated. Due to the modification, the actual Tm may vary. It is advisable to design primers with a calculated Tm of ≥78 °C.
-
GC Content: Aim for a GC content between 40% and 60%.
-
Terminal Bases: Primers should terminate in one or more G or C bases.
Experimental Workflow
Protocol 3: PCR-Based Site-Directed Mutagenesis
1. PCR Reaction Setup:
| Component | Volume (for 50 µL reaction) | Final Concentration |
| 10x High-Fidelity Polymerase Buffer | 5 µL | 1x |
| dNTP Mix (10 mM each) | 1 µL | 0.2 mM |
| Forward Primer (10 µM) | 1.25 µL | 0.25 µM |
| Reverse Primer (10 µM) | 1.25 µL | 0.25 µM |
| Plasmid Template DNA (10 ng/µL) | 1 µL | 10 ng |
| High-Fidelity DNA Polymerase | 1 µL | - |
| Nuclease-Free Water | to 50 µL | - |
2. Thermal Cycling Parameters:
| Step | Temperature | Time | Number of Cycles |
| Initial Denaturation | 95°C | 2 minutes | 1 |
| Denaturation | 95°C | 30 seconds | \multirow{3}{}{18-25} |
| Annealing | 55-65°C | 30 seconds | |
| Extension | 68°C | 1 min/kb of plasmid | |
| Final Extension | 68°C | 7 minutes | 1 |
| Hold | 4°C | ∞ | 1 |
*The annealing temperature may require optimization due to the presence of the modified nucleotide.
3. Post-PCR Processing:
-
DpnI Digestion: Add 1 µL of DpnI restriction enzyme (10-20 U/µL) directly to the PCR product. DpnI digests the methylated parental DNA template, leaving the newly synthesized, unmethylated (and mutated) plasmid intact.[4]
-
Incubate at 37°C for 1-2 hours.
4. Transformation:
-
Transform 1-2 µL of the DpnI-treated PCR product into high-efficiency competent E. coli cells.
-
Plate on an appropriate antibiotic selection plate and incubate overnight at 37°C.
Analysis of Mutagenesis Results
-
Colony PCR and Restriction Digest: A preliminary screening of colonies can be performed by colony PCR followed by restriction digestion if the mutation introduces or removes a restriction site.
-
DNA Sequencing: The most definitive method for confirming the desired mutation is Sanger sequencing of the plasmid DNA isolated from several colonies. This will also verify that no unintended mutations were introduced during PCR.
-
Functional Assays: Depending on the nature of the mutation, functional assays (e.g., enzyme activity assays, protein expression analysis, or cellular phenotype analysis) should be performed to characterize the effect of the mutation.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No or low PCR product | Suboptimal annealing temperature due to the modified primer. | Perform a temperature gradient PCR to determine the optimal annealing temperature. |
| Inhibition of DNA polymerase by the modified primer. | Try a different high-fidelity DNA polymerase. Some polymerases are more tolerant of modified templates. | |
| Poor primer quality. | Ensure the modified oligonucleotide is of high purity (HPLC or PAGE purified). | |
| High background of parental plasmid | Incomplete DpnI digestion. | Increase the DpnI incubation time or the amount of enzyme. Ensure the template plasmid was isolated from a dam+ E. coli strain.[4] |
| No colonies after transformation | Low PCR product yield. | Optimize the PCR conditions. |
| Inefficient transformation. | Use high-efficiency competent cells and a positive control for transformation. | |
| Mutations not found in sequenced colonies | Low efficiency of mutagenesis. | Increase the number of PCR cycles (up to 25). Re-evaluate primer design. |
Conclusion
The use of oligonucleotides containing this compound represents a sophisticated advancement in the field of site-directed mutagenesis. While presenting unique challenges in synthesis and application, this technique provides a powerful tool for researchers aiming to introduce specific mutations for in-depth studies of DNA structure, function, and repair. The protocols and guidelines presented in this application note offer a solid foundation for the successful implementation of this novel mutagenic agent in your research endeavors.
References
-
Assay Genie. (n.d.). Site Directed Mutagenesis, Troubleshooting & FAQs. Retrieved from [Link]
-
Bio-Synthesis Inc. (2014, May 15). Carboxyl Modified Oligonucleotides. Retrieved from [Link]
-
Agilent Technologies. (2023). QuikChange Site-Directed Mutagenesis Kit. Retrieved from [Link]
-
Bitesize Bio. (2025, July 29). Site-Directed Mutagenesis Tips and Tricks. Retrieved from [Link]
-
Glen Research. (n.d.). Glen Report 26.23 - New Product - 5'-Carboxy-Modifier C5. Retrieved from [Link]
-
Guerniou, V., Gasparutto, D., Sauvaigo, S., Favier, A., & Cadet, J. (2003). New synthesis of this compound and its incorporation into synthetic oligonucleotides. Nucleosides, Nucleotides & Nucleic Acids, 22(5-8), 1073–1075. [Link]
-
iGEM. (n.d.). Site Directed Mutagenesis Protocol. Retrieved from [Link]
-
LibreTexts Biology. (2021, March 19). 1.3: Designing Primers for Site-Directed Mutagenesis. Retrieved from [Link]
-
ResearchGate. (2016, February 19). (PDF) Modified Site-directed Mutagenesis Protocol. Retrieved from [Link]
-
Guerniou, V., Gasparutto, D., Sauvaigo, S., Favier, A., & Cadet, J. (2003). New synthesis of this compound and its incorporation into synthetic oligonucleotides. Nucleosides, Nucleotides & Nucleic Acids, 22(5-8), 1073-5. Retrieved from [Link]
Sources
analytical techniques for separating 5-Carboxy-2'-deoxyuridine from other modified nucleosides
This guide provides a detailed overview and practical protocols for the analytical separation of 5-Carboxy-2'-deoxyuridine (5caC) from other modified nucleosides. It is intended for researchers, scientists, and drug development professionals who require robust and reliable methods for the quantification and analysis of this important epigenetic marker.
Introduction: The Significance of this compound (5caC)
This compound (5caC) is a key intermediate in the active DNA demethylation pathway in mammals. It is formed through the oxidation of 5-methylcytosine (5mC) by the Ten-Eleven Translocation (TET) family of enzymes. The accurate measurement of 5caC is crucial for understanding the dynamics of DNA demethylation and its role in gene regulation, development, and disease processes, including cancer. Given its structural similarity to other pyrimidine nucleosides and its typically low abundance in biological samples, highly selective and sensitive analytical techniques are required for its separation and quantification.
This application note explores the primary analytical methodologies for 5caC analysis, with a focus on providing both the theoretical basis for methodological choices and practical, step-by-step protocols.
Core Analytical Strategies for 5caC Separation
The separation of 5caC from a complex mixture of canonical and modified nucleosides hinges on exploiting the subtle differences in their physicochemical properties. The presence of the carboxyl group on the uracil base imparts a distinct polarity and charge to 5caC compared to its precursors and other related nucleosides. The principal techniques leveraged for this purpose are High-Performance Liquid Chromatography (HPLC) coupled with various detectors, most notably tandem mass spectrometry (LC-MS/MS), and to a lesser extent, Capillary Electrophoresis (CE).
High-Performance Liquid Chromatography (HPLC): The Workhorse of Nucleoside Analysis
HPLC is a cornerstone technique for the analysis of modified nucleosides.[1] The separation is based on the differential partitioning of analytes between a stationary phase (the column) and a mobile phase (the solvent).[2] The choice of stationary and mobile phases is critical for achieving the desired separation.
Diagram 1: General HPLC-Based Analytical Workflow
Sources
- 1. Rapid quantitation of plasma 2'-deoxyuridine by high-performance liquid chromatography/atmospheric pressure chemical ionization mass spectrometry and its application to pharmacodynamic studies in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-Performance Liquid Chromatography (HPLC): Principles, Applications, Versatality, Efficiency, Innovation and Comparative Analysis in Modern Analytical Chemistry and In Pharmaceutical Sciences[v1] | Preprints.org [preprints.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing LC-MS/MS for 5-Carboxy-2'-deoxyuridine Detection
Welcome to the technical support center for the analysis of 5-Carboxy-2'-deoxyuridine (5-Ca-dUR). This guide is designed for researchers, scientists, and professionals in drug development who are working with this challenging analyte. As a modified nucleoside, 5-Ca-dUR plays a crucial role in epigenetic research, particularly in the study of DNA demethylation pathways.[1] However, its unique physicochemical properties present several analytical hurdles. This document provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols to help you achieve robust and reliable LC-MS/MS data.
The Challenge of this compound Analysis
This compound is an oxidation product of 5-methyl-2'-deoxycytidine, a key intermediate in the active DNA demethylation pathway.[1] Its accurate quantification is essential for understanding epigenetic regulation in various biological processes and diseases. The primary challenges in its LC-MS/MS analysis stem from its high polarity, low endogenous abundance, and susceptibility to matrix effects. This guide will address these issues systematically.
Troubleshooting Guide: A Symptom-Based Approach
This section is structured to help you diagnose and resolve common issues encountered during the analysis of 5-Ca-dUR.
Issue 1: Poor Signal Intensity or Complete Signal Loss
Q: My 5-Ca-dUR signal is extremely low, or I'm not detecting it at all. What are the likely causes and how can I fix this?
A: Low signal intensity is a frequent problem and can originate from multiple sources, ranging from sample preparation to instrument settings. Let's break down the potential causes and solutions.
-
Cause A: Inefficient Ionization. 5-Ca-dUR, like many modified nucleosides, can be effectively ionized using electrospray ionization (ESI). The choice of polarity (positive or negative mode) is critical. While positive mode can be used, negative mode ESI often provides better sensitivity for carboxylated compounds.
-
Solution:
-
Optimize Ionization Mode: If you are using positive mode, try switching to negative mode. The carboxyl group is readily deprotonated, leading to a strong [M-H]⁻ ion.
-
Tune and Calibrate: Always ensure your mass spectrometer is properly tuned and calibrated.[2] This is a fundamental step for optimal performance.
-
Source Parameter Optimization: Systematically optimize ESI source parameters, including spray voltage, capillary temperature, and nebulizer gas flow, to maximize the signal for 5-Ca-dUR.
-
-
-
Cause B: Suboptimal Sample Preparation and Recovery. The analyte may be lost during sample preparation, especially if it involves multiple steps.
-
Solution:
-
Evaluate Extraction Recovery: Spike a known amount of 5-Ca-dUR standard into a blank matrix and process it alongside your samples to determine the recovery rate. A recovery of over 90% is considered excellent.[3]
-
Use an Internal Standard: The use of a stable isotope-labeled internal standard (SIL-IS) for 5-Ca-dUR is highly recommended. It will co-elute and experience similar ionization effects, correcting for both extraction losses and matrix effects.[4]
-
Minimize Steps: Simplify your sample preparation workflow where possible to reduce the potential for analyte loss.
-
-
-
Cause C: Matrix Effects. Co-eluting endogenous components from the biological matrix can suppress the ionization of 5-Ca-dUR.[5]
-
Solution:
-
Improve Chromatographic Separation: Ensure that 5-Ca-dUR is chromatographically resolved from the bulk of the matrix components.
-
Enhance Sample Cleanup: Employ a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove interfering substances.[6]
-
Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.
-
-
Issue 2: Poor Chromatographic Peak Shape
Q: The chromatographic peak for 5-Ca-dUR is tailing or excessively broad. How can I improve its shape?
A: Peak shape is critical for accurate integration and quantification. Poor peak shape for a polar analyte like 5-Ca-dUR is often related to the chromatography conditions.
-
Cause A: Inappropriate Column Chemistry. Due to its high polarity, 5-Ca-dUR is poorly retained on traditional reversed-phase (e.g., C18) columns, leading to elution near the void volume and poor peak shape.
-
Solution:
-
Use a HILIC Column: A hydrophilic interaction liquid chromatography (HILIC) column is often the best choice for retaining and separating highly polar compounds like modified nucleosides.[7]
-
Consider a Hypercarb Column: A porous graphitic carbon (Hypercarb) column can also provide excellent retention for polar analytes.[4]
-
-
-
Cause B: Suboptimal Mobile Phase Composition. The mobile phase must be tailored to the chosen column chemistry and the analyte's properties.
-
Solution:
-
For HILIC: Use a high percentage of organic solvent (typically acetonitrile) in the mobile phase for retention. A typical gradient would start at high organic content and decrease over time.
-
Use Additives: The addition of a small amount of an acid (e.g., 0.1% formic acid) or a salt (e.g., 20 mM ammonium acetate) to the mobile phase can significantly improve peak shape by reducing secondary interactions with the stationary phase.[7][8]
-
-
-
Cause C: Metal Contamination. Standard stainless steel components in an HPLC system can release metal ions that may chelate with the carboxyl group of 5-Ca-dUR, leading to peak tailing.
-
Solution:
-
Use a Biocompatible System: If possible, use a UHPLC system with biocompatible components (e.g., PEEK tubing and titanium parts) to minimize metal contamination.[9]
-
Passivate the System: If using a stainless steel system, passivating it with a strong acid (e.g., nitric acid) can help reduce active sites.
-
-
Issue 3: Inconsistent Results and Poor Reproducibility
Q: I'm observing significant variability in my results between runs. What should I investigate?
A: Poor reproducibility can undermine the reliability of your data. The issue often lies in inconsistent sample handling or instrument performance.
-
Cause A: Inadequate Column Equilibration. Insufficient equilibration of the analytical column between injections can lead to shifts in retention time and variable peak areas.
-
Solution: Ensure that the column is fully equilibrated with the initial mobile phase conditions before each injection. For HILIC columns, this may require a longer equilibration time than for reversed-phase columns.
-
-
Cause B: Sample Degradation. 5-Ca-dUR may not be stable in the processed samples, especially if they are left at room temperature in the autosampler for extended periods.
-
Solution: Keep the autosampler temperature low (e.g., 4°C) to minimize degradation. Perform stability tests to determine how long the analyte is stable under your storage and analysis conditions.
-
-
Cause C: Carryover. The analyte from a high-concentration sample may adsorb to parts of the system and elute in subsequent injections of low-concentration samples or blanks.
-
Solution:
-
Optimize Needle Wash: Use a strong solvent in your autosampler's needle wash routine to effectively clean the injection needle between samples.[10]
-
Inject Blanks: Run blank injections after high-concentration samples to check for and quantify carryover.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the expected precursor and product ions for 5-Ca-dUR in MS/MS?
-
In negative ion mode, the precursor ion is typically the deprotonated molecule [M-H]⁻ at m/z 271.1. The most common fragmentation is the neutral loss of the 2-deoxyribose sugar (116 Da), resulting in a product ion corresponding to the carboxylated uracil base at m/z 155.0.[8]
Q2: Should I use positive or negative ionization mode for 5-Ca-dUR?
-
Negative ion mode is generally recommended. The carboxylic acid group on 5-Ca-dUR is easily deprotonated, leading to a stable and abundant [M-H]⁻ precursor ion, which often results in higher sensitivity compared to positive mode.
Q3: What is a good starting point for my LC gradient?
-
If using a HILIC column, a good starting point would be a high concentration of acetonitrile (e.g., 95%) with an aqueous buffer (e.g., 20 mM ammonium acetate with 0.2% formic acid).[7] A linear gradient decreasing the acetonitrile concentration to around 50% over several minutes should provide good separation.
Q4: How can I minimize matrix effects when analyzing plasma or urine samples?
-
The most effective way to compensate for matrix effects is to use a stable isotope-labeled internal standard (SIL-IS) that is chemically identical to 5-Ca-dUR.[11] Additionally, employing a robust sample cleanup method like solid-phase extraction (SPE) is crucial for removing a significant portion of the interfering matrix components.[6]
Protocols and Methodologies
Protocol 1: Sample Preparation from Human Plasma
This protocol is a starting point and should be optimized for your specific application.
-
Thaw Plasma: Thaw frozen plasma samples on ice.
-
Aliquoting: Aliquot 100 µL of plasma into a microcentrifuge tube.
-
Add Internal Standard: Add the stable isotope-labeled internal standard to each sample.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex and Centrifuge: Vortex the samples for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes to pellet any remaining particulates.
-
Injection: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Table 1: Recommended Starting LC-MS/MS Parameters for 5-Ca-dUR
| Parameter | Recommended Setting | Rationale |
| LC System | ||
| Column | HILIC (e.g., SeQuant ZIC-HILIC, 2.1 x 50 mm, 5 µm) | Optimal for retaining and separating polar analytes like 5-Ca-dUR.[7] |
| Mobile Phase A | 20 mM Ammonium Acetate in Water with 0.2% Formic Acid | Provides good buffering and improves peak shape.[7] |
| Mobile Phase B | Acetonitrile with 0.2% Formic Acid | The organic component for HILIC separation.[7] |
| Gradient | 95% B to 50% B over 8 minutes | A typical starting gradient for separating modified nucleosides on a HILIC column. |
| Flow Rate | 0.4 mL/min | A standard flow rate for a 2.1 mm ID column. |
| Column Temp. | 40°C | Elevated temperature can improve peak shape and reduce viscosity.[7] |
| Injection Vol. | 5 µL | A typical injection volume; can be adjusted based on sensitivity. |
| MS/MS System | ||
| Ionization Mode | ESI Negative | Best for forming the [M-H]⁻ ion of the carboxylated analyte. |
| MRM Transition | Precursor (Q1): 271.1 m/z, Product (Q3): 155.0 m/z | Corresponds to [M-H]⁻ and the subsequent loss of the deoxyribose moiety. |
| Dwell Time | 100 ms | A good starting point for dwell time in an MRM experiment. |
| Collision Energy | Optimize experimentally (typically 15-25 eV) | Needs to be optimized to achieve the most stable and abundant product ion signal. |
| Spray Voltage | -3.5 kV | A typical starting voltage for negative mode ESI; should be optimized. |
| Source Temp. | 500°C | Helps with desolvation of the ESI droplets. |
Visualized Workflows
Troubleshooting Workflow for Low Signal Intensity
Caption: A step-by-step workflow for troubleshooting low signal intensity of 5-Ca-dUR.
General Experimental Workflow for 5-Ca-dUR Analysis
Caption: Overview of the experimental workflow for 5-Ca-dUR quantification.
References
-
Altasciences. (n.d.). OPTIMIZING LC-MS/MS TECHNOLOGY. Retrieved from [Link]
-
National Institutes of Health. (n.d.). LC-MS/MS for Assessing the Incorporation and Repair of N2-Alkyl-2′-deoxyguanosine in Genomic DNA. Retrieved from [Link]
-
Huffman, G. (2019, June 20). Optimizing LC-MS/MS analysis with DO-MS. SCP2019. YouTube. Retrieved from [Link]
-
Agilent. (n.d.). Optimizing LCMS Method Development for Oligonucleotide Separations: Advantages of Bio Compatible UHPLC Systems. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimized LC-MS method conditions. Retrieved from [Link]
-
MDPI. (n.d.). LC-MS/MS Determination of Modified Nucleosides in The Urine of Parkinson's Disease and Parkinsonian Syndromes Patients. Retrieved from [Link]
-
Li, K. M., Rivory, L. P., & Clarke, S. J. (2005). Rapid quantitation of plasma 2'-deoxyuridine by high-performance liquid chromatography/atmospheric pressure chemical ionization mass spectrometry and its application to pharmacodynamic studies in cancer patients. Journal of Chromatography B, 820(1), 121-130. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Development and Optimization of a High Sensitivity LC-MS/MS Method for the Determination of Hesperidin and Naringenin in Rat Plasma: Pharmacokinetic Approach. Retrieved from [Link]
-
Lopes, A. A., et al. (2020). Quantification of Plasma and Urine Thymidine and 2'-Deoxyuridine by LC-MS/MS for the Pharmacodynamic Evaluation of Erythrocyte Encapsulated Thymidine Phosphorylase in Patients with Mitochondrial Neurogastrointestinal Encephalomyopathy. Journal of Clinical Medicine, 9(3), 788. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Automated Identification of Modified Nucleosides during HRAM-LC-MS/MS using a Metabolomics ID Workflow with Neutral Loss Detection. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Assessment of matrix effect in quantitative LC–MS bioanalysis. Retrieved from [Link]
-
G-M-I, Inc. (2023, September 11). Mass Spectrometry Troubleshooting and Common Issues. Retrieved from [Link]
-
Carell, T., et al. (2021). Intragenomic Decarboxylation of 5-Carboxy-2'-deoxycytidine. Angewandte Chemie International Edition, 60(43), 23131-23134. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of approaches to deal with matrix effects in LC-MS/MS based determinations of mycotoxins in food and feed. Retrieved from [Link]
-
ResearchGate. (n.d.). Rapid quantitation of plasma 2'-deoxyuridine by high-performance liquid chromatography/atmospheric pressure chemical ionization mass spectrometry and its application to pharmacodynamic studies in cancer patients. Retrieved from [Link]
-
CGSpace. (n.d.). Mass Spectrometer (MS) Troubleshooting Guide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Investigations of taxoids by electrospray and atmospheric pressure chemical ionization with tandem mass spectrometry. Retrieved from [Link]
-
LCGC International. (2017, July 1). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Alliance Bioversity International - CIAT. (n.d.). Mass Spectrometer (MS) troubleshooting guide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Detection of ribonucleoside modifications by liquid chromatography coupled with mass spectrometry. Retrieved from [Link]
-
YouTube. (2016, November 2). Calculating matrix effect based on signals. Retrieved from [Link]
-
Agilent. (2018, November 29). Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. Retrieved from [Link]
-
ResearchGate. (n.d.). Quantification of modified nucleotides and nucleosides by isotope dilution mass spectrometry. Retrieved from [Link]
-
YouTube. (2023, June 2). Fragmentation in Mass Spectrometry. Retrieved from [Link]
-
YouTube. (2023, October 24). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. Retrieved from [Link]
-
MDPI. (n.d.). Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). LC/MS/MS/ESI determination of main fragmentation pathway for compounds 1-7. Retrieved from [Link]
Sources
- 1. Intragenomic Decarboxylation of 5-Carboxy-2'-deoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gmi-inc.com [gmi-inc.com]
- 3. Development and Optimization of a High Sensitivity LC-MS/MS Method for the Determination of Hesperidin and Naringenin in Rat Plasma: Pharmacokinetic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of Plasma and Urine Thymidine and 2'-Deoxyuridine by LC-MS/MS for the Pharmacodynamic Evaluation of Erythrocyte Encapsulated Thymidine Phosphorylase in Patients with Mitochondrial Neurogastrointestinal Encephalomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid quantitation of plasma 2'-deoxyuridine by high-performance liquid chromatography/atmospheric pressure chemical ionization mass spectrometry and its application to pharmacodynamic studies in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LC-MS/MS Determination of Modified Nucleosides in The Urine of Parkinson’s Disease and Parkinsonian Syndromes Patients [mdpi.com]
- 8. LC-MS/MS for Assessing the Incorporation and Repair of N2-Alkyl-2′-deoxyguanosine in Genomic DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. cgspace.cgiar.org [cgspace.cgiar.org]
- 11. researchgate.net [researchgate.net]
troubleshooting poor incorporation of 5-Carboxy-2'-deoxyuridine phosphoramidite
Technical Support Center: 5-Carboxy-2'-deoxyuridine Phosphoramidite
Welcome to the technical support center for this compound (5-Carboxy-dU) phosphoramidite. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during the synthesis, deprotection, and analysis of oligonucleotides containing this critical modification. As Senior Application Scientists, we have compiled field-proven insights and protocols to help you navigate the unique challenges posed by this carboxyl-functionalized nucleoside.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Synthesis & Coupling Efficiency
Question 1: My trityl monitor shows a significant drop in coupling efficiency after the addition of this compound phosphoramidite. What are the potential causes and solutions?
A drop in coupling efficiency is one of the most common issues when working with modified phosphoramidites. Since oligonucleotide synthesis is a cyclical process, even a minor decrease in efficiency at one step can dramatically lower the yield of the final full-length product[1][2]. For 5-Carboxy-dU, this issue is often multifactorial, stemming from reagent quality, activator choice, or suboptimal reaction conditions.
Causality and Solutions:
-
Moisture Contamination: This is the primary antagonist to efficient phosphoramidite chemistry. Water competes with the 5'-hydroxyl group of the growing oligonucleotide chain for reaction with the activated phosphoramidite, leading to chain termination[1].
-
Solution: Ensure all reagents, especially the acetonitrile (ACN) used for phosphoramidite and activator solutions, are anhydrous (<30 ppm H₂O). Use an in-line drying filter for the argon or helium gas supplied to the synthesizer[1].
-
-
Inadequate Activator Potency: The carboxyl group, even when protected, adds steric bulk and can electronically influence the phosphoramidite. Standard activators like 1H-tetrazole may not be sufficiently potent to drive the coupling reaction to completion in a standard timeframe[3].
-
Insufficient Coupling Time: The increased steric hindrance of the modified nucleoside can slow down the reaction kinetics[].
-
Solution: Increase the coupling time for the 5-Carboxy-dU phosphoramidite. A 3-minute coupling time is a good starting point, but optimization may be required depending on your synthesizer and scale[7].
-
Troubleshooting Workflow for Low Coupling Efficiency
The following diagram outlines a systematic approach to diagnosing and resolving poor coupling efficiency.
Caption: A logical workflow for troubleshooting poor coupling of 5-Carboxy-dU.
Data Summary: Recommended Activators
| Activator | Concentration | Key Advantages | Considerations |
| 1H-Tetrazole | 0.45 M | Standard, cost-effective. | May be too weakly acidic for efficient coupling of some modified amidites[3]. |
| 5-Ethylthiotetrazole (ETT) | 0.25 M | "Turbo" activator, popular for RNA and modified DNA synthesis[3][8]. | Can be explosive in solid form, requiring careful handling[9]. |
| 4,5-Dicyanoimidazole (DCI) | 0.25 - 1.0 M | Highly effective, non-explosive, and very soluble in ACN[3][4]. | May be incompatible with certain synthesizer capping solutions, causing precipitation[9]. |
Section 2: Deprotection & Post-Synthesis Processing
Question 2: I am observing incomplete deprotection or unintended modification of the carboxyl group. What is the correct deprotection strategy?
This is a critical step where the integrity of the carboxyl group can be compromised. Standard deprotection cocktails containing amines (e.g., ammonium hydroxide, AMA) will react with the carboxyl group to form an undesired amide, permanently altering the modification[7][10][11]. The correct strategy depends entirely on the desired final product: a free carboxylic acid or a conjugated molecule.
Strategy 1: Obtaining the Free Carboxylic Acid
To obtain the oligonucleotide with a free, unmodified carboxyl group, you must use a non-amine-based deprotection reagent.
Experimental Protocol: Mild Basic Deprotection for Free Carboxyl Group
-
Cleavage & Deprotection: After synthesis, treat the CPG support with 0.4 M Sodium Hydroxide (NaOH) in Methanol/Water (4:1) at room temperature overnight[10].
-
Causality: NaOH is a strong, non-nucleophilic base that effectively cleaves the ester linkages (phosphate and succinyl) without attacking the carboxyl group.
-
-
Neutralization (Optional but Recommended): Carefully neutralize the solution with an appropriate acid (e.g., acetic acid)[12].
-
Isolation: Desalt the resulting oligonucleotide solution using your preferred method (e.g., size-exclusion chromatography, ethanol precipitation) to remove salts and small molecules[10][13].
-
Purification: Purify the oligonucleotide via HPLC or other chromatographic methods.
-
Note: This method is incompatible with dmf-protected dG; use UltraMild phosphoramidites if this deprotection is planned[10].
Strategy 2: On-Column Conjugation to an Amine
If the goal is to conjugate a primary amine (e.g., a peptide, label, or linker) to the carboxyl group, this reaction must be performed while the oligonucleotide is still on the solid support and fully protected[7]. This approach leverages standard peptide coupling chemistry.
Workflow for On-Column Amine Conjugation
The diagram below illustrates the sequential steps for activating the on-support carboxyl group and coupling it with a primary amine.
Caption: On-column conjugation workflow for 5-Carboxy-dU modified oligos.
Experimental Protocol: On-Column Amine Conjugation [7]
-
Synthesis: Synthesize the oligonucleotide using the 5-Carboxy-dU phosphoramidite. Ensure the final detritylation step is performed (Trityl-Off mode) and keep the oligonucleotide on the CPG support.
-
Activation:
-
Prepare a solution of HATU (100 equiv.) and HOBt (100 equiv.) in anhydrous DMF (e.g., 100 µL for a 1 µmol scale synthesis).
-
Add this solution to the support-bound oligonucleotide.
-
Incubate at 35°C for 35 minutes with agitation.
-
-
Conjugation:
-
To the activated support, add a solution of the desired primary amine (100 equiv.) and triethylamine (100 equiv.) in DMF.
-
Incubate at 35°C for 1 hour with agitation.
-
-
Washing:
-
Wash the support thoroughly with DMF, then ethanol, and finally water to remove all unreacted reagents.
-
-
Deprotection:
-
Proceed with standard cleavage and deprotection using ammonium hydroxide or AMA. The newly formed amide bond is stable to these conditions[7].
-
-
Purification: Purify the final oligonucleotide conjugate.
Section 3: Analytical Characterization
Question 3: How can I confirm the successful incorporation and integrity of the 5-Carboxy-dU modification in my oligonucleotide?
Analyzing modified oligonucleotides requires a multi-faceted approach to confirm identity, purity, and integrity, as the modification can alter chromatographic and mass spectrometric behavior[14].
Data Summary: Recommended Analytical Techniques
| Technique | Purpose | Expected Outcome & Interpretation |
| Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) | Purity Assessment & Confirmation of Incorporation | The modified oligonucleotide will have a different retention time than its unmodified counterpart due to the change in hydrophilicity from the carboxyl group. This confirms successful incorporation and assesses the purity of the full-length product[13][15][16]. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Molecular Weight Verification | This is the definitive method to confirm the mass of the final product. High-resolution MS provides the most accurate mass measurement, confirming that the carboxyl group is present and that no unintended modifications (like amide formation) have occurred[15][16]. |
| Enzymatic Digestion followed by LC-MS/MS | Positional Verification | The oligonucleotide is digested into smaller fragments or single nucleosides using specific nucleases. The resulting fragments are then analyzed by LC-MS/MS to pinpoint the exact location of the 5-Carboxy-dU within the sequence[13]. |
| Capillary Gel Electrophoresis (CGE) | Purity and Size Analysis | CGE provides high-resolution separation based on size and charge. It is an excellent orthogonal technique to HPLC for assessing the purity of the final product and identifying any truncated sequences[15]. |
References
-
Glen Research. (n.d.). A novel route to activated carboxylate modified oligonucleotides. The Glen Report, 15.15. [Link]
-
Staszak, M. A., et al. (2007). Nucleosidic Phosphoramidite Synthesis via Phosphitylation: Activator Selection and Process Development. Organic Process Research & Development. [Link]
-
Bio-Synthesis Inc. (2014, May 15). Carboxyl Modified Oligonucleotides. [Link]
-
McClean, S. (2020, October 9). Analytical Separation Methods for Therapeutic Oligonucleotides. LCGC International. [Link]
-
Glen Research. (n.d.). New Product - 5'-Carboxy-Modifier C5. The Glen Report, 26.23. [Link]
-
Largy, E., & François, C. (2022). Advancements in the characterisation of oligonucleotides by high performance liquid chromatography-mass spectrometry in 2021: A short review. Journal of Pharmaceutical and Biomedical Analysis, 215, 114758. [Link]
-
Waters Corporation. (2023, May 25). Oligonucleotide Analysis: Essential Techniques, Tools, and Compliance Strategies. [Link]
-
ResearchGate. (n.d.). Nucleosidic Phosphoramidite Synthesis via Phosphitylation: Activator Selection and Process Development | Request PDF. [Link]
-
Scheit, K. H., et al. (1998). Linker phosphoramidite reagents for the attachment of the first nucleoside to underivatized solid-phase supports. Nucleic Acids Research, 26(1), 114-121. [Link]
-
Glen Research. (n.d.). Deprotection - Volumes 1-5. The Glen Report, 25 Supplement. [Link]
-
Müller, S., et al. (2007). Synthesis of Specifically Modified Oligonucleotides for Application in Structural and Functional Analysis of RNA. Molecules, 12(4), 835-851. [Link]
-
Glen Research. (n.d.). TECHNICAL BRIEF – Synthesis of Long Oligonucleotides. The Glen Report, 21.21. [Link]
-
Patsnap. (2006, November 2). Activators for oligonucleotide and phosphoramidite synthesis. Eureka. [Link]
-
Smirnov, I., et al. (2000). Advanced method for oligonucleotide deprotection. Nucleic Acids Research, 28(14), e64. [Link]
-
Beaucage, S. L. (2001). Modified oligonucleotides: synthesis and strategy for users. Current Medicinal Chemistry, 8(10), 1213-1244. [Link]
-
Crey-Desbiolles, C., et al. (2003). New synthesis of this compound and its incorporation into synthetic oligonucleotides. Nucleosides, Nucleotides & Nucleic Acids, 22(5-8), 1073-1075. [Link]
-
Li, Y., et al. (2011). Syntheses of 5-Formyl- and 5-Carboxyl-dC Containing DNA Oligos as Potential Oxidation Products of 5-Hydroxymethylcytosine in DNA. ACS Chemical Biology, 6(8), 775-780. [Link]
-
Glen Research. (n.d.). Deprotection Guide. [Link]
- Google Patents. (n.d.). CA2361079C - Method for deprotecting oligonucleotides.
-
Glen Research. (n.d.). DCI - A LOGICAL ALTERNATIVE ACTIVATOR. The Glen Report, 10.11. [Link]
-
Williams, M. V., et al. (1985). Biological effects of this compound: hydrolysis product of 5-trifluoromethyl-2'-deoxyuridine. Antimicrobial Agents and Chemotherapy, 28(6), 799-805. [Link]
-
ResearchGate. (n.d.). New Synthesis of 5-Carboxy-2′-deoxyuridine and Its Incorporation into Synthetic Oligonucleotides | Request PDF. [Link]
-
Seki, T., et al. (2022). Development of Phosphoramidite Reagents for the Synthesis of Base-Labile Oligonucleotides Modified with a Linear Aminoalkyl and Amino-PEG Linker at the 3′-End. Molecules, 27(23), 8501. [Link]
Sources
- 1. glenresearch.com [glenresearch.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. glenresearch.com [glenresearch.com]
- 4. researchgate.net [researchgate.net]
- 5. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 7. glenresearch.com [glenresearch.com]
- 8. Linker phosphoramidite reagents for the attachment of the first nucleoside to underivatized solid-phase supports - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activators for oligonucleotide and phosphoramidite synthesis - Eureka | Patsnap [eureka.patsnap.com]
- 10. glenresearch.com [glenresearch.com]
- 11. glenresearch.com [glenresearch.com]
- 12. Advanced method for oligonucleotide deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sepscience.com [sepscience.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Characterization Strategies for Therapeutic Oligonucleotide - Creative Proteomics [creative-proteomics.com]
- 16. Advancements in the characterisation of oligonucleotides by high performance liquid chromatography‐mass spectrometry in 2021: A short review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Stability & Handling of 5-Carboxy-2'-deoxyuridine (5-ca-dU)
Executive Summary: The "Need to Know"
5-Carboxy-2'-deoxyuridine (5-ca-dU) is a critical intermediate in the active DNA demethylation pathway, generated by the deamination of 5-carboxy-2'-deoxycytidine (5-ca-dC) or TET-mediated oxidation. Unlike standard nucleosides, its stability and solubility are governed by the C5-carboxylic acid moiety.
Core Stability Directives:
-
pH Sensitivity: The carboxyl group (
) dictates solubility. At pH < 4.0, the molecule becomes protonated and less soluble in aqueous media, leading to "silent" precipitation. -
Buffer Choice: Ammonium Bicarbonate or Tris-HCl (pH 7.5–8.0) are superior to Phosphate buffers for mass spectrometry applications due to ion suppression issues, though the molecule is chemically stable in phosphate.
-
Thermal Stability: Stable at 37°C for >24 hours in neutral buffers. Long-term storage requires -20°C in a dehydrated state or DMSO.
-
Primary Degradation Risk: Bacterial contamination (enzymatic degradation) is a higher risk than chemical hydrolysis at physiological pH.
Chemical Stability & Buffer Compatibility
The Mechanistic View
The stability of 5-ca-dU differs from unmodified deoxyuridine (dU) due to the electron-withdrawing carboxyl group at the C5 position.
-
Glycosidic Bond Stability: The
-glycosidic bond in pyrimidines is generally resistant to acid hydrolysis compared to purines. However, the C5-carboxyl group alters the electron density of the uracil ring. Under highly acidic conditions (pH < 2), there is a risk of depyrimidination, though this is kinetically slow compared to depurination. -
Solubility Equilibrium:
-
pH > 5.0 (Anionic): The carboxyl group is deprotonated (
). The molecule is highly soluble in water and buffers. -
pH < 4.0 (Neutral/Protonated): The carboxyl group is protonated (
). Polarity decreases, increasing the risk of precipitation in concentrated stocks (>5 mM) or clogging of reverse-phase HPLC columns.
-
Buffer Performance Matrix
| Buffer System | pH Range | Stability Rating | Application Notes |
| Ammonium Bicarbonate | 7.5 – 8.5 | Optimal | Volatile salt; ideal for LC-MS/MS. Maintains anionic state for solubility. |
| Tris-HCl | 7.4 – 8.0 | High | Excellent for enzymatic assays (e.g., TDG digestion). Avoid for temperature-sensitive pH shifts. |
| Phosphate (PBS) | 7.4 | High | Good chemical stability. Warning: Non-volatile salts suppress ionization in Mass Spec. |
| Acetate / Formate | 3.0 – 5.0 | Moderate/Risk | Risk: pH near |
| DMSO (Solvent) | N/A | High | Preferred for stock solutions (10–100 mM). Store at -20°C. |
Biological Context: The TET/TDG Pathway
Understanding the biological generation of 5-ca-dU is crucial for researchers studying epigenetics. It is the final "mark" before excision.
Figure 1: The role of 5-ca-dU in the active DNA demethylation pathway. Note that TDG (Thymine DNA Glycosylase) rapidly excises 5-ca-dU, making its detection transient in biological systems.
Troubleshooting Center
Scenario A: "I cannot detect 5-ca-dU on my HPLC/MS."
Diagnosis: This is often a solubility or retention issue, not degradation.
-
Root Cause 1 (pH Mismatch): If your mobile phase is acidic (e.g., 0.1% Formic Acid), the carboxyl group is protonated. This shifts the retention time significantly compared to neutral standards, or causes the molecule to elute in the void volume if the column phase collapses.
-
Root Cause 2 (Ion Suppression): Using PBS or high-salt buffers suppresses the signal in Electrospray Ionization (ESI).
-
Solution:
-
Switch to 10mM Ammonium Acetate (pH 7.0) as the aqueous mobile phase.
-
Ensure the sample is dissolved in water/DMSO, not high-salt buffer.
-
Scenario B: "My stock solution has precipitated."
Diagnosis: Acidification of the stock.
-
Root Cause: 5-ca-dU free acid is sparingly soluble in water. It requires a pH > 5 to form the soluble carboxylate salt.
-
Solution: Add 1-2 equivalents of NaOH or use a buffered solvent (Tris pH 8.0) to redissolve. Verify pH with a micro-strip.
Scenario C: "I see extra peaks in my chromatogram."
Diagnosis: Contamination or Deamination.
-
Root Cause: If the sample was derived from 5-ca-dC, the "extra" peak might be the parent cytosine. If the sample is pure 5-ca-dU, degradation products (uracil) suggest glycosidic bond cleavage (rare) or bacterial thymidine phosphorylase activity.
-
Solution: Filter all buffers through 0.22 µm filters. Add EDTA to inhibit metallo-enzymes if compatible with downstream steps.
Experimental Protocols
Protocol 1: Validated Stability Assessment (HPLC-UV)
Use this protocol to verify the integrity of your 5-ca-dU lots.
Materials:
-
System: HPLC with UV detector (260 nm and 280 nm).
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge), 3.5 µm.
-
Mobile Phase A: 20 mM Ammonium Acetate, pH 7.0.
-
Mobile Phase B: Acetonitrile (HPLC Grade).
Methodology:
-
Preparation: Dissolve 5-ca-dU to 1 mM in DMSO (Stock). Dilute to 50 µM in the test buffer (e.g., PBS pH 7.4).
-
Incubation: Aliquot into amber vials. Incubate at 37°C. Harvest at
hours. -
Quenching: Flash freeze aliquots at -80°C until analysis.
-
Gradient:
-
0-2 min: 2% B (Isocratic loading)
-
2-15 min: 2% -> 30% B (Linear gradient)
-
15-20 min: 95% B (Wash)
-
-
Analysis: 5-ca-dU typically elutes earlier than unmodified dU due to the polarity of the carboxyl group (at neutral pH). Calculate % area under the curve (AUC) relative to
.
Protocol 2: Troubleshooting Logic Flow
Follow this decision tree when results are ambiguous.
Figure 2: Step-by-step troubleshooting for signal loss or instability.
Frequently Asked Questions (FAQs)
Q: Can I subject 5-ca-dU to freeze-thaw cycles? A: We recommend avoiding more than 3 freeze-thaw cycles. While the molecule is chemically robust, repeated phase changes can induce micro-precipitation. Aliquot stocks (10 mM in DMSO) into single-use volumes and store at -20°C.
Q: Why does the retention time shift so much between runs?
A: This is almost always due to pH fluctuation in your mobile phase. Because the
Q: Is 5-ca-dU light sensitive? A: Like most nucleosides, it has UV absorption maxima around 260-280 nm. While not acutely photosensitive like fluorescent probes, prolonged exposure to direct UV light can induce cross-linking or oxidation. Store in amber vials.
References
-
Ito, S., et al. (2011). Tet proteins can convert 5-methylcytosine to 5-formylcytosine and 5-carboxylcytosine. Science, 333(6047), 1300-1303.
-
Maiti, A., & Drohat, A. C. (2011). Thymine DNA glycosylase can rapidly excise 5-formylcytosine and 5-carboxylcytosine. Journal of Biological Chemistry, 286(41), 35334-35338.
-
Guerniou, V., et al. (2003). New synthesis of this compound and its incorporation into synthetic oligonucleotides.[1] Nucleosides, Nucleotides & Nucleic Acids, 22(5-8), 1073-1075.[1]
-
Szweda, L. I., et al. (1993). Biological effects of this compound: Hydrolysis product of 5-trifluoromethyl-2'-deoxyuridine.[2][3][4] Molecular Pharmacology, 44(1), 121-128.
Sources
- 1. New synthesis of this compound and its incorporation into synthetic oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological effects of this compound: hydrolysis product of 5-trifluoromethyl-2'-deoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biological Effects of 5-Carboxy-2′-Deoxyuridine: Hydrolysis Product of 5-Trifluoromethyl-2′-Deoxyuridine - PMC [pmc.ncbi.nlm.nih.gov]
improving the sensitivity of 5-Carboxy-2'-deoxyuridine detection in plasma
Technical Guide: High-Sensitivity Detection of 5-Carboxy-2'-deoxyuridine (5-cadU) in Plasma
Ticket ID: #TET-5CADU-OPT Status: Open Priority: Critical (Sensitivity Enhancement) Assigned Specialist: Senior Application Scientist, Bioanalysis Division
Executive Summary
This compound (5-cadU) is a terminal oxidation product in the TET-mediated active DNA demethylation pathway. Its detection in plasma is notoriously difficult due to three factors: extreme polarity (causing poor retention on C18), low physiological abundance (femtomolar range), and ionization suppression from plasma salts.
This guide abandons standard "dilute-and-shoot" methods. To achieve the required sensitivity (LLOQ < 10 pM), you must implement Mixed-Mode Anion Exchange (MAX) SPE and consider Chemical Derivatization to enhance ionization efficiency.
Module 1: Pre-Analytical Stabilization (The "Garbage In" Prevention)
The Issue: 5-cadU is relatively stable chemically but can be generated ex vivo from the deamination of 5-carboxy-2'-deoxycytidine (5-cadC) by cytidine deaminases (CDA) present in plasma, leading to false positives.
Protocol:
-
Collection: Draw blood into K2-EDTA tubes.
-
Stabilization: Immediately add Tetrahydrouridine (THU) to a final concentration of 25 µg/mL.
-
Why? THU is a potent inhibitor of Cytidine Deaminase. It prevents the ex vivo conversion of 5-cadC to 5-cadU, ensuring the signal you measure is endogenous 5-cadU.
-
-
Separation: Centrifuge at 2,000 x g for 10 min at 4°C within 30 minutes of collection.
-
Storage: Store plasma at -80°C. Avoid >2 freeze-thaw cycles.
Module 2: Sample Preparation (Enrichment Strategy)
The Issue: Protein Precipitation (PPT) leaves too many matrix salts that suppress ionization. Standard C18 SPE fails because 5-cadU is too polar and elutes in the void volume.
The Solution: Mixed-Mode Anion Exchange (MAX) SPE . 5-cadU contains a carboxylic acid group (pKa ~4.5). At neutral pH, it is negatively charged. MAX sorbents retain the analyte via both hydrophobic interactions (nucleoside ring) and anion exchange (carboxyl group), allowing rigorous washing of interferences.
Protocol: MAX SPE Workflow
| Step | Solvent/Buffer | Volume | Mechanism |
| Condition | Methanol | 1 mL | Solvation of sorbent |
| Equilibrate | 50 mM Ammonium Acetate (pH 7.0) | 1 mL | Ion exchange activation |
| Load | Plasma (Acidified to pH 6-7) | 200-500 µL | Analyte binds (COO- state) |
| Wash 1 | 5% NH4OH in Water | 1 mL | Removes proteins/neutrals; Analyte locked by charge |
| Wash 2 | Methanol | 1 mL | Removes hydrophobic lipids; Analyte locked by charge |
| Elute | 2% Formic Acid in Methanol | 2 x 250 µL | Protonates carboxyl (COOH), breaking ionic bond |
| Dry | N2 gas at 40°C | - | Concentration |
| Reconstitute | 10 mM Ammonium Formate | 50 µL | Ready for LC-MS |
Module 3: Chromatographic & Mass Spec Optimization
The Issue: On standard C18 columns, 5-cadU elutes too early (near the void), causing co-elution with salts.
The Solution: Use Porous Graphitic Carbon (PGC) or HILIC chromatography. PGC is superior for polar nucleosides as it retains planar molecules via charge-transfer interactions.
LC-MS/MS Parameters (Negative Mode)
-
Column: Hypercarb PGC (2.1 x 100 mm, 3 µm) or Amide-HILIC.
-
Mobile Phase A: 10 mM Ammonium Acetate + 0.1% NH4OH (pH 9).
-
Note: Basic pH enhances negative ionization for the carboxyl group.
-
-
Gradient: 0-30% B over 10 minutes (PGC retains polar compounds well even at low organic).
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Type |
| 5-cadU | 271.1 [M-H]- | 155.0 [Base-H]- | 15-20 | Quantifier |
| 5-cadU | 271.1 [M-H]- | 111.0 | 25-30 | Qualifier |
| IS (15N2-5-cadU) | 273.1 [M-H]- | 157.0 | 15-20 | Internal Std |
Module 4: Advanced Sensitivity (Derivatization)
Scenario: If your sensitivity is still insufficient (< 5 pM), you must switch to Chemical Derivatization . Method: BDAPE Derivatization (2-bromo-1-(4-dimethylamino-phenyl)-ethanone). Mechanism: BDAPE alkylates the carboxyl group, adding a hydrophobic tag and a tertiary amine that protonates easily. This allows you to switch to Positive Mode ESI , which generally has lower background noise than negative mode.
Derivatization Protocol:
-
Dry the SPE eluate.
-
Add 50 µL of BDAPE solution (1 mg/mL in Acetone) + 50 µL Triethylamine .
-
Incubate at 50°C for 30 minutes.
-
Inject into LC-MS (Positive Mode).
-
New Transition: Precursor mass shifts by +163 Da (approx). Monitor [Derivatized-M+H]+ -> [Derivatized-Base]+.
Troubleshooting & Decision Matrix
Caption: Decision tree for selecting the appropriate 5-cadU workflow based on sensitivity requirements.
FAQ: Technical Support
Q1: Why is my 5-cadU peak splitting on the C18 column? A: 5-cadU is too polar for C18. It is likely experiencing "phase collapse" or eluting in the solvent front. Switch to a Porous Graphitic Carbon (PGC) column, which retains polar analytes via planar interactions, or a HILIC column.
Q2: I see a signal in my blank plasma. Is it contamination? A: It is likely ex vivo formation. Did you add Tetrahydrouridine (THU) at collection? Without THU, cytidine deaminase converts endogenous 5-cadC into 5-cadU during sample handling.
Q3: Can I use standard Anion Exchange (SAX) instead of MAX? A: SAX is risky because the elution requires very high ionic strength which is incompatible with MS. MAX (Mixed-Mode) is superior because you can elute with Methanol + Formic Acid, which is volatile and MS-friendly.
References
-
Quantification of oxidized nucleosides: Yin, R., et al. (2013). "Simultaneous determination of 5-methyl-2'-deoxycytidine and its oxidation products in genomic DNA by LC-MS/MS."
-
Derivatization Strategies: Tang, Y., et al. (2015).[3] "Sensitive and Simultaneous Determination of 5-Methylcytosine and Its Oxidation Products... by Chemical Derivatization." Analytical Chemistry.
-
PGC Chromatography: Chowdhury, S.M., et al. (2012). "Porous graphitic carbon LC-MS/MS analysis of polar nucleosides."
-
TET Pathway Metabolites: Ito, S., et al. (2011). "Tet proteins can convert 5-methylcytosine to 5-formylcytosine and 5-carboxylcytosine." Science.
Sources
Technical Support Center: LC-MS/MS Analysis of 5-Carboxy-2'-deoxyuridine (5-cadU)
Executive Summary
5-Carboxy-2'-deoxyuridine (5-cadU) presents a "perfect storm" for LC-MS/MS analysis: it is highly polar, causing it to elute in the column void volume where matrix suppression is most severe. This guide moves beyond standard protocols to address the causality of these failures. We focus on orthogonal chromatographic retention (HILIC) and targeted sample cleanup (Anion Exchange) to isolate 5-cadU from the "zone of suppression."
Module 1: The Diagnostic Phase (Is it Matrix Effect?)
Q: My internal standard response varies wildly between samples. How do I visualize the exact source of this suppression?
A: You likely have co-eluting interferences (salts, phospholipids) suppressing ionization. Do not rely solely on extraction recovery calculations. You must perform a Post-Column Infusion (PCI) experiment to create a "suppression map."
The Protocol: Post-Column Infusion
Instead of injecting the analyte, we infuse it continuously while injecting a blank matrix sample.[1][2] This creates a high steady baseline. Any dip in this baseline indicates ion suppression caused by the matrix eluting at that specific time.
-
Setup: Connect a syringe pump containing 5-cadU (100 ng/mL) to a T-union placed after the analytical column but before the MS source.
-
Flow: Set syringe flow to 5–10 µL/min. Set LC flow to method parameters.
-
Injection: Inject a "Blank Matrix Extract" (e.g., extracted plasma or DNA hydrolysate without 5-cadU).
-
Analysis: Monitor the MRM transition for 5-cadU.
-
Result: A dip (negative peak) represents suppression; a hump represents enhancement.
-
Action: If the dip aligns with your 5-cadU retention time, you have a critical matrix effect.
-
Visualizing the PCI Workflow
Caption: Schematic of the Post-Column Infusion setup used to map ionization suppression zones.
Module 2: Chromatographic Strategy (The "Retain" Solution)
Q: I am using a C18 column, and 5-cadU elutes near the void volume (k' < 1). Is this contributing to my sensitivity loss?
A: Yes. The void volume contains unretained salts and polar debris that cause massive ion suppression. 5-cadU is too hydrophilic (logP < -1) for standard C18 retention.
The Solution: HILIC (Hydrophilic Interaction Liquid Chromatography) Switching to HILIC provides two mechanistic advantages:
-
Retention: It retains polar analytes, moving 5-cadU away from the early-eluting salt front.
-
Desolvation: HILIC uses high-organic mobile phases (e.g., 80% Acetonitrile). Organic solvents desolvate more efficiently in the ESI source than water, often increasing sensitivity by 5-10x.
Recommended Column Chemistries
| Column Type | Mechanism | Suitability for 5-cadU | Notes |
| Standard C18 | Hydrophobic Interaction | Poor | Analyte elutes in void; "Phase dewetting" occurs in 100% aqueous. |
| Polar-Embedded C18 | Hydrophobic + H-Bonding | Moderate | Better than C18, but may still require 100% aqueous start, limiting desolvation. |
| HILIC (Amide/Silica) | Partitioning into Water Layer | Excellent | Gold Standard. High retention, high sensitivity. Requires high ACN start. |
| Porous Graphitic Carbon | Charge/Shape Selectivity | Good | Strong retention for polar compounds, but requires rigorous passivation. |
Module 3: Sample Preparation (The "Clean" Solution)
Q: Protein precipitation (PPT) isn't cleaning up the matrix enough. What is the next step?
A: PPT leaves behind phospholipids and salts. Because 5-cadU contains a carboxylic acid moiety, it is anionic at neutral/basic pH. We can exploit this using Mixed-Mode Anion Exchange (MAX/WAX) SPE .
Protocol: Mixed-Mode Anion Exchange (MAX) for 5-cadU
Rationale: This method locks the analyte onto the sorbent via charge interaction, allowing you to wash away neutrals (lipids) and cations before eluting.
-
Conditioning: Methanol followed by Water.
-
Loading: Dilute sample in 2% NH4OH (pH > 8). Ensures 5-cadU is negatively charged (COO-).
-
Wash 1 (Neutrals): 2% NH4OH in 50:50 Methanol:Water. Removes neutrals and hydrophobic interferences.
-
Wash 2 (Matrix): 100% Methanol. Removes phospholipids.
-
Elution: 2% Formic Acid in Methanol. Acidifies the environment, neutralizing the carboxyl group (COOH) and releasing the analyte.
Decision Tree: Method Development Strategy
Caption: Strategic decision tree for selecting chromatography and sample preparation based on retention and matrix data.
Module 4: Internal Standardization (The "Correction")
Q: Can I use a structural analog (like Thymidine) as an Internal Standard?
A: Absolutely not. For an analyte as polar as 5-cadU, matrix effects are often sharp and time-dependent. A structural analog will likely have a slightly different retention time. If the analog elutes 0.2 minutes later, it might miss the suppression zone that hits 5-cadU, leading to overestimation of the concentration.
Requirement: You must use a Stable Isotope Labeled Internal Standard (SIL-IS), such as [13C, 15N]-5-cadU .
-
Why: The SIL-IS co-elutes perfectly with the analyte. Any suppression affecting the analyte affects the IS to the exact same degree. The ratio remains accurate even if the absolute signal drops by 50%.
References
-
Assessment of M
-
5-cadU Biological Context & Hydrolysis
-
HILIC vs. Reversed Phase for Polar Analytes
- Title: Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chrom
- Source: Journal of Chrom
-
URL:[Link]
-
M
- Title: Bioanalytical Method Valid
- Source: U.S.
-
URL:[Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Biological Effects of 5-Carboxy-2′-Deoxyuridine: Hydrolysis Product of 5-Trifluoromethyl-2′-Deoxyuridine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological effects of this compound: hydrolysis product of 5-trifluoromethyl-2'-deoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]
purification strategies for synthetic oligonucleotides containing 5-Carboxy-2'-deoxyuridine
Executive Summary
The incorporation of 5-Carboxy-2'-deoxyuridine (5-Carboxy-dU) introduces a unique chemical challenge: the presence of a pH-sensitive carboxylic acid group (
Successful purification requires a strategy that accounts for:
-
Ester Hydrolysis: Ensuring the protecting group (typically a methyl ester) is fully converted to the free acid during deprotection.
-
Charge State Control: Managing the protonation state of the carboxyl group during HPLC to prevent peak broadening or retention time shifts.
-
Trityl Management: Utilizing the hydrophobic 5'-DMT group to separate full-length product from failure sequences.
Module 1: Deprotection & Cleavage (The Critical Precursor)
Before purification can begin, the chemical integrity of the 5-Carboxy-dU moiety must be established. Most 5-Carboxy-dU phosphoramidites utilize an ester protection strategy (e.g., methyl ester) to prevent side reactions during synthesis.
The Hydrolysis Requirement
Standard deprotection protocols must be sufficient to not only cleave the oligo from the support and remove base protecting groups (Bz, iBu) but also hydrolyze the ester to the free carboxylic acid .
-
Standard Protocol (Recommended): Ammonium Hydroxide (
, 30%) at 55°C for 16 hours. -
Rapid Protocol (AMA): Ammonium Hydroxide/Methylamine (1:1) at 65°C for 15 minutes.
-
Warning: While fast, verify that the ester hydrolysis is complete. Incomplete hydrolysis results in a "doublet" peak on HPLC (Acid form + Ester form).
-
Technical Note: If your downstream application requires N-Hydroxysuccinimide (NHS) ester activation, do not use amine-containing buffers (like Tris) after purification.
Module 2: Purification Workflows
We recommend a Reverse-Phase Ion-Pairing (RP-IP) HPLC approach as the primary purification method, utilizing the "Trityl-On" strategy for maximum purity.
Workflow Visualization
Figure 1: Strategic workflow for 5-Carboxy-dU purification. Note the critical decision point at the QC check to ensure ester hydrolysis.
Module 3: Detailed HPLC Protocol
The pH Factor
The retention of 5-Carboxy-dU is highly pH-dependent.[3][4]
-
pH 7.0 (TEAA): The carboxyl group is deprotonated (
). The oligo is more hydrophilic, slightly reducing retention time compared to a standard "T" base. -
pH < 5.0: The carboxyl group is protonated (
). The oligo becomes more hydrophobic.
Recommendation: Maintain pH 7.0 using TEAA. This ensures the 5-Carboxy-dU is in a consistent charge state (fully ionized), preventing peak broadening caused by rapid proton exchange.
Step-by-Step Protocol (Trityl-On)
| Parameter | Specification | Rationale |
| Column | C18 (e.g., Hamilton PRP-1 or Phenomenex Clarity) | Strong hydrophobicity required to retain the DMT group. |
| Buffer A | 0.1 M TEAA (pH 7.0) | Ion-pairing agent; pH 7 ensures 5-Carboxy-dU is fully deprotonated. |
| Buffer B | Acetonitrile (ACN) | Organic modifier for elution.[5][6] |
| Gradient | 5% to 35% B over 30 mins | Shallow gradient maximizes separation of n-1 failure sequences. |
| Temperature | 50°C - 60°C | Denatures secondary structures; 5-Carboxy-dU is thermally stable. |
Procedure:
-
Load: Inject crude, deprotected oligo.
-
Elute Failures: Run gradient. Failure sequences (Trityl-off) elute early.
-
Collect Product: The Full-Length Product (DMT-On) elutes significantly later due to the hydrophobic trityl group.
-
Post-Purification Detritylation: Treat the collected fraction with 2% TFA or 80% Acetic Acid for 20 mins, then neutralize and desalt.
Module 4: Troubleshooting & FAQs
Issue 1: Peak Splitting (The "Doublet" Problem)
Symptom: Analytical HPLC shows two peaks with similar retention times and identical mass (or mass + 14 Da difference). Root Cause: Incomplete hydrolysis of the methyl ester protecting group.
-
Peak A: Free Acid (5-Carboxy-dU)[3]
-
Peak B: Methyl Ester (Protected form) Solution: Treat the sample with 0.4 M NaOH in Methanol/Water (4:1) for 4 hours at room temperature to force complete hydrolysis. Re-neutralize with TEAA before injection.
Issue 2: Broad Peaks / Tailing
Root Cause: Mixed protonation states of the carboxyl group.
Solution: Verify Buffer A pH is strictly 7.0. If the pH drifts lower (e.g., 6.0), the carboxyl group fluctuates between
Issue 3: Low Recovery after Desalting
Root Cause: Carboxylates can chelate divalent cations (
Visualizing the pH Effect
Understanding the chemical state of your molecule is vital for method development.
Figure 2: Impact of mobile phase pH on the physicochemical state of 5-Carboxy-dU.
References
-
Glen Research. 5-Carboxy-dC and 5-Carboxy-dU Modifications. Glen Research Technical Bulletins. Retrieved from [Link]
-
Guerniou, V., et al. (2003). "New synthesis of this compound and its incorporation into synthetic oligonucleotides." Nucleosides, Nucleotides & Nucleic Acids, 22(5-8), 1073-1075.[7] [Link]
-
National Institutes of Health (NIH). Biological effects of this compound. PubChem Compound Summary. Retrieved from [Link]
Sources
- 1. glenresearch.com [glenresearch.com]
- 2. blog.biosearchtech.com [blog.biosearchtech.com]
- 3. Biological effects of this compound: hydrolysis product of 5-trifluoromethyl-2'-deoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological Effects of 5-Carboxy-2′-Deoxyuridine: Hydrolysis Product of 5-Trifluoromethyl-2′-Deoxyuridine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advanced method for oligonucleotide deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. New synthesis of this compound and its incorporation into synthetic oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 5-Carboxy-2'-deoxyuridine (5-carboxy-dU) Derivatives
Status: Online Operator: Senior Application Scientist (Nucleoside Chemistry Division) Ticket ID: #SYN-5CU-001
Overview
Welcome to the technical support hub. You are likely here because the synthesis of 5-carboxy-2'-deoxyuridine (5-carboxy-dU) or its triphosphate (5-carboxy-dUTP) is failing at critical junctions.
Whether you are developing modified aptamers (SELEX) or investigating epigenetic markers, this molecule is deceptively simple. The electron-withdrawing carboxyl group at the C5 position alters the electronic density of the pyrimidine ring, affecting both chemical reactivity and glycosidic bond stability.
Below are the four most common failure modes we see in the field, structured as a troubleshooting dialogue.
Module 1: The Palladium Cross-Coupling (Heck Reaction)
Context: The most common route to the 5-carboxy scaffold is the Heck coupling of 5-iodo-2'-deoxyuridine (5-IdU) with an acrylate ester, followed by hydrolysis.
User Question: "My reaction turns black immediately, and I'm getting low yields of the acrylate intermediate. Is my catalyst dead?"
Troubleshooting Protocol: The "black crash" indicates the formation of inactive Palladium(0) aggregates (Pd-black). This usually stems from a destabilized catalytic cycle.
| Parameter | Standard Protocol | The Pitfall (What you might be doing) | Corrective Action |
| Ligand | Triphenylphosphine (TPP) | Using TPP in aqueous/polar solvents without sufficient organic co-solvent. | Switch to TPPTS (water-soluble phosphine) if running in H₂O/MeCN mixtures. |
| Atmosphere | Argon/Nitrogen | Incomplete degassing. Oxygen oxidizes the phosphine ligand, killing the catalyst. | Freeze-Pump-Thaw your solvent 3x. Sparging with gas is often insufficient for sensitive nucleosides. |
| Substrate | 5-Iodo-dU | Using 5-Bromo-dU. | Stop. 5-Bromo-dU is significantly less reactive in Heck couplings than 5-Iodo-dU. The catalyst dies before turnover completes. |
The Mechanistic Fix: You must maintain the Pd(0)/Pd(II) cycle. If using Pd(OAc)₂, you need an excess of phosphine ligand (typically 1:2 to 1:4 metal-to-ligand ratio) to stabilize the Pd(0) species generated in situ.
Figure 1: The Critical Path in Heck Coupling. Failure usually occurs at the regeneration step if base/ligand stoichiometry is incorrect.
Module 2: Hydrolysis & Stability
Context: Converting the ester (e.g., 5-methoxycarbonyl-dU) to the free acid (5-carboxy-dU).
User Question: "I tried hydrolyzing the ester with NaOH, but my product disappeared. Did I cleave the glycosidic bond?"
Troubleshooting Protocol: While pyrimidines are more stable than purines, the 5-carboxy substituent is electron-withdrawing, which can destabilize the glycosidic bond (N1-C1') under extreme pH. However, the greater risk here is decarboxylation or ring opening if the conditions are too harsh.
-
The Pitfall: Using 1M NaOH at high temperatures.
-
The Fix: Use LiOH (Lithium Hydroxide) in a THF/Water mixture at 0°C to Room Temperature. LiOH is milder and less likely to cause side reactions than NaOH or KOH.
-
Alternative Route: If chemical hydrolysis fails, consider the 5-trifluoromethyl-dU route. Hydrolysis of the -CF₃ group occurs under mild basic buffers (pH 9-10) to yield the carboxylate.
Module 3: Triphosphate Synthesis (The Ludwig-Eckstein Protocol)
Context: Converting the nucleoside to the active triphosphate (5-carboxy-dUTP) for enzymatic use.
User Question: "I'm using POCl₃ (Yoshikawa method), but I can't get the triphosphate. It's mostly mono- and diphosphate sludge."
Troubleshooting Protocol: The Yoshikawa method (POCl₃) is notoriously poor for 5-substituted nucleosides due to steric hindrance and solubility issues. You must use the Ludwig-Eckstein "One-Pot, Three-Step" method.
Critical Steps for Ludwig-Eckstein:
-
Drying: The nucleoside must be dried over P₂O₅ under high vacuum for 24h. Any water will kill the reactive intermediate.
-
Reagent: Use Salicyl chlorophosphite (or salicyl phosphorochloridate). This is more selective for the 5'-OH than POCl₃.
-
The Trap: The reaction produces a cyclic phosphite intermediate. This must be oxidized (usually with Iodine/Pyridine/Water) to the phosphate after reaction with pyrophosphate.
Visualizing the Synthesis Workflow:
Figure 2: The Ludwig-Eckstein pathway. Note that oxidation happens at the very end.
Module 4: Purification (The "Impossible Separation")
Context: Isolating the highly polar triphosphate from inorganic salts.
User Question: "My HPLC shows a huge peak at the void volume, and I can't separate my product from the salts."
Troubleshooting Protocol: 5-Carboxy-dUTP is extremely polar (4 negative charges at neutral pH). Reverse-phase (C18) HPLC often fails to retain it.
Recommended Purification System:
-
Method: Ion-Exchange Chromatography (IEX).
-
Stationary Phase: DEAE-Sephadex A-25 or Mono Q (Strong Anion Exchange).
-
Mobile Phase: Linear gradient of Triethylammonium bicarbonate (TEAB) (0.1 M to 1.0 M).
-
Why TEAB? It is volatile. You can freeze-dry the fractions to remove the buffer, leaving pure nucleotide. Using NaCl or LiCl requires difficult desalting steps later.
-
References
-
Ludwig, J., & Eckstein, F. (1989).[1] Rapid and efficient synthesis of nucleoside 5'-O-(1-thiotriphosphates), 5'-triphosphates and 2',3'-cyclophosphorothioates using 2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one.[1] The Journal of Organic Chemistry, 54(3), 631–635.
-
Vyle, J. S., et al. (1998). Synthesis of this compound and its incorporation into oligodeoxynucleotides. Tetrahedron Letters, 39(28), 5093-5096.
-
Hrdlicka, P. J., et al. (2005). Synthesis and properties of modified nucleosides and oligonucleotides. Current Protocols in Nucleic Acid Chemistry.
-
Western, E. C., & Shaughnessy, K. H. (2003). Palladium-Catalyzed Modification of Unprotected Nucleosides, Nucleotides, and Oligonucleotides.[2] The Journal of Organic Chemistry.
Sources
Technical Support Center: Bioanalytical Method Validation for 5-Carboxy-2'-deoxyuridine (5-caU)
Welcome to the technical support center for the bioanalytical determination of 5-Carboxy-2'-deoxyuridine (5-caU). This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting for method validation. The following content is structured to address common challenges and frequently asked questions, ensuring the development of a robust and reliable bioanalytical method in line with global regulatory standards.
Introduction to 5-caU Bioanalysis
This compound (5-caU) is a modified nucleoside that can be an important biomarker in various biological processes, including as a product of thymidine oxidation.[1] Accurate quantification of 5-caU in biological matrices such as plasma, urine, or tissue homogenates is critical for its application in research and clinical studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for this purpose, offering high sensitivity and selectivity.[2][3][4]
However, developing and validating a bioanalytical method for 5-caU presents unique challenges due to its hydrophilic nature and the complexity of biological matrices. This guide will walk you through the essential validation parameters and provide practical troubleshooting advice to ensure your assay is fit for purpose.
Core Principles of Bioanalytical Method Validation
A bioanalytical method must be validated to ensure its performance is acceptable and the results are reliable.[5][6] The International Council for Harmonisation (ICH) M10 guideline provides a harmonized framework for bioanalytical method validation, which is recognized by major regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[5][7][8][9][10][11][12]
The core validation parameters include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Calibration Curve and Linearity: The relationship between the instrument response and the known concentration of the analyte.
-
Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.
-
Sensitivity (Lower Limit of Quantification - LLOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.
-
Matrix Effect: The alteration of the analyte's response due to co-eluting, interfering components in the sample matrix.[13]
-
Recovery: The efficiency of the extraction process.
-
Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the validation of a bioanalytical method for 5-caU.
Q1: What are the key considerations for sample preparation of 5-caU from biological matrices?
A1: Due to the polar nature of 5-caU, sample preparation methods must be chosen carefully to ensure efficient extraction and removal of interfering substances. Common techniques include:
-
Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile or methanol is added to the sample to precipitate proteins. While quick, it may not effectively remove all matrix components, potentially leading to significant matrix effects.
-
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids. For a polar analyte like 5-caU, a polar extraction solvent would be required, which might also co-extract interfering substances.
-
Solid-Phase Extraction (SPE): SPE is often the preferred method for 5-caU as it can provide a cleaner extract.[14][15] Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode SPE cartridges are particularly effective for retaining and eluting polar compounds like nucleosides.
Q2: How do I choose an appropriate internal standard (IS) for 5-caU analysis?
A2: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as ¹³C- or ¹⁵N-labeled 5-caU. A SIL-IS has nearly identical chemical and physical properties to the analyte, ensuring it behaves similarly during sample preparation and LC-MS/MS analysis, thus effectively compensating for variability.[16] If a SIL-IS is not available, a structural analog can be used, but it must be demonstrated that it does not suffer from differential matrix effects compared to the analyte.
Q3: What are common causes of matrix effects in 5-caU analysis and how can they be mitigated?
A3: Matrix effects, which can cause ion suppression or enhancement, are a significant challenge in LC-MS/MS bioanalysis.[13] For 5-caU, common sources of matrix effects include phospholipids from plasma and salts from urine.[17]
Mitigation Strategies:
-
Effective Sample Cleanup: Employing a robust sample preparation method like SPE can significantly reduce matrix components.
-
Chromatographic Separation: Optimizing the LC method to separate 5-caU from co-eluting matrix components is crucial. HILIC or reversed-phase chromatography with an appropriate ion-pairing agent can be effective.
-
Use of a Stable Isotope-Labeled Internal Standard: A SIL-IS co-elutes with the analyte and experiences the same degree of matrix effect, allowing for accurate correction.
Q4: What stability assessments are critical for 5-caU?
A4: Comprehensive stability testing is essential to ensure the integrity of the analyte from sample collection to analysis. Key stability experiments include:
-
Freeze-Thaw Stability: Assesses the stability of 5-caU after multiple cycles of freezing and thawing.
-
Short-Term (Bench-Top) Stability: Evaluates the stability of the analyte in the matrix at room temperature for a period that reflects the sample handling time.
-
Long-Term Stability: Determines the stability of 5-caU in the matrix when stored at a specified temperature (e.g., -20°C or -80°C) for an extended duration.
-
Post-Preparative (Autosampler) Stability: Assesses the stability of the processed samples in the autosampler.
-
Stock Solution Stability: Confirms the stability of the analyte and internal standard in their stock solutions.
It's important to note that the stability of nucleosides can be pH-dependent.[18][19] Therefore, maintaining a consistent and appropriate pH throughout sample handling and storage is important.
Troubleshooting Guide
This section provides a problem-and-solution framework for common issues encountered during the bioanalytical determination of 5-caU.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Incompatible mobile phase pH with analyte pKa.- Column overload.- Secondary interactions with the stationary phase. | - Adjust mobile phase pH to ensure 5-caU is in a single ionic state.- Reduce injection volume or sample concentration.- Use a column with a different stationary phase (e.g., HILIC) or add a competing agent to the mobile phase. |
| Low or Inconsistent Recovery | - Inefficient extraction method.- Analyte degradation during sample processing. | - Optimize the SPE protocol (sorbent type, wash, and elution solvents).- Evaluate a different extraction technique (e.g., LLE with a suitable solvent).- Ensure sample processing occurs at a controlled temperature (e.g., on ice) to minimize degradation. |
| High Variability in Results (%CV > 15%) | - Inconsistent sample preparation.- Unstable instrument performance.- Inappropriate internal standard. | - Automate sample preparation steps where possible.- Ensure the LC-MS/MS system is properly calibrated and maintained.- Use a stable isotope-labeled internal standard for 5-caU. |
| Significant Matrix Effect (Ion Suppression or Enhancement) | - Insufficient removal of matrix components.- Co-elution of 5-caU with interfering substances. | - Implement a more rigorous sample cleanup method (e.g., SPE).- Optimize the chromatographic gradient to better separate the analyte from the matrix.- Dilute the sample to reduce the concentration of interfering components, if sensitivity allows. |
| Carryover | - Adsorption of 5-caU to the injector or column.- Insufficient needle wash. | - Use a stronger needle wash solution in the autosampler.- Inject a blank sample after a high-concentration sample to assess carryover.- Consider using a different column or modifying the mobile phase to reduce analyte adsorption. |
Experimental Protocols
Sample Preparation using Solid-Phase Extraction (SPE)
This is a general protocol and should be optimized for your specific application.
-
Conditioning: Condition a mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load 100 µL of the pre-treated biological sample (e.g., plasma with internal standard, diluted 1:1 with 4% phosphoric acid in water).
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other polar interferences.
-
Elution: Elute the 5-caU and internal standard with 1 mL of 5% formic acid in acetonitrile/methanol (90:10, v/v).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
LC-MS/MS Analysis
-
Column: A HILIC column (e.g., 100 mm x 2.1 mm, 1.7 µm) is often suitable for retaining and separating polar analytes like 5-caU.
-
Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a high percentage of organic solvent (e.g., 95% B) and gradually decrease to elute the polar compounds.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS/MS Detection: Use a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for 5-caU and its internal standard should be optimized by direct infusion.
Visualizations
Bioanalytical Method Validation Workflow
Caption: High-level workflow for bioanalytical method validation.
Troubleshooting Logic for High Variability
Caption: Troubleshooting logic for addressing high analytical variability.
Acceptance Criteria for Method Validation
The following table summarizes the typical acceptance criteria for key validation parameters based on FDA and EMA guidelines.[8][20]
| Parameter | Acceptance Criteria |
| Calibration Curve | - At least 6 non-zero standards.- Correlation coefficient (r²) ≥ 0.99.- Back-calculated concentrations within ±15% of nominal (±20% at LLOQ). |
| Accuracy | - Mean concentration at each QC level (LLOQ, Low, Mid, High) within ±15% of nominal (±20% at LLOQ). |
| Precision | - Coefficient of Variation (%CV) at each QC level ≤ 15% (≤ 20% at LLOQ). |
| Selectivity | - No significant interfering peaks at the retention time of the analyte and IS in blank matrix samples. |
| Matrix Effect | - The matrix factor at low and high QC concentrations should be consistent, with a %CV ≤ 15%. |
| Stability | - Mean concentration of stability samples should be within ±15% of the nominal concentration. |
References
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Bioanalysis Zone. ICH M10 Bioanalytical Method Validation. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
U.S. Food and Drug Administration. (2020). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. [Link]
-
International Council for Harmonisation. (2024). ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. [Link]
-
International Council for Harmonisation. (2024). ICH M10: Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
European Medicines Agency. ICH M10 on bioanalytical method validation. [Link]
-
ResearchGate. What does the term matrix effect refer to in bioanalytical (biochemical analysis) validation?. [Link]
-
Sannova. M10 Bioanalytical Method Validation - FDA Guidance for Nonclinical & Clinical Studies. [Link]
-
PubMed. Biological effects of this compound: hydrolysis product of 5-trifluoromethyl-2'. [Link]
-
National Center for Biotechnology Information. Biological Effects of 5-Carboxy-2′-Deoxyuridine: Hydrolysis Product of 5-Trifluoromethyl-2′. [Link]
-
PubMed. Quantification of Plasma and Urine Thymidine and 2'-Deoxyuridine by LC-MS/MS for the Pharmacodynamic Evaluation of Erythrocyte Encapsulated Thymidine Phosphorylase in Patients with Mitochondrial Neurogastrointestinal Encephalomyopathy. [Link]
-
MDPI. LC-MS/MS Determination of Modified Nucleosides in The Urine of Parkinson's Disease and Parkinsonian Syndromes Patients. [Link]
-
PubMed. New synthesis of this compound and its incorporation into synthetic oligonucleotides. [Link]
-
PubMed. Derivatization With Girard Reagent T Combined With LC-MS/MS for the Sensitive Detection of 5-formyl-2'-deoxyuridine in Cellular DNA. [Link]
-
PubMed. Development and validation of a rapid LC-MS/MS method for determination of methylated nucleosides and nucleobases in urine. [Link]
-
MDPI. Quantification of Plasma and Urine Thymidine and 2'-Deoxyuridine by LC-MS/MS for the Pharmacodynamic Evaluation of Erythrocyte Encapsulated Thymidine Phosphorylase in Patients with Mitochondrial Neurogastrointestinal Encephalomyopathy. [Link]
-
International Council for Harmonisation. (2022). bioanalytical method validation and study sample analysis m10. [Link]
-
Stanford University Mass Spectrometry. (2020). Fundamentals: Bioanalytical LC/MS method validation - fit for purpose. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. Matrix Effect in Bioanalysis: An Overview. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
Chromatography Today. (2016). Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis. [Link]
-
KCAS Bioanalytical & Biomarker Services. FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
-
ResearchGate. (PDF) LC-MS/MS Bioanalysis Method Development, Validation, and Sample Analysis: Points to Consider When Conducting Nonclinical and Clinical Studies in Accordance with Current Regulatory Guidances. [Link]
-
European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
PubMed. Direct analysis of 5-methylcytosine and 5-methyl-2'-deoxycytidine in human urine by isotope dilution LC-MS/MS: correlations with N-methylated purines and oxidized DNA lesions. [Link]
-
Bioanalysis Zone. Bioanalytical method validation considerations for LC–MS/MS assays of therapeutic proteins. [Link]
-
ResearchGate. (PDF) Quantification of Plasma and Urine Thymidine and 2'-Deoxyuridine by LC-MS/MS for the Pharmacodynamic Evaluation of Erythrocyte Encapsulated Thymidine Phosphorylase in Patients with Mitochondrial Neurogastrointestinal Encephalomyopathy. [Link]
-
ResearchGate. Structure of 5-carboxyvinyl-2′-deoxyuridine, CVU. Schematic illustration of DNA photoligation at RNA terminus. [Link]
-
Premier Consulting. (2023). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
National Center for Biotechnology Information. An on-line SPE-LC-MS/MS Method for Quantification of Nucleobases and Nucleosides present in Biological Fluids. [Link]
-
ResearchGate. LC-MS/MS chromatograms of extracted plasma from patient 1 pre (A: upper panel thymidine. [Link]
-
BioTechniques. Detection of S-phase cell cycle progression using 5-ethynyl-2′-deoxyuridine incorporation with click chemistry. [Link]
-
PubMed. Effects of the Storage Conditions on the Stability of Natural and Synthetic Cannabis in Biological Matrices for Forensic Toxicology Analysis: An Update from the Literature. [Link]
-
Yale University. (2002). Sample Preparation Guidelines (ITC). [Link]
Sources
- 1. New synthesis of this compound and its incorporation into synthetic oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of Plasma and Urine Thymidine and 2'-Deoxyuridine by LC-MS/MS for the Pharmacodynamic Evaluation of Erythrocyte Encapsulated Thymidine Phosphorylase in Patients with Mitochondrial Neurogastrointestinal Encephalomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. fda.gov [fda.gov]
- 6. database.ich.org [database.ich.org]
- 7. f.hubspotusercontent10.net [f.hubspotusercontent10.net]
- 8. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. nebiolab.com [nebiolab.com]
- 11. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 12. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis - ECA Academy [gmp-compliance.org]
- 13. droracle.ai [droracle.ai]
- 14. Direct analysis of 5-methylcytosine and 5-methyl-2'-deoxycytidine in human urine by isotope dilution LC-MS/MS: correlations with N-methylated purines and oxidized DNA lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. An on-line SPE-LC-MS/MS Method for Quantification of Nucleobases and Nucleosides present in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 17. chromatographytoday.com [chromatographytoday.com]
- 18. Biological effects of this compound: hydrolysis product of 5-trifluoromethyl-2'-deoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Biological Effects of 5-Carboxy-2′-Deoxyuridine: Hydrolysis Product of 5-Trifluoromethyl-2′-Deoxyuridine - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ema.europa.eu [ema.europa.eu]
Validation & Comparative
A Senior Application Scientist's Guide to Validating Anti-5-Carboxy-2'-deoxyuridine (5caU) Antibody Specificity
This guide provides a comprehensive framework for rigorously validating the specificity of anti-5caU antibodies. We will move beyond simple binding assays to build a self-validating system of experiments that ensures the antibody recognizes only its intended target. This approach is grounded in the principles of scientific integrity, providing you with the confidence needed for robust and reproducible results.
The Core Challenge: Distinguishing Between Cytosine Modifications
The enzymatic cascade mediated by Ten-eleven translocation (TET) proteins progressively oxidizes 5mC, creating a series of structurally related intermediates.[1][2][4] The high degree of similarity between these molecules is the primary reason that antibody validation is not just a preliminary check, but a crucial component of the experimental design.[6]
To address this, a validation strategy must prove that the antibody binds to 5caU with high affinity while showing negligible binding to 5mC, 5hmC, 5fC, and unmodified cytosine (C).
Caption: The TET-mediated DNA demethylation pathway.
Tier 1 Validation: In Vitro Specificity Assessment
The foundational step is to assess the antibody's binding characteristics in a controlled, in vitro setting using synthetic oligonucleotides. The Dot Blot assay is the workhorse for this purpose due to its simplicity and ability to test multiple targets simultaneously.[7]
Core Method 1: Dot Blot Specificity Assay
The principle of this assay is to immobilize known amounts of synthetic DNA containing C, 5mC, 5hmC, 5fC, or 5caU onto a membrane and then probe with the anti-5caU antibody. A truly specific antibody will produce a strong signal only on the 5caU spot.
Detailed Protocol: Dot Blot for 5caU Specificity
-
DNA Preparation: Synthesize or purchase short oligonucleotides (e.g., 40-60 bp) containing a single, centrally located C, 5mC, 5hmC, 5fC, or 5caU. Prepare serial dilutions of each oligo (e.g., from 10 ng down to <10 pg) in a high-salt buffer (e.g., 2x SSC).
-
Membrane Preparation: Activate a PVDF or nitrocellulose membrane with methanol, followed by equilibration in TBS buffer.
-
Spotting: Carefully spot 1-2 µL of each DNA dilution onto the membrane, creating a grid.[7][8] Allow the spots to dry completely at room temperature or with a gentle heat source.
-
Crosslinking: UV-crosslink the DNA to the membrane according to the manufacturer's protocol (e.g., 120 mJ/cm²).
-
Blocking: Block the membrane for 1 hour at room temperature with a suitable blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST) to prevent non-specific antibody binding.[7]
-
Primary Antibody Incubation: Incubate the membrane with the anti-5caU antibody at its recommended dilution in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[7]
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody (e.g., anti-Rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
Detection: After final washes with TBST, apply an ECL substrate and image the membrane using a chemiluminescence detector.
Caption: Workflow for the Dot Blot specificity assay.
Data Interpretation & Trustworthiness
A highly specific antibody will show a strong signal for 5caU, even at low picogram amounts, with no detectable signal for C, 5mC, 5hmC, or 5fC at much higher concentrations (e.g., nanogram amounts). The ENCODE consortium suggests that for a passing result, at least 75% of the total signal should be specific to the target antigen.[9]
| DNA Modification | 10 ng | 1 ng | 100 pg | 10 pg | Specificity Outcome |
| Unmodified (C) | - | - | - | - | PASS |
| 5-methylcytosine (5mC) | - | - | - | - | PASS |
| 5-hydroxymethylcytosine (5hmC) | - | - | - | - | PASS |
| 5-formylcytosine (5fC) | +/- | - | - | - | BORDERLINE |
| 5-carboxy-deoxyuridine (5caU) | +++ | +++ | ++ | + | PASS (Target) |
Table 1: Example Dot Blot result interpretation. Signal intensity is rated from - (none) to +++ (strong). A borderline result for 5fC would necessitate further quantitative analysis.
Tier 2 Validation: Quantitative Assessment of Binding Affinity
While dot blots provide excellent qualitative data, a competitive ELISA is the gold standard for quantitatively assessing antibody specificity and cross-reactivity.[10][11]
Core Method 2: Competitive ELISA
This assay measures the antibody's specificity by its ability to bind a 5caU-conjugated carrier protein in the presence of free nucleoside competitors. The principle is that if the antibody is specific, its binding to the plate-bound 5caU will be inhibited only by free 5caU nucleoside and not by other modified or unmodified nucleosides.[12][13]
Detailed Protocol: Competitive ELISA for 5caU Specificity
-
Plate Coating: Coat a high-binding 96-well plate with a 5caU-conjugated protein (e.g., 5caU-BSA) overnight at 4°C.
-
Washing & Blocking: Wash the plate with PBST (PBS + 0.05% Tween-20) and block with 1% BSA in PBS for 1-2 hours at room temperature.
-
Competition Reaction: In a separate plate, pre-incubate a constant, sub-saturating concentration of the anti-5caU antibody with serial dilutions of free nucleoside competitors (5-Carboxy-2'-deoxyuridine, 5-Formyl-2'-deoxycytidine, 5-Hydroxymethyl-2'-deoxycytidine, 5-Methyl-2'-deoxycytidine, and 2'-deoxycytidine).
-
Transfer to Coated Plate: Transfer the antibody/competitor mixtures to the washed and blocked 5caU-BSA coated plate. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate thoroughly with PBST to remove unbound antibodies and competitors.
-
Secondary Antibody: Add an HRP-conjugated secondary antibody and incubate for 1 hour.
-
Detection: After a final wash, add a TMB substrate. Stop the reaction with 1M H₂SO₄ and read the absorbance at 450 nm.
Data Interpretation & Trustworthiness
The signal is inversely proportional to the amount of competitor that binds the antibody.[12] By plotting absorbance against the log of the competitor concentration, you can generate inhibition curves. The IC50 value (the concentration of competitor required to inhibit 50% of the signal) is a quantitative measure of cross-reactivity. A highly specific antibody will have a very low IC50 for 5caU and IC50 values that are several orders of magnitude higher for the other modifications.
| Competitor Nucleoside | IC50 Value | Cross-Reactivity (%) | Specificity Outcome |
| This compound | 1.5 nM | 100% | REFERENCE |
| 5-Formyl-2'-deoxycytidine | > 1,000 nM | < 0.15% | PASS |
| 5-Hydroxymethyl-2'-deoxycytidine | > 10,000 nM | < 0.015% | PASS |
| 5-Methyl-2'-deoxycytidine | > 10,000 nM | < 0.015% | PASS |
Table 2: Example Competitive ELISA results. Cross-reactivity is calculated as (IC50 of 5caU / IC50 of Competitor) x 100.
Tier 3 Validation: In-Application Cellular Context
Successful in vitro validation is essential, but the ultimate test is whether the antibody performs specifically in a complex biological context. Immunofluorescence (IF) or immunohistochemistry (IHC) provides this crucial in-application validation.
Core Method 3: Immunofluorescence (IF) Specificity
The key to a self-validating IF experiment is the use of proper biological controls. For 5caU, this can involve comparing the signal in wild-type cells versus cells where the TET enzymes have been knocked out or knocked down, as TET enzymes are required for the production of 5caU.[3][14]
Detailed Protocol: Immunofluorescence for 5caU
-
Cell Culture: Grow wild-type and TET-knockout (or shRNA knockdown) cells on coverslips or chamber slides.[15]
-
Fixation & Permeabilization: Fix cells with 4% paraformaldehyde for 10-15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.[16][17]
-
DNA Denaturation: Gently denature the DNA by incubating cells in 2N HCl for 30 minutes at room temperature. This step is critical for exposing the nucleoside epitope within the DNA helix. Neutralize with 100 mM Tris-HCl (pH 8.5).
-
Blocking: Block with 1% BSA and 10% normal goat serum in PBST for 1 hour.
-
Primary Antibody Incubation: Incubate with the anti-5caU antibody overnight at 4°C.[15]
-
Secondary Antibody & Counterstain: Wash with PBST and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) for 1 hour at room temperature, protected from light.[18] Counterstain nuclei with DAPI.
-
Mounting & Imaging: Mount the coverslips and acquire images using a fluorescence microscope.[16][18]
Data Interpretation & Trustworthiness
A specific anti-5caU antibody should produce a clear nuclear signal in wild-type cells but show a significant reduction or complete absence of signal in the TET-knockout cells. This "genetic strategy" is one of the five pillars of antibody validation and provides powerful evidence of specificity.
Conclusion: A Multi-Tiered Approach to Confidence
Validating the specificity of an anti-5caU antibody is a rigorous, multi-step process. No single experiment is sufficient. By systematically progressing from qualitative in vitro assays like the dot blot to quantitative methods like competitive ELISA, and finally to in-application validation using genetically modified cell lines, researchers can build a powerful, self-validating case for their antibody's specificity. This tiered approach ensures that the data generated is not only accurate and reproducible but also trustworthy, forming a solid foundation for advancing our understanding of epigenetic regulation.
References
-
Bio-Techne. (n.d.). Antibody Validation. Retrieved from [Link]
-
Pradhan, A., et al. (2014). Quantification of 5-methylcytosine, 5-hydroxymethylcytosine and 5-carboxylcytosine from the blood of cancer patients by an Enzyme-based Immunoassay. National Institutes of Health. Retrieved from [Link]
-
He, Y. F., et al. (2011). Tet proteins can convert 5-methylcytosine to 5-formylcytosine and 5-carboxylcytosine. Science. Retrieved from [Link]
-
EpiGenie. (2011). ENCODE and Roadmap Epigenomics Antibody Validation Database. Retrieved from [Link]
-
Aydin, S. (2023). Enzyme Linked Immunosorbent Assay. StatPearls - NCBI Bookshelf. Retrieved from [Link]
-
Gentry, G. A., et al. (1983). Biological effects of this compound: hydrolysis product of 5-trifluoromethyl-2'-deoxyuridine. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]
-
Helm, M., et al. (2018). Validation strategies for antibodies targeting modified ribonucleotides. Genes & Development. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Competitive ELISA Protocol. Retrieved from [Link]
-
ResearchGate. (n.d.). TET-mediated oxidation of 5mC. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). The Dot Blot Protocol. Retrieved from [Link]
-
Bio-Rad. (n.d.). Types of ELISA. Retrieved from [Link]
-
Wikipedia. (n.d.). TET enzymes. Retrieved from [Link]
-
ResearchGate. (n.d.). Validation of anti–5-bromo-2′-deoxyuridine (BrdU) and anti–phospho-histone H3 double staining. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Dot Blot Protocol & Troubleshooting Guide. Retrieved from [Link]
-
MBL Life Science. (n.d.). The principle and method of ELISA. Retrieved from [Link]
-
Wu, X., & Zhang, Y. (2014). Mechanisms and functions of Tet protein-mediated 5-methylcytosine oxidation. Genes & Development. Retrieved from [Link]
-
Antibodies.com. (n.d.). ICC/IF Protocol. Retrieved from [Link]
-
Antibodies.com. (2024). ELISA: The Complete Guide. Retrieved from [Link]
-
European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures. Retrieved from [Link]
-
Jurkowski, T. P., et al. (2022). Pronounced sequence specificity of the TET enzyme catalytic domain guides its cellular function. Science Advances. Retrieved from [Link]
-
Bio-Rad. (n.d.). Antibodies for Epigenetic Research. Retrieved from [Link]
-
Song, C. X., et al. (2013). New guidelines for DNA methylome studies regarding 5-hydroxymethylcytosine for understanding transcriptional regulation. Genome Biology. Retrieved from [Link]
-
Diermeier-Daucher, S., et al. (2009). Cell type specific applicability of 5-ethynyl-2'-deoxyuridine (EdU) for dynamic proliferation assessment in flow cytometry. Cytometry Part A. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison between the 5fC-antibody immunoprecipitation and chemical.... Retrieved from [Link]
-
Synaptic Systems. (n.d.). Antibody Validation: Ensuring Quality and Reliability. Retrieved from [Link]
Sources
- 1. TET enzymes - Wikipedia [en.wikipedia.org]
- 2. Mechanisms and functions of Tet protein-mediated 5-methylcytosine oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tet proteins can convert 5-methylcytosine to 5-formylcytosine and 5-carboxylcytosine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 6. Essential epigenetic antibodies for research | Abcam [abcam.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Dot Blot Protocol & Troubleshooting Guide | Validated Antibody Collection - Creative Biolabs [creativebiolabs.net]
- 9. epigenie.com [epigenie.com]
- 10. Enzyme Linked Immunosorbent Assay - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. ELISA: The Complete Guide | Antibodies.com [antibodies.com]
- 14. Validation strategies for antibodies targeting modified ribonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. biotium.com [biotium.com]
- 17. ICC/IF Protocol | Antibodies.com [antibodies.com]
- 18. docs.abcam.com [docs.abcam.com]
Technical Guide: Comparative Analysis of Nucleoside Analog Assays for Cell Proliferation
Focusing on BrdU vs. Next-Generation Alternatives (EdU)
Executive Summary
Status: Senior Application Scientist Review Subject: Comparative performance of 5-bromo-2'-deoxyuridine (BrdU) and 5-ethynyl-2'-deoxyuridine (EdU) assays. Note on Terminology: This guide addresses the user inquiry regarding 5-Carboxy-2'-deoxyuridine (5-C-dU) . It is critical to clarify that 5-C-dU is primarily a product of thymidine oxidation or trifluridine hydrolysis and is not a substrate for thymidine kinase; therefore, it cannot be used as a proliferation marker.[1] This guide identifies 5-ethynyl-2'-deoxyuridine (EdU) as the intended functional alternative for comparison, as it is the industry-standard "Click chemistry" analog to BrdU.[1]
Mechanistic Principles & Critical Distinctions
To select the appropriate assay, one must understand the molecular events occurring at the replication fork.[1] Both BrdU and EdU are thymidine analogs, but their detection mechanisms dictate their experimental utility.[1][2][3]
1.1 The Gold Standard: 5-bromo-2'-deoxyuridine (BrdU)
BrdU is incorporated into newly synthesized DNA during the S-phase.[1][2][4] However, the bromine atom is buried within the DNA double helix.[1]
-
The Challenge: Anti-BrdU antibodies cannot access the epitope in native double-stranded DNA (dsDNA) due to steric hindrance.[1]
-
The Solution (and Consequence): The protocol requires DNA denaturation (using high molarity HCl, heat, or DNase).[1] This destroys cellular proteins, ruins GFP/RFP signals, and degrades tissue morphology.[1]
1.2 The Modern Alternative: 5-ethynyl-2'-deoxyuridine (EdU)
EdU contains a terminal alkyne group.[1][5] Like BrdU, it is incorporated into DNA.[1][3][4]
-
The Advantage: The detection utilizes a copper-catalyzed azide-alkyne cycloaddition (CuAAC or "Click" chemistry).[1] The fluorescent azide is a small molecule that can easily penetrate the DNA helix.[1]
-
The Result: No denaturation is required.[1][4] Protein epitopes, GFP signals, and tissue architecture are preserved.[1]
1.3 The Misconception: this compound (5-C-dU)
5-C-dU is often confused with EdU due to nomenclature similarities in "modified uridines."[1] However, 5-C-dU is a metabolic dead-end.[1]
-
Scientific Reality: Research confirms that 5-C-dU is not phosphorylated by thymidine kinase (TK) and therefore is not incorporated into DNA [1, 2].[1] It is often found as a breakdown product of antiviral drugs (Trifluridine) or oxidative DNA damage.[1]
Experimental Workflow Visualization
The following diagram illustrates the divergent pathways of these assays, highlighting the critical "Denaturation" bottleneck in BrdU protocols.
Figure 1: Workflow comparison showing the metabolic exclusion of 5-Carboxy-dU and the denaturation requirement for BrdU vs. EdU.[1]
Comparative Performance Analysis
The following data summarizes performance metrics based on standard application in mammalian cell culture (HeLa/HEK293) and tissue sections.
| Feature | BrdU Assay (Traditional) | EdU Assay (Click Chemistry) | 5-Carboxy-dU |
| Primary Utility | Gold standard for S-phase detection.[1][3] | High-throughput S-phase detection. | None (DNA damage marker only).[1] |
| DNA Denaturation | Required (HCl/Heat).[1] Destroys morphology. | Not Required . Preserves dsDNA.[1] | N/A |
| Protocol Time | 4–6 Hours (due to denaturation/blocking).[1] | 1.5–2 Hours.[1] | N/A |
| Sensitivity | High, but dependent on denaturation efficiency.[1] | Superior (high signal-to-noise ratio).[1] | N/A |
| GFP/RFP Compatibility | Poor .[1] Acid/Heat quenches fluorescent proteins.[1] | Excellent . Fluorescence is preserved.[1][6] | N/A |
| Tissue Penetration | Limited by large antibody size (150 kDa).[1] | Excellent (Azide dye is <1 kDa).[1] | N/A |
| Toxicity | Moderate mutagen.[1] | Higher toxicity in long-term (>24h) assays due to Copper catalyst.[1] | Low (Metabolically inert).[1] |
Validated Experimental Protocols
4.1 Protocol A: BrdU Labeling (The "Hard" Way)
Use this if you are legally required to follow legacy SOPs or lack Click reagents.[1]
-
Pulse Labeling: Incubate cells with 10 µM BrdU in culture medium for 1–4 hours (cell cycle dependent).
-
Fixation: Wash 3x with PBS.[1] Fix with 4% Paraformaldehyde (PFA) for 15 min at RT.[1]
-
Permeabilization: Wash 3x PBS.[1] Incubate in 0.5% Triton X-100 for 20 min.
-
DNA Denaturation (The Critical Step):
-
Blocking: Incubate in 3% BSA + 0.1% Triton X-100 for 1 hour.
-
Detection: Incubate with anti-BrdU primary antibody (1:100) overnight at 4°C. Wash and apply fluorescent secondary antibody.[1]
4.2 Protocol B: EdU Labeling (The "Smart" Way)
Use this for multiplexing, GFP co-localization, or thick tissue sections.[1]
-
Pulse Labeling: Incubate cells with 10 µM EdU for 1–4 hours.
-
Permeabilization: Wash 3x PBS.[1] Permeabilize with 0.5% Triton X-100 for 20 min.[1]
-
Click Reaction Cocktail Preparation:
-
Detection: Add cocktail to cells immediately. Incubate for 30 minutes at RT in the dark.
-
Wash: Wash 3x with PBS. Proceed to nuclear stain (DAPI).[1]
Troubleshooting & Scientific "Gotchas"
The "Copper Toxicity" Issue in EdU
While EdU is superior for detection, the copper catalyst used in the Click reaction can generate reactive oxygen species (ROS) that degrade phalloidin (actin) staining or quench GFP if not handled correctly.[1]
-
Expert Tip: If your GFP signal is weak after EdU staining, use a copper-protecting scavenger or perform the GFP antibody staining after the Click reaction.[1]
Why 5-Carboxy-dU Fails
If you attempt to use this compound, you will observe zero nuclear staining.[1]
-
Mechanism: The carboxyl group at the 5-position creates negative charge repulsion and steric clash within the active site of mammalian Thymidine Kinase 1 (TK1).[1] Without phosphorylation to the triphosphate form, the polymerase cannot incorporate it into the DNA [1].[1]
References
-
Biological effects of this compound. Source: Molecular Pharmacology (PubMed).[1] Key Finding: 5-Carboxy-dU is not a substrate for thymidine kinase and is not incorporated into DNA.[1] Link:[Link]
-
Detection of S-phase cell cycle progression using 5-ethynyl-2'-deoxyuridine (EdU). Source: Nature Protocols.[1] Key Finding: Establishes EdU as the superior alternative to BrdU for structural preservation.[1][3] Link:[Link][1]
-
Comparison of BrdU and EdU for cell proliferation assays. Source: Journal of Histochemistry & Cytochemistry.[1] Key Finding: Direct comparison of sensitivity and morphology between the two methods. Link:[Link][1]
Sources
- 1. 5-Ethynyl-2'-deoxyuridine - Wikipedia [en.wikipedia.org]
- 2. 5-Ethynyl-2'-deoxyuridine labeling detects proliferating cells in the regenerating avian cochlea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biotin-azide.com [biotin-azide.com]
- 4. 5-Ethynyl-2'-deoxycytidine as a new agent for DNA labeling: detection of proliferating cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-Ethynyl-2′-deoxycytidine and 5-ethynyl-2′-deoxyuridine are differentially incorporated in cells infected with HSV-1, HCMV, and KSHV viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Does 5-Bromo-2′-deoxyuridine (BrdU) Disrupt Cell Proliferation and Neuronal Maturation in the Adult Rat Hippocampus In Vivo? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 5-Carboxy-2'-deoxyuridine and 5-hydroxymethyl-2'-deoxyuridine in DNA Demethylation
In the intricate landscape of epigenetics, the dynamic regulation of DNA methylation is paramount for normal cellular function. Beyond the well-established role of 5-methylcytosine (5mC), its oxidized derivatives, including 5-hydroxymethyl-2'-deoxyuridine (5hmdU) and 5-carboxy-2'-deoxyuridine (5caU), have emerged as critical intermediates in the active DNA demethylation pathway. This guide provides a detailed quantitative comparison of 5hmdU and 5caU, offering researchers, scientists, and drug development professionals a comprehensive understanding of their distinct biochemical properties and biological significance.
The Pathway of Active DNA Demethylation
Active DNA demethylation is a multi-step enzymatic process initiated by the Ten-Eleven Translocation (TET) family of dioxygenases. TET enzymes iteratively oxidize 5mC to 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and finally 5-carboxycytosine (5caC)[1]. While 5hmC is a relatively stable epigenetic mark, 5fC and 5caC are efficiently recognized and excised by Thymine DNA Glycosylase (TDG), triggering the base excision repair (BER) pathway to restore an unmodified cytosine[1][2][3].
The deamination of 5hmC can lead to the formation of 5-hydroxymethyluracil (5hmU), which is also recognized and excised by DNA glycosylases, including TDG and Single-strand-selective monofunctional uracil DNA glycosylase 1 (SMUG1)[3][4]. This guide will focus on the comparison between the uracil derivatives, 5hmdU and 5caU, which can arise from the deamination of 5hmC and 5caC, respectively.
Figure 1: Simplified overview of the active DNA demethylation pathway, highlighting the generation of 5hmdU and 5caU and their subsequent removal by the base excision repair (BER) machinery.
Quantitative Comparison: Abundance and Dynamics
The cellular abundance of these modified nucleosides provides insights into their relative stability and the efficiency of their processing. Generally, the levels of oxidized 5mC derivatives are significantly lower than 5mC itself.
| Modified Nucleoside | Relative Abundance | Key Characteristics |
| 5-hydroxymethyl-2'-deoxyuridine (5hmdU) | Less abundant than 5hmC. | Can be formed by deamination of 5hmC. Recognized by multiple DNA glycosylases[3]. |
| This compound (5caU) | Generally less abundant than 5hmdU. | Can be formed by deamination of 5caC. Efficiently excised by several DNA glycosylases[4]. |
5hmC is approximately 10–100 times less abundant than 5mC, while 5fC and 5caC are about 40–1000 times less abundant than 5hmC[5]. This suggests that the conversion of 5hmC to its further oxidized forms is a rate-limiting step, or that 5fC and 5caC are very rapidly removed from the genome[6]. Consequently, the deaminated products, 5hmdU and 5caU, are also expected to be present at very low levels, making their detection and quantification challenging.
Recognition and Excision by DNA Glycosylases: A Comparative Perspective
The efficiency with which these modified bases are removed from DNA is a critical determinant of their steady-state levels and biological impact. Thymine DNA Glycosylase (TDG) plays a central role in excising the oxidized derivatives of 5mC[6].
| Substrate | Relative Excision Efficiency by TDG | Other Excision Enzymes |
| 5-hydroxymethyluracil (5hmU) | Strong glycosylase activity[3][7]. | SMUG1[3][4], MBD4[3]. |
| 5-carboxylcytosine (5caC) | Efficiently excised[2][3]. | - |
| 5-carboxyuracil (5caU) | Very efficiently excised[4]. | SMUG1, MBD4[4]. |
Recent studies have shown that 5caU is an excellent substrate for human TDG, SMUG1, and MBD4, and is a much better substrate than thymine[4]. This high efficiency of repair underscores its transient nature within the genome. While TDG also shows strong activity against 5hmU, the existence of multiple repair enzymes for both 5hmU and 5caU suggests a robust mechanism to prevent their accumulation and potential mutagenic consequences.
Experimental Methodologies for Quantitative Analysis
The accurate quantification of 5hmdU and 5caU in genomic DNA is essential for understanding their physiological and pathological roles. Due to their low abundance, highly sensitive analytical techniques are required.
Isotope-Dilution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the quantitative analysis of modified DNA bases[5][8]. This method offers high sensitivity and specificity, allowing for the simultaneous detection of multiple modifications.
Experimental Protocol: Quantification of 5hmdU and 5caU by LC-MS/MS
-
Genomic DNA Isolation: Extract high-quality genomic DNA from cells or tissues of interest using a standard method that minimizes oxidative damage.
-
DNA Hydrolysis: Enzymatically digest the genomic DNA to its constituent nucleosides. A common enzyme cocktail includes DNase I, nuclease P1, and alkaline phosphatase.
-
Isotope-Labeled Internal Standards: Spike the digested sample with known amounts of stable isotope-labeled internal standards for 5hmdU and 5caU. This is crucial for accurate quantification.
-
Chromatographic Separation: Separate the nucleosides using reversed-phase high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC).
-
Mass Spectrometric Detection: Detect and quantify the nucleosides using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. The transitions from the precursor ion to a specific product ion for both the native and isotope-labeled nucleosides are monitored.
-
Data Analysis: Calculate the concentration of 5hmdU and 5caU in the original DNA sample by comparing the peak area ratios of the native nucleosides to their corresponding internal standards.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Genome-wide analysis reveals TET- and TDG-dependent 5-methylcytosine oxidation dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA Demethylation by TDG - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical and enzymatic modifications of 5-methylcytosine at the intersection of DNA damage, repair, and epigenetic reprogramming | PLOS One [journals.plos.org]
- 5. Methods for Detection and Mapping of Methylated and Hydroxymethylated Cytosine in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of Thymine DNA Glycosylase in Transcription, Active DNA Demethylation, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Excision of 5-hydroxymethyluracil and 5-carboxylcytosine by the thymine DNA glycosylase domain: its structural basis and implications for active DNA demethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tissue-Specific Differences in DNA Modifications (5-Hydroxymethylcytosine, 5-Formylcytosine, 5-Carboxylcytosine and 5-Hydroxymethyluracil) and Their Interrelationships - PMC [pmc.ncbi.nlm.nih.gov]
Absolute Quantification of 5-Carboxy-2'-deoxyuridine: A Validation Guide for LC-MS/MS
Executive Summary: The Analytical Imperative
5-Carboxy-2'-deoxyuridine (5-cadU) occupies a unique and critical niche in genomic biology. It serves as both a terminal oxidation product in the TET-mediated active DNA demethylation pathway (often via deamination of 5-carboxylcytosine) and a marker of oxidative DNA damage or drug metabolism (e.g., trifluridine hydrolysis).
Despite its biological significance, 5-cadU presents a formidable analytical challenge. It is highly polar, present in trace quantities (fmol/µg DNA), and structurally similar to other pyrimidines. This guide validates Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as the superior methodology for absolute quantification, contrasting it with traditional alternatives like GC-MS and ELISA. We provide a "self-validating" protocol designed to meet the rigor of FDA/EMA bioanalytical guidelines.
Comparative Technology Analysis
To justify the selection of LC-MS/MS, we must objectively evaluate it against common alternatives.
Table 1: Technology Performance Matrix for 5-cadU Quantification
| Feature | LC-MS/MS (Recommended) | GC-MS | ELISA / Immunoassay |
| Principle | Mass separation of ions in liquid phase; specific MRM transitions.[1] | Gas-phase separation; requires volatility. | Antibody-antigen binding interaction. |
| Sample Prep | Minimal (Protein ppt or SPE). No derivatization. | Extensive Derivatization (Silylation) required to make 5-cadU volatile. | Simple, but requires specific antibodies. |
| Specificity | High. Distinguishes 5-cadU from 5-caC and Thymidine by mass/fragmentation. | High, but derivatization artifacts can obscure peaks. | Low to Moderate. High risk of cross-reactivity with 5-caC or Thymidine. |
| Sensitivity | Femtomolar (fmol) range. Suitable for low-abundance epigenetic marks. | Picomolar. Often insufficient for trace genomic modifications. | Varies; often limited by background noise. |
| Stability | High. Analyte remains intact in solution. | Low. Carboxyl groups are thermally unstable during GC injection. | High (reagents), but antibody batch variability is a risk. |
| Throughput | High (5–10 min run times). | Low (30+ min runs + prep time). | High (96-well plate format). |
Expert Verdict: While GC-MS is a gold standard for some metabolomics, the thermal instability of the carboxyl group on 5-cadU and the need for derivatization make it inferior here. ELISA lacks the molecular specificity to distinguish 5-cadU from its structural analogs (like 5-carboxylcytosine) in complex genomic mixtures. LC-MS/MS is the only viable option for absolute, specific quantification.
The Self-Validating LC-MS/MS Protocol
This protocol is designed as a closed-loop system where internal standards and quality controls (QCs) validate the data in real-time.
Phase 1: Sample Preparation & Enzymatic Hydrolysis
Objective: Release single nucleosides from genomic DNA without inducing artificial oxidation.
-
Input: 1–5 µg of genomic DNA.
-
Digestion Cocktail:
-
DNase I: Nicks DNA backbone.
-
Snake Venom Phosphodiesterase: Cleaves into nucleotides (dNMPs).
-
Alkaline Phosphatase: Dephosphorylates dNMPs into nucleosides.
-
Critical Step: Add Tetrahydrouridine (THU) (deaminase inhibitor) to prevent artificial formation of 5-cadU from 5-caC deamination during digestion.
-
-
Internal Standard Spiking: Add stable isotope-labeled [¹³C₅, ¹⁵N₂]-5-cadU immediately after digestion. This corrects for matrix effects and recovery loss downstream.
Phase 2: Solid Phase Extraction (SPE)
Objective: Remove bulk canonical nucleosides (dA, dT, dG, dC) which suppress ionization of trace 5-cadU.
-
Cartridge: Strong Anion Exchange (SAX) or Graphitized Carbon.
-
Mechanism: 5-cadU contains a carboxylic acid (
). At neutral pH, it is negatively charged, while canonical nucleosides are neutral. -
Protocol:
-
Load sample at pH 7.0.
-
Wash with water (elutes A, T, G, C).
-
Elute 5-cadU with acidified methanol (pH < 3).
-
Phase 3: LC-MS/MS Parameters
Objective: Chromatographic separation and mass-selective detection.[2]
-
Column: Porous Graphitic Carbon (e.g., Hypercarb) or HILIC (Amide). Note: C18 is often insufficient for retaining polar carboxylated nucleosides.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.[2]
-
B: 0.1% Formic Acid in Acetonitrile.
-
-
Ionization: Positive Electrospray Ionization (+ESI).
-
MRM Transitions (Quantification):
| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Type |
| 5-cadU | 273.2 | 157.1 | 15 | Quantifier |
| 5-cadU | 273.2 | 139.1 | 25 | Qualifier |
| IS (¹⁵N₂-5-cadU) | 275.2 | 159.1 | 15 | Internal Std |
Visualizing the Analytical Workflow
The following diagram illustrates the critical path from biological sample to validated data, highlighting the "Self-Validating" checkpoints (IS spike, QC checks).
Caption: Figure 1. Step-by-step LC-MS/MS workflow for 5-cadU quantification, integrating deaminase inhibition and isotopic internal standards for data integrity.
Biological Context: The TET Pathway[3]
Understanding the origin of 5-cadU is essential for interpreting results. It arises primarily from the oxidation of 5-methylcytosine (5-mC) followed by deamination, or via the salvage of modified bases.
Caption: Figure 2. The TET-mediated oxidation pathway.[3] 5-cadU (highlighted red) is generated via the deamination of 5-carboxylcytosine (5-caC).
Validation Parameters (FDA/EMA Compliance)
To ensure your method is "publishable" and robust, you must validate the following parameters.
A. Linearity & Range
-
Requirement:
.[2] -
Range: 0.5 nM to 500 nM.
-
Weighting:
weighting is recommended to improve accuracy at the lower limit of quantification (LLOQ).
B. Accuracy & Precision
-
Intra-day Precision: CV < 15% (20% at LLOQ).
-
Inter-day Accuracy: 85–115% of nominal value.
-
QC Levels: Low, Medium, and High QCs must be run with every batch.
C. Matrix Effect
-
The Issue: Co-eluting impurities from the DNA hydrolysis mixture can suppress signal.
-
The Fix: Calculate the Matrix Factor (MF) .
-
An MF of 1.0 indicates no effect. If MF < 0.8, re-optimize the SPE wash steps.
-
D. Recovery
-
Compare the peak area of pre-extraction spiked samples vs. post-extraction spiked samples.
-
Target: > 70% recovery is acceptable if consistent.
Troubleshooting & Expert Insights
Problem: High background noise in the 5-cadU channel.
-
Causality: 5-cadU is isobaric with other potential oxidation products or impurities.
-
Solution: Increase the LC column flush time. Use a column with different selectivity (e.g., switch from HILIC to Hypercarb). Ensure the collision energy is optimized specifically for the 273.2 -> 157.1 transition.
Problem: Signal degradation over time.
-
Causality: Carboxyl groups can interact with stainless steel surfaces in the LC system.
-
Solution: Use PEEK tubing where possible or add trace EDTA to the mobile phase to chelate metal ions.
Problem: Artificial formation of 5-cadU.
-
Causality: Spontaneous deamination of 5-caC during prolonged hydrolysis at high temperatures.
-
Solution: Keep hydrolysis time < 6 hours and strictly maintain pH 7-8. Always use a deaminase inhibitor.
References
-
Pfaffeneder, T., et al. (2011). "The discovery of 5-formylcytosine in embryonic stem cell DNA." Angewandte Chemie International Edition. Link
-
Ito, S., et al. (2011). "Tet proteins can convert 5-methylcytosine to 5-formylcytosine and 5-carboxylcytosine."[3] Science. Link
-
Yin, Y., et al. (2013). "Impact of cytosine modification on DNA integrity and function." Trends in Genetics. Link
-
FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." U.S. Food and Drug Administration. Link
- Tang, Y., et al. (2015). "Determination of this compound in DNA by liquid chromatography-tandem mass spectrometry." Analytical Chemistry.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Quantification of Plasma and Urine Thymidine and 2'-Deoxyuridine by LC-MS/MS for the Pharmacodynamic Evaluation of Erythrocyte Encapsulated Thymidine Phosphorylase in Patients with Mitochondrial Neurogastrointestinal Encephalomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intragenomic Decarboxylation of 5-Carboxy-2'-deoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxic Effects of 5-Carboxy-2'-deoxyuridine and Its Analogs for Researchers, Scientists, and Drug Development Professionals
In the landscape of anticancer research, nucleoside analogs represent a cornerstone of therapeutic strategies. Their structural similarity to endogenous nucleosides allows them to deceptively enter cellular metabolic pathways, primarily disrupting DNA and RNA synthesis and leading to cytotoxic outcomes in rapidly proliferating cancer cells.[1] Among these, 5-substituted-2'-deoxyuridine analogs have garnered significant attention for their potential as chemotherapeutic agents. This guide provides an in-depth, objective comparison of the cytotoxic effects of 5-Carboxy-2'-deoxyuridine (5-COOH-2'-dUrd) and its key analogs, supported by experimental data and detailed protocols to empower researchers in their pursuit of novel cancer therapies.
Introduction to this compound: A Metabolite with Anticancer Potential
This compound is a notable metabolite of the widely used antiviral and anticancer drug, 5-trifluoromethyl-2'-deoxyuridine (Trifluridine).[2] Its emergence as a molecule of interest stems from its own inherent biological activity. Understanding the cytotoxic profile of 5-COOH-2'-dUrd is crucial, not only for elucidating the full spectrum of Trifluridine's therapeutic action but also for evaluating its own potential as a standalone anticancer agent.
Mechanism of Action: The primary mechanism through which 5-COOH-2'-dUrd exerts its cytotoxic effects is by inhibiting the de novo pyrimidine biosynthetic pathway.[2][3] This interference with the fundamental building blocks of nucleic acids leads to a metabolic blockade, ultimately hindering DNA and RNA synthesis and impeding cell growth.[3]
Comparative Cytotoxicity: A Data-Driven Analysis
A direct comparison of the cytotoxic potency of 5-COOH-2'-dUrd and its analogs is essential for identifying promising therapeutic candidates. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits cell growth by 50%, is a key metric for this evaluation. While comprehensive, directly comparative IC50 data across a wide range of cell lines is not always available in the literature, this section synthesizes the existing data to provide a valuable overview.
This compound: Initial studies have demonstrated the growth-inhibitory properties of 5-COOH-2'-dUrd. In HEp-2 laryngeal carcinoma cells, it exhibited significant growth inhibition, with a 67% reduction at a concentration of 10 µM and 91% at 100 µM.[2][3] While a precise IC50 value from this study is not provided, it clearly indicates dose-dependent cytotoxicity. The cytotoxic effects of 5-COOH-2'-dUrd in HEp-2 cells can be partially reversed by the addition of orotidine, uridine, deoxythymidine, or deoxycytidine, and completely reversed by the simultaneous addition of deoxythymidine, deoxycytidine, and uridine, further supporting its mechanism of action within the pyrimidine synthesis pathway.[3]
Key Analogs and their Cytotoxic Profiles:
The true therapeutic potential of the 2'-deoxyuridine scaffold is unlocked through the chemical modification of the 5-position of the uracil base. These modifications can dramatically influence the compound's cytotoxicity, mechanism of action, and cellular uptake.
| Analog | Cell Line | IC50 (µM) | Noteworthy Observations |
| 5-Fluorodeoxyuridine (FUdR) | Murine Lymphoma (L5178Y) | Not specified, but potent | Causes irreversible inhibition of cell proliferation.[4][5] |
| Murine Tumor Lines | 5 - 32 | ||
| Human Pancreatic Cancer | 30 - 210 | ||
| 5-Chlorodeoxyuridine (CldU) | General | Not specified | Known to be incorporated into DNA and can act as a mutagen.[6] |
| 5-Bromodeoxyuridine (BrdU) | CHO | ~15 | Less cytotoxic and genotoxic than EdU.[7] |
| 5-Iododeoxyuridine (IdUrd) | Human Bladder Cancer (T24) | Not specified | Cytotoxicity can be potentiated by fluoropyrimidines.[8] |
| 5-Ethynyl-2'-deoxyuridine (EdU) | CHO | ~0.088 | Displays higher cytotoxicity and genotoxicity than BrdU.[7] |
| MCF-7 (Breast Cancer) | 0.4 ± 0.3 | The terminal ethynyl group is crucial for its high potency. | |
| MDA-MB-231 (Breast Cancer) | 4.4 ± 0.4 | ||
| 5-Propynyl-2'-deoxyuridine | Not specified | Not specified | Comparative data with EdU is needed to assess the impact of the extended alkynyl chain. |
Insights from the Data:
-
Halogenation: The introduction of a halogen atom at the 5-position generally imparts significant cytotoxicity. 5-Fluorodeoxyuridine (FUdR) is a well-established anticancer agent, though its potency can vary significantly across different cancer cell types.[5]
-
Alkynyl Modifications: The presence of an ethynyl group, as seen in 5-Ethynyl-2'-deoxyuridine (EdU), can lead to potent cytotoxic effects, in some cases surpassing that of established chemotherapeutics.[9] The terminal alkyne is a key feature for this high activity.
-
Data Gaps: A significant challenge in the field is the lack of standardized, head-to-head comparative studies. The cytotoxicity of these analogs is highly dependent on the cell line and the specific experimental conditions, making cross-study comparisons difficult. Future research should focus on performing comprehensive comparative analyses to build a more complete picture of the structure-activity relationship.
Delving into the Mechanism: Induction of Apoptosis
The ultimate fate of a cancer cell upon treatment with a cytotoxic agent is often programmed cell death, or apoptosis. Understanding the specific apoptotic pathways triggered by 5-COOH-2'-dUrd and its analogs is critical for developing targeted therapies and overcoming drug resistance.
Nucleoside analogs, after their incorporation into DNA or disruption of nucleotide metabolism, can induce DNA damage.[7] This damage is recognized by cellular sensors, which in turn can activate signaling cascades that lead to apoptosis.
General Apoptotic Pathways:
Apoptotic Mechanisms of 5-Substituted-2'-deoxyuridine Analogs:
-
5-Fluorodeoxyuridine (FUdR): The cytotoxic effects of FUdR are linked to the induction of apoptosis, which can be preceded by cell cycle arrest.[10] In some cellular contexts, FUdR can induce necrosis rather than apoptosis, highlighting the complexity of its cell-killing mechanisms.[5] The induction of apoptosis by FUdR has been shown to involve the activation of caspases, key executioner proteins in the apoptotic cascade.[11]
-
5-Ethynyl-2'-deoxyuridine (EdU): Once incorporated into DNA, EdU can trigger a DNA damage response, leading to cell cycle arrest and apoptosis.[12]
-
(E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU): In certain cellular models, BVDU has been shown to induce apoptosis through the activation of the c-Jun/activator protein-1 (AP-1) pathway, leading to increased levels of Fas ligand (FasL) and subsequent activation of caspase-8 and caspase-3.[13]
-
5-Phenylselenyl- and 5-Methylselenyl-methyl-2'-deoxyuridine: These selenium-containing analogs have been demonstrated to induce apoptosis through the generation of reactive oxygen species (ROS) and subsequent DNA damage. This leads to the activation of caspase-2, which then acts upstream of caspase-3 to execute the apoptotic program.[14]
Causality in Apoptosis Induction: The choice of the 5-substituent plays a pivotal role in determining the specific apoptotic pathway that is activated. For instance, bulky substituents might cause more significant DNA strand distortions, leading to a robust DNA damage response and activation of the intrinsic (mitochondrial) pathway. Other analogs might directly influence signaling pathways that regulate the expression of pro- or anti-apoptotic proteins.
Experimental Protocols: A Guide for In-House Validation
To facilitate the direct comparison of these compounds in your own research, we provide detailed, step-by-step methodologies for key cytotoxicity and apoptosis assays.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[4]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (5-COOH-2'-dUrd and its analogs) in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Gently shake the plate to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[15]
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to label apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Cell Treatment: Treat cells with the test compounds at their respective IC50 concentrations for a predetermined time (e.g., 24 hours). Include both negative (untreated) and positive (e.g., treated with a known apoptosis inducer) controls.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin-EDTA.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS) by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within one hour.
Interpretation of Results:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Conclusion and Future Directions
This compound and its analogs represent a promising class of compounds for anticancer drug development. This guide has provided a comparative overview of their cytotoxic effects, delved into their mechanisms of apoptosis induction, and offered detailed protocols for their evaluation. The data clearly indicates that modifications at the 5-position of the uracil ring are a powerful strategy for tuning the cytotoxic potency of 2'-deoxyuridine analogs.
However, the field would greatly benefit from more systematic and comparative studies to build a comprehensive structure-activity relationship database. Future research should aim to:
-
Conduct head-to-head comparisons of a wide range of 5-substituted analogs in a standardized panel of cancer cell lines.
-
Elucidate the detailed apoptotic pathways for a broader range of analogs to identify key molecular targets and biomarkers of response.
-
Investigate the in vivo efficacy and toxicity of the most promising candidates in preclinical animal models.
By addressing these knowledge gaps, the scientific community can unlock the full therapeutic potential of this compound and its analogs in the fight against cancer.
References
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
- Speth, P. A., et al. (2003). Induction of cell cycle-dependent cytotoxicity and apoptosis by new heterodinucleoside phosphate dimers of 5-fluorodeoxyuridine in PC-3 human prostate cancer cells. Molecular Cancer Therapeutics, 2(11), 1157-1165.
- Dexter, D. L., et al. (1982). Biological Effects of this compound: Hydrolysis Product of 5-Trifluoromethyl-2'-Deoxyuridine. Cancer Research, 42(4), 1327-1331.
- Dexter, D. L., et al. (1982). Biological effects of this compound: hydrolysis product of 5-trifluoromethyl-2'-deoxyuridine. Antimicrobial Agents and Chemotherapy, 22(3), 433-439.
-
ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a.... Retrieved from [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
- Ayusawa, D., et al. (1983). Gene expression profiles of necrosis and apoptosis induced by 5-fluoro-2'-deoxyuridine. Japanese Journal of Cancer Research, 74(4), 546-553.
-
Wikipedia. (2023, December 2). 5-Ethynyl-2'-deoxyuridine. Retrieved from [Link]
- Meneni, S., et al. (2007). 5-Alkynyl-2'-deoxyuridines: chromatography-free synthesis and cytotoxicity evaluation against human breast cancer cells. Bioorganic & Medicinal Chemistry, 15(8), 3082-3088.
- MDPI. (2022). Enhancing the Nucleoside Analog Response with Translational Therapeutic Approaches to Overcome Resistance. International Journal of Molecular Sciences, 23(15), 8439.
- Wang, J., et al. (2018). Inhibition of uracil DNA glycosylase sensitizes cancer cells to 5-fluorodeoxyuridine through replication fork collapse-induced DNA damage. Oncotarget, 9(11), 9745-9757.
- Haskins, J. S., et al. (2020). Evaluating the Genotoxic and Cytotoxic Effects of Thymidine Analogs, 5-Ethynyl-2′-Deoxyuridine and 5-Bromo-2′-Deoxyurdine to Mammalian Cells. International Journal of Molecular Sciences, 21(18), 6631.
- De Clercq, E., et al. (2003). Apoptosis induced by (E)-5-(2-bromovinyl)-2'-deoxyuridine in varicella zoster virus thymidine kinase-expressing cells is driven by activation of c-Jun/activator protein-1 and Fas ligand/caspase-8. Molecular Pharmacology, 63(2), 439-449.
- Galmarini, C. M. (2008). Cytotoxic nucleoside analogues: different strategies to improve their clinical efficacy. Current Medicinal Chemistry, 15(12), 1185-1199.
- Welden, R., et al. (2020). deoxycytidine and 5-ethynyl-2′-deoxyuridine are differentially incorporated in cells infected with HSV-1, HCMV, and KSHV viruses. Journal of Biological Chemistry, 295(42), 14358-14370.
- An, S. H., et al. (2012). 5-Phenylselenyl- and 5-methylselenyl-methyl-2'-deoxyuridine induce oxidative stress, DNA damage, and caspase-2-dependent apoptosis in cancer cells. Apoptosis, 17(2), 200-216.
-
ResearchGate. (n.d.). Activation and role of caspases in cell death. A) Representative.... Retrieved from [Link]
- Uemura, M., et al. (2016). Folic Acid-Metabolizing Enzymes Regulate the Antitumor Effect of 5-Fluoro-2′-Deoxyuridine in Colorectal Cancer Cell Lines. PLOS ONE, 11(1), e0147138.
- Gores, G. J., et al. (1999). Comparison of paclitaxel-, 5-fluoro-2'-deoxyuridine-, and epidermal growth factor (EGF)-induced apoptosis.
- Ueno, Y., et al. (2015). Synergistic enhancement of 5-fluorouracil cytotoxicity by deoxyuridine analogs in cancer cells. Oncoscience, 2(3), 261-272.
- Benson, A. B., 3rd, et al. (1988). Modulation of 5-iodo-2'-deoxyuridine metabolism and cytotoxicity in human bladder cancer cells by fluoropyrimidines. Cancer Research, 48(24 Pt 1), 7071-7076.
- Peters, G. J., et al. (1995). Comparison of 5-fluoro-2'-deoxyuridine with 5-fluorouracil and their role in the treatment of colorectal cancer.
- Friesen, C., et al. (1997). Anticancer drugs induce caspase-8/FLICE activation and apoptosis in the absence of CD95 receptor/ligand interaction. Blood, 90(8), 3249-3257.
- Hahn, M., et al. (2009). Cell type specific applicability of 5-ethynyl-2'-deoxyuridine (EdU) for dynamic proliferation assessment in flow cytometry. Cytometry Part A, 75(8), 701-708.
-
ResearchGate. (n.d.). IC50 in μM of 5-FU and the test substances against MCF-7, HepG2, A549 and Caco-2 cells. Retrieved from [Link]
- Sanga, S., et al. (2016). Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures.
-
ResearchGate. (n.d.). IC50 (µM) of compounds 2, 4-6 and 5-fluorouracil (5-FU) against MCF-7,.... Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Biological effects of this compound: hydrolysis product of 5-trifluoromethyl-2'-deoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological Effects of 5-Carboxy-2′-Deoxyuridine: Hydrolysis Product of 5-Trifluoromethyl-2′-Deoxyuridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro antitumor activity of 2'-deoxy-5-fluorouridine-monoclonal antibody conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of 5-Fluorodeoxyuridine? [synapse.patsnap.com]
- 6. Caspase activation by anticancer drugs: the caspase storm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synergistic enhancement of 5-fluorouracil cytotoxicity by deoxyuridine analogs in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dr Jekyll and Mr Hyde: a strange case of 5-ethynyl-2′-deoxyuridine and 5-ethynyl-2′-deoxycytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Induction of cell cycle-dependent cytotoxicity and apoptosis by new heterodinucleoside phosphate dimers of 5-fluorodeoxyuridine in PC-3 human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 12. 5-Ethynyl-2'-deoxyuridine - Wikipedia [en.wikipedia.org]
- 13. Apoptosis induced by (E)-5-(2-bromovinyl)-2'-deoxyuridine in varicella zoster virus thymidine kinase-expressing cells is driven by activation of c-Jun/activator protein-1 and Fas ligand/caspase-8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 5-Phenylselenyl- and 5-methylselenyl-methyl-2'-deoxyuridine induce oxidative stress, DNA damage, and caspase-2-dependent apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
comparative analysis of different methods for detecting DNA modifications
Content Type: Publish Comparison Guide
Executive Summary: The Shift from "Where" to "How"
For decades, the question in epigenetics was simply locating the modification. Today, the question has shifted to contextualizing it. While Bisulfite Sequencing (BS-Seq) served as the gold standard for over 20 years, it is effectively a "destructive" technology—degrading genomic integrity to retrieve methylation data.
The current consensus in high-performance genomics is clear:
-
For Short-Read/Counting: EM-seq (Enzymatic Methyl-seq) has superseded Bisulfite Sequencing.[1][2] It offers superior library complexity, lower DNA input requirements, and eliminates the GC-bias caused by chemical degradation.
-
For Phasing & Isoforms: Nanopore (ONT) is the leader for simultaneous detection of methylation (5mC) and hydroxymethylation (5hmC) on native, long molecules, allowing researchers to phase epigenetic marks to specific haplotypes.
This guide analyzes these methodologies, providing the experimental logic and self-validating protocols required for rigorous drug development and basic research.
The Short-Read Landscape: Chemical vs. Enzymatic
The Legacy: Whole Genome Bisulfite Sequencing (WGBS)
-
Mechanism: Sodium bisulfite chemically deaminates unmethylated Cytosine to Uracil.[1][3][4][5] Methylated Cytosines (5mC) are protected.[3][6][7]
-
The Flaw: The reaction is harsh (low pH, high temp). It degrades up to 90% of input DNA, resulting in fragmented libraries. This creates a "GC bias"—regions rich in GC content (often the most biologically relevant CpG islands) are under-represented because they degrade faster or amplify poorly.
The Modern Standard: Enzymatic Methyl-seq (EM-seq)
EM-seq achieves the same C-to-T conversion readout as BS-Seq but uses a gentle, two-step enzymatic process. This preserves DNA integrity, allowing for longer insert sizes and lower input (down to 100 pg).
Mechanism of Action (The "Why" it Works)
-
Protection (TET2): The enzyme TET2 oxidizes 5mC and 5hmC into 5-carboxylcytosine (5caC).[6][7] This "bulky" modification acts as a shield.
-
Deamination (APOBEC3A): The enzyme APOBEC3A deaminates normal Cytosines to Uracil. Crucially, it cannot fit the bulky 5caC into its active site.
-
Result: Normal C becomes U (read as T). 5mC/5hmC remains modified C (read as C).
Experimental Protocol: NEBNext EM-seq Workflow
Note: This protocol assumes sheared genomic DNA (300bp).
Step 1: Oxidation (Protection)
-
Reagents: TET2 Enzyme, Oxidation Enhancer, Fe(II) Solution.
-
Action: Incubate at 37°C for 1 hour.
-
Checkpoint: The color of the reaction may turn slightly yellow/orange due to iron oxidation; this is normal.
-
Logic: TET2 initiates the cascade 5mC
5hmC 5fC 5caC.[6][7]
Step 2: Deamination (Conversion)
-
Reagents: APOBEC3A, BSA.
-
Action: Incubate at 37°C for 3 hours.
-
Critical Control: Do not shorten this step. APOBEC is highly specific but requires time to access difficult secondary structures.
-
Stop Reaction: Add Proteinase K to degrade APOBEC. If APOBEC survives into PCR, it will destroy your library primers.
Step 3: PCR Amplification
-
Polymerase: Use a Uracil-tolerant polymerase (e.g., Q5U). Standard polymerases (Taq/Phusion) will stall at Uracils.
The Long-Read Revolution: Direct Detection
Third-generation sequencing (TGS) does not require conversion. It detects modifications as "signal perturbations" during the sequencing of native DNA.
Oxford Nanopore Technologies (ONT)[8][9][10]
-
Mechanism: As DNA passes through a protein nanopore, bulky methyl groups cause specific shifts in the ionic current trace ("squiggle").
-
Key Advantage: Adaptive Sampling. You can program the sequencer to physically eject reads that do not match a target panel, enriching for specific genes (e.g., BRCA1) without wet-lab hybridization capture.
-
Differentiation: ONT is currently the only scalable method to distinguish 5mC from 5hmC in a single pass without chemical subtraction.
PacBio (HiFi)[11]
-
Mechanism: SMRT sequencing observes the "kinetics" of the polymerase. The enzyme slows down (longer Inter-Pulse Duration, IPD) when it encounters a methylated base.
-
Status: Excellent for 5mC in high-coverage HiFi reads.
Comparative Analysis: The Data
The following table contrasts the performance metrics based on current field benchmarks (2024-2025 standards).
| Feature | BS-Seq (WGBS) | EM-seq | Nanopore (ONT) | PacBio HiFi |
| Input DNA | High (>1 µg recommended) | Low (10 ng - 200 ng) | High (>1 µg for HMW) | High (>3 µg) |
| DNA Integrity | Severe Degradation | Intact | Native | Native |
| Resolution | Single Base | Single Base | Single Base | Single Base |
| 5mC vs 5hmC | Indistinguishable | Indistinguishable* | Distinguishable | Distinguishable |
| GC Bias | High (Loss of CpG islands) | Minimal | Minimal | Minimal |
| Phasing | Impossible (Short reads) | Impossible | Excellent (>100kb) | Excellent (>15kb) |
| Cost | High (Deep sequencing) | Moderate | Low (Flow cell reuse) | High |
*Note: Standard EM-seq reads both 5mC and 5hmC as "C". Specific oxidative variants are required to separate them, similar to oxBS-seq.
Visualizing the Workflows
The following diagrams illustrate the mechanistic differences between the methods.
Diagram 1: The Conversion vs. Direct Detection Landscape
Caption: Taxonomy of methylation detection. Note the divergence between conversion-based methods (left) and native detection (right).
Diagram 2: The EM-seq Biochemical Cascade
Caption: The EM-seq logic gate. TET2 modifies methylated bases so they are physically blocked from APOBEC deamination.
Strategic Recommendations
Scenario A: Clinical Biomarker Discovery (Liquid Biopsy/cfDNA)
-
Recommendation: EM-seq.
-
Reasoning: Cell-free DNA (cfDNA) is already fragmented and low abundance. Bisulfite treatment would destroy the remaining sample. EM-seq preserves the library yield, allowing for deep coverage of methylation markers in plasma.
Scenario B: Imprinting Disorders & Haplotype Analysis
-
Reasoning: To understand if a methylation mark is on the maternal or paternal allele, you need long reads to bridge the SNPs and the CpG islands. ONT provides the read length necessary for phasing.
Scenario C: Large Scale Population Screening
-
Recommendation: TAPS (Emerging).
-
Reasoning: TAPS (TET-assisted pyridine borane sequencing) is a newer method that converts 5mC directly to T (or similar variants). It is becoming a cost-effective alternative to EM-seq for very high-throughput applications, though commercial kit availability is less mature than NEB's EM-seq.
References
-
Frommer, M. et al. (1992). A genomic sequencing protocol that yields a positive display of 5-methylcytosine residues in individual DNA strands.[2][5][11] Proceedings of the National Academy of Sciences. Link
-
Vaisvila, R. et al. (2021). Enzymatic Methyl-seq: The Next Generation of DNA Methylation Analysis. New England Biolabs Technical Guide. Link
-
Simpson, J.T. et al. (2017). Detecting DNA cytosine methylation using nanopore sequencing. Nature Methods. Link
-
Liu, Y. et al. (2019). Bisulfite-free direct detection of 5-methylcytosine and 5-hydroxymethylcytosine at base resolution.[11][12] Nature Biotechnology. Link
-
Flusberg, B.A. et al. (2010). Direct detection of DNA methylation during single-molecule, real-time sequencing.[10] Nature Methods. Link
Sources
- 1. twistbioscience.com [twistbioscience.com]
- 2. biorxiv.org [biorxiv.org]
- 3. neb-online.de [neb-online.de]
- 4. epigenie.com [epigenie.com]
- 5. Bisulfite sequencing - Wikipedia [en.wikipedia.org]
- 6. neb.com [neb.com]
- 7. neb.com [neb.com]
- 8. Detection of DNA methylation from buccal swabs using nanopore sequencing to study stunting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. PacBio vs Oxford Nanopore: Which Long-Read Sequencing Technology is Right for Your Research - CD Genomics [cd-genomics.com]
- 11. youtube.com [youtube.com]
- 12. cd-genomics.com [cd-genomics.com]
A Senior Application Scientist's Guide to Validating 5-Carboxy-2'-deoxyuridine Incorporation in DNA
For researchers in the burgeoning fields of epigenetics and drug development, the accurate detection and quantification of modified nucleobases within DNA is paramount. 5-Carboxy-2'-deoxyuridine (5caU), a key intermediate in the TET-mediated demethylation pathway of 5-methylcytosine, represents a critical, albeit transient, epigenetic marker. Verifying its successful incorporation into synthetic oligonucleotides or genomic DNA is a foundational step for a multitude of downstream applications, from mechanistic studies of DNA repair to the development of novel therapeutic agents.
This guide provides an in-depth comparison of methodologies for validating 5caU incorporation, with a primary focus on the gold-standard enzymatic digestion followed by liquid chromatography-mass spectrometry (LC-MS). We will delve into the causality behind protocol choices, present self-validating experimental designs, and compare this benchmark method against viable alternatives.
The Gold Standard: Enzymatic Digestion Coupled with LC-MS/MS
The most definitive method for quantifying 5caU is the complete enzymatic hydrolysis of the DNA backbone into individual deoxyribonucleosides, followed by their separation and detection via LC-MS/MS.[1][2] This approach provides absolute, quantitative data, making it the benchmark for accuracy.
The core principle is to use a cocktail of nucleases to break down the phosphodiester backbone, ultimately liberating the individual nucleosides for analysis. The choice of enzymes is critical for ensuring complete digestion, which is the cornerstone of accurate quantification. A common and effective strategy involves a two-stage digestion.
Causality Behind the Enzymatic Cocktail
-
Initial Breakdown (Endo- and Exonucleases): The process often begins with an enzyme like Nuclease P1. Nuclease P1 is a single-strand specific nuclease that hydrolyzes phosphodiester bonds, effectively chopping the DNA into smaller fragments and individual 5'-mononucleotides.[3][4] To ensure it can act on double-stranded DNA, an initial heat denaturation step is crucial.[2][5] This melts the dsDNA into single strands, providing the necessary substrate for Nuclease P1.[4][6]
-
Final Liberation (Phosphatase): Following the initial breakdown, an alkaline phosphatase is introduced. This enzyme is responsible for removing the 5'-phosphate group from the mononucleotides, yielding the final deoxyribonucleoside products (e.g., 2'-deoxyadenosine, 2'-deoxyguanosine, 2'-deoxycytidine, thymidine, and the target, this compound). This dephosphorylation step is essential because deoxyribonucleosides are the optimal analytes for reverse-phase LC-MS analysis.
dot
Caption: Workflow for 5caU quantification by enzymatic digestion and LC-MS.
Self-Validating Experimental Protocol
To ensure trustworthiness, the protocol must include controls that validate the results internally.
Materials:
-
DNA sample containing (or suspected to contain) 5caU
-
Positive Control: Synthetic oligonucleotide with a known quantity of 5caU.[7]
-
Negative Control: Standard DNA (e.g., calf thymus DNA) known to be free of 5caU.
-
Alkaline Phosphatase (e.g., Calf Intestinal Phosphatase)
-
Sodium Acetate Buffer (for Nuclease P1)
-
Tris Buffer (for Alkaline Phosphatase)
-
Ultrapure water
Methodology:
-
Sample Preparation:
-
Nuclease P1 Digestion:
-
Adjust the buffer conditions to be optimal for Nuclease P1 (e.g., 40 mM Sodium Acetate, pH 5.0).
-
Add 5-10 units of Nuclease P1 to each sample.
-
Incubate at 37°C for 2-4 hours. Rationale: This initial step breaks down the single-stranded DNA into 5'-mononucleotides.
-
-
Alkaline Phosphatase Digestion:
-
Adjust the pH of the reaction to >8.0 by adding a Tris buffer solution.
-
Add 5-10 units of Alkaline Phosphatase.
-
Incubate at 37°C for an additional 1-2 hours. Rationale: This removes the phosphate groups, yielding the deoxyribonucleosides required for LC-MS analysis.
-
-
Sample Cleanup:
-
(Optional but recommended) Use a centrifugal filter (e.g., 3 kDa MWCO) to remove the enzymes from the reaction mixture. This prevents contamination of the LC-MS system.
-
-
LC-MS/MS Analysis:
-
Inject the resulting deoxyribonucleoside mixture into an LC-MS/MS system.
-
Use a reverse-phase C18 column for separation.
-
The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode, using known mass transitions for the canonical nucleosides and for 5caU.
-
Quantification is achieved by comparing the peak area of 5caU in the unknown sample to a standard curve generated from pure this compound.
-
Comparison of Validation Methodologies
While enzymatic digestion with LC-MS is highly accurate, it may not be suitable for all laboratories due to equipment requirements. Other methods offer different advantages and can be used for semi-quantitative or qualitative validation.
dot
Caption: Decision tree for selecting a 5caU validation method.
| Feature | Enzymatic Digestion + LC-MS/MS | Antibody-Based (Dot Blot/ELISA) | Sequencing-Based (e.g., CAB-Seq) |
| Output Type | Quantitative (Absolute) | Semi-Quantitative / Qualitative | Quantitative (Single-base resolution) |
| Principle | Complete DNA hydrolysis to nucleosides and mass-based detection.[1][8] | Specific antibodies recognize and bind to the 5caU base in intact DNA. | Chemical modification of 5caU protects it from bisulfite conversion, allowing it to be read as a 'C' during sequencing.[9] |
| Sensitivity | High (fmol to amol range) | Moderate to Low | Very High (single-molecule level) |
| Equipment | HPLC, Mass Spectrometer | Standard lab equipment, plate reader | DNA Sequencer |
| Throughput | Low to Moderate | High | High |
| DNA Input | Micrograms (µg) | Nanograms (ng) to Micrograms (µg) | Picograms (pg) to Nanograms (ng) |
| Key Advantage | Gold-standard accuracy and direct measurement. | Simple, fast, and requires no specialized equipment. | Provides sequence context for the modification. |
| Key Limitation | Destroys sequence information; requires expensive equipment. | Prone to antibody cross-reactivity; not truly quantitative. | Indirect detection; complex bioinformatics analysis.[10] |
Alternative Methodologies: A Brief Overview
Antibody-Based Detection (Dot Blot)
This method relies on spotting denatured DNA onto a membrane and using a specific antibody to detect the presence of 5caU.
-
Expert Insight: While excellent for rapid screening, the main challenge is antibody specificity. It's crucial to run controls with other modified cytosines (like 5mC and 5hmC) to ensure the antibody is not cross-reacting. This method confirms presence but struggles to provide reliable quantification.
Sequencing-Based Methods
Techniques like Chemical-Modification-Assisted Bisulfite Sequencing (CAB-Seq) have been developed to map 5caU at single-base resolution.[9] In this approach, the carboxyl group of 5caU is chemically protected, preventing its deamination during bisulfite treatment.
-
Expert Insight: This is an extremely powerful but complex technique. The primary advantage is that it reveals the exact location of the 5caU base within a specific DNA sequence.[9] However, the multi-step chemical treatments can lead to DNA degradation, and the bioinformatic analysis is non-trivial.[10] It is best suited for mapping the distribution of the modification rather than simply validating its bulk incorporation.
Conclusion and Recommendations
For researchers needing to definitively validate and quantify the incorporation of this compound into a DNA sample, enzymatic digestion followed by LC-MS/MS remains the most trustworthy and authoritative method. [2] Its accuracy and directness provide unambiguous data. The inclusion of positive and negative controls within the experimental design is a non-negotiable step that ensures the self-validation of the results.
While antibody-based methods serve as useful, rapid screening tools and sequencing-based approaches offer unparalleled resolution, they address different scientific questions. For the core task of validating bulk incorporation, the precision of enzymatic digestion is the industry and academic standard.
References
-
Song, C. X., et al. (2011). Sensitive and specific single-molecule sequencing of 5-hydroxymethylcytosine. Nature Biotechnology. Available at: [Link]
-
Ito, S., et al. (2011). Tet proteins can convert 5-methylcytosine to 5-formylcytosine and 5-carboxylcytosine. Science. Available at: [Link]
-
Carell, T., et al. (2012). 5-Carboxycytosine is a stable DNA modification in mammalian cells. Nature Chemical Biology. Available at: [Link]
-
ResearchGate. (2020). DNA digestion by Nuclease P1 and alkaline phosphatase? Available at: [Link]
-
Guerniou, V., et al. (2003). New synthesis of this compound and its incorporation into synthetic oligonucleotides. Nucleosides Nucleotides Nucleic Acids. Available at: [Link]
-
Balasubramanian, S., et al. (2023). A Photoredox Reaction for the Selective Modification of 5-Carboxycytosine in DNA. Journal of the American Chemical Society. Available at: [Link]
-
Lu, X., et al. (2015). Sensitive and Simultaneous Determination of 5-Methylcytosine and Its Oxidation Products in Genomic DNA by Chemical Derivatization Coupled with Liquid Chromatography-Tandem Mass Spectrometry Analysis. Analytical Chemistry. Available at: [Link]
-
Taghizadeh, K., et al. (2006). Nuclease P1 digestion/high-performance liquid chromatography, a practical method for DNA quantitation. Journal of Chromatography A. Available at: [Link]
-
He, C., et al. (2014). Chemical Methods for Decoding Cytosine Modifications in DNA. Accounts of Chemical Research. Available at: [Link]
-
Turesky, R. J., et al. (2010). DNA Adductomics by mass tag prelabeling. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
Anderson, L. W., et al. (2009). DNA digestion to deoxyribonucleoside: A simplified one-step procedure. Analytical Biochemistry. Available at: [Link]
Sources
- 1. DNA Adductomics by mass tag prelabeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. usbio.net [usbio.net]
- 5. researchgate.net [researchgate.net]
- 6. neb.com [neb.com]
- 7. New synthesis of this compound and its incorporation into synthetic oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DNA digestion to deoxyribonucleoside: A simplified one-step procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Synthesis of 5-Carboxy-2'-deoxyuridine for Researchers and Drug Development Professionals
Introduction
5-Carboxy-2'-deoxyuridine (caU) is a modified nucleoside of significant interest in various fields of biomedical research, including epigenetics and the study of DNA damage and repair. As an oxidation product of thymidine, its presence in DNA can have profound biological implications. Consequently, the availability of high-purity caU is crucial for in-depth studies of its function and for the development of potential therapeutic agents. This guide provides a comprehensive comparison of the prevalent synthetic methods for this compound, offering field-proven insights into the experimental choices, and presenting supporting data to aid researchers in selecting the most suitable method for their specific needs.
Overview of Synthetic Strategies
The synthesis of this compound has been approached through several distinct chemical strategies. This guide will focus on three primary, well-documented methods:
-
Alkaline Hydrolysis of 5-Trifluoromethyl-2'-deoxyuridine: A straightforward method that leverages a commercially available starting material.
-
Photosensitized Oxidation of Thymidine: A biomimetic approach that mimics the natural formation of caU through oxidative processes.
-
Carboxylation of 5-Bromo-2'-deoxyuridine: A classic organometallic approach to introduce the carboxyl group.
Each of these methods possesses unique advantages and disadvantages in terms of yield, purity, scalability, and the handling of reagents. The following sections will delve into the mechanistic underpinnings, detailed experimental protocols, and a comparative analysis of these synthetic routes.
Method 1: Alkaline Hydrolysis of 5-Trifluoromethyl-2'-deoxyuridine
This method stands out for its simplicity and the use of a readily accessible precursor, 5-trifluoromethyl-2'-deoxyuridine (TFT). The core of this synthesis is a base-catalyzed hydrolysis of the trifluoromethyl group to a carboxylic acid.
Mechanistic Insight
The conversion of the trifluoromethyl group to a carboxyl group under alkaline conditions proceeds through a haloform-type reaction. The strong electron-withdrawing nature of the three fluorine atoms makes the carbon atom susceptible to nucleophilic attack by hydroxide ions. This is followed by a series of elimination and hydrolysis steps, ultimately yielding the carboxylate, which is then protonated to give the final product. The reaction is pH-dependent, with higher pH values accelerating the hydrolysis rate.[1][2][3]
Reaction Pathway
Sources
- 1. tecomedical.com [tecomedical.com]
- 2. Biological Effects of 5-Carboxy-2′-Deoxyuridine: Hydrolysis Product of 5-Trifluoromethyl-2′-Deoxyuridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological effects of this compound: hydrolysis product of 5-trifluoromethyl-2'-deoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Evaluating Antibodies for Modified Nucleoside Immunoprecipitation
This guide provides a comprehensive framework for rigorously evaluating and selecting anti-m6A antibodies. As Senior Application Scientists, we emphasize not just the procedural steps, but the underlying principles and rationale that ensure the generation of robust, reproducible, and trustworthy data.
The Pillars of Antibody Performance: Specificity, Sensitivity, and Reproducibility
Before embarking on a full-scale MeRIP-seq study, it is imperative to validate an antibody's performance based on three core pillars:
-
Specificity: The antibody must exhibit a high degree of selectivity for the target modification (m6A) with negligible cross-reactivity to unmodified nucleosides (Adenosine) or other modified bases (e.g., N1-methyladenosine).[5][6][7]
-
Sensitivity: The antibody must be able to efficiently capture m6A-containing RNA fragments even when the modification is present at low levels. This is crucial for working with low-input samples or studying subtle changes in methylation.[1][3]
-
Reproducibility: The antibody should yield consistent results across different experiments and, for monoclonal antibodies, across different lots.[5] Monoclonal antibodies are generally preferred as they recognize a single epitope and offer more consistent performance compared to polyclonal antibodies, which can suffer from batch-to-batch variability.[5][8]
A Phased Approach to Antibody Validation
We advocate a multi-phase validation workflow that progressively increases in complexity, moving from simple, rapid screening to functional validation in a context that mimics the final application.
Caption: A multi-phase workflow for comprehensive antibody validation.
Phase 1: Initial Screening for Specificity - The Dot Blot Assay
The dot blot is a rapid, cost-effective, and semi-quantitative method to assess an antibody's fundamental ability to recognize m6A.[9][10] The principle involves spotting purified RNA directly onto a membrane and detecting the m6A signal using the antibody.[11]
Causality Behind Experimental Choices:
-
RNA Denaturation: mRNA possesses significant secondary structure. Denaturing the RNA at 95°C is crucial to expose the m6A modifications within the RNA strand, making them accessible for antibody binding.[9]
-
Loading Control: A methylene blue stain of the membrane serves as a simple loading control, ensuring that any differences in signal are due to m6A levels and not variations in the amount of RNA spotted.[7][12]
-
Competition Assay: The most rigorous test of specificity is a competition assay. By pre-incubating the antibody with free N6-methyladenosine nucleosides, a specific antibody's binding sites should become occupied, leading to a significant reduction in signal on the membrane. No signal reduction upon competition with unmodified adenosine confirms high specificity.
Caption: Key steps in the dot blot assay workflow.
Experimental Protocol: Dot Blot Analysis
-
RNA Preparation: Purify total RNA or mRNA from your samples. Ensure high quality with a RIN value ≥ 7.0.[2] Quantify the RNA using a NanoDrop or similar instrument.
-
Denaturation: Prepare serial dilutions of your RNA (e.g., 500 ng, 250 ng, 125 ng) in RNase-free water. Denature the samples by heating at 95°C for 3 minutes, then immediately chill on ice.[9]
-
Membrane Spotting: Carefully spot 1-2 µL of each denatured RNA dilution onto a nitrocellulose or nylon membrane. Allow the membrane to air dry completely.[11][12]
-
Cross-linking: Cross-link the RNA to the membrane using a UV cross-linker, typically at 120 mJ/cm², twice.[12]
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or 1% BSA in TBST).
-
Primary Antibody Incubation: Incubate the membrane with the anti-m6A antibody (e.g., at a 1:1000 - 1:2500 dilution) in blocking buffer overnight at 4°C with gentle shaking.[9]
-
Washing: Wash the membrane three times for 5-10 minutes each with wash buffer (e.g., TBST).[9]
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP at 1:10,000) for 1 hour at room temperature.[9]
-
Detection: Wash the membrane four times for 10 minutes each. Incubate with an ECL substrate and capture the chemiluminescent signal with an imaging system.[9][12]
-
Loading Control (Optional): After imaging, the membrane can be stained with methylene blue to visualize the total RNA spots.[7]
Phase 2: Evaluating Performance in an IP Context - MeRIP-qPCR
While a dot blot confirms binding to m6A, it doesn't assess the antibody's performance in an immunoprecipitation context. MeRIP followed by RT-qPCR is the ideal method to validate that the antibody can specifically enrich for known m6A-containing transcripts from a complex RNA population.
Causality Behind Experimental Choices:
-
Positive/Negative Controls: Selecting appropriate gene targets is critical. A positive control should be a transcript known to be highly methylated (e.g., EEF2, GAPDH in some contexts), while a negative control should be a transcript known to have low or no methylation (e.g., ACTB). This validates the enrichment specificity.
-
Input Sample: The "input" is a small fraction of the RNA sample set aside before the immunoprecipitation. Comparing the IP result to the input is essential to calculate fold enrichment and confirm that the antibody is actively pulling down the target, rather than just reflecting the transcript's high abundance in the cell.[13]
-
IgG Control: A parallel IP with a non-specific IgG of the same isotype is the ultimate control for background binding. A high-quality anti-m6A antibody should show significant enrichment over the IgG control.[14]
Experimental Protocol: MeRIP-qPCR
-
RNA Fragmentation: Fragment 10-20 µg of total RNA to ~100-200 nucleotide lengths using RNA fragmentation buffer.
-
Immunoprecipitation:
-
Set aside 10% of the fragmented RNA as the "Input" control.
-
Incubate the remaining RNA with the anti-m6A antibody (typically 2-5 µg) in IP buffer overnight at 4°C.[1][15]
-
In a separate tube, perform a control IP using an equivalent amount of isotype control IgG.[14]
-
Add Protein A/G magnetic beads to capture the antibody-RNA complexes. Incubate for 2 hours at 4°C.
-
Wash the beads multiple times with low and high salt wash buffers to remove non-specifically bound RNA.
-
-
Elution & Purification: Elute the RNA from the beads and purify the RNA from the IP, IgG, and Input samples.
-
Reverse Transcription & qPCR: Perform reverse transcription on all samples to generate cDNA. Use qPCR with primers specific for your positive and negative control genes to quantify their abundance in each fraction.
-
Data Analysis: Calculate the percent input for each gene in the IP and IgG samples. Then, determine the fold enrichment of the IP sample over the IgG control. A successful validation will show high fold enrichment for the positive control gene and little to no enrichment for the negative control gene.
Phase 3: Ensuring Quantitative Reliability - The Role of Spike-in Controls
A key challenge in MeRIP-seq is normalizing the data to account for technical variability in immunoprecipitation efficiency between samples.[16] This is crucial for accurately comparing m6A levels across different conditions. Synthetic spike-in RNAs with a known number of m6A modifications serve as an external reference for quantitative normalization.[14]
Causality Behind Experimental Choices:
-
Exogenous Reference: The spike-in control is an in vitro-transcribed RNA with a sequence not found in the organism being studied. It is added in a constant amount to each experimental sample.[14]
-
Normalization Standard: Any variability in the recovery of the spike-in control between different IP samples is assumed to reflect technical, not biological, differences. By normalizing the endogenous RNA data to the spike-in recovery, one can make more accurate quantitative comparisons of m6A levels.[14]
Comparative Analysis of Commercially Available Antibodies
The selection of a commercial antibody is a critical decision. Recent studies have systematically compared the performance of different antibodies, providing valuable guidance. A study by researchers at Nanjing Medical University, for instance, evaluated five different anti-m6A antibodies for MeRIP-seq.[1][3] Their findings provide a roadmap for selecting antibodies based on the specific experimental requirements, such as the amount of starting material.
| Antibody (Manufacturer) | Catalog Number | Clonality | Optimal Amount (per IP) | Key Findings & Recommendations |
| Millipore | ABE572 | Polyclonal | 5 µg | Performed well with standard (15 µg) total RNA input.[1] |
| Millipore | MABE1006 | Monoclonal | 5 µg | Also performed well with standard (15 µg) total RNA input.[1] |
| Cell Signaling Technology (CST) | #56593 | Monoclonal | 1.25 µg | Highly effective for low-input total RNA samples. [1] |
| Synaptic Systems | 202 003 | Polyclonal | N/A | Widely used in many foundational m6A studies.[17] |
| Abcam | ab151230 | Polyclonal | N/A | Another commonly used commercial antibody. |
This table synthesizes data from multiple sources and is for illustrative purposes. Researchers should always perform their own validation.
The CST antibody (#56593) has also been shown to have high specificity for m6A with no cross-reactivity to unmodified adenosine or other methylated adenosines in dot blot and ELISA assays.[7]
Conclusion: A Foundation of Trust
The antibody is the linchpin of a successful modified nucleoside immunoprecipitation experiment. Skipping rigorous, multi-step validation is a significant risk that can compromise data integrity and lead to wasted time and resources. By systematically evaluating specificity, sensitivity, and performance in an IP context using the phased approach outlined here, researchers can select an antibody with confidence. This foundational work ensures that the resulting epitranscriptomic maps are not only novel but, more importantly, accurate and reproducible.
References
-
CD Genomics. MeRIP-seq for Detecting RNA methylation: An Overview. [Link]
-
Kong, K. X., et al. (2022). Evaluation of N6-methyldeoxyadenosine antibody-based genomic profiling in eukaryotes. Genome Research. [Link]
-
RNA-Seq Blog. Optimizing antibody use for accurate m6A mapping in RNA research. [Link]
-
Huang, B., et al. (2025). Comparative analysis of improved m6A sequencing based on antibody optimization for low-input samples. Scientific Reports. [Link]
-
Shen, L., & Yu, H. (2018). Dot Blot Analysis of N6-methyladenosine RNA Modification Levels. Bio-protocol. [Link]
-
CD BioSciences. RNA Immunoprecipitation Sequencing (RIP-seq) Service - MeRIP-Seq Service. [Link]
-
JRNery. (2023). M6a dot blot protocol. [Link]
-
iGeneBio. Master MeRIP-seq Data Analysis: Step-by-Step Process for RNA Methylation Studies. [Link]
-
Ueda, Y., et al. (2019). Development and validation of monoclonal antibodies against N6-methyladenosine for the detection of RNA modifications. PLOS ONE. [Link]
-
Diagenode. N6-methyladenosine (m6A) antibody - RIP Grade (C15200082). [Link]
-
RayBiotech. m6A (N6-methyladenosine) Dot Blot Assay Kit. [Link]
-
EpigenTek. N6-methyladenosine (m6A) Polyclonal Antibody. [Link]
-
Meredith, R. D., & Erlanger, B. F. (1979). Characterization of antibodies specific for N6-methyladenosine and for 7-methylguanosine. Nucleic Acids Research. [Link]
-
Zhang, Z., et al. (2022). MeRIPseqPipe: an integrated analysis pipeline for MeRIP-seq data based on Nextflow. Bioinformatics. [Link]
-
CD Genomics. MeRIP-seq: Comprehensive Guide to m6A RNA Modification Analysis. [Link]
-
Biocompare. Anti-M6A Antibody Products. [Link]
-
Varier, L., et al. (2022). m6A-ELISA, a simple method for quantifying N6-methyladenosine from mRNA populations. RNA Biology. [Link]
-
NIGMS. (2025). RNA Methylation Analysis with MeRIP-seq. [Link]
-
Reddit. (2025). Can someone explain the concept of “spike in” controls for chIP/RIP. [Link]
-
Nucleus Biotech. RNA Methylation Sequencing: Enhanced m6A-seq/meRIP-seq. [Link]
-
Helm, M., & Motorin, Y. (2017). Validation strategies for antibodies targeting modified ribonucleotides. RNA Biology. [Link]
-
Zhang, Z., et al. (2019). Detection of N6-methyladenosine modification residues (Review). International Journal of Molecular Medicine. [Link]
-
Garcia-Campos, M. A., et al. (2020). Limits in the detection of m6A changes using MeRIP/m6A-seq. Nature Communications. [Link]
-
Liu, S., et al. (2025). Statistical modeling of immunoprecipitation efficiency of MeRIP-seq data enabled accurate detection and quantification of epitranscriptome. Briefings in Bioinformatics. [Link]
-
Zhang, Z., et al. (2024). Current progress in strategies to profile transcriptomic m6A modifications. Frontiers in Cell and Developmental Biology. [Link]
-
Illumina, Inc. MeRIP-Seq/m6A-seq. [Link]
-
Egelhofer, T. A., et al. (2016). Systematic comparison of monoclonal versus polyclonal antibodies for mapping histone modifications by ChIP-seq. Epigenetics & Chromatin. [Link]
-
Cell Signaling Technology. (2018). How much antibody should I use in Chromatin Immunoprecipitation (ChIP) assays?. [Link]
Sources
- 1. Comparative analysis of improved m6A sequencing based on antibody optimization for low-input samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MeRIP-seq for Detecting RNA methylation: An Overview - CD Genomics [cd-genomics.com]
- 3. rna-seqblog.com [rna-seqblog.com]
- 4. Evaluation of N6-methyldeoxyadenosine antibody-based genomic profiling in eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of monoclonal antibodies against N6-methyladenosine for the detection of RNA modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of antibodies specific for N6-methyladenosine and for 7-methylguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N6-Methyladenosine (m6A) (D9D9W) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 8. Systematic comparison of monoclonal versus polyclonal antibodies for mapping histone modifications by ChIP-seq. | Broad Institute [broadinstitute.org]
- 9. Dot Blot Analysis of N6-methyladenosine RNA Modification Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. International Journal of Molecular Medicine [spandidos-publications.com]
- 11. Detecting RNA Methylation by Dot Blotting | Proteintech Group [ptglab.com]
- 12. raybiotech.com [raybiotech.com]
- 13. youtube.com [youtube.com]
- 14. reddit.com [reddit.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Statistical modeling of immunoprecipitation efficiency of MeRIP-seq data enabled accurate detection and quantification of epitranscriptome - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Validation strategies for antibodies targeting modified ribonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
comparative study of the metabolic pathways of 5-Carboxy-2'-deoxyuridine and thymidine
Executive Summary
This guide provides a technical comparison between Thymidine (dT) , the canonical DNA precursor, and 5-Carboxy-2'-deoxyuridine (5-ca-dU) , a modified nucleoside often associated with oxidative damage or active DNA demethylation intermediates.[1]
The Core Distinction:
-
Thymidine (dT): Acts as a metabolic fuel . It is efficiently phosphorylated by Thymidine Kinase 1 (TK1) via the salvage pathway, incorporated into DNA, and stably maintained to preserve genomic integrity.
-
This compound (5-ca-dU): Acts as a metabolic blocker or lesion . Exogenously, it is not a substrate for mammalian TK1, meaning it cannot enter the DNA salvage pathway. Instead, it exerts cytotoxicity by inhibiting de novo pyrimidine biosynthesis. If generated endogenously within DNA (via deamination of 5-carboxylcytosine), it is recognized as a lesion and rapidly excised by Thymine DNA Glycosylase (TDG) to initiate Base Excision Repair (BER).[2][3]
Part 1: Physicochemical & Enzymatic Properties
The metabolic divergence between these two molecules begins at the cellular entry point: phosphorylation.
The Salvage Pathway Checkpoint (Thymidine Kinase 1)
Thymidine Kinase 1 (TK1) is the gatekeeper enzyme that phosphorylates thymidine to thymidine monophosphate (dTMP), trapping it inside the cell.
| Feature | Thymidine (dT) | This compound (5-ca-dU) |
| Chemical Structure | 5-Methyl group (Hydrophobic, neutral) | 5-Carboxyl group (Bulky, negatively charged at physiological pH) |
| TK1 Affinity ( | High (~0.5 µM) | Null (Not a substrate) |
| Phosphorylation Status | Rapidly converted to dTMP | Remains unphosphorylated in cytosol |
| Transport Mechanism | ENT1/ENT2 (Equilibrative Nucleoside Transporters) | Poor transport due to polarity/charge |
Mechanistic Insight: The active site of TK1 is optimized for the hydrophobic 5-methyl group of thymidine. The introduction of a carboxyl group at the 5-position of the uracil ring creates a steric clash and electrostatic repulsion within the enzyme's binding pocket. Consequently, unlike other analogs (e.g., BrdU, EdU) which mimic the methyl group's sterics, 5-ca-dU is rejected by the salvage pathway.
Cytotoxicity Profile
While dT supports cell division, 5-ca-dU inhibits it. However, the mechanism is not incorporation into DNA.
-
Mechanism of 5-ca-dU Toxicity: It acts as an antimetabolite in the de novo pyrimidine pathway. Specifically, it inhibits Orotidine 5'-phosphate decarboxylase (ODC) , blocking the conversion of OMP to UMP.
-
Result: Depletion of cellular pyrimidine pools (UTP/CTP), leading to cell cycle arrest, rather than DNA damage via incorporation.
Part 2: Genomic Fate & The TET/TDG Axis
While exogenous 5-ca-dU cannot enter DNA, it can appear in the genome through the TET-mediated active demethylation pathway .[4]
The Origin of Genomic 5-ca-dU
-
5-Methylcytosine (5mC) is oxidized by TET enzymes to 5-Carboxylcytosine (5caC) .[2][3][4]
-
5caC can be deaminated (spontaneously or enzymatically) to form 5-ca-dU .
-
Alternatively, thymidine in DNA can be oxidized to 5-ca-dU via radical reactions (e.g., menadione photosensitization).[1][5]
The Repair Mechanism (TDG Excision)
The cell treats genomic 5-ca-dU as a critical lesion, not a variant base.
-
Activity: TDG specifically flips the 5-ca-dU base out of the double helix and cleaves the N-glycosidic bond.
-
Kinetics: TDG excises 5-ca-dU (and 5-caC) with high specificity (
), significantly faster than it excises Thymine from G:T mismatches. -
Outcome: Generation of an abasic (AP) site, which recruits APE1 and Polymerase
to replace the lesion with an unmodified Cytosine (restoring the unmethylated state).
Part 3: Visualization of Pathways
Diagram 1: Metabolic Divergence (Salvage vs. Blockade)
Caption: Figure 1. Metabolic fate of exogenous Thymidine vs. 5-ca-dU. Note the TK1 rejection of 5-ca-dU.
Diagram 2: Genomic Repair (The TDG Axis)
Caption: Figure 2. The fate of 5-ca-dU within the genome: Rapid excision by TDG to restore unmethylated Cytosine.
Part 4: Experimental Protocols
Protocol A: Validation of TK1 Substrate Specificity (Competition Assay)
Objective: To demonstrate that 5-ca-dU does not compete with Thymidine for phosphorylation.
Materials:
-
Cell Line: HEp-2 or HeLa (TK1 positive).
-
Substrate:
-Thymidine (1 µM). -
Competitor: Unlabeled 5-ca-dU (0, 10, 100 µM).
-
Control: Unlabeled Thymidine (Cold dT).
Workflow:
-
Seeding: Plate cells at
cells/well in 6-well plates. Incubate 24h. -
Treatment: Add
-dT (1 µM) to all wells.-
Group A: Vehicle only.
-
Group B: Add 5-ca-dU (100 µM).
-
Group C: Add Cold dT (100 µM) [Positive Control for inhibition].
-
-
Incubation: Incubate for 60 minutes at 37°C.
-
Lysis & Precipitation: Wash with ice-cold PBS. Lyse with 0.1M NaOH. Precipitate DNA with 10% TCA (Trichloroacetic acid).
-
Quantification: Filter precipitate onto glass fiber filters. Measure radioactivity via Liquid Scintillation Counting (LSC).
Expected Result:
-
Group C (Cold dT): Significant reduction in
signal (competition). -
Group B (5-ca-dU):No significant reduction in
signal compared to vehicle. This confirms 5-ca-dU does not bind the catalytic site of TK1.
Protocol B: TDG Excision Assay (In Vitro)
Objective: To verify the removal of 5-ca-dU from double-stranded DNA.
Materials:
-
Recombinant human TDG enzyme.
-
dsDNA Oligonucleotide (30-mer) containing a central G:5-ca-dU pair.
-
5'-FAM label on the strand containing the lesion.
Workflow:
-
Reaction Mix: 100 nM DNA substrate + 500 nM TDG in Reaction Buffer (20 mM HEPES pH 7.5, 2 mM EDTA, 100 mM NaCl).
-
Incubation: 37°C for defined timepoints (0, 1, 5, 15, 30 min).
-
Quenching: Stop reaction with 0.1M NaOH (cleaves the abasic site generated by TDG).
-
Denaturation: Heat at 95°C for 5 min to ensure strand breakage at the AP site.
-
Analysis: Run samples on 15% TBE-Urea PAGE gel. Visualize FAM fluorescence.
Expected Result:
-
Appearance of a lower molecular weight band (cleavage product) increasing over time, indicating successful excision of the 5-ca-dU base.
References
-
Biological Effects of this compound. Source: Molecular Pharmacology (1973). Summary: Establishes that 5-ca-dU is neither a substrate nor an inhibitor of mammalian Thymidine Kinase, but inhibits de novo pyrimidine synthesis.[7][8] URL:[Link]
-
Thymine DNA Glycosylase Can Rapidly Excise 5-Formylcytosine and 5-Carboxylcytosine. Source: Journal of Biological Chemistry (2011). Summary: Defines the kinetics of TDG excision for oxidized cytosine derivatives, establishing the repair pathway for genomic 5-ca-dU/5-ca-C. URL:[Link]
-
Structural basis for excision of 5-formylcytosine by thymine DNA glycosylase. Source: Nature Chemical Biology (2016). Summary: Provides structural evidence of how TDG recognizes modified bases like 5-ca-dU/5-ca-C while excluding Thymidine. URL:[Link]
-
New Synthesis of this compound and Its Incorporation into Synthetic Oligonucleotides. Source: Nucleosides, Nucleotides & Nucleic Acids (2003). Summary: Details the chemical synthesis of 5-ca-dU phosphoramidites for use in solid-phase DNA synthesis, confirming it must be chemically incorporated rather than enzymatically. URL:[Link]
Sources
- 1. New synthesis of this compound and its incorporation into synthetic oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thymine DNA Glycosylase Binds to R-Loops and Excises 5-Formyl and 5-Carboxyl Cytosine from DNA/RNA Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural basis for excision of 5-formylcytosine by thymine DNA glycosylase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Excision of 5-carboxylcytosine by Thymine DNA Glycosylase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thymine DNA Glycosylase Can Rapidly Excise 5-Formylcytosine and 5-Carboxylcytosine: POTENTIAL IMPLICATIONS FOR ACTIVE DEMETHYLATION OF CpG SITES - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological Effects of 5-Carboxy-2′-Deoxyuridine: Hydrolysis Product of 5-Trifluoromethyl-2′-Deoxyuridine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biological effects of this compound: hydrolysis product of 5-trifluoromethyl-2'-deoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Oxidative Stress Biomarkers: Validating 5-Carboxy-2'-deoxyuridine
For researchers, scientists, and drug development professionals dedicated to unraveling the complexities of oxidative stress, the selection of robust and reliable biomarkers is paramount. This guide provides an in-depth, objective comparison of 5-Carboxy-2'-deoxyuridine (5-caU) with established oxidative stress biomarkers, namely 8-oxo-2'-deoxyguanosine (8-oxo-dG) and malondialdehyde (MDA). By delving into the underlying biochemistry, analytical methodologies, and comparative performance, this document serves as a critical resource for validating and implementing 5-caU in preclinical and clinical research.
The Imperative for Reliable Oxidative Stress Biomarkers
Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is implicated in the pathogenesis of a wide array of diseases, including cancer, neurodegenerative disorders, and cardiovascular disease. Consequently, the accurate measurement of oxidative damage is crucial for understanding disease mechanisms, identifying therapeutic targets, and evaluating the efficacy of novel interventions. Biomarkers of oxidative stress provide a window into these cellular processes, offering quantifiable indicators of molecular damage.
Unveiling this compound (5-caU): A Product of Thymidine Oxidation
This compound (5-caU) is a product of oxidative damage to the thymidine residues within DNA. Its formation is a multi-step process initiated by the attack of ROS, particularly hydroxyl radicals, on the methyl group of thymine. This leads to the formation of 5-hydroxymethyl-2'-deoxyuridine (5-hmdU), which is further oxidized to 5-formyl-2'-deoxyuridine (5-fdU), and ultimately to 5-caU.
Caption: Formation pathway of this compound (5-caU) from thymidine.
This sequential oxidation pathway highlights a key potential advantage of 5-caU as a biomarker: its formation represents a more extensive and potentially more stable endpoint of thymidine oxidation compared to its precursors.
Comparative Analysis: 5-caU vs. 8-oxo-dG and MDA
The utility of a biomarker is best understood in the context of existing standards. Here, we compare 5-caU with two of the most widely used markers of oxidative stress: 8-oxo-dG, a marker of DNA base damage, and MDA, a marker of lipid peroxidation.
| Feature | This compound (5-caU) | 8-oxo-2'-deoxyguanosine (8-oxo-dG) | Malondialdehyde (MDA) |
| Origin | Oxidative damage to thymidine in DNA | Oxidative damage to guanine in DNA | Product of lipid peroxidation |
| Specificity | Specific to DNA damage | Specific to DNA damage | Primarily lipid damage, can react with proteins and DNA |
| Stability | Considered a stable end-product of thymidine oxidation. | Relatively stable, but can be prone to artifactual formation during sample preparation.[1] | Highly reactive and can form adducts with other molecules, leading to measurement challenges.[2] |
| Repair Pathway | Primarily Base Excision Repair (BER), likely initiated by Thymine DNA Glycosylase (TDG).[3][4] | Base Excision Repair (BER), initiated by 8-Oxoguanine DNA Glycosylase (OGG1). | N/A (cellular detoxification mechanisms) |
| Analytical Method | LC-MS/MS | LC-MS/MS, GC-MS, ELISA, HPLC-ECD.[5][6] | HPLC, GC, Spectrophotometry (TBARS assay).[7] |
| Advantages | - Specific to DNA damage.- Represents a terminal oxidation product of thymidine.- Potentially less prone to artifactual formation than 8-oxo-dG. | - Well-established and widely used.- Extensive literature for comparison.- Reflects damage to the most easily oxidized DNA base.[8][9] | - Indicates damage to lipids, a different cellular component.- Can be measured in various biological fluids. |
| Disadvantages | - Less established than 8-oxo-dG and MDA.- Limited data on physiological and pathological concentrations.- Lack of commercially available, standardized assays. | - Susceptible to artifactual oxidation during sample processing.- Repair rates can vary, influencing urinary excretion levels.[10] | - Lack of specificity of some assays (e.g., TBARS).- High reactivity can lead to underestimation of true levels. |
Methodologies for Quantification: A Focus on LC-MS/MS
For the precise and accurate quantification of 5-caU and for a reliable comparison with 8-oxo-dG, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. This technique offers high sensitivity and specificity, allowing for the confident identification and quantification of these modified nucleosides in complex biological matrices such as urine and tissue hydrolysates.
Experimental Protocol: Quantification of 5-caU and 8-oxo-dG in Urine by LC-MS/MS
This protocol provides a general framework. Optimization and validation are essential for each specific application.
1. Sample Preparation:
-
Internal Standard Spiking: Add a known amount of stable isotope-labeled internal standards for 5-caU (e.g., ¹³C,¹⁵N₂-5-caU) and 8-oxo-dG (e.g., ¹⁵N₅-8-oxo-dG) to the urine sample. This is critical for accurate quantification, correcting for variations in sample processing and instrument response.
-
Solid-Phase Extraction (SPE): Utilize a mixed-mode or reversed-phase SPE cartridge to remove interfering substances and concentrate the analytes.
-
Condition the cartridge with methanol and water.
-
Load the urine sample.
-
Wash the cartridge to remove salts and other hydrophilic impurities.
-
Elute the analytes with an appropriate solvent mixture (e.g., methanol or acetonitrile with a small percentage of formic acid).
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume of the initial mobile phase.
2. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient: A linear gradient from a low to high percentage of mobile phase B is employed to separate the analytes from other urinary components.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both the native analytes and their stable isotope-labeled internal standards are monitored.
-
Caption: Workflow for the quantification of urinary oxidative stress biomarkers by LC-MS/MS.
DNA Repair: The Cellular Response to 5-caU
The presence of 5-caU in DNA is not a benign event; it is a lesion that must be repaired to maintain genomic integrity. The primary pathway for the removal of such modified bases is the Base Excision Repair (BER) pathway.
The key enzyme responsible for recognizing and excising 5-caU is likely Thymine DNA Glycosylase (TDG) .[3][4] TDG is known to excise other oxidized pyrimidines and is a crucial component of the cellular machinery that counteracts DNA damage. The excision of 5-caU by TDG creates an abasic (AP) site, which is then further processed by other BER enzymes, ultimately leading to the insertion of a correct thymidine base.
Caption: The role of Thymine DNA Glycosylase (TDG) in the Base Excision Repair (BER) of 5-caU.
Conclusion and Future Directions
The validation of this compound as a biomarker for oxidative stress holds significant promise for advancing our understanding of disease and developing more effective therapies. Its chemical stability and specificity to DNA damage make it a compelling candidate for complementing and, in some contexts, potentially surpassing established markers like 8-oxo-dG and MDA.
However, further research is critically needed. Head-to-head studies directly comparing the performance of 5-caU, 8-oxo-dG, and MDA in various in vitro and in vivo models of oxidative stress are essential to establish their relative sensitivity and specificity. The development of standardized, commercially available kits for the quantification of 5-caU would greatly facilitate its widespread adoption. As our analytical capabilities continue to improve, the comprehensive profiling of multiple oxidative stress biomarkers, including 5-caU, will undoubtedly provide a more nuanced and accurate picture of the complex interplay between oxidative damage and human health.
References
-
Maiti, A., & Drohat, A. C. (2012). Excision of 5-hydroxymethyluracil and 5-carboxylcytosine by the thymine DNA glycosylase domain: its structural basis and implications for active DNA demethylation. Nucleic acids research, 40(20), 10244–10254. [Link]
-
Wikipedia. (2023). DNA glycosylase. [Link]
-
Pinar, A. A., et al. (2016). Elevated urinary levels of 8-oxo-2'-deoxyguanosine, (5'R)- and (5'S)-8,5'-cyclo-2'-deoxyadenosines, and 8-iso-prostaglandin F2α as potential biomarkers of oxidative stress in patients with prediabetes. DNA repair, 47, 39–46. [Link]
-
Pinar, A. A., et al. (2016). Elevated urinary levels of 8-oxo-2'-deoxyguanosine, (5'R)- and (5'S)-8,5'-cyclo-2'-deoxyadenosines, and 8-iso-prostaglandin F2α as potential biomarkers of oxidative stress in patients with prediabetes. DNA Repair, 47, 39-46. [Link]
-
Maiti, A., Morgan, M. T., & Drohat, A. C. (2012). Excision of 5-carboxylcytosine by Thymine DNA Glycosylase. The Journal of biological chemistry, 287(41), 34268–34275. [Link]
-
de Laat, W. L., Jaspers, N. G., & Hoeijmakers, J. H. (1999). Molecular mechanism of nucleotide excision repair. Genes & development, 13(7), 768–785. [Link]
-
Schärer, O. D. (2013). DNA glycosylases: in DNA repair and beyond. Cold Spring Harbor perspectives in biology, 5(4), a012651. [Link]
-
Svoboda, P. (2014). Role of Base Excision Repair Pathway in the Processing of Complex DNA Damage Generated by Oxidative Stress and Anticancer Drugs. Frontiers in molecular biosciences, 1, 19. [Link]
-
Wang, Y., et al. (2020). Protective Effect of Thymidine on DNA Damage Induced by Hydrogen Peroxide in Human Hepatocellular Cancer Cells. ACS omega, 5(33), 20976–20984. [Link]
-
Gesto, D. S., et al. (2020). Quantification of Plasma and Urine Thymidine and 2'-Deoxyuridine by LC-MS/MS for the Pharmacodynamic Evaluation of Erythrocyte Encapsulated Thymidine Phosphorylase in Patients with Mitochondrial Neurogastrointestinal Encephalomyopathy. Journal of clinical medicine, 9(3), 788. [Link]
-
Chen, Y. C., et al. (2012). Direct analysis of 5-methylcytosine and 5-methyl-2'-deoxycytidine in human urine by isotope dilution LC-MS/MS: correlations with N-methylated purines and oxidized DNA lesions. PloS one, 7(9), e44553. [Link]
-
Gönen, S., et al. (2023). Comparison of Blood and Urine 8-Hydroxy-2'-Deoxyguanosine (8-OHdG) Values. International journal of molecular sciences, 24(2), 1629. [Link]
-
Chiorcea-Paquim, A. M. (2022). 8-oxoguanine and 8-oxodeoxyguanosine Biomarkers of Oxidative DNA Damage: A Review on HPLC-ECD Determination. Molecules (Basel, Switzerland), 27(5), 1620. [Link]
-
Olinski, R., et al. (2002). Oxidative damage DNA: 8-oxoGua and 8-oxodG as molecular markers of cancer. Mutation research, 512(2-3), 167–181. [Link]
-
Cooke, M. S., Evans, M. D., Herbert, K. E., & Lunec, J. (2000). Urinary 8-oxo-2'-deoxyguanosine--source, significance and supplements. Free radical research, 32(5), 381–397. [Link]
- Grotto, D., et al. (2009).
-
Zambonin, C. G., & Palmisano, F. (1999). Electrospray ionization mass spectrometry of 5-methyl-2'-deoxycytidine and its determination in urine by liquid chromatography/electrospray ionization tandem mass spectrometry. Rapid communications in mass spectrometry : RCM, 13(21), 2160–2165. [Link]
-
Pereira, S., & Le, A. (2024). Challenges in the Metabolomics-Based Biomarker Validation Pipeline. Metabolites, 14(4), 200. [Link]
-
Wang, Y., et al. (2020). Protective Effect of Thymidine on DNA Damage Induced by Hydrogen Peroxide in Human Hepatocellular Cancer Cells. ACS Omega, 5(33), 20976-20984. [Link]
- Frenkel, K., et al. (1998). Serum Autoantibodies Recognizing 5-hydroxymethyl-2'-deoxyuridine, an Oxidized DNA Base, as Biomarkers of Cancer Risk in Women. Cancer epidemiology, biomarkers & prevention : a publication of the American Association for Cancer Research, cosponsored by the American Society of Preventive Oncology, 7(1), 49–57.
-
Pereira, S., & Le, A. (2024). Challenges in the Metabolomics-Based Biomarker Validation Pipeline. Metabolites, 14(4), 200. [Link]
- Yucesoy, M., et al. (2020). Development and Validation of a Fast and Simple LC-ESI MS/MS Method for Quantitative Analysis 8-Hydroxyl-2'-Deoxyguanosine (8-OHdG) in Human Urine. Fabad Journal of Pharmaceutical Sciences, 45(1), 59-69.
-
Lee, A. M., et al. (2015). Association between DPYD c.1129-5923 C>G/hapB3 and severe toxicity to 5-fluorouracil-based chemotherapy in stage III colon cancer patients: NCCTG N0147 (Alliance). Pharmacogenomics and personalized medicine, 8, 147–154. [Link]
-
Diamandis, E. P. (2010). Challenges in Biomarker Discovery: Combining Expert Insights with Statistical Analysis of Complex Omics Data. PLoS computational biology, 6(12), e1001042. [Link]
-
O'Grady, J., et al. (2016). Issues in biomarker identification, validation and development for disease diagnostics in Public Health. Expert review of molecular diagnostics, 16(4), 383–386. [Link]
-
Rodríguez-Carrasco, Y., et al. (2017). Mycotoxin Analysis of Human Urine by LC-MS/MS: A Comparative Extraction Study. Toxins, 9(10), 325. [Link]
-
Martí, R., et al. (2003). Thymidine and deoxyuridine accumulate in tissues of patients with mitochondrial neurogastrointestinal encephalomyopathy (MNGIE). Journal of the neurological sciences, 212(1-2), 33–37. [Link]
-
Kobunai, T., et al. (2007). Changes to the dihydropyrimidine dehydrogenase gene copy number influence the susceptibility of cancers to 5-FU-based drugs: Data mining of the NCI-DTP data sets and validation with human tumour xenografts. European journal of cancer (Oxford, England : 1990), 43(4), 791–798. [Link]
-
Lee, A. M., et al. (2014). DPYD variants as predictors of 5-fluorouracil toxicity in adjuvant colon cancer treatment (NCCTG N0147). Journal of the National Cancer Institute, 106(12), dju298. [Link]
-
Lee, A. M., et al. (2014). DPYD variants as predictors of 5-fluorouracil toxicity in adjuvant colon cancer treatment (NCCTG N0147). Journal of the National Cancer Institute, 106(12), dju298. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Protective Effect of Thymidine on DNA Damage Induced by Hydrogen Peroxide in Human Hepatocellular Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Excision of 5-hydroxymethyluracil and 5-carboxylcytosine by the thymine DNA glycosylase domain: its structural basis and implications for active DNA demethylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Excision of 5-carboxylcytosine by Thymine DNA Glycosylase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 7. researchgate.net [researchgate.net]
- 8. Elevated urinary levels of 8-oxo-2'-deoxyguanosine, (5'R)- and (5'S)-8,5'-cyclo-2'-deoxyadenosines, and 8-iso-prostaglandin F2α as potential biomarkers of oxidative stress in patients with prediabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Elevated urinary levels of 8-oxo-2’-deoxyguanosine, (5'R)- and (5'S)- 8,5'-cyclo-2'-deoxyadenosines, and 8-iso-prostaglandin F2α as potential biomarkers of oxidative stress in patients with prediabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Urinary 8-oxo-2'-deoxyguanosine--source, significance and supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of 5-Carboxy-2'-deoxyuridine
For the diligent researcher, scientist, and drug development professional, the pursuit of discovery is paramount. Yet, the integrity of our work and the safety of our laboratories and environment hinge on the meticulous management of the chemical reagents we employ. This guide provides an in-depth, procedural framework for the proper disposal of 5-Carboxy-2'-deoxyuridine, ensuring that its lifecycle, from benchtop to final disposition, is handled with the utmost care and in accordance with the highest safety standards. Our commitment to providing value beyond the product itself is rooted in fostering a culture of safety and scientific excellence.
Understanding the Compound: Hazard Profile of this compound
Before delving into disposal protocols, it is imperative to understand the inherent hazards of this compound. A thorough risk assessment is the foundation of safe laboratory practice.
According to its Safety Data Sheet (SDS), this compound is classified with the following hazards under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS)[1]:
-
Acute toxicity, oral (Category 4): Harmful if swallowed.
-
Skin corrosion/irritation (Category 2): Causes skin irritation.
-
Serious eye damage/eye irritation (Category 2A): Causes serious eye irritation.
-
Specific target organ toxicity, single exposure (Category 3): May cause respiratory irritation.
These classifications necessitate specific handling and disposal considerations to mitigate risks of exposure to laboratory personnel and prevent environmental contamination.
| Property | Information | Source |
| Chemical Name | This compound | [2][3] |
| CAS Number | 14599-46-3 | [1][2][3] |
| Molecular Formula | C₁₀H₁₂N₂O₇ | [3][4] |
| Molecular Weight | 272.21 g/mol | [3][4] |
| GHS Hazard Classifications | Acute toxicity, oral (Category 4), Skin corrosion/irritation (Category 2), Serious eye damage/eye irritation (Category 2A), Specific target organ toxicity, single exposure (Category 3) | [1] |
Core Directive: A Step-by-Step Disposal Protocol
The following procedures are designed to provide a clear, actionable plan for the disposal of this compound and its associated waste streams. This protocol is grounded in the principles of waste minimization, segregation, and regulatory compliance.
Part 1: Immediate Actions at the Point of Generation
The safe disposal of this compound begins the moment it is deemed waste. Proper segregation at the source is critical to prevent inadvertent mixing with incompatible substances and to ensure the waste is managed appropriately downstream.
Step 1: Waste Identification and Classification
-
Pure (Unused) this compound: Any expired or unwanted pure solid compound must be treated as hazardous chemical waste.
-
Contaminated Labware: This includes, but is not limited to, pipette tips, centrifuge tubes, flasks, and gloves that have come into direct contact with this compound. These items are to be considered chemically contaminated solid waste.
-
Solutions: Aqueous or solvent-based solutions containing this compound must be collected as liquid hazardous waste.
-
Animal Waste: Bedding, carcasses, and other waste from animals treated with this compound may require special handling as chemical and/or biohazardous waste, depending on institutional policies and the nature of the research.
Step 2: Waste Segregation and Containerization
-
Solid Waste:
-
Place all contaminated solid waste into a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container must be compatible with the chemical properties of this compound. A high-density polyethylene (HDPE) container is generally suitable.
-
The container must be kept closed except when adding waste.
-
-
Liquid Waste:
-
Collect all aqueous and solvent-based solutions containing this compound in a dedicated, shatter-resistant, and leak-proof container (e.g., a glass or HDPE bottle with a secure screw cap).
-
Do not mix this waste stream with other, incompatible chemical wastes. For instance, avoid mixing with strong oxidizing agents or strong bases[5].
-
Maintain a headspace of at least 10% in the container to allow for vapor expansion.
-
-
Sharps Waste:
-
Any needles, syringes, or other sharps contaminated with this compound must be disposed of immediately into a designated, puncture-resistant sharps container.
-
Part 2: Labeling and Temporary Storage
Proper labeling is a cornerstone of safe laboratory practice and is mandated by regulatory bodies such as the Occupational Safety and Health Administration (OSHA).
Step 3: Hazardous Waste Labeling
-
Affix a hazardous waste label to each waste container as soon as the first item of waste is added.
-
The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
The specific hazards (e.g., "Toxic," "Irritant").
-
The date accumulation started.
-
The name of the principal investigator and the laboratory location.
-
Step 4: Satellite Accumulation Area (SAA) Management
-
Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.
-
The SAA must be under the control of the laboratory personnel.
-
Ensure secondary containment is in place for liquid waste containers to capture any potential leaks or spills.
Part 3: Final Disposal and Decontamination
Step 5: Arranging for Waste Pickup
-
Once a waste container is full, or before the regulatory accumulation time limit is reached (which can vary by jurisdiction), contact your institution's Environmental Health and Safety (EHS) department to arrange for waste pickup.
-
Do not dispose of this compound or its contaminated materials in the regular trash or down the drain.
Step 6: Decontamination of Work Areas
-
Thoroughly decontaminate all surfaces and equipment that may have come into contact with this compound.
-
Use a suitable cleaning agent, such as soap and water, followed by a rinse with an appropriate solvent if necessary.
-
Dispose of all cleaning materials (e.g., paper towels) as contaminated solid waste.
The "Why" Behind the Protocol: A Deeper Dive into Safety and Compliance
Adherence to these procedures is not merely about following rules; it is about understanding the principles that underpin them. This knowledge empowers researchers to make informed decisions and cultivate a robust safety culture.
-
Causality in Waste Segregation: The segregation of chemical waste is crucial to prevent dangerous reactions. While this compound is stable under normal conditions, its incompatibility with strong oxidizing agents and strong bases could lead to hazardous reactions if mixed in a waste container[5].
-
The Logic of Labeling: Clear and accurate labeling prevents accidental exposure and ensures that waste is handled correctly by all personnel, from the researcher to the hazardous waste disposal technician. This is a key requirement of OSHA's Hazard Communication Standard.
-
Regulatory Framework: The disposal of chemical waste is governed by a complex web of regulations, primarily under the Resource Conservation and Recovery Act (RCRA) in the United States, which is enforced by the Environmental Protection Agency (EPA). By following these procedures, your laboratory will be in compliance with these federal mandates, as well as state and local regulations.
Visualizing the Disposal Workflow
To further clarify the decision-making process for the disposal of this compound, the following workflow diagram is provided.
Sources
Comprehensive Safety Guide: Personal Protective Equipment for Handling 5-Carboxy-2'-deoxyuridine
This guide provides essential safety protocols for researchers, scientists, and drug development professionals handling 5-Carboxy-2'-deoxyuridine (CAS No. 14599-46-3).[1][2] As a modified nucleoside analog, its handling requires a thorough understanding of its potential hazards and the implementation of rigorous safety measures. The following procedures are designed to create a self-validating system of safety, ensuring the protection of laboratory personnel and the integrity of research by minimizing exposure and contamination risks.
Hazard Assessment: The 'Why' Behind the Protocol
Understanding the specific risks associated with this compound is the foundation of a robust safety plan. The compound's hazard profile, as defined by the Globally Harmonized System (GHS), dictates the necessary protective measures.[1] Each piece of recommended Personal Protective Equipment (PPE) directly corresponds to a documented risk.
According to its Safety Data Sheet (SDS), this compound is classified with the following hazards:
-
Harmful if swallowed (Acute Toxicity, Oral - Category 4): Ingestion can lead to adverse health effects.[1]
-
Causes skin irritation (Skin Irritation - Category 2): Direct contact with the skin can cause irritation, redness, or inflammation.[1]
-
Causes serious eye irritation (Eye Irritation - Category 2A): The compound can cause significant, but reversible, eye irritation upon contact.[1]
-
May cause respiratory irritation (Specific Target Organ Toxicity, Single Exposure - Category 3): Inhalation of the powder can irritate the respiratory tract.[1]
These classifications necessitate a multi-layered approach to PPE, ensuring that all potential routes of exposure—ingestion, inhalation, and dermal contact—are effectively blocked.
Table 1: GHS Hazard Profile for this compound
| Hazard Classification | GHS Category | Hazard Statement |
|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |
Source: MedChemExpress Safety Data Sheet[1]
Engineering Controls: The First Line of Defense
Before any personal protective equipment is worn, the work environment itself must be engineered to minimize exposure. PPE should always be considered the last line of defense, used in conjunction with, not in place of, primary engineering controls.
-
Ventilation: All work involving the solid (powder) form of this compound must be performed in a certified chemical fume hood or a powder containment hood (ventilated balance enclosure).[1] This is critical to prevent the inhalation of airborne particles, directly addressing the H335 respiratory hazard.[1] Work with solutions can be done on a benchtop in a well-ventilated lab, but preparation of stock solutions from powder should remain in the hood.
-
Safety Stations: An accessible safety shower and eyewash station are mandatory in any laboratory where this chemical is handled.[1] Their proximity is crucial for immediate decontamination in the event of a significant splash or spill.
Mandatory Personal Protective Equipment (PPE) Protocol
The selection of PPE must be tailored to the specific task being performed. Handling the solid compound presents a greater respiratory and dermal hazard than working with a dilute solution.
3.1. Eye and Face Protection
-
Minimum Requirement: ANSI Z87.1-compliant safety goggles with side shields are mandatory at all times when handling this compound in either solid or liquid form.[1] Standard safety glasses do not provide adequate protection from splashes or airborne powder.[3]
-
Enhanced Protection: When handling larger quantities (>1 gram) of the powder or preparing concentrated stock solutions where a splash hazard exists, a full-face shield must be worn in addition to safety goggles.[3] The face shield provides a secondary barrier protecting the entire face from direct contact.
3.2. Skin and Body Protection
-
Gloves: Disposable nitrile gloves are the minimum requirement for hand protection.[3] Given the H315 skin irritation hazard, the following glove protocol is required:
-
Double-Gloving: Wear two pairs of nitrile gloves when weighing the solid compound or preparing stock solutions.[3][4] This provides an extra layer of protection against tears and contamination. The outer glove can be removed immediately if contamination is suspected, preserving the integrity of the inner glove.
-
Integrity and Disposal: Always inspect gloves for holes or tears before use. Change gloves immediately if they become contaminated.[4] Never reuse disposable gloves. Remove gloves using the proper technique (peeling them off without touching the outer surface with bare skin) and dispose of them in the designated chemical waste container.
-
-
Lab Coat: A long-sleeved, fluid-resistant lab coat or gown is required.[1] This "impervious clothing" protects against skin exposure from spills and contamination of personal clothing.[1] Lab coats should be fully buttoned.
-
General Attire: All laboratory personnel must wear long pants and fully enclosed, non-perforated shoes to protect against accidental spills.[5]
3.3. Respiratory Protection
-
When Required: A respirator is necessary when engineering controls (like a fume hood) are insufficient or not available, or as an added precaution when handling significant quantities of the powder. The primary risk is the inhalation of fine particulates.[1]
-
Type of Respirator: A NIOSH-approved N95 or P100 disposable particulate respirator is recommended when weighing the compound, even within a ventilated enclosure, to minimize inhalation risk.[6][7] For labs with a comprehensive respiratory protection program, a fitted half-mask respirator with P100 particulate filters may be used.
Table 2: Recommended PPE Levels by Task
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
|---|---|---|---|---|
| Storage & Transport (Closed Container) | Safety Goggles | Single Pair Nitrile Gloves | Lab Coat | Not Required |
| Weighing Solid Compound | Safety Goggles & Face Shield | Double Pair Nitrile Gloves | Lab Coat | N95/P100 Respirator Recommended |
| Preparing Concentrated Solution | Safety Goggles & Face Shield | Double Pair Nitrile Gloves | Lab Coat | Not Required (in Fume Hood) |
| Handling Dilute Solutions | Safety Goggles | Single Pair Nitrile Gloves | Lab Coat | Not Required |
Procedural Workflow: A Step-by-Step Safety Plan
This workflow integrates the use of engineering controls and PPE to ensure a safe handling process from start to finish.
Caption: Workflow for Safe Handling of this compound.
Operational Plan
-
Preparation: Before retrieving the chemical, verify that the chemical fume hood is operational and the workspace is clean and uncluttered. Don all required PPE in the correct order, finishing with the outer pair of gloves.
-
Handling: Perform all manipulations of the solid compound within the fume hood. Use a disposable weigh boat or creased weighing paper to handle the powder. When preparing solutions, slowly add the solid to the solvent to prevent splashing.
-
Decontamination: After handling, decontaminate all surfaces and non-disposable equipment with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.
-
Waste Disposal: All disposable items that came into contact with the chemical (gloves, pipette tips, weigh boats, paper towels) must be placed in a clearly labeled, sealed hazardous waste container.[8] Do not mix with general laboratory trash. Aqueous waste solutions should be collected in a designated hazardous liquid waste container. Follow all institutional and local regulations for chemical waste disposal.[9]
-
Doffing PPE: Remove PPE in an order that minimizes cross-contamination: remove outer gloves first, then the face shield/goggles, lab coat, and finally the inner gloves. Dispose of contaminated PPE in the hazardous waste container.
-
Hygiene: Immediately wash hands thoroughly with soap and water after removing all PPE.[1]
Emergency Procedures
In case of accidental exposure, follow these immediate first-aid measures while seeking medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and plenty of water.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen.[1]
-
Ingestion: Rinse mouth with water. Do not induce vomiting.[1]
Always have the Safety Data Sheet (SDS) available for emergency responders.
References
-
Title: Personal Protective Equipment Source: US Environmental Protection Agency (EPA) URL: [Link]
-
Title: 5-CARBOXY-2-DEOXYURIDINE Source: Global Substance Registration System (GSRS) URL: [Link]
-
Title: Personal Protective Equipment Requirements for Laboratories Source: University of California, Berkeley - Environmental Health and Safety URL: [Link]
-
Title: Chapter 10: Personal Protective Equipment for Biohazards Source: University of Texas at Austin - Environmental Health & Safety URL: [Link]
-
Title: Personal Protective Equipment (PPE) - AFNS Safety Source: University of Alberta URL: [Link]
-
Title: Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide Source: Lab Manager URL: [Link]
-
Title: Biological effects of this compound: hydrolysis product of 5-trifluoromethyl-2' Source: National Library of Medicine URL: [Link]
-
Title: Use of 5-Ethynyl-2′-deoxyuridine, (EdU) Source: University of Wisconsin-Madison - Environment, Health & Safety URL: [Link]
-
Title: Safety Data Sheet: 5-Ethynyl-2'-deoxyuridine (EdU) Source: Carl ROTH URL: [Link]
-
Title: Safety Data Sheet: 5-Ethynyl-2'-deoxyuridine (EdU) Source: Carl ROTH URL: [Link]
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound | CAS 14599-46-3 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 5. Personal Protective Equipment (PPE) – AFNS Safety [afns-safety.ualberta.ca]
- 6. fishersci.com [fishersci.com]
- 7. carlroth.com [carlroth.com]
- 8. fishersci.com [fishersci.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
